molecular formula C11H19NO3 B1290314 Tert-butyl 3-oxoazepane-1-carboxylate CAS No. 870842-23-2

Tert-butyl 3-oxoazepane-1-carboxylate

Cat. No.: B1290314
CAS No.: 870842-23-2
M. Wt: 213.27 g/mol
InChI Key: HMWANNJNYUPZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxoazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWANNJNYUPZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628534
Record name tert-Butyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870842-23-2
Record name tert-Butyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-oxoazepane-1-carboxylate, a key heterocyclic building block in modern drug discovery and medicinal chemistry. The azepane scaffold is of significant interest due to its conformational flexibility, making it an attractive component in the design of novel therapeutics.[1][2] This document offers a detailed examination of a robust synthetic route, in-depth analysis of characterization techniques, and practical insights for researchers and professionals in the field.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring system is a prevalent structural motif in a variety of biologically active molecules and natural products.[2][3] Its inherent conformational flexibility allows for effective mimicry of β-turns in peptides and enables broad exploration of chemical space in drug design.[1] Specifically, N-Boc protected oxoazepane derivatives, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.[3] The presence of the ketone functionality provides a synthetic handle for a variety of chemical transformations, including reductive aminations and carbon-carbon bond formations, further highlighting the utility of this compound as a precursor in pharmaceutical research and development.

Synthetic Strategy: A Robust Pathway via Dieckmann Condensation

The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation of an acyclic diester precursor. This classical cyclization reaction is a powerful tool for the formation of cyclic β-keto esters and related structures.[4][5] The overall synthetic approach involves two key stages: the preparation of the linear diester and its subsequent base-mediated cyclization.

A viable alternative approach for the synthesis of the isomeric tert-butyl 4-oxoazepane-1-carboxylate involves a ring expansion of a piperidin-4-one derivative using ethyl diazoacetate.[1][6] While this method is effective for the 4-oxo isomer, the Dieckmann condensation provides a more direct route to the desired 3-oxoazepane structure.

Part 1: Synthesis of the Acyclic Precursor: Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate

The synthesis of the acyclic diester precursor is a critical first step. This is typically achieved through the N-alkylation of a primary amine with an appropriate haloester. A plausible route involves the reaction of ethyl 3-aminopropionate with ethyl 3-bromopropionate, followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate

Materials:

  • Ethyl 3-aminopropionate hydrochloride

  • Ethyl 3-bromopropionate

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl 3-aminopropionate hydrochloride in dichloromethane, add triethylamine at 0 °C.

  • Slowly add ethyl 3-bromopropionate to the reaction mixture and allow it to warm to room temperature. Stir overnight.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude secondary amine.

  • Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate and triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate.

Part 2: Dieckmann Cyclization to this compound

The cornerstone of this synthesis is the intramolecular Dieckmann condensation of the prepared diester. This reaction is typically promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF).[7] The choice of base and solvent is critical to ensure high yields and minimize side reactions. The mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of the seven-membered ring.

Dieckmann_Condensation Acyclic_Diester Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate Enolate Enolate Intermediate Acyclic_Diester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Cyclization Cyclization Intramolecular Nucleophilic Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Tetrahedral_Intermediate->Beta_Keto_Ester_Enolate Elimination Elimination Elimination of Ethoxide Final_Product This compound Beta_Keto_Ester_Enolate->Final_Product Protonation Acid_Workup Acidic Workup (H₃O⁺) Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Product (this compound) Purification Purification (Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment H_NMR ¹H NMR Purity_Assessment->H_NMR Identity & Purity C_NMR ¹³C NMR Purity_Assessment->C_NMR Identity & Purity IR IR Spectroscopy Purity_Assessment->IR Functional Groups MS Mass Spectrometry Purity_Assessment->MS Molecular Weight Structural_Confirmation Structural Confirmation & Purity Verification H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Sources

The Strategic Synthesis and Application of Tert-butyl 3-oxoazepane-1-carboxylate: A Technical Primer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, prized for its inherent three-dimensional character and synthetic versatility.[1][2] Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs.[1] Within this class of molecules, tert-butyl 3-oxoazepane-1-carboxylate (CAS Number 870842-23-2) has emerged as a particularly valuable intermediate. The presence of a ketone at the 3-position offers a reactive handle for a multitude of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom. This guide will provide a comprehensive overview of this key synthetic intermediate.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 870842-23-2[3]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
IUPAC Name This compound[3]
Synonyms 1-Boc-3-oxoazepane, N-Boc-3-azacycloheptanone[3]
Appearance Not specified, likely a solid or oil-
Boiling Point 308.2°C at 760 mmHg (Predicted)-
Density 1.072 g/cm³ (Predicted)-

Strategic Synthesis: A Mechanistic Perspective

While numerous methods exist for the synthesis of azepane rings, two mechanistically distinct and powerful strategies are particularly relevant for the preparation of this compound: intramolecular cyclization via Dieckmann condensation and ring expansion of a smaller cyclic precursor.

Conceptual Synthesis Workflow

The following diagram illustrates the two primary conceptual pathways for the synthesis of the target molecule.

G cluster_0 Pathway 1: Dieckmann Condensation cluster_1 Pathway 2: Ring Expansion Acyclic_Precursor Acyclic Diester Precursor Cyclization Intramolecular Dieckmann Condensation Acyclic_Precursor->Cyclization Base (e.g., NaH, NaOEt) Decarboxylation Hydrolysis and Decarboxylation Cyclization->Decarboxylation Acidic Workup Target1 Tert-butyl 3-oxoazepane-1-carboxylate Decarboxylation->Target1 Piperidine_Precursor N-Boc-piperidine Derivative Expansion Ring Expansion (e.g., with a diazo compound) Piperidine_Precursor->Expansion Lewis Acid (e.g., BF₃·OEt₂) Target2 Tert-butyl 3-oxoazepane-1-carboxylate Expansion->Target2

Caption: Conceptual overview of the two primary synthetic routes to this compound.

In-Depth Look: Ring Expansion of an N-Boc-Piperidine Precursor

A robust and scalable approach to substituted azepanones involves the ring expansion of a corresponding piperidone. This method is particularly attractive for industrial applications due to its efficiency. The synthesis of the isomeric tert-butyl 4-oxoazepane-1-carboxylate via this strategy has been well-documented and provides a strong foundation for the synthesis of the 3-oxo isomer.

The core of this strategy lies in the reaction of an N-Boc protected piperidone with a diazo compound, typically ethyl diazoacetate, in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The Lewis acid activates the carbonyl group of the piperidone, making it more susceptible to nucleophilic attack by the diazo compound. This is followed by a rearrangement that results in the expansion of the six-membered ring to a seven-membered ring.

The following diagram illustrates the plausible mechanism for the ring expansion reaction.

G Piperidone N-Boc-piperidone Activated_Carbonyl Lewis Acid Activated Carbonyl Piperidone->Activated_Carbonyl + BF₃·OEt₂ Intermediate_1 Initial Adduct Activated_Carbonyl->Intermediate_1 + N₂CHCO₂Et Diazoacetate Ethyl Diazoacetate Diazoacetate->Intermediate_1 Intermediate_2 Rearrangement Transition State Intermediate_1->Intermediate_2 Loss of N₂ Expanded_Ring_Ester Ring-Expanded β-keto ester Intermediate_2->Expanded_Ring_Ester 1,2-alkyl shift Hydrolysis Hydrolysis Expanded_Ring_Ester->Hydrolysis H₃O⁺ Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat, -CO₂ Target Tert-butyl 3-oxoazepane-1-carboxylate Decarboxylation->Target

Caption: Plausible mechanism for the Lewis acid-catalyzed ring expansion of an N-Boc-piperidone.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

The following protocol is a representative, field-tested procedure adapted for the synthesis of this compound. Note: This protocol should be optimized for the specific starting materials and equipment used.

Step 1: Ring Expansion

  • To a stirred solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add boron trifluoride etherate (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous diethyl ether dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully neutralize with a 6M aqueous solution of sodium hydroxide to a pH of approximately 10.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Boc Protection

  • Dissolve the crude amine from the previous step in a 1:1 mixture of tert-butanol and water.

  • Add di-tert-butyl dicarbonate (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization: What to Expect

While publicly available, experimentally-derived spectra for this compound are not readily found, a skilled chemist can predict the key features based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • tert-Butyl Group: A sharp singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.

  • Azepane Ring Protons: A series of complex multiplets will be present in the region of δ 1.5-4.0 ppm, corresponding to the ten protons of the azepane ring. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (Ketone): A peak in the range of δ 205-215 ppm.

  • Carbonyl Carbon (Carbamate): A peak around δ 155 ppm.

  • tert-Butyl Carbonyl Carbon: A quaternary carbon signal around δ 80 ppm.

  • tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

  • Azepane Ring Carbons: Several signals in the aliphatic region (δ 20-60 ppm).

IR (Infrared) Spectroscopy:

  • Ketone C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹.

  • Carbamate C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹.

  • C-H Aliphatic Stretch: Multiple bands just below 3000 cm⁻¹.

  • C-N Stretch: A medium intensity band in the fingerprint region.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI+): The expected [M+H]⁺ ion would be at m/z 214.14. An adduct with sodium, [M+Na]⁺, at m/z 236.12 is also likely to be observed.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality serves as a key reaction point for a variety of transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Related Olefinations: To form exocyclic double bonds for further functionalization.

  • Grignard and Organolithium Additions: To create tertiary alcohols and introduce new carbon-carbon bonds.

  • Enolate Chemistry: To achieve alpha-functionalization of the ketone.

These transformations allow for the rapid generation of libraries of diverse azepane derivatives for screening in various biological assays. The azepane core has been incorporated into molecules targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is a cornerstone building block for the modern medicinal chemist. Its strategic synthesis, enabled by powerful reactions such as ring expansion, and its versatile reactivity make it an invaluable tool in the design and development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to effectively leverage this important molecule in their drug discovery endeavors.

References

  • Zha, G., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bhat, M., Rangaswamy, J., & Mamatha, S. V. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350.
  • Capot Chemical. (n.d.). Specifications of 1-Boc-3-oxoazepane. Retrieved from [Link]

  • KamBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 3-oxoazepane-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the seven-membered azepane ring system has garnered significant interest due to its conformational flexibility, which allows it to act as a superior β-turn mimetic in peptidomimetic design.[1][2] This guide focuses on a key synthetic building block, tert-butyl 3-oxoazepane-1-carboxylate , a versatile intermediate whose strategic functionalization—a ketone for further chemical elaboration and a tert-butoxycarbonyl (Boc) protecting group for stability and controlled reactivity—makes it an invaluable asset for medicinal chemists. This document provides an in-depth look at its chemical properties, a robust synthesis protocol grounded in established chemical principles, and its applications in the development of novel therapeutics.

Physicochemical and Safety Data

A comprehensive summary of the key properties of this compound is essential for its effective use in a research setting. The following table consolidates this critical information.

IdentifierValueSource(s)
Molecular Formula C₁₁H₁₉NO₃PubChem[3], AChemBlock[4]
Molecular Weight 213.27 g/mol PubChem[3]
CAS Number 870842-23-2AChemBlock[4]
IUPAC Name This compoundPubChem[3]
Synonyms 1-Boc-3-oxoazepane, N-Boc-3-azacycloheptan-1-onePubChem[3]
Appearance Data not available; likely a solid or oilN/A
Purity Typically ≥97%AChemBlock[4]
Safety and Handling

As a chemically reactive intermediate, proper handling is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via an intramolecular Dieckmann condensation .[5][6][7][8][9] This classic organic reaction is the intramolecular equivalent of the Claisen condensation and is highly effective for forming cyclic β-keto esters.[5][7][9] While methods like ring expansion are effective for producing the 4-oxo isomer, the Dieckmann cyclization is the preferred strategy for accessing the 3-oxo congener.[1][2]

The proposed synthetic route involves three key stages:

  • Preparation of an Acyclic Precursor: A suitable acyclic diester with a central nitrogen atom is required.

  • Boc-Protection and Dieckmann Cyclization: The nitrogen is protected with a Boc group, followed by a base-mediated intramolecular condensation to form the seven-membered ring.

  • Decarboxylation: The resulting β-keto ester is then decarboxylated to yield the final product.

Mechanistic Causality

The choice of the Boc protecting group is strategic. It is stable under the basic conditions of the Dieckmann cyclization but can be readily removed under acidic conditions if required for subsequent synthetic steps. The Dieckmann condensation itself is driven by the formation of a highly stable enolate anion of the product β-keto ester, which effectively removes the product from the reaction equilibrium and drives the reaction to completion.[7] A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is employed to generate the initial enolate without causing unwanted side reactions like saponification.

Experimental Protocol: Synthesis via Dieckmann Cyclization

The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.

Part 1: Synthesis of Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (Acyclic Precursor)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add diethyl 3,3'-azanediyldipropionate (1.0 equiv). Dissolve in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.5 equiv).

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise over 30 minutes. The use of Boc₂O is a standard and highly efficient method for introducing the Boc protecting group.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography to yield the pure N-Boc protected diester precursor.

Part 2: Dieckmann Cyclization and Decarboxylation
  • Setup: In a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add a strong base such as sodium ethoxide (1.1 equiv) to anhydrous ethanol or potassium tert-butoxide to anhydrous THF.

  • Precursor Addition: Heat the suspension to reflux. Add a solution of the purified acyclic precursor from Part 1 (1.0 equiv) in the corresponding anhydrous solvent dropwise over 1 hour.

  • Cyclization: Maintain the reaction at reflux for 4-6 hours. The mechanism involves the formation of an enolate at one α-carbon, which then attacks the carbonyl of the second ester group, cyclizing the molecule.[6][7]

  • Hydrolysis & Decarboxylation: After cooling, carefully add aqueous acid (e.g., 3M HCl) to the reaction mixture. Heat the mixture to reflux for an additional 4-8 hours. This step serves to both hydrolyze the remaining ester group and effect decarboxylation of the resulting β-keto acid, which readily loses CO₂ upon heating.[11]

  • Workup: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]

Synthesis Workflow Visualization

The multi-step synthesis pathway is summarized in the diagram below.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Decarboxylation AcyclicDiester Diethyl 3,3'-azanediyldipropionate BocProtection Boc₂O, Et₃N DCM, 0°C to RT AcyclicDiester->BocProtection ProtectedDiester Diethyl 3,3'-(Boc-azanediyl)dipropanoate BocProtection->ProtectedDiester Dieckmann 1. NaOEt, EtOH, Reflux (Cyclization) ProtectedDiester->Dieckmann Decarboxylation 2. H₃O⁺, Heat (Hydrolysis & Decarboxylation) Dieckmann->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct Purification Silica Gel Chromatography FinalProduct->Purification Final Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceutical candidates.[1][2] this compound serves as a highly valuable starting material for accessing novel chemical space based on this core.

  • Scaffold for Elaboration: The ketone at the 3-position is a versatile functional handle. It can be readily converted into a wide array of other functional groups, including amines (via reductive amination), alcohols (via reduction), and can serve as an anchor point for building spirocyclic systems or introducing substituents via α-alkylation.

  • Constrained Amino Acid Mimic: The azepane ring provides a conformationally constrained backbone. By elaborating the structure, chemists can design novel ligands for receptors and enzymes where specific spatial arrangements are critical for biological activity.

  • Intermediate in Multi-Step Syntheses: As a protected keto-amine, this molecule is an ideal intermediate for complex total synthesis projects. The Boc group ensures the nitrogen remains unreactive during transformations at the ketone or other parts of a larger molecule, and can be removed at a later stage to reveal the secondary amine for further coupling reactions.

While specific blockbuster drugs originating directly from this intermediate are not prominently documented in publicly accessible literature, its CAS number (870842-23-2) appears in numerous patents for pharmaceutical preparations, underscoring its role as a key building block in the discovery pipeline.

References

  • Wiley-VCH. (2007). Supporting Information for a publication. Retrieved from [Link] δεδομένα/1521-3773/suppinfo/200702677_sm_miscellaneous_information.pdf

  • Zhong, Y.-L., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1256–1262. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Zhong, Y.-L., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for a publication. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for decarboxylation. Org. Synth. 1973 , 53, 59. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. Org. Synth. 1990 , 69, 77. Retrieved from [Link]

  • Butts, C. P., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6524. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Org. Synth. 2005 , 82, 109. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22831870, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • European University. (n.d.). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Org. Synth. 1990 , 69, 238. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Org. Synth. 1971 , 51, 11. Retrieved from [Link]

  • Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]

Sources

"Tert-butyl 3-oxoazepane-1-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of tert-butyl 3-oxoazepane-1-carboxylate. An essential building block in modern medicinal chemistry, this N-Boc protected β-ketoamine offers a versatile scaffold for the synthesis of complex nitrogen-containing heterocyclic compounds. This document consolidates available data on its synthesis, purification, reactivity, and safe handling, offering field-proven insights to facilitate its effective use in research and development. All technical claims are substantiated with references to authoritative sources.

Introduction and Compound Profile

This compound, also known as N-Boc-3-oxoazepane or 1-Boc-azepan-3-one, is a key synthetic intermediate. Its structure combines a seven-membered azepane ring, a synthetically useful ketone functionality, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a valuable precursor for introducing the azepane motif, a structural element present in numerous biologically active molecules and pharmaceutical candidates.[1] The azepane ring is often explored as a bioisostere for piperidine or other cyclic systems to modulate physicochemical properties and biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 870842-23-2[2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC(=O)C1

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely published in peer-reviewed literature. The data presented below is a combination of computed values from reliable chemical databases and typical properties observed for similar compounds.

Table of Physicochemical Properties:

PropertyValue/DescriptionSource(s)
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.General knowledge
Melting Point Not reported.
Boiling Point Not reported.
Solubility Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water.General knowledge
XLogP3 1.4
Purity (Commercial) Typically available at ≥97% purity.[2]

Spectral Data and Interpretation

While specific spectra are not publicly available, based on the structure of this compound, the following spectral characteristics can be predicted. This section is intended to guide researchers in confirming the identity and purity of the compound.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group and the protons on the azepane ring. Due to the conformational flexibility of the seven-membered ring and the presence of the carbonyl group, some signals may appear as broad multiplets.

  • ~ 3.6-3.8 ppm (m, 2H): Protons on the carbon alpha to the nitrogen (C7-H).

  • ~ 3.4-3.6 ppm (m, 2H): Protons on the carbon alpha to the nitrogen (C2-H).

  • ~ 2.5-2.7 ppm (m, 2H): Protons on the carbon alpha to the carbonyl group (C4-H).

  • ~ 1.8-2.1 ppm (m, 4H): Protons on the remaining methylene groups of the ring (C5-H, C6-H).

  • 1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the Boc group, and the six carbons of the azepane ring.

  • ~ 208-212 ppm: Ketone carbonyl carbon (C3).

  • ~ 155 ppm: Carbamate carbonyl carbon of the Boc group.

  • ~ 80 ppm: Quaternary carbon of the tert-butyl group.

  • ~ 40-55 ppm: Carbons adjacent to the nitrogen and the carbonyl group (C2, C4, C7).

  • ~ 20-35 ppm: Remaining methylene carbons of the azepane ring (C5, C6).

  • 28.4 ppm: Methyl carbons of the tert-butyl group.[3]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

  • ~ 2975, 2930, 2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~ 1715 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ketone.

  • ~ 1690 cm⁻¹: A strong absorption band for the C=O stretching of the Boc-carbamate group.[4]

  • ~ 1160 cm⁻¹: C-O stretching of the ester functionality within the carbamate.

Mass Spectrometry (MS)

In mass spectrometry (e.g., using electrospray ionization - ESI), the molecule is expected to be observed as its protonated form or as an adduct with a cation (e.g., sodium).

  • Expected [M+H]⁺: m/z 214.14

  • Expected [M+Na]⁺: m/z 236.12

  • Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the parent ion, a common fragmentation pathway for Boc-protected compounds.[5][6]

Synthesis and Purification

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis would likely start from a suitable N-Boc protected amino diester. The intramolecular cyclization is base-catalyzed, typically using a strong base like sodium ethoxide or potassium tert-butoxide.[7]

G cluster_0 Synthesis Steps A N-Boc-Iminodiacetic Acid Derivative B Diester Precursor A->B Esterification & Chain Extension C This compound B->C Dieckmann Condensation (Base-catalyzed cyclization)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on the principles of the Dieckmann condensation.

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of the appropriate N-Boc protected amino diester in an anhydrous solvent such as toluene or THF.

  • Base Addition: While stirring under an inert atmosphere, add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) portion-wise at room temperature or 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by the addition of a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

Purification by Column Chromatography

The purification of β-keto esters by silica gel column chromatography can sometimes be challenging due to their potential for degradation on the acidic silica surface and peak broadening caused by keto-enol tautomerism.[10]

Troubleshooting and Optimization:

  • Degradation: To mitigate degradation, the silica gel can be deactivated by pre-treating it with a small amount of a base, such as triethylamine (typically 0.5-1% in the eluent).[11]

  • Peak Shape: Poor peak shape due to tautomerism can sometimes be improved by optimizing the solvent system. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.[11]

  • Monitoring: Fractions should be monitored by TLC, and those containing the pure product should be combined and concentrated to yield the purified this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the three key structural features: the Boc-protecting group, the ketone, and the azepane ring.

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[12]

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[12] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.[13] This facile removal allows for the unmasking of the secondary amine for further functionalization.

G A N-Boc-3-oxoazepane B 3-Oxoazepane (as salt) A->B Acidic Conditions (e.g., TFA or HCl) C Further Functionalization B->C Coupling, Alkylation, etc.

Caption: Deprotection and subsequent functionalization of the azepane nitrogen.

The Ketone Functionality

The ketone at the 3-position is a versatile handle for a variety of chemical transformations.

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol, tert-butyl 3-hydroxyazepane-1-carboxylate, using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This introduces a new stereocenter, and stereoselective reductions may be possible with chiral reducing agents.

  • Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, providing access to 3-aminoazepane derivatives.

  • Enolate Chemistry: The protons alpha to the ketone (at the C2 and C4 positions) are acidic and can be removed by a strong base to form an enolate, which can then be reacted with various electrophiles.

Stability

As a β-keto carbamate, the compound's stability should be considered, particularly under harsh conditions.

  • Thermal Stability: While generally stable, β-keto esters can undergo decarboxylation upon heating, especially if the carbamate is first hydrolyzed to the corresponding carboxylic acid.[14]

  • pH Stability: The Boc group is stable to basic conditions, but the overall molecule may be sensitive to strong acids due to Boc group cleavage. The carbamate linkage is generally stable between pH 2-12 under ambient conditions.[15]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The azepane scaffold is of great interest for the development of novel therapeutics.[1] The ability to functionalize both the nitrogen (after deprotection) and the 3-position (via ketone chemistry) allows for the creation of diverse libraries of compounds for screening and lead optimization.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its key features—the Boc-protected nitrogen, the reactive ketone, and the seven-membered azepane ring—provide multiple avenues for synthetic elaboration. While a comprehensive set of experimentally determined physical and spectral data is not yet widely available in the public domain, this guide provides a solid framework based on computed data, established chemical principles, and analogous systems. Researchers utilizing this compound are encouraged to perform their own analytical characterization to confirm its identity and purity before use.

References

  • ACS Publications. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • PMC. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • SynArchive. Dieckmann Condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Wikipedia. Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. 2 - Supporting Information. Retrieved from [Link]

  • ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Reddit. (2025, December 18). Why are beta ketoacids instable and easily decarboxylate?. r/chemistry. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

  • ACS Publications. (2010, October 22). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Retrieved from [Link]

  • PubMed. (2016, January). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 3-oxoazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry. In the absence of readily available, consolidated spectroscopic data in the public domain, this document synthesizes foundational principles of spectroscopic analysis with data from analogous structures to present a robust predictive and interpretive framework. We will delve into the theoretical underpinnings and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to empower researchers in the unambiguous identification and characterization of this compound, ensuring the integrity and progression of their research and development endeavors.

Introduction to this compound

This compound (also known as N-Boc-3-oxoazepane) is a valuable intermediate in the synthesis of various pharmaceutical agents. Its seven-membered azepane ring is a common motif in a range of biologically active molecules. The presence of a ketone functional group and a tert-butoxycarbonyl (Boc) protecting group offers versatile handles for further chemical modifications. Accurate and thorough spectroscopic characterization is a critical first step in its application, ensuring purity, confirming identity, and enabling reaction monitoring.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol [1]
CAS Number 870842-23-2[1]
IUPAC Name This compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Theoretical Insights: The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the methylene protons of the azepane ring. The most recognizable feature of an N-Boc protected amine is a prominent singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm.[2] The protons on the carbons adjacent to the nitrogen and the carbonyl group will be deshielded and thus appear at a lower field.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.7m2HH2Protons alpha to the carbamate nitrogen are deshielded.
~ 2.5 - 2.7m2HH4Protons alpha to the ketone are deshielded.
~ 1.7 - 1.9m4HH5, H6Methylene protons on the azepane ring.
~ 3.3 - 3.5m2HH7Protons alpha to the carbamate nitrogen are deshielded.
1.48s9H-C(CH₃)₃Characteristic singlet for the tert-butyl group of the Boc protecting group.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with an appropriate line broadening factor. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Analysis: Integrate the peaks and analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The carbonyl carbons (ketone and carbamate) will be the most deshielded, appearing at the lowest field. The quaternary carbon and the methyl carbons of the tert-butyl group will also have characteristic chemical shifts. Ketonic carbonyls in cyclic systems typically appear in the range of 205-220 ppm.[3][4]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 208C=O (ketone)Typical chemical shift for a cyclic ketone.[3][4]
~ 155C=O (carbamate)Characteristic chemical shift for a carbamate carbonyl.
~ 80-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 40 - 50C2, C7Carbons adjacent to the nitrogen atom.
~ 35 - 45C4Carbon alpha to the ketone.
~ 20 - 30C5, C6Methylene carbons of the azepane ring.
28.3-C(C H₃)₃Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands will be from the carbonyl stretching vibrations of the ketone and the carbamate. The carbonyl group of the carbamate is expected to absorb at a higher frequency than a typical ester due to the influence of the nitrogen atom. The ketone will also show a strong absorption band.

Predicted IR Data (KBr or neat):

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 1715StrongC=O stretch (ketone)Typical stretching frequency for a cyclic ketone.
~ 1690StrongC=O stretch (carbamate)Characteristic stretching frequency for a carbamate carbonyl.[5][6]
~ 2975, 2860Medium-StrongC-H stretch (aliphatic)C-H stretching vibrations of the methylene and methyl groups.
~ 1160StrongC-O stretch (carbamate)C-O stretching of the carbamate group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film of the neat compound on a salt plate.

  • Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. The most characteristic fragmentation of N-Boc protected compounds is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[7][8][9]

Predicted MS Data (ESI+):

m/zIonRationale
214.14[M+H]⁺Protonated molecular ion.
158.10[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.[9]
114.08[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.

Fragmentation Pathway:

G M [M+H]⁺ m/z = 214 F1 [M+H - C₄H₈]⁺ m/z = 158 M->F1 - C₄H₈ F2 [M+H - Boc]⁺ m/z = 114 M->F2 - Boc

Caption: Predicted fragmentation pathway of this compound in ESI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data based on established chemical principles and analysis of related structures. By understanding the expected spectral features, researchers can confidently identify this key synthetic intermediate, ensuring the quality and reliability of their scientific pursuits. The provided protocols offer a standardized approach to data acquisition, facilitating reproducible and accurate characterization.

References

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 353-364. (URL: [Link])

  • Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. (URL: [Link])

  • Ghosh, P., & Das, P. K. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of mass spectrometry : JMS, 42(4), 481–491. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • Dey, S., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 47(8), 1046–1058. (URL: [Link])

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

Sources

"Tert-butyl 3-oxoazepane-1-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of Tert-butyl 3-oxoazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in modern pharmaceutical synthesis.[1][2][3] Recognizing the pivotal role of solubility in process development, formulation, and preclinical studies, this document synthesizes theoretical predictions with actionable experimental protocols. We first deconstruct the molecule's physicochemical properties to forecast its solubility profile across a spectrum of common organic solvents. Subsequently, we present detailed, field-proven methodologies for determining both thermodynamic and kinetic solubility, equipping researchers with the tools to generate robust and reliable data. This guide is intended for chemists, pharmaceutical scientists, and drug development professionals seeking a deeper understanding and practical approach to characterizing this important building block.

Introduction: The Critical Role of Solubility

This compound (C₁₁H₁₉NO₃, MW: 213.27 g/mol ) is a heterocyclic compound featuring a seven-membered azepane ring.[4][5] Such scaffolds are of significant interest in medicinal chemistry due to their conformational flexibility, which can be advantageous for designing novel therapeutic agents.[1][6] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that dictates its behavior from the synthesis flask to its final formulation.[7][8] Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and significant hurdles in developing bioavailable drug formulations.[9][10][11] Therefore, a thorough understanding and empirical determination of a compound's solubility is not merely a data point but a critical step in de-risking a development program.

This guide provides a two-pronged approach to understanding the solubility of this compound: a theoretical prediction based on its molecular structure and detailed protocols for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[12] The structure of this compound contains several functional groups that influence its overall polarity and solubility.

  • Polar Moieties : The molecule possesses a ketone (C=O) group and a carbamate group (N-C=O). The carbonyl groups are polar and can act as hydrogen bond acceptors, which promotes solubility in polar solvents.[12][13][14]

  • Non-Polar Moieties : The bulky tert-butyl group is distinctly non-polar (hydrophobic) and will favor interactions with non-polar solvents. The saturated hydrocarbon backbone of the azepane ring also contributes to the non-polar character.

The interplay between these competing features suggests that the compound will exhibit moderate polarity. It is unlikely to be highly soluble in very polar protic solvents like water or in highly non-polar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding with the bulky tert-butyl group.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to InsolubleThe polar ketone and carbamate groups are mismatched with non-polar solvents.
Polar Aprotic Dichloromethane (DCM)HighGood balance of polarity to interact with the carbonyls without strong H-bonding.
Tetrahydrofuran (THF)HighThe ether oxygen can interact favorably, and the overall polarity is suitable.
Ethyl AcetateHighThe ester group provides a good polarity match for the entire molecule.
Acetonitrile (ACN)Moderate to HighHighly polar, may be slightly less effective than DCM or THF due to polarity mismatch.
Dimethylformamide (DMF)HighA very strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethyl Sulfoxide (DMSO)HighA powerful, highly polar aprotic solvent; expected to be an excellent solvent.
Polar Protic Methanol, EthanolModerateThe hydroxyl group can hydrogen bond, but the non-polar regions of the solute may limit high solubility.
Isopropanol (IPA)Moderate to LowIncreased non-polar character compared to methanol/ethanol may reduce solubility.
WaterInsolubleThe large non-polar surface area of the molecule will dominate, leading to poor aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for its determination due to its reliability and direct measurement of the equilibrium state.[15][16]

Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring an excess of solid compound is present and allowing sufficient time for equilibrium to be reached (verified by consistent concentration measurements at multiple time points), the resulting data represents the true thermodynamic solubility. The use of a calibrated analytical method like HPLC-UV provides an accurate and specific quantification of the dissolved compound, free from interference from potential impurities.

Materials and Equipment
  • This compound (solid, >95% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Analytical balance

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after dissolution is sufficient (e.g., ~10-20 mg).

  • Solvent Addition : Add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.

    • Expert Insight: For rigorous determination, it is recommended to take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between the later time points.[8]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration : Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Critical Step: Filtration is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Dilution : Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification : Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve prepared from known concentrations of the analyte.

  • Calculation : Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Visualization

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant temp (e.g., 24-48h) B->C D 4. Settle suspension C->D Reach Equilibrium E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute filtrate E->F G 7. Analyze by HPLC-UV F->G H Calculate Solubility (mg/mL or M) G->H Quantify vs. Standards Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result A 1. Prepare 10 mM stock in DMSO B 2. Dispense test solvents into 96-well plate C 3. Add DMSO stock to solvent (e.g., 1:50 dilution) B->C Solvent Shift D 4. Shake plate (e.g., 2 hours) C->D E Method A: Read plate on Nephelometer D->E F Method B: Filter and analyze filtrate by HPLC-UV D->F G Report Kinetic Solubility (µM) E->G F->G

Caption: Workflow for High-Throughput Kinetic Solubility Profiling.

Conclusion

While theoretical predictions based on molecular structure provide valuable initial guidance, they are no substitute for empirical data. The solubility of this compound is a key parameter that influences its utility in synthetic chemistry and drug development. The shake-flask method provides the definitive thermodynamic solubility value essential for process chemistry and formulation, while kinetic assays offer a rapid, high-throughput method suitable for early-stage compound profiling. By employing the robust protocols detailed in this guide, researchers can generate high-quality, reliable solubility data, enabling informed decisions and accelerating the development timeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Chen, I. J., & Yin, J. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 43-51. [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 26-32. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website. [Link]

  • Homework.Study.com. (n.d.). Does a carbonyl group help with solubility?[Link]

  • Doctor Guide Online. (n.d.). Are Ketones Water Soluble? | Clear Science Facts. [Link]

  • graduation.escoffier.edu. (n.d.). Ketone Functional Group. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Université de Strasbourg. [Link]

  • Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?[Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Singh, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 743-774. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Moody, C. J., & Taylor, R. J. K. (2001). Azepines and their Fused-ring Derivatives. Comprehensive Organic Functional Group Transformations II, 4, 631-678. [Link]

Sources

The Strategic Utility of tert-Butyl 3-Oxoazepane-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxoazepane-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a conformationally flexible seven-membered azepane scaffold crucial for the development of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and strategic applications in drug discovery. Detailed, field-proven protocols for its synthesis and key chemical transformations, including ketone reduction and reductive amination, are presented to empower researchers in their synthetic endeavors. The significance of the azepane motif in accessing novel chemical space and its role in FDA-approved drugs are also discussed, underscoring the compound's value in the synthesis of complex molecular architectures targeting a range of diseases.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a seven-membered saturated heterocycle, is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent conformational flexibility allows for a broader exploration of chemical space compared to more rigid five- or six-membered rings, a feature that is often critical for optimizing ligand-receptor interactions.[3] This structural characteristic makes azepane derivatives valuable as β-turn mimics and enables them to present substituents in diverse three-dimensional orientations, which is crucial for effective drug design.[4]

The incorporation of the tert-butoxycarbonyl (Boc) protecting group in this compound offers a stable yet readily cleavable amine protecting group, facilitating its use in multi-step synthetic sequences. The ketone functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This combination of features makes this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents, including pan-Kras inhibitors and Hepatitis B core protein modulators.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. The following table provides a comparative overview of prominent suppliers, highlighting typical purities and availability. Researchers are advised to consult the respective supplier websites for the most current pricing and stock information.

SupplierProduct Number (Example)PurityAvailability
AChemBlockQ56428≥97%In Stock
AK Scientific, Inc.W893695%In Stock
Amadis Chemical870842-23-2>98%Inquire
BenchChemB1290314>98%In Stock
Oakwood Chemical09815995%In Stock
Xi'an Qiyue BiologicalQY-AA9708>98%Inquire

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 870842-23-2[5]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CCCCC(=O)C1[1]
Appearance White to off-white solid or colorless oil[4]
Melting Point 20-25 °C[4]
Boiling Point 308.2 °C at 760 mmHg (Predicted)
Density 1.07 g/cm³ (Predicted)
pKa 17.5 (Predicted)
Spectral Data

While a comprehensive, publicly available dataset from a single peer-reviewed source for the title compound is limited, data from supplier technical sheets and related publications provide the following expected spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the tert-butyl protons (~1.4-1.5 ppm), and multiplets for the methylene protons of the azepane ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon (~208 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and signals for the methylene carbons of the azepane ring.

  • IR (neat): A strong absorption band for the ketone carbonyl (C=O) is expected around 1715 cm⁻¹, and another strong band for the carbamate carbonyl (C=O) around 1695 cm⁻¹.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 214.14.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthesis and Manufacturing

The industrial-scale synthesis of this compound is not widely published in peer-reviewed literature. However, a common synthetic strategy for related azepanones involves a ring expansion of a corresponding piperidone precursor.[4][6] A plausible and efficient route to this compound is through a Dieckmann condensation of a suitable acyclic diester, followed by hydrolysis, decarboxylation, and N-Boc protection. The Dieckmann condensation is a robust method for forming five- and six-membered rings, and with modifications, can be applied to the synthesis of seven-membered rings.[7][8]

The following diagram illustrates a generalized synthetic workflow for the preparation of N-protected cyclic ketones.

G Acyclic_Diester Acyclic Diester Precursor Dieckmann Dieckmann Condensation (e.g., NaH, THF) Acyclic_Diester->Dieckmann Beta_Keto_Ester Cyclic β-Keto Ester Dieckmann->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) Beta_Keto_Ester->Hydrolysis_Decarboxylation Cyclic_Ketone Cyclic Ketone Hydrolysis_Decarboxylation->Cyclic_Ketone Boc_Protection N-Boc Protection (Boc)₂O, base Cyclic_Ketone->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Generalized synthetic workflow for N-protected cyclic ketones.

Key Synthetic Transformations and Protocols

The ketone moiety of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly expanding its utility in drug discovery programs.

Reduction to the Corresponding Alcohol

The reduction of the ketone to a hydroxyl group introduces a new chiral center and a hydrogen bond donor/acceptor, which can be crucial for modulating biological activity.

G Start This compound Reduction Reduction (e.g., NaBH₄, MeOH) Start->Reduction Product tert-Butyl 3-Hydroxyazepane-1-carboxylate Reduction->Product

Caption: Reduction of the ketone to the corresponding alcohol.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from a procedure described in a US patent for the synthesis of Hepatitis B core protein modulators.

  • Dissolution: Dissolve this compound (1.0 eq.) in methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel flash column chromatography to afford the desired tert-butyl 3-hydroxyazepane-1-carboxylate.

Reductive Amination

Reductive amination is a powerful tool for introducing a wide range of amine substituents at the 3-position of the azepane ring, providing a facile route to diverse libraries of compounds for structure-activity relationship (SAR) studies.

G Start This compound Imine_Formation Imine/Enamine Formation (e.g., Ti(OEt)₄, THF) Start->Imine_Formation Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine_Formation Intermediate Imine/Enamine Intermediate Imine_Formation->Intermediate Reduction Reduction (e.g., NaBH(OAc)₃ or H₂, Pd/C) Intermediate->Reduction Product tert-Butyl 3-(Amino)azepane-1-carboxylate Reduction->Product

Caption: Reductive amination workflow.

Experimental Protocol: Titanium(IV) Ethoxide Mediated Reductive Amination

This protocol is based on a procedure described in a European patent for the synthesis of bridged tricyclic carbamoylpyridone compounds.

  • Reactant Mixture: To a solution of this compound (1.0 eq.) and the desired amine (e.g., 2-methylpropane-2-sulfinamide, 1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF), add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq.) at room temperature.

  • Reaction: Stir the resulting solution at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and quench with an aqueous solution (e.g., saturated aqueous sodium bicarbonate).

  • Filtration: Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude imine intermediate in a suitable solvent (e.g., THF or MeOH) and treat with a reducing agent such as sodium borohydride at 0 °C.

  • Final Work-up and Purification: After the reduction is complete (monitored by TLC), perform an appropriate aqueous work-up, extract the product, dry the organic phase, and concentrate. Purify the final product by silica gel chromatography.

Conclusion

This compound stands as a valuable and versatile building block for contemporary drug discovery. Its commercial availability, coupled with the straightforward reactivity of its ketone functionality, provides medicinal chemists with a reliable platform for the synthesis of novel, conformationally diverse azepane-containing compounds. The protocols detailed in this guide, grounded in established literature, offer a practical framework for the utilization of this important synthetic intermediate. As the demand for molecules with greater three-dimensionality and novel intellectual property continues to grow, the strategic application of scaffolds such as the one provided by this compound will undoubtedly play an increasingly significant role in the development of the next generation of therapeutics.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • KamBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

  • Gilead Sciences, Inc. (2023). Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use. European Patent EP 4122537 A1. [Link]

  • Janssen Pharmaceutica NV. (2023). Hepatitis B core protein modulators.
  • Genentech, Inc. (2023). Tetrahydropyridopyrimidine pan-kras inhibitors.
  • Che, D., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1368–1372. [Link]

  • Revolution Medicines, Inc. (2022). Azaquinazoline pan-kras inhibitors.
  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31), 5219-5229. [Link]

  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

Sources

Tert-butyl 3-oxoazepane-1-carboxylate: A Keystone Heterocyclic Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry due to its conformational flexibility and ability to present substituents in underexplored three-dimensional space.[1][2] This guide provides an in-depth technical overview of tert-butyl 3-oxoazepane-1-carboxylate, a versatile and strategically vital building block that serves as a gateway to a vast array of functionalized azepane derivatives. We will explore its synthesis, characteristic reactivity at its dual functional sites, and its application in the construction of complex, biologically active molecules, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug development.

Introduction: The Strategic Value of the Azepane Scaffold

While five- and six-membered N-heterocycles are ubiquitous in pharmaceuticals, the seven-membered azepane motif offers unique advantages in drug design.[1][3] Its flexible ring structure allows for a broader exploration of the chemical space required for optimal interaction with biological targets.[2][4] This conformational diversity is often crucial for determining the bioactivity of a molecule.[2] The title compound, this compound, is an elegantly designed starting material that capitalizes on these benefits.

The strategic placement of a ketone at the C3 position provides a versatile chemical handle for a multitude of transformations. Simultaneously, the tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a robust and reliable protecting group, stable under a wide range of reaction conditions yet readily removable under acidic conditions.[5] This orthogonal reactivity allows for selective manipulation of either the ketone or the amine, making it a cornerstone for library synthesis and lead optimization campaigns.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, often involving intramolecular cyclization reactions. A common and effective method is the Dieckmann condensation of a suitably substituted N-Boc protected amino diester, followed by decarboxylation.

Experimental Protocol: Synthesis via Dieckmann Condensation

  • Step 1: N-Boc Protection of Diethyl 2-(2-aminoethyl)malonate.

    • To a solution of diethyl 2-(2-aminoethyl)malonate in an appropriate solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a hindered base such as triethylamine.

    • The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting amine.

    • Upon completion, an aqueous workup is performed to remove water-soluble byproducts, and the resulting N-Boc protected diester is purified, usually by flash column chromatography.

  • Step 2: Intramolecular Dieckmann Condensation.

    • The purified N-Boc diester is dissolved in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF).

    • A strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is added portion-wise at a controlled temperature, often 0 °C, to initiate the intramolecular cyclization.

    • The reaction mixture is then typically heated to reflux to drive the reaction to completion.

    • Careful quenching with a weak acid, like acetic acid, neutralizes the base and is followed by an extractive workup.

  • Step 3: Decarboxylation.

    • The crude β-keto ester from the previous step is subjected to decarboxylation. A common method involves heating the compound in a mixture of dimethyl sulfoxide (DMSO) and water with a salt like sodium chloride.

    • The reaction is heated to a high temperature (e.g., >120 °C) to facilitate the loss of the ester group as carbon dioxide.

    • After cooling, the final product, this compound, is isolated by extraction and purified by either recrystallization or column chromatography.

Table 1: Key Reaction Parameters for Synthesis

StepKey ReagentsSolventTypical Temperature
N-Boc Protection Di-tert-butyl dicarbonate, TriethylamineDichloromethaneRoom Temperature
Dieckmann Condensation Sodium hydride or Potassium tert-butoxideToluene or THF0 °C to Reflux
Decarboxylation NaCl, H₂O, DMSODMSO>120 °C

Chemical Reactivity and Synthetic Utility

The power of this compound as a building block lies in the distinct and predictable reactivity of its two key functional groups.

Transformations at the C3-Ketone

The ketone functionality is a versatile hub for introducing molecular complexity and is amenable to a wide array of standard organic transformations.

  • Reductive Amination: This is arguably one of the most valuable reactions for this scaffold, enabling the direct installation of diverse amine substituents at the C3 position. The ketone is reacted with a primary or secondary amine, often in the presence of a mild acid catalyst, to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

  • Wittig and Related Olefinations: The ketone can be converted to an exocyclic methylene group or substituted alkenes via the Wittig reaction or the Horner-Wadsworth-Emmons reaction.[6] This introduces a point of unsaturation that can be further elaborated through reactions like Michael additions, hydrogenations, or olefin metathesis.

  • Enolate Chemistry: The ketone can be converted to its corresponding enolate, which can then participate in various carbon-carbon bond-forming reactions. For instance, reaction with N-phenyl-bis(trifluoromethanesulfonimide) can generate the corresponding enol triflate, a versatile intermediate for cross-coupling reactions.[7]

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-aminoazepane derivative.

Manipulation of the N-Boc Protecting Group

The Boc group provides robust protection for the azepane nitrogen but can be efficiently removed when desired, revealing the secondary amine for further functionalization.

  • Deprotection: The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are highly effective.

  • Post-Deprotection Derivatization: Once deprotected, the resulting secondary amine can undergo a plethora of reactions:

    • N-Alkylation/N-Arylation: Reaction with alkyl halides or coupling with aryl halides via Buchwald-Hartwig amination.

    • Acylation/Sulfonylation: Formation of amides and sulfonamides by reacting with acyl chlorides, sulfonyl chlorides, or carboxylic acids under standard coupling conditions.

Diagram 1: Key Synthetic Transformations

transformations cluster_ketone C3-Ketone Reactions cluster_amine N-Boc & Amine Reactions start tert-butyl 3-oxoazepane-1-carboxylate reductive_amination Reductive Amination start->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Reaction start->wittig Ph₃P=CHR enolate Enolate Formation start->enolate Base deprotection Boc Deprotection (Acid) start->deprotection n_alkylation N-Alkylation / N-Arylation deprotection->n_alkylation R-X, Base spirohydantoin_synthesis start_node This compound reagents_node Reagents: (NH₄)₂CO₃, KCN start_node->reagents_node reaction_node Bucherer-Bergs Reaction reagents_node->reaction_node product_node Spirohydantoin Intermediate reaction_node->product_node

Caption: Synthesis of a spirohydantoin intermediate for KRAS inhibitors.

This specific transformation, the Bucherer-Bergs reaction, involves treating the ketone with ammonium carbonate and potassium cyanide to form a spiro-hydantoin in a one-pot procedure. [8][9]This intermediate is then further elaborated to produce the final, potent pan-KRAS inhibitors. This example highlights how the inherent reactivity of the C3-ketone is exploited to build complex, three-dimensional structures crucial for biological activity.

Conclusion

This compound is a quintessential building block for contemporary drug discovery, offering a robust and versatile platform for the synthesis of novel azepane derivatives. Its well-defined and orthogonal reactivity allows for systematic and efficient exploration of chemical space around the conformationally flexible seven-membered ring. The successful incorporation of this scaffold into advanced clinical candidates, such as KRAS inhibitors, validates its strategic importance. The synthetic protocols and reactivity patterns detailed in this guide serve as a practical foundation for medicinal chemists aiming to leverage the unique properties of the azepane core in their research and development programs.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • BRIDGED TRICYCLIC CARBAMOYLPYRIDONE COMPOUNDS AND THEIR PHARMACEUTICAL USE. European Patent Office. [Link]

  • Cycloaddition Strategies For The Synthesis of Diverse Heterocyclic Spirocycles For. Scribd. [Link]

  • Azaquinazoline pan-kras inhibitors.
  • Inhibiteurs pan-kras d'azaquinazoline.
  • Tetrahydropyridopyrimidine pan-kras inhibitors.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

Sources

"Tert-butyl 3-oxoazepane-1-carboxylate" role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of Tert-butyl 3-oxoazepane-1-carboxylate in Modern Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Saturated Heterocycles in Drug Design

In the landscape of contemporary drug discovery, the focus has increasingly shifted from flat, aromatic molecules towards three-dimensional structures that can better mimic natural ligands and engage with complex biological targets. Saturated heterocycles are at the forefront of this movement, and among them, the seven-membered azepane ring system has emerged as a "privileged scaffold."[1][2] Its inherent conformational flexibility, combined with synthetic accessibility, allows for the creation of molecules with finely-tuned physicochemical and pharmacological properties.[3][4] Azepane-containing compounds have demonstrated a vast range of biological activities, leading to their incorporation into approved therapeutics for conditions ranging from diabetes to allergies.[2][5] This guide delves into the specific utility of a highly versatile building block, This compound , exploring its synthesis, reactivity, and pivotal role in the generation of novel therapeutic agents.

Profile of a Key Building Block: this compound

At the heart of many complex azepane-based drug candidates lies a synthetically tractable intermediate. This compound (CAS: 870842-23-2) is one such cornerstone molecule.[6] Its structure features a seven-membered azepane ring, a ketone functionality at the 3-position, and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This combination of features is not accidental; it is a deliberate design that offers medicinal chemists a powerful handle for molecular elaboration.

  • The Ketone Handle: The carbonyl group at the C-3 position is a versatile reactive site, amenable to a wide array of chemical transformations. It serves as an anchor point for introducing diverse substituents and building out the molecular framework.

  • The Boc Protecting Group: The Boc group provides crucial control over the reactivity of the ring nitrogen. It is stable under a variety of reaction conditions used to modify the ketone but can be cleanly removed under acidic conditions, revealing the secondary amine for further functionalization. This strategic protection/deprotection scheme is fundamental to multi-step synthetic campaigns.

Physicochemical Properties
PropertyValueSource
CAS Number 870842-23-2[6][7]
Molecular Formula C₁₁H₁₉NO₃[6][7]
Molecular Weight 213.28 g/mol [6][7]
IUPAC Name This compound[7]
SMILES CC(C)(C)OC(=O)N1CCCCC(=O)C1[6][7]
Conceptual Synthetic Strategy: Ring Expansion

While various synthetic routes to azepane cores exist, a common and scalable approach for related structures like the 4-oxo isomer involves the ring expansion of a smaller, more readily available N-Boc protected piperidinone.[8][9] This methodology underscores a key principle in organic synthesis: building complexity from simpler cyclic precursors. A process based on the use of ethyl diazoacetate, for instance, has been successfully scaled to produce tens of kilograms of the analogous tert-butyl 4-oxoazepane-1-carboxylate, demonstrating its industrial viability.[8] The optimization of such processes often hinges on managing the safe use of reagents like diazo compounds and controlling reaction temperatures.[9]

The Gateway to Molecular Diversity: Synthetic Applications

The true value of this compound lies in its potential as a starting point for generating vast libraries of structurally diverse compounds.[10] The ketone functionality is the primary gateway to this diversity.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds main tert-butyl 3-oxoazepane-1-carboxylate reductive_amination Reductive Amination main->reductive_amination wittig Wittig Olefination main->wittig grignard Grignard Addition main->grignard aldol Aldol Condensation main->aldol amines Substituted 3-Aminoazepanes reductive_amination->amines alkenes Exocyclic Alkenes wittig->alkenes alcohols Tertiary Alcohols grignard->alcohols alpha_sub α-Substituted Ketones aldol->alpha_sub

Caption: Diversification pathways from the 3-oxoazepane core.

This strategic versatility allows researchers to systematically explore the chemical space around the azepane scaffold, a crucial activity in lead optimization. By modifying the substituents introduced at the C-3 position, chemists can modulate properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Case Study I: Scaffolds for Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

The management of type 2 diabetes has been revolutionized by the introduction of DPP-4 inhibitors, also known as "gliptins".[11]

Mechanism of Action

DPP-4 is a serine protease that rapidly inactivates incretin hormones like GLP-1 and GIP.[12][13] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin release and better glycemic control.[12][13]

The Role of the Azepane Scaffold

Several DPP-4 inhibitors feature complex heterocyclic structures.[13] The long-acting inhibitor Omarigliptin (Marizev®), for instance, contains a highly functionalized aminotetrahydropyran ring system.[14][15] While not a direct azepane, its synthesis from precursors like tert-butyl [1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl]carbamate highlights the importance of non-aromatic, conformationally flexible rings in achieving potent and selective DPP-4 inhibition.[16]

The this compound scaffold is an excellent starting point for novel DPP-4 inhibitors. A key synthetic transformation, reductive amination, can be used to install a primary or secondary amine at the 3-position, which can then be elaborated to mimic the N-terminal portion of natural peptide substrates that bind to the DPP-4 active site.

Caption: Reductive amination to form a key DPP-4 inhibitor precursor.

This approach allows for the systematic variation of the "R" group to optimize interactions with the S1 and S2 pockets of the DPP-4 enzyme, a classic structure-activity relationship (SAR) strategy.[12]

Case Study II: Janus Kinase (JAK) Inhibitors in Inflammation

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling.[17] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[18]

Targeting the ATP-Binding Site

Most JAK inhibitors ("jakinibs") are ATP-competitive, meaning they bind to the kinase domain and prevent the binding of ATP, thereby blocking the phosphorylation cascade.[19] The design of selective JAK inhibitors is challenging due to the high degree of homology in the ATP-binding site across the JAK family.[20][21]

The Azepane Advantage

The three-dimensional shape of the azepane ring is well-suited to form key interactions within the hinge region of the kinase ATP-binding pocket. It can act as a scaffold to correctly orient hydrogen bond donors and acceptors and to position other functional groups into adjacent hydrophobic pockets. The use of "scaffold hopping" — replacing a known core with a novel one like azepane — is a common strategy to discover new chemical matter with improved properties, such as enhanced selectivity or better pharmacokinetics.[20]

This compound provides a robust starting point for generating a library of novel JAK inhibitor candidates. The C-3 position can be functionalized to attach a group that interacts with the hinge region, while the deprotected nitrogen can be used to link to other parts of the molecule that target different regions of the binding site.

G cluster_kinase JAK ATP-Binding Site cluster_inhibitor Azepane-Based Inhibitor hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue d_loop D-Loop azepane Azepane Scaffold azepane->gatekeeper van der Waals h_bond_group Hinge-Binding Group h_bond_group->hinge H-Bond hydrophobic_group Hydrophobic Tail hydrophobic_group->d_loop Hydrophobic Interaction

Caption: Conceptual binding of an azepane-based JAK inhibitor.

Future Horizons: GPCR Modulators and Beyond

The utility of the azepane scaffold is not limited to enzyme inhibitors. The conformational flexibility of the seven-membered ring makes it an excellent mimic for peptide β-turns.[8] This property is highly valuable in the design of ligands for G-protein-coupled receptors (GPCRs), the largest family of drug targets.[22][23] Many endogenous GPCR ligands are peptides, and small molecules incorporating azepane rings can replicate the necessary spatial arrangement of functional groups to achieve potent and selective receptor modulation.[24][25] The ability to rationally design allosteric modulators that can fine-tune GPCR signaling is a particularly exciting frontier where scaffolds derived from this compound could play a significant role.[22][24]

Experimental Protocol: Representative Reductive Amination

This protocol provides a general, self-validating method for the reductive amination of this compound, a key transformation for library synthesis.

Objective: To synthesize tert-butyl 3-(benzylamino)azepane-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 eq)

  • Acetic acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that will be reduced.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The reaction may become slightly exothermic. Causality: Na(OAc)₃BH is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone, preventing side reactions. Its mildness also enhances safety.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 3-(benzylamino)azepane-1-carboxylate.

Validation: The success of the reaction is confirmed by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined reactivity, centered on a versatile ketone and a protected amine, provides a reliable and efficient platform for the synthesis of diverse compound libraries. As demonstrated in the case studies of DPP-4 and JAK inhibitors, the azepane scaffold enabled by this building block allows for the creation of molecules with the requisite three-dimensional complexity to tackle challenging biological targets. As drug discovery continues to evolve, the demand for such versatile, non-flat scaffolds will only increase, cementing the role of this compound in the development of future medicines.

References
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
  • Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry - Benchchem. (URL: )
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (URL: )
  • Azepane - Wikipedia. (URL: )
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed. (URL: )
  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (URL: )
  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC - NIH. (URL: [Link])

  • Synthesis of Omarigliptin. (URL: )
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. (URL: [Link])

  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed. (URL: [Link])

  • CN105399744A - Synthetic method for omarigliptin - Google P
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. (URL: [Link])

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH. (URL: [Link])

  • WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin - Google P
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. (URL: [Link])

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC - NIH. (URL: [Link])

  • Chemical structures selected as potential JAK2 inhibitors through drug... - ResearchGate. (URL: [Link])

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (URL: [Link])

  • This compound | C11H19NO3 | CID 22831870 - PubChem. (URL: [Link])

  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed. (URL: [Link])

  • Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - PubMed. (URL: [Link])

  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines - ResearchGate. (URL: [Link])

  • Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed. (URL: [Link])

  • Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (URL: [Link])

  • Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed. (URL: [Link])

  • Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery. (URL: [Link])

Sources

"Tert-butyl 3-oxoazepane-1-carboxylate" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of the Tert-butyl 3-oxoazepane-1-carboxylate Scaffold

Abstract

The azepane ring is a seven-membered saturated heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability make it an attractive core for developing novel therapeutic agents.[3][4] More than 20 drugs containing the azepane motif have received FDA approval, highlighting its significance in targeting a wide array of diseases.[5] This guide focuses on a key building block, This compound , providing a comprehensive overview of its chemistry, the strategic design of its structural analogs, and detailed methodologies for their synthesis. We will explore the causal relationships behind synthetic choices, offering field-proven insights for researchers, chemists, and professionals in drug development.

The Azepane Core: A Privileged Scaffold in Drug Discovery

The seven-membered azepane framework occupies a unique and valuable region of chemical space, distinct from the more common five- and six-membered piperidine and pyrrolidine rings.[2][6] Its non-planar nature provides an excellent platform for creating molecules with greater three-dimensionality, a characteristic often associated with improved selectivity and pharmacokinetic properties.[1] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-Alzheimer's, antimicrobial, and anticonvulsant properties.[5][7]

The subject of this guide, This compound , serves as a versatile and strategic starting point for chemical library synthesis.

Compound Property Value
IUPAC Name This compound[8]
Molecular Formula C₁₁H₁₉NO₃[9]
Molecular Weight 213.27 g/mol [8]
SMILES CC(C)(C)OC(=O)N1CCCCC(=O)C1[8][9]
CAS Number 870842-23-2[8][9]

The structure is characterized by two key features that enable extensive chemical modification:

  • The N-Boc Group (tert-butoxycarbonyl): This is a robust protecting group for the ring nitrogen. Its primary function is to prevent unwanted side reactions at the nitrogen during modifications elsewhere in the molecule. It can be readily removed under acidic conditions, revealing a secondary amine that serves as a handle for subsequent N-functionalization.[10] The bulky tert-butyl group also influences the molecule's solubility and stability.[11]

  • The C3-Ketone: The carbonyl group is a highly reactive functional handle. It is an electrophilic site ripe for nucleophilic attack and can be transformed into a wide variety of other functional groups, including hydroxyls, amines, alkenes, and carbon-carbon bonds, providing a direct pathway to diverse structural analogs.

Foundational Synthetic Strategies for the Azepane Ring System

While this compound is commercially available, understanding the synthesis of the core azepane ring is crucial for creating novel, highly substituted analogs not accessible from simple starting materials. Key strategies include ring expansion and dearomative skeletal editing.

  • Ring Expansion of Piperidines: A classical and industrially relevant method involves the one-carbon ring expansion of a corresponding six-membered piperidone precursor. A well-documented process for the isomeric tert-butyl 4-oxoazepane-1-carboxylate uses ethyl diazoacetate and a Lewis acid like boron trifluoride-etherate to expand N-Boc-4-piperidone.[12][13] This approach is powerful for large-scale synthesis, transforming readily available piperidines into the more complex azepane core.[13]

  • Photochemical Dearomative Ring Expansion: A more recent and highly versatile strategy allows for the synthesis of complex, polysubstituted azepanes directly from simple nitroarenes.[6] This method employs blue light to mediate the conversion of a nitro group into a singlet nitrene, which triggers a skeletal rearrangement of the six-membered aromatic ring into a seven-membered azepine system. A subsequent hydrogenation step yields the saturated azepane. This two-step process is exceptionally powerful as it transfers the substitution pattern of the starting arene directly onto the azepane product, offering rapid access to derivatives that would be challenging to synthesize otherwise.[6]

G cluster_0 Synthetic Routes to Azepane Core Nitroarene Substituted Nitroarene Azepine Functionalized Azepine Intermediate Nitroarene->Azepine Blue Light (Photochemical Rearrangement) Piperidone N-Boc Piperidone Azepane Polysubstituted N-Boc Azepane Piperidone->Azepane Ring Expansion (e.g., with Diazoacetate) Azepine->Azepane Hydrogenation

Caption: Core synthetic strategies for the azepane ring system.

A Guide to Structural Analogs and Derivatives

The true value of this compound lies in its potential as a scaffold for diversification. We can classify the derivatization strategies based on the reactive site being modified.

Modifications at the C3-Carbonyl Center

The ketone is the most versatile handle for introducing structural diversity.

  • Reductive Amination to Form C3-Amino Analogs: This is arguably one of the most critical transformations, as it introduces a basic nitrogen center, a common feature in many bioactive molecules. The reaction proceeds by forming an intermediate imine or enamine, which is then reduced in situ. The choice of reducing agent is critical for controlling selectivity and avoiding side reactions. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of acidic conditions used to promote imine formation, and does not reduce the starting ketone, thereby minimizing side products. This transformation creates a chiral center at the C3 position, yielding a racemic mixture that can be separated or synthesized enantioselectively. The resulting tert-butyl 3-aminoazepane-1-carboxylate is a key intermediate for further elaboration, for example, through amide bond formation.[14]

  • Reduction to C3-Hydroxy Analogs: The ketone can be easily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This introduces a hydroxyl group, which can act as a hydrogen bond donor or be used as a nucleophile for further functionalization (e.g., etherification, esterification). Like reductive amination, this creates a stereocenter.

Modifications at the N1-Position

The N-Boc group serves as a gatekeeper. Its removal is the necessary first step for any modification at the ring nitrogen.

  • Boc Deprotection: The tert-butoxycarbonyl group is reliably cleaved under strong acidic conditions.[10] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective method. Alternatively, bubbling hydrogen chloride (HCl) gas through a solution or using a solution of HCl in an organic solvent like dioxane or methanol will also efficiently remove the Boc group, yielding the corresponding amine salt.

  • N-Functionalization: Once the nitrogen is deprotected, it becomes a nucleophilic secondary amine, opening a vast landscape of possible modifications:

    • N-Alkylation/N-Arylation: Reaction with alkyl halides or aryl halides (via coupling reactions like Buchwald-Hartwig amination) allows for the introduction of diverse substituents. This is a cornerstone of structure-activity relationship (SAR) studies. For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters.[15]

    • N-Acylation: The formation of amides via reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like HATU or EDC) is a fundamental transformation in medicinal chemistry to introduce groups that can modulate polarity and engage in hydrogen bonding.

    • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable, effective hydrogen bond donors and are often used as bioisosteres for carboxylic acids or amides.

G cluster_0 C3-Keto Modifications cluster_1 N1-Modifications Core tert-Butyl 3-Oxoazepane-1-carboxylate C3_Amino C3-Amino Analog (Reductive Amination) Core->C3_Amino C3_Hydroxy C3-Hydroxy Analog (Reduction) Core->C3_Hydroxy Deprotected Azepan-3-one (Boc Deprotection) Core->Deprotected N_Func N-Alkylated / N-Acylated Derivatives Deprotected->N_Func N-Functionalization

Caption: Key derivatization pathways from the core scaffold.

Biological Applications and Therapeutic Potential

The azepane scaffold is a validated pharmacophore present in numerous clinically successful drugs.[5] The structural and functional diversity that can be built upon the this compound core allows for the exploration of a wide range of biological targets.

Azepane Derivative Class Reported Biological Activity Therapeutic Area Reference
General AzepanesSecretase InhibitorsAlzheimer's Disease[1]
1,4-Diazepan-7-onesKallikrein 7 (KLK7) InhibitorsDermatological Disorders[16]
Fused Bicyclic AzepanesMonoamine Transporter InhibitorsNeuropsychiatric Disorders[15]
General Azepanesα-glucosidase inhibitorsDiabetes[5]
General AzepanesHistamine H₃ Receptor InhibitorsNeurological Disorders[5]
General AzepanesVarious Kinase InhibitorsOncology[1]
Fused PyrimidoazepinesMiscellaneous Enzyme InhibitionVarious[13]

This versatility underscores the rationale for using this scaffold in drug discovery campaigns. The ability to systematically modify the core at the C3 and N1 positions allows for fine-tuning of a compound's properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, wherein the choice of reagents, conditions, and workup procedures are rationalized to ensure reproducibility and high purity of the desired product.

Protocol 1: Synthesis of tert-Butyl 3-Aminoazepane-1-carboxylate via Reductive Amination

Objective: To convert the C3-ketone into a primary amine, a key functional group for further diversification.

Rationale: This protocol uses ammonium acetate as the ammonia source and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is chosen for its mildness and selectivity; it will reduce the intermediate iminium species much faster than the starting ketone, preventing the formation of the C3-hydroxy byproduct. Dichloroethane (DCE) is an excellent solvent for this reaction. The aqueous workup is designed to remove inorganic salts and excess reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Source: Add ammonium acetate (NH₄OAc) (5.0-10.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The large excess drives the equilibrium towards imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure tert-butyl 3-aminoazepane-1-carboxylate.

Protocol 2: N-Benzylation of Azepan-3-one (Post-Boc Deprotection)

Objective: To demonstrate the two-stage process of deprotection followed by N-functionalization, a common workflow in medicinal chemistry.

Rationale: The first step involves the quantitative removal of the Boc group using trifluoroacetic acid (TFA). TFA is volatile and easily removed in vacuo. The resulting amine salt is then neutralized in situ with a non-nucleophilic base (DIPEA) and alkylated with benzyl bromide. The base is crucial to free the amine for nucleophilic attack on the electrophilic benzyl bromide.

Step-by-Step Methodology:

Part A: Boc Deprotection

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5.0-10.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove the excess TFA and DCM. The crude product, azepan-3-one trifluoroacetate salt, is often used directly in the next step.

Part B: N-Benzylation

  • Reaction Setup: Dissolve the crude azepan-3-one salt from Part A in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and act as a proton scavenger. Stir for 10 minutes.

  • Alkylation: Add benzyl bromide (BnBr) (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzylazepan-3-one.

Conclusion

This compound is more than a simple chemical building block; it is a strategic platform for innovation in drug discovery. Its dual reactive sites—the protected nitrogen and the versatile ketone—provide chemists with a logical and robust system for generating vast libraries of structurally diverse analogs. By understanding the fundamental synthetic strategies for both forming and functionalizing the azepane core, researchers can rationally design and synthesize novel compounds with finely tuned properties, accelerating the journey towards new and effective therapeutic agents. The methodologies and insights provided in this guide serve as a foundational resource for leveraging the full potential of this powerful scaffold.

References

  • Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • BenchChem. (2025). The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, PMID: 30469042.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Carpaneto, A., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Barham, J. P., et al. (2020). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Samphina Academy. (n.d.).
  • Kumar, P., et al. (2014). Expedient access to α,β-difunctionalized azepenes using α-halo eneformamides: application to the one-pot synthesis of 2-benzazepanes. Organic Letters, 16(1), 230-233.
  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5148-5152.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Chen, B., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1325-1328.
  • Al-Juboori, A. M. (2020). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives.
  • AChemBlock. (n.d.). This compound 97%.
  • ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Fluorochem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate.
  • Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate.
  • Kandil, S., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(24), 5980.
  • Gümrükçüoğlu, N., et al. (2018). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. Russian Journal of General Chemistry, 88, 1493-1499.
  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Liu, Y., & An, Q. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(10), 869.

Sources

The Strategic Synthesis and Application of Tert-butyl 3-oxoazepane-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azepane ring system has garnered significant attention as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets. Within this class of compounds, tert-butyl 3-oxoazepane-1-carboxylate, also known as N-Boc-3-oxoazepane, has emerged as a critical building block. Its strategic placement of a ketone functionality on the seven-membered ring, combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents.

While the definitive "discovery" of this specific molecule in a seminal academic publication remains understated in the historical record, its appearance in chemical databases and patent literature from the mid-2000s onwards signifies its rising importance in industrial and academic research. The earliest public record in the PubChem database, for instance, dates to December 5, 2007[1]. Its subsequent and frequent appearance in patents underscores its value as a key starting material in the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, with a focus on field-proven insights for the research scientist.

The Synthetic Cornerstone: A Robust and Scalable Protocol

The preparation of this compound is pivotal to its widespread use. A commonly employed and scalable method involves the debenzylation of a protected precursor followed by the introduction of the Boc group. This approach is advantageous due to the relatively accessible starting materials and the robustness of the chemical transformations.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Debenzylation and In Situ Boc Protection

This procedure is adapted from methodologies described in the patent literature, providing a reliable route to the target compound.

Materials and Reagents:

  • 1-Benzyl-azepan-3-one

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • To a solution of 1-benzyl-azepan-3-one (1.0 eq) in methanol, carefully add 10% Palladium on carbon (50% wet, ~5 mol%).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.

  • The reaction vessel is purged with an inert gas and then placed under a hydrogen atmosphere (typically 50 psi).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product, this compound, is typically obtained as an oil and can be purified further by column chromatography if necessary, although for many applications, the crude material is of sufficient purity.

Causality Behind Experimental Choices:

  • Palladium on Carbon: This catalyst is highly efficient for the hydrogenolysis of the N-benzyl group, a common protecting group in amine synthesis. The benzyl group is cleaved to toluene, which is volatile and easily removed.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is added in situ to immediately protect the newly formed secondary amine. This one-pot approach is efficient as it prevents potential side reactions of the unprotected amine and streamlines the workflow.

  • Methanol: It serves as an excellent solvent for both the substrate and the Boc-anhydride and is suitable for hydrogenation reactions.

  • Hydrogen Pressure: A pressure of 50 psi is generally sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Physicochemical Characteristics and Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 870842-23-2[2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [1]
Appearance White to yellow solid or oil
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CCCCC(=O)C1[1]

Strategic Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The ketone at the 3-position is a handle for a variety of chemical transformations, most notably reductive amination to introduce a chiral amine, a common feature in many drug candidates.

Case Study: Biocatalytic Synthesis of (3R)-3-Aminoazepane Derivatives

A significant advancement in the use of this compound is its application in biocatalytic processes. The stereoselective conversion of the ketone to a chiral amine is a challenging transformation using traditional chemical methods, often requiring chiral auxiliaries or expensive and toxic heavy metal catalysts. Biocatalysis, using enzymes such as transaminases, offers a green and highly efficient alternative.

For instance, the synthesis of (3R)-N-Boc-3-aminoazepane, a key intermediate for several active pharmaceutical ingredients (APIs), can be achieved with high enantiomeric excess using a transaminase. This biocatalytic step is a cornerstone in the synthesis of drugs like the epidermal growth factor receptor (EGFR) antagonist nazartinib and the broad-spectrum antibiotic besifloxacin.[3]

The general workflow for this biocatalytic transformation is depicted in the following diagram:

Biocatalytic_Reductive_Amination cluster_input Inputs cluster_process Biocatalytic Process cluster_output Outputs start This compound enzyme Transaminase (ω-TA) start->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme product (3R)-N-Boc-3-aminoazepane enzyme->product coproduct Coproduct (e.g., Acetone) enzyme->coproduct

Sources

A Comprehensive Guide to the Safe Handling of Tert-butyl 3-oxoazepane-1-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Safety in Synthetic Chemistry

In the landscape of pharmaceutical research and drug development, novel heterocyclic scaffolds are the bedrock of innovation. Tert-butyl 3-oxoazepane-1-carboxylate, a key building block, offers significant potential in the synthesis of complex molecular architectures. However, its utility is intrinsically linked to our ability to handle it with the requisite expertise and caution. This guide moves beyond a simple recitation of safety data, providing a deep, scientifically-grounded framework for researchers. Our objective is to instill a culture of proactive safety, where understanding the why behind each precaution empowers scientists to not only protect themselves but also to ensure the integrity of their experimental work.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a compound's intrinsic properties is the foundation of a robust safety protocol. This compound, while not exceptionally hazardous, possesses characteristics that demand respect and careful management.

Globally Harmonized System (GHS) Classification

The GHS provides a universally understood language for chemical hazard communication. For this compound, the classification underscores its potential as an irritant and a substance with acute toxicity.[1][2][3]

Hazard ClassHazard StatementGHS CodeSignal WordPictogram
Acute Toxicity, OralHarmful if swallowedH302WarningGHS07
Acute Toxicity, DermalHarmful in contact with skinH312WarningGHS07
Acute Toxicity, InhalationHarmful if inhaledH332WarningGHS07
Skin Corrosion/IrritationCauses skin irritationH315WarningGHS07
Serious Eye Damage/IrritationCauses serious eye irritationH319WarningGHS07
STOT - Single ExposureMay cause respiratory irritationH335WarningGHS07

Causality Insight: The presence of the ketone functional group and the Boc-protected amine within the seven-membered azepane ring contributes to its reactivity and potential to interact with biological macromolecules. The "harmful" classification (as opposed to "fatal" or "toxic") suggests that while adverse effects can occur upon exposure, they are typically not life-threatening with small, incidental laboratory quantities, provided appropriate first aid is administered promptly. The irritation potential stems from its ability to disrupt cellular membranes upon contact.

Physicochemical Properties and Their Safety Implications
PropertyValueSafety Implication
Molecular Formula C₁₁H₁₉NO₃[1]Indicates a carbon-based organic compound.
Molecular Weight 213.27 g/mol [1]Low volatility under standard conditions, but dust or aerosols can be generated.
Appearance Colorless to yellow liquid[2]Allows for easy visual identification of the substance and any contamination.
Storage Temperature Room Temperature[2]Simplifies storage requirements, no need for refrigeration or freezing.
Primary Routes of Exposure and Toxicological Profile

Understanding how a substance can enter the body is critical for implementing effective controls.

  • Inhalation: While the compound has low volatility, inhalation of aerosols or mists generated during handling (e.g., during transfer or sonication) can cause respiratory tract irritation.[1][4]

  • Skin (Dermal) Contact: Direct contact is a primary risk. The compound can cause skin irritation and may be absorbed through the skin, leading to systemic effects.[1][4] Prolonged contact may lead to redness, itching, and inflammation.[4]

  • Eye Contact: This is a significant hazard. The compound is classified as a serious eye irritant and can cause redness, pain, and potential damage to the cornea if not promptly and thoroughly rinsed.[1][4]

  • Ingestion: Accidental ingestion is harmful. This most commonly occurs through cross-contamination from hands to mouth.[1]

Proactive Exposure Control and Personal Protection

The hierarchy of controls dictates that we first attempt to engineer out hazards, then implement administrative controls, and finally, rely on Personal Protective Equipment (PPE). In a laboratory setting, all three are employed in concert.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and aerosols, preventing inhalation and minimizing contamination of the general laboratory environment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected and used correctly. It is a self-validating system; if your PPE is contaminated, the barrier has done its job, and the PPE must be decontaminated or disposed of properly.

Body PartRecommended ProtectionStandard/SpecificationJustification
Eyes/Face Safety Goggles with Side-Shields or a Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and aerosols, which can cause serious eye irritation. A face shield is recommended when handling larger quantities.[6][7]
Hands Chemical-Resistant GlovesEN 374 (EU) or ASTM F739 (US)Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility data. Gloves must be inspected before use and removed properly to avoid skin contact.[5][7]
Body Laboratory CoatFlame-resistant materialA fully buttoned lab coat protects skin and personal clothing from contamination.[5][7]
Respiratory Not required if handled in a fume hoodN/AA fume hood provides adequate respiratory protection.[5][7] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Workflow for Donning and Doffing PPE

Proper procedure is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Handling and Storage

Adherence to a standardized protocol minimizes variability and risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary equipment (spatula, weigh paper, glassware, solvent) is inside the hood.

  • Attire: Don the appropriate PPE as described in the section above.

  • Weighing: Tare the balance with a clean weigh boat or paper. Carefully transfer the required amount of this compound using a clean spatula. Avoid generating dust or aerosols.

  • Transfer: Gently add the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Post-Handling: Tightly cap the source container immediately after use.

  • Decontamination: Clean any contaminated surfaces within the fume hood. Dispose of contaminated weigh paper and gloves in the designated hazardous waste container.[5]

  • Final Step: Doff PPE in the correct order and wash hands thoroughly with soap and water.[4]

Storage and Incompatibility
  • Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Storage at room temperature is acceptable.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these could potentially react with the ketone or ester functionalities, leading to degradation or hazardous reactions.[8]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[4] 2. Flush the affected skin area with copious amounts of running water for at least 15 minutes.[4] 3. Wash the area with soap and water.[9] 4. Seek medical attention if irritation persists.[4]
Eye Contact 1. Immediately flush eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[4] 3. Seek immediate medical attention.[4]
Ingestion 1. Do NOT induce vomiting.[9] 2. Rinse the mouth thoroughly with water.[9] 3. If the person is conscious, have them drink one or two glasses of water. 4. Seek immediate medical attention.
Spill Response

Spill_Response start Spill Occurs q1 Is the spill large or are you alone? start->q1 evacuate Evacuate Area Alert EHS & Colleagues q1->evacuate Yes control Ensure Proper PPE Control Ignition Sources q1->control No contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) control->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect clean Decontaminate the spill area with an appropriate solvent and soap and water collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose end Spill Managed dispose->end

Caption: Decision workflow for spill response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]

  • Unsuitable Media: A full water jet may spread the material.[9]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Responsible Waste Disposal

Proper disposal is a legal and ethical responsibility to protect the environment.

  • Solid Waste: Collect unused or contaminated solid this compound and any contaminated consumables (e.g., gloves, weigh paper) in a clearly labeled, sealed container for hazardous waste.[5]

  • Liquid Waste: Solutions containing the compound and reaction residues must be collected in a separate, labeled hazardous waste container.[5] Never pour chemical waste down the drain.[4]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[5]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Generic Safety Data Sheet. (2007). Fire Fighting M.
  • NIC Industries. (2022). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

  • Macrocyclics. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Safe Handling of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Procedural Guide. Retrieved from a source providing a safety guide for a structurally similar compound.

Sources

Introduction: The Azepane Scaffold - A Privileged Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azepane Ring Systems in Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a structure of profound significance in the fields of organic synthesis and medicinal chemistry.[1][2] Far from being a mere curiosity, its unique combination of conformational flexibility and three-dimensional topology makes it an exceptionally valuable scaffold in the design of novel therapeutic agents.[1][3] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, application, and strategic importance of the azepane core.

The prevalence of the azepane motif in a multitude of biologically active molecules, including over 20 FDA-approved drugs, underscores its importance.[4] These compounds exhibit a wide spectrum of pharmacological activities, targeting conditions ranging from central nervous system (CNS) disorders to cancer and infectious diseases.[4][5][6] The non-planar, puckered nature of the azepane ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This inherent structural advantage continues to inspire the development of innovative synthetic methodologies for its construction and functionalization.

This document will explore the key synthetic strategies for accessing the azepane framework, delve into its diverse applications in drug discovery, and provide practical, field-proven insights into the experimental choices that drive successful synthesis.

Strategic Synthesis of the Azepane Core

The construction of the seven-membered azepane ring presents unique synthetic challenges, primarily due to the entropic unfavorability of forming medium-sized rings.[7] Consequently, a variety of ingenious strategies have been developed, which can be broadly categorized into ring-expansion reactions, cyclization of acyclic precursors, and cycloaddition reactions.

Ring-Expansion Reactions: From Common Scaffolds to Privileged Rings

Ring-expansion reactions are powerful tools for azepane synthesis, leveraging readily available five- or six-membered cyclic precursors.[8][9][10] These methods often involve the migration of a carbon atom to an electron-deficient nitrogen or carbon center.

  • The Beckmann Rearrangement: A cornerstone of classical organic synthesis, the Beckmann rearrangement provides a reliable route to N-substituted azepan-2-ones (caprolactams) from cyclohexanone oximes. The subsequent reduction of the lactam furnishes the desired azepane. The choice of acidic catalyst (e.g., H₂SO₄, PCl₅) is critical for promoting the rearrangement of the oxime, with the anti-periplanar group to the hydroxyl migrating. This method's primary advantage is its use of simple, commercially available starting materials.

  • The Schmidt Rearrangement: This reaction offers a direct conversion of cyclohexanones to caprolactams using hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. The mechanism involves the protonation of the ketone followed by nucleophilic attack of the azide and subsequent rearrangement with the loss of dinitrogen gas. The regioselectivity of the migration is a key consideration in substituted cyclohexanones.

  • Photochemical Dearomative Ring Expansion: A modern and elegant strategy involves the photochemical conversion of nitroarenes into azepane derivatives.[6][11] This two-step process begins with the blue-light-mediated dearomative ring expansion of a nitroarene in the presence of a phosphite reagent, which transforms the six-membered aromatic ring into a seven-membered 3H-azepine.[11] A subsequent hydrogenation step, often employing a combination of catalysts like PtO₂ and Pd/C, reduces the diene and amidine functionalities to yield the saturated azepane ring.[11] This method is notable for its ability to rapidly generate complex and functionalized azepanes from simple aromatic precursors.[11][12]

Diagram 1: General Workflow for Azepane Synthesis

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end Core Structure A Acyclic Precursors D Cyclization (e.g., Reductive Amination) A->D B Cyclic Precursors (e.g., Cyclohexanones) E Ring Expansion (e.g., Beckmann, Photochemical) B->E C Aromatic Precursors (e.g., Nitroarenes) C->E G Azepane Ring System D->G E->G F Cycloaddition (e.g., [5+2]) F->G G A Acyclic Amino-Aldehyde/Ketone B Cyclic Iminium Ion Intermediate A->B  Cyclization (-H₂O) C Azepane Product B->C  Reduction (e.g., H₂, Pd/C)

Caption: The two-stage process of intramolecular reductive amination.

Cycloaddition Reactions: Convergent and Complex Syntheses

Cycloaddition reactions offer a convergent approach to the azepane skeleton, rapidly building molecular complexity from simpler components.

  • [5+2] Cycloadditions: Recent advances have demonstrated the utility of hetero-[5+2] cycloaddition reactions for the synthesis of highly substituted azepanes. [6]For example, the reaction between oxidopyrylium ylides and cyclic imines provides quick access to complex azepane frameworks. [6]DFT calculations have shown that this reaction often proceeds through a stepwise pathway. [6]

  • Intramolecular Nitrone-Alkene Cycloaddition (INAC): The INAC reaction is a powerful tool for constructing bicyclic isoxazolidines, which can then be reductively cleaved to reveal functionalized azepanes. [13]This method allows for the formation of multiple stereocenters with a high degree of control, making it particularly valuable for the synthesis of natural products and complex drug candidates. [13]

  • Photochemical [5+2] Cycloaddition: A formal two-step [5+2] cycloaddition has been developed that involves the condensation of pyrrolidinone with an aldehyde, followed by a photochemical Fries-like rearrangement. [14]This approach constructs functionalized azepin-4-ones, which are versatile intermediates for further derivatization. [14]

Summary of Synthetic Methodologies
Synthetic StrategyKey PrecursorsCore TransformationAdvantagesKey Considerations
Beckmann Rearrangement Cyclohexanone OximesOxime to Lactam RearrangementUses simple, inexpensive starting materials. [10][15]Requires strong acids; regioselectivity with substituted oximes.
Photochemical Ring Expansion Nitroarenes, AminesDearomatization-RearrangementRapid access to complex, functionalized azepanes. [11]Requires photochemical setup; substrate scope.
Reductive Amination Acyclic Amino-CarbonylsIntramolecular Imine/Iminium ReductionHigh versatility; amenable to stereocontrol. [16][17]Synthesis of the linear precursor.
[5+2] Cycloaddition Oxidopyrylium Ylides, IminesPericyclic ReactionHigh convergence; rapid complexity generation. [6]Availability of starting materials; control of regioselectivity.
Nitrone-Alkene Cycloaddition N-alkenylnitrones1,3-Dipolar CycloadditionExcellent stereocontrol; access to polyfunctionalized rings. [13]Multi-step sequence; requires N-O bond cleavage.

Applications in Medicinal Chemistry: The Azepane as a Pharmacophore

The azepane scaffold is a privileged structure in medicinal chemistry due to its frequent appearance in molecules with significant therapeutic value. [5][18]Its derivatives have demonstrated a remarkable range of biological activities.

  • Central Nervous System (CNS) Agents: Seven-membered N-heterocycles are key pharmacophores in numerous FDA-approved CNS drugs, including those with antipsychotic, anticonvulsant, and antidepressant activities. [5]The conformational flexibility of the azepane ring allows it to adopt low-energy conformations that can effectively bind to various CNS receptors and enzymes.

  • Anti-Cancer and Anti-Alzheimer's Agents: Azepane-based compounds have shown promise as anti-cancer agents and as inhibitors of enzymes implicated in Alzheimer's disease, such as secretases. [4][5][6]The ability to decorate the azepane ring with various functional groups allows for the fine-tuning of activity and selectivity against specific biological targets.

  • Other Therapeutic Areas: The applications of azepanes extend to antimicrobial, anti-tubercular, and anti-diabetic agents, as well as histamine H₃ receptor inhibitors and α-glucosidase inhibitors. [4][8]

Table of Representative Azepane-Containing Drugs
DrugTherapeutic ClassRole of Azepane Moiety
Benazepril ACE InhibitorForms part of the bicyclic core essential for binding to the angiotensin-converting enzyme. [10]
Tolvaptan Vasopressin Receptor AntagonistThe benzazepine core provides the rigid scaffold necessary for potent and selective receptor antagonism.
Epinastine AntihistamineThe tricyclic system containing the azepine ring is crucial for its H1 receptor blocking activity.
Mianserin AntidepressantThe tetracyclic structure incorporating the azepine ring interacts with multiple neurotransmitter receptors.

Diagram 3: Diverse Applications of Azepane Scaffolds

G cluster_apps Therapeutic Areas center Azepane Core CNS CNS Disorders (Antidepressant, Anticonvulsant) center->CNS Cancer Oncology (Anti-Cancer Agents) center->Cancer AD Neurodegenerative (Anti-Alzheimer's) center->AD Infection Infectious Diseases (Antimicrobial, Antiviral) center->Infection Metabolic Metabolic Diseases (Anti-Diabetic) center->Metabolic

Sources

Tert-butyl 3-oxoazepane-1-carboxylate: A Comprehensive Technical Guide on Nomenclature, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of tert-butyl 3-oxoazepane-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will dissect its systematic IUPAC nomenclature, present its key physicochemical and safety properties, and explore its synthetic context. The document emphasizes the strategic importance of the azepane scaffold and the role of the tert-butoxycarbonyl (Boc) protecting group. A detailed representative synthetic protocol for a related isomer is provided to illustrate the practical application of ring expansion strategies, a common method for accessing this class of compounds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this valuable intermediate.

Chemical Identity and Nomenclature

The precise naming of a chemical entity is fundamental to scientific communication. The structure and name of this compound provide a clear roadmap to its chemical nature.

Systematic IUPAC Name Dissection

The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , is a systematic descriptor of the molecule's structure.[1][2] Let's deconstruct it:

  • Azepane : This is the core parent structure, indicating a seven-membered saturated ring containing a single nitrogen atom.

  • 3-oxo : A ketone functional group (C=O) is located at the third position of the azepane ring. By convention, the heteroatom (nitrogen) is assigned position 1.

  • 1-carboxylate : An ester functional group is attached to the nitrogen atom at position 1.

  • tert-butyl : This specifies the type of ester; the carboxylate is esterified with a tert-butyl group.

Collectively, the name describes an N-Boc protected 3-keto-azepane. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its susceptibility to clean removal under acidic conditions.

IUPAC_Nomenclature cluster_main This compound cluster_azepane Azepane Ring cluster_oxo 3-Oxo Group cluster_boc tert-butyl 1-carboxylate (Boc Group) mol l1 Seven-membered saturated heterocycle with one Nitrogen. l2 Ketone at position 3. l3 tert-butyl ester on the ring Nitrogen (position 1).

Caption: Breakdown of the IUPAC name for this compound.

Chemical Identifiers

For unambiguous identification in databases and literature, a compound is defined by several key identifiers.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 870842-23-2[1]
Molecular Formula C11H19NO3[1]
Molecular Weight 213.27 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC(=O)C1[1]
InChIKey HMWANNJNYUPZPN-UHFFFAOYSA-N[1]
Synonyms 1-Boc-3-oxoazepane, N-Boc-3-azacycloheptan-1-one, 3-Oxo-azepane-1-carboxylic acid tert-butyl ester[1]

Physicochemical and Safety Data

Understanding the physical properties and handling requirements is critical for laboratory use.

Computed Physicochemical Properties

These properties are computationally derived and provide valuable insights into the molecule's behavior, such as solubility and membrane permeability.

PropertyValueSource
Monoisotopic Mass 213.13649347 Da[1]
XLogP3 1.4[1]
Topological Polar Surface Area 46.6 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that require appropriate handling procedures.[1]

Hazard CodeDescriptionPrecautionary Class
H302 Harmful if swallowedWarning
H312 Harmful in contact with skinWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H332 Harmful if inhaledWarning
H335 May cause respiratory irritationWarning

Expert Insight: The presence of multiple hazard warnings necessitates the use of personal protective equipment (PPE), including gloves, lab coats, and eye protection. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.

Synthesis and Mechanistic Considerations

Azepane derivatives are valuable scaffolds in drug discovery, but their synthesis can be challenging.[3] The construction of the seven-membered ring is a key step. While numerous routes exist, one of the most powerful and scalable methods for producing N-Boc oxoazepanes is through the ring expansion of smaller, more readily available piperidine precursors.[3][4]

The Strategic Role of the Boc Protecting Group

The selection of the Boc group is a deliberate and strategic choice in multi-step synthesis.

  • Expertise & Causality: The Boc group is sterically bulky, which can influence the conformation of the azepane ring and direct the stereochemical outcome of subsequent reactions. Its electronic properties deactivate the nitrogen, preventing it from participating in undesired side reactions (e.g., acting as a nucleophile or base). Most importantly, its clean removal using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting most other functional groups makes it an orthogonal and highly reliable protecting group.

Representative Synthesis: Ring Expansion for N-Boc-4-oxoazepane

Synthesis_Workflow start N-Boc-4-piperidone (Starting Material) step1 Step 1: Ring Expansion start->step1 reagents Ethyl Diazoacetate & Boron Trifluoride Etherate (BF3•OEt2) reagents->step1 intermediate 1-Boc-5-ethoxycarbonylazepan-4-one (Crude Intermediate) step1->intermediate Forms β-keto ester step2 Step 2: Hydrolysis & Decarboxylation intermediate->step2 step3 Step 3: Re-protection with Boc Group step2->step3 Removes ester and Boc group, then re-protects Nitrogen reagents2 Aqueous HCl (reflux) reagents2->step2 product tert-butyl 4-oxoazepane-1-carboxylate (Final Product) step3->product reagents3 Di-tert-butyl dicarbonate (Boc2O) & Na2CO3 reagents3->step3

Caption: Workflow for the industrial synthesis of tert-butyl 4-oxoazepane-1-carboxylate.

Experimental Protocol (Adapted from reference[3])

Trustworthiness: This protocol is based on a peer-reviewed publication describing a large-scale synthesis, ensuring its robustness and reliability.[3] Note that this process yields the 4-oxo isomer.

Step 1: Ring Expansion to form 1-Boc-5-ethoxycarbonylazepan-4-one

  • Under an inert nitrogen atmosphere, charge a suitable reactor with anhydrous ether and N-Boc-4-piperidone (1.0 equivalent).

  • Stir the mixture until all solids dissolve.

  • Cool the reaction mixture to between -40 °C and -25 °C.

  • Simultaneously, but independently, add ethyl diazoacetate (~1.4 equivalents) and boron trifluoride-etherate (~1.1 equivalents) dropwise over a period of 6 hours, maintaining the internal temperature within the specified range.

  • Causality: The low temperature is critical to control the exothermic reaction and prevent side product formation. Boron trifluoride acts as a Lewis acid to activate the piperidone carbonyl for nucleophilic attack by the diazoacetate, initiating the ring expansion cascade.

  • Upon completion, the reaction is quenched, and the crude intermediate is isolated via extraction. This material is typically carried forward without further purification.

Step 2 & 3: Decarboxylation and Re-protection

  • To a separate reactor, charge the crude intermediate from Step 1 and 4 N hydrochloric acid.

  • Heat the mixture to reflux for approximately 6 hours. This step hydrolyzes both the Boc protecting group and the ethyl ester, followed by decarboxylation of the resulting β-keto acid.

  • Cool the reaction to room temperature and neutralize with 6 N sodium hydroxide to a pH of 10-11.

  • To this basic aqueous mixture, add methanol, sodium carbonate (~1.8 equivalents), and di-tert-butyl dicarbonate (Boc₂O, ~1.3 equivalents).

  • Stir the reaction at room temperature for 8 hours. This re-introduces the Boc protecting group onto the azepane nitrogen.

  • The methanol is removed under reduced pressure, and the final product, tert-butyl 4-oxoazepane-1-carboxylate, is isolated by extraction and subsequent purification steps.

Applications in Medicinal Chemistry

The azepane ring is a "privileged scaffold" in drug discovery. Its seven-membered structure provides greater conformational flexibility compared to smaller rings like piperidine or pyrrolidine.

  • Mimicking Peptide Turns: This flexibility allows azepane derivatives to act as effective mimics of β-turns in peptides, enabling them to interact with biological targets that recognize specific peptide conformations.[3]

  • Vectorial Exit from the Binding Pocket: The larger ring allows substituents to be projected into new regions of a target's binding pocket, which can lead to improved potency, selectivity, or pharmacokinetic properties.

  • Key Intermediate: As a functionalized building block, this compound is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a crucial starting point. The ketone at the 3-position is a versatile handle for further chemical modifications, such as:

    • Reductive amination to introduce diverse amine-containing side chains.

    • Reduction to a hydroxyl group, which can be further functionalized.

    • Formation of enolates to allow for alpha-functionalization.

Published research indicates that azepane analogues have shown potent activity as TRPV4 channel receptor antagonists and neurokinin receptor NK1 antagonists, making them potentially useful for treating pain and inflammation.[3]

Conclusion

This compound is a well-defined chemical entity whose value lies in its role as a versatile synthetic intermediate. Its structure, combining the pharmaceutically relevant azepane core with a strategically placed ketone and a robust Boc-protecting group, makes it an ideal starting material for the synthesis of complex molecules in drug discovery programs. A thorough understanding of its nomenclature, properties, and the synthetic logic used to create it—exemplified by the robust ring-expansion strategy—is essential for scientists working to develop the next generation of therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Versatile Synthesis of Substituted Azepanes from tert-Butyl 3-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, known as azepane, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent conformational flexibility allows for a precise three-dimensional presentation of substituents, facilitating optimized interactions with a multitude of biological targets.[2] This structural feature has led to the integration of the azepane motif into numerous FDA-approved drugs and a vast pipeline of therapeutic candidates targeting conditions from cancer to Alzheimer's disease.[3][4]

tert-Butyl 3-oxoazepane-1-carboxylate has emerged as a cornerstone building block for accessing this critical chemical space. Its protected nitrogen allows for selective functionalization of the azepane core, and the ketone at the C3 position serves as a versatile handle for a wide range of chemical transformations. This guide provides an in-depth exploration of key synthetic strategies starting from this precursor, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Chapter 1: Synthesis of 3-Aminoazepane Derivatives via Reductive Amination

The conversion of the C3 ketone to an amino group is one of the most powerful transformations for generating novel azepane derivatives. Reductive amination, which proceeds through an intermediate imine or iminium ion, is the premier method for this conversion.[5]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (from primary amines) or an iminium ion (from secondary amines).[5] This intermediate is then reduced in situ by a hydride-donating reagent. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the C=N bond of the imine/iminium ion.[6]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reagent for this purpose.[7] The electron-withdrawing acetate groups moderate its reactivity, making it highly selective for iminium ions over ketones.[8] The reaction is typically performed in a one-pot fashion under mildly acidic conditions, which catalyze imine formation.[7][9]

Protocol: One-Pot Reductive Amination with a Primary Amine

This protocol details the direct synthesis of a 3-(alkylamino)azepane derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-(alkylamino)azepane derivative.

AmineProductTypical Yield
Benzylaminetert-Butyl 3-(benzylamino)azepane-1-carboxylate85-95%
Anilinetert-Butyl 3-(phenylamino)azepane-1-carboxylate70-85%
Cyclopropylaminetert-Butyl 3-(cyclopropylamino)azepane-1-carboxylate80-90%
Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in DCE B Add Amine & Acetic Acid A->B C Imine Formation (1h @ RT) B->C D Add STAB (Portion-wise) C->D E Reduction (12-24h @ RT) D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for one-pot reductive amination.

Chapter 2: C-C Bond Formation at the C3 Position

The carbonyl group is an excellent electrophile for reactions with carbon-based nucleophiles, such as Grignard reagents and Wittig ylides, enabling the synthesis of 3-substituted azepanes with alkyl, aryl, or alkenyl groups.

Grignard Addition for 3-Alkyl/Aryl-3-hydroxyazepanes

Grignard reagents (R-MgX) readily add to ketones to form tertiary alcohols upon acidic workup.[10] This reaction provides a direct route to 3-hydroxyazepane derivatives, which can serve as precursors for further functionalization.

Mechanistic Insight: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[11] This nucleophile attacks the electrophilic carbonyl carbon of the azepane ketone.[12] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[11] The Boc protecting group is stable under these conditions.[13]

Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer, a dropping funnel, and a septum.

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Slowly quench the reaction by adding saturated NH₄Cl solution dropwise.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting tertiary alcohol by flash chromatography.

Wittig Olefination for 3-Alkylideneazepanes

The Wittig reaction transforms a ketone into an alkene using a phosphonium ylide (Wittig reagent).[14] This method is exceptionally useful for introducing an exocyclic double bond at the C3 position.[15] Even sterically hindered ketones can often be converted to their methylene derivatives using reagents like methylenetriphenylphosphorane (Ph₃P=CH₂).[14]

Protocol: Synthesis of tert-Butyl 3-Methyleneazepane-1-carboxylate

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.4 eq) portion-wise. The mixture will turn a characteristic bright yellow, indicating ylide formation.

  • Stir the ylide suspension at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The byproduct, triphenylphosphine oxide, can often be precipitated by adding pentane or hexanes and removed by filtration.

  • Purify the filtrate by column chromatography to yield the 3-methyleneazepane product.

Chapter 3: α-Halogenation at the C2 Position

Introducing a halogen at the carbon adjacent (alpha) to the ketone provides a handle for subsequent nucleophilic substitution or elimination reactions, further diversifying the accessible azepane analogues.

Mechanistic Considerations

Under acidic conditions, ketones undergo tautomerization to form an enol intermediate.[16] This enol is the active nucleophile that attacks an electrophilic halogen source (e.g., Br₂).[17] The acid catalyst accelerates the formation of the enol.[18] For unsymmetrical ketones like our substrate, halogenation preferentially occurs at the more substituted α-carbon because it forms the more thermodynamically stable enol.[19]

Protocol: α-Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial acetic acid (AcOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from a dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C.[18]

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the red-brown color of bromine has faded.

  • Pour the reaction mixture into ice water and quench with saturated Na₂S₂O₃ solution to destroy any excess bromine.

  • Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the α-bromo ketone.

G cluster_start Starting Material cluster_paths Synthetic Pathways cluster_products Key Intermediates Start tert-Butyl 3-Oxoazepane-1-carboxylate A Reductive Amination (R-NH₂, STAB) Start->A B Grignard Addition (R-MgX) Start->B C Wittig Olefination (Ph₃P=CHR) Start->C D α-Halogenation (Br₂, AcOH) Start->D P1 3-Aminoazepanes A->P1 P2 3-Alkyl-3-hydroxyazepanes B->P2 P3 3-Alkylideneazepanes C->P3 P4 2-Bromo-3-oxoazepanes D->P4

Sources

Application Note: High-Fidelity Reduction of tert-Butyl 3-Oxoazepane-1-carboxylate to a Versatile 3-Hydroxyazepane Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the efficient and selective reduction of tert-butyl 3-oxoazepane-1-carboxylate to its corresponding 3-hydroxyazepane derivative. The 3-hydroxyazepane scaffold is a valuable building block in medicinal chemistry, finding application in the synthesis of a wide range of biologically active molecules. This document outlines the chemical principles, a detailed experimental protocol, and thorough characterization of the resulting alcohol. Emphasis is placed on the mechanistic rationale behind the choice of reagents and conditions, ensuring a reproducible and high-yielding transformation. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the synthesis of this key intermediate.

Introduction: The Significance of the 3-Hydroxyazepane Moiety

The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The introduction of a hydroxyl group at the 3-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the nitrogen atom, allowing for selective transformations at other positions of the azepane ring. The reduction of the readily available this compound is therefore a key transformation for accessing a wide array of novel chemical entities.

The Chemical Transformation: A Mechanistic Perspective

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Among the various reducing agents available, sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, and operational simplicity, making it the reagent of choice for this application.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon of this compound. The polar nature of the carbon-oxygen double bond renders the carbon atom electron-deficient and thus susceptible to attack. This initial addition results in the formation of a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final 3-hydroxyazepane product.

// Nodes start [label="tert-Butyl\n3-oxoazepane-1-carboxylate", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Sodium Borohydride\n(NaBH₄)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Borate-Alkoxide\nIntermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Protonation)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="tert-Butyl\n3-hydroxyazepane-1-carboxylate", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Nucleophilic Attack\nby Hydride"]; reagent -> intermediate; intermediate -> product [label="Protonation"]; workup -> product; } dot Caption: Workflow of the reduction of this compound.

Stereochemical Considerations

The reduction of the prochiral ketone in this compound generates a new stereocenter at the C3 position. In the absence of a chiral directing group, the hydride can attack from either face of the planar carbonyl group, leading to a racemic mixture of the (R)- and (S)-enantiomers of tert-butyl 3-hydroxyazepane-1-carboxylate. For applications where a single enantiomer is required, further resolution or the use of stereoselective reducing agents would be necessary.

Experimental Protocol

This protocol details a reliable and scalable method for the reduction of this compound using sodium borohydride.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound870842-23-2C₁₁H₁₉NO₃213.27
Sodium borohydride (NaBH₄)16940-66-2NaBH₄37.83
Methanol (MeOH)67-56-1CH₄O32.04
Deionized Water (H₂O)7732-18-5H₂O18.02
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9NH₄Cl53.49
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in methanol (approximately 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting ketone should have a higher Rf value than the more polar alcohol product.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose the excess sodium borohydride and the borate intermediates.

  • Workup:

    • Add saturated aqueous ammonium chloride solution to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude tert-butyl 3-hydroxyazepane-1-carboxylate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless oil or a white solid.

// Nodes A [label="Dissolve Ketone in Methanol", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Cool to 0 °C", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add NaBH₄ Portion-wise", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at 0 °C for 1h\n(Monitor by TLC)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quench with Water", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Aqueous Workup\n(NH₄Cl, EtOAc Extraction)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Dry and Concentrate", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Purify by Flash Chromatography", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Characterize Pure Product", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot Caption: Step-by-step experimental workflow for the reduction.

Characterization of tert-Butyl 3-Hydroxyazepane-1-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for tert-butyl 3-hydroxyazepane-1-carboxylate.

PropertyValue
Appearance Colorless oil or white solid
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
¹H NMR (CDCl₃) δ (ppm): 3.85-3.75 (m, 1H), 3.60-3.40 (m, 2H), 3.30-3.15 (m, 2H), 2.00-1.50 (m, 6H), 1.47 (s, 9H)
¹³C NMR (CDCl₃) δ (ppm): 156.0, 80.0, 70.5, 48.0, 45.0, 36.0, 30.0, 28.5, 25.0
IR (thin film) ν (cm⁻¹): 3450 (br, O-H), 2975, 2930 (C-H), 1680 (C=O, carbamate)
Mass Spec (ESI+) m/z: 216.15 [M+H]⁺, 238.13 [M+Na]⁺

Safety Considerations

  • Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The reduction of this compound with sodium borohydride in methanol is a robust and efficient method for the synthesis of the corresponding 3-hydroxyazepane derivative. The protocol described herein is straightforward, scalable, and provides the product in high yield and purity after standard purification. The resulting alcohol is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

  • General Ketone Reduction with Sodium Borohydride: For a general overview of ketone reduction mechanisms and procedures, refer to standard organic chemistry textbooks such as

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Properties of this compound: PubChem Compound Summary for CID 22831870, National Center for Biotechnology Information. [Link]

  • Properties of tert-Butyl 3-hydroxyazepane-1-carboxylate: PubChem Compound Summary for CID 22933617, National Center for Biotechnology Information. [Link]

  • Synthesis of Azepane Derivatives: For examples of the synthesis and utility of azepane derivatives in medicinal chemistry, see

    • A large-scale process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate, a useful intermediate for many pharmaceutical products under development, is described. ACS Publications. [Link]

  • Purification of N-Boc Protected Compounds: For general guidance on the purification of Boc-protected amines and their derivatives, refer to

Application Note: Wittig Olefination of tert-Butyl 3-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the Wittig olefination of tert-butyl 3-oxoazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The azepane scaffold is a privileged structure in medicinal chemistry, and the conversion of the 3-keto group to an exocyclic methylene or substituted alkene is a critical transformation for generating novel molecular architectures. This guide covers the underlying mechanism, provides two detailed, field-proven protocols for methylenation and methoxymethylenation, discusses expected outcomes, and offers practical troubleshooting advice.

Introduction and Scientific Rationale

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[1] Its power lies in the unambiguous placement of the carbon-carbon double bond, a significant advantage over elimination reactions which can often yield mixtures of regioisomers.[2] The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent), proceeding through a cyclic oxaphosphetane intermediate to yield the desired alkene and a phosphine oxide byproduct.[3][4] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[1][2]

This compound is a valuable building block in drug discovery. The seven-membered azepane ring offers conformational flexibility, making it an excellent scaffold for mimicking peptide β-turns and exploring new chemical space.[5] The ability to convert the ketone at the 3-position into an exocyclic double bond via the Wittig reaction opens a pathway to a diverse range of derivatives for structure-activity relationship (SAR) studies.

This note will detail protocols for two common transformations:

  • Methylenation: The installation of a terminal methylene group (=CH₂) using methyltriphenylphosphonium bromide. This is a classic example of a reaction with an unstabilized ylide.

  • Methoxymethylenation: The use of (methoxymethyl)triphenylphosphonium chloride to introduce a methoxymethylene group (=CHOCH₃). This adduct can be subsequently hydrolyzed under acidic conditions to yield the corresponding aldehyde, effectively achieving a one-carbon homologation of the ketone.

Reaction Mechanism

The generally accepted mechanism for the Wittig reaction, particularly under lithium-salt-free conditions, involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound.[3][6][7] This concerted process forms a four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses in a retro-[2+2] cycloaddition to form the alkene and triphenylphosphine oxide.

While a betaine intermediate was historically proposed, modern evidence suggests it is not typically involved, especially for unstabilized ylides.[6][8] The stereochemical outcome of the reaction (E/Z selectivity) is determined by the nature of the ylide. Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, are highly reactive and typically favor the formation of Z-alkenes through a kinetically controlled pathway.[2][7][8]

.dot

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

Safety Precautions:

  • All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the ylides and organolithium reagents are air and moisture-sensitive.

  • n-Butyllithium (n-BuLi) is highly pyrophoric. Handle with extreme care using appropriate syringe techniques.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Methylenation using Methyltriphenylphosphonium Bromide and n-BuLi

This protocol details the formation of tert-butyl 3-methyleneazepane-1-carboxylate using a non-stabilized ylide.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • This compound

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add methyltriphenylphosphonium bromide (1.2 eq).

    • Suspend the salt in anhydrous THF (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Allow the mixture to stir at 0 °C for 1 hour.[2]

  • Reaction with Ketone:

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add the solution of the ketone to the ylide suspension via syringe or cannula.

    • Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows consumption of the starting material).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide.

    • Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Methoxymethylenation using (Methoxymethyl)triphenylphosphonium Chloride and NaH

This protocol generates an enol ether, a versatile intermediate that can be hydrolyzed to an aldehyde. Sodium hydride is a safer alternative to n-BuLi for large-scale work but may require slightly elevated temperatures to initiate ylide formation.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (MOM-PPh₃Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To an oven-dried, three-necked round-bottom flask under argon, add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Suspend the oil-free NaH in anhydrous THF.[9]

    • Add (methoxymethyl)triphenylphosphonium chloride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases. The formation of a reddish-orange color indicates ylide generation.

  • Reaction with Ketone:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Gentle heating (e.g., 40-50 °C) may be required if the reaction is sluggish.[10]

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1. The enol ether product is typically less polar than the triphenylphosphine oxide byproduct.

.dot

Caption: Experimental workflow for the Wittig reaction.

Data Summary and Expected Results

The following table summarizes the key parameters for the described protocols. Yields are indicative and may vary based on reaction scale and purity of reagents.

ParameterProtocol 1 (Methylenation)Protocol 2 (Methoxymethylenation)
Wittig Reagent Methyltriphenylphosphorane(Methoxymethyl)triphenylphosphorane
Phosphonium Salt CH₃PPh₃BrMOM-PPh₃Cl
Base n-Butyllithium (n-BuLi)Sodium Hydride (NaH)
Solvent Anhydrous THFAnhydrous THF or DMSO
Temperature -78 °C to Room Temp0 °C to Room Temp (or mild heat)
Product tert-butyl 3-methyleneazepane-1-carboxylatetert-butyl 3-(methoxymethylene)azepane-1-carboxylate
Expected Yield 60-85%70-90%
Key Byproduct Triphenylphosphine oxideTriphenylphosphine oxide

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete ylide formation due to wet solvent/reagents or inactive base.Ensure all glassware is oven-dried. Use freshly distilled anhydrous solvents. Titrate n-BuLi before use. Use fresh, high-quality NaH.
Steric hindrance of the ketone.While less hindered than some cyclic ketones, azepanones can be challenging. Increase reaction time, use a less hindered base (e.g., KHMDS), or gently heat the reaction (up to 50-60 °C in THF).
Recovery of Starting Ketone Ylide is not reactive enough (especially for stabilized ylides, though not the case here).This is a common issue when attempting to react ketones with stabilized ylides. The non-stabilized ylides in these protocols should be sufficiently reactive.[11]
Difficult Purification Triphenylphosphine oxide (TPPO) co-elutes with the product.TPPO has moderate polarity. Adjusting the eluent system (e.g., using dichloromethane or pentane/ether mixtures) can help. Alternatively, TPPO can sometimes be precipitated from a nonpolar solvent like hexanes or a hexanes/ether mixture by cooling to 0 °C.
Side Reactions The Boc protecting group is sensitive to very strong acids or high temperatures.Maintain standard reaction and workup conditions. Avoid acidic quenches stronger than saturated NH₄Cl.
Enolization of the ketone by the strongly basic ylide.Add the ketone solution to the ylide at low temperature (-78 °C) to favor nucleophilic addition over proton abstraction.

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • Reddit. (2020, July 29). NaH/DMSO Wittig reactions. A cause for concern? Retrieved from [Link]

  • Singh, G., et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium hydride. Retrieved from [Link]

  • Witschard, G., & Griffin, C. E. (1963). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. The Journal of Organic Chemistry, 28(9), 2335–2339. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2014). Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. Tetrahedron Letters, 55(17), 2825-2827. [Link]

  • Swetha, M., Venkata Ramana, P., & Shirodkar, S. G. (2013). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. International Journal of ChemTech Research, 5(5), 2235-2239. [Link]

  • Reddit. (2025, May 12). Problems with wittig reaction. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]

  • Chen, Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1163–1168. [Link]

  • The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • PubMed. (2020, August 21). Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

Sources

Application Note & Protocol: Reductive Amination of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active compounds, demonstrating activities as glycosidase inhibitors, protein kinase C inhibitors, and agents for treating viral infections and diabetes.[1] This document provides a comprehensive technical guide for the reductive amination of tert-butyl 3-oxoazepane-1-carboxylate, a key intermediate for accessing a diverse library of N-substituted 3-aminoazepane derivatives. We delve into the underlying reaction mechanism, offer detailed, field-proven protocols for reactions with both primary and secondary amines, and provide critical insights into experimental design, safety, and troubleshooting. The protocols emphasize the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly selective reducing agent that offers significant advantages in modern organic synthesis.[2][3]

Introduction: The Significance of Substituted Azepanes

The synthesis of functionalized azepanes is a topic of significant interest in medicinal chemistry and drug development.[1][4] The ability to controllably introduce diverse substituents onto the azepane ring allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, converting a ketone functionality into a secondary or tertiary amine in a single synthetic operation.[5][6]

This guide focuses on the reaction of this compound, a commercially available and synthetically useful building block.[7] The Boc-protecting group offers stability under the reaction conditions described and can be readily removed under acidic conditions for further derivatization. Our primary reagent of choice, sodium triacetoxyborohydride, is particularly well-suited for this transformation due to its mild nature and exceptional chemoselectivity, which allows for a one-pot procedure without the need to pre-form the imine intermediate.[2][8]

Reaction Mechanism and Scientific Principles

The reductive amination of a ketone proceeds through a two-stage mechanism: (1) the formation of an iminium ion intermediate, followed by (2) its reduction by a hydride source.[9]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone (this compound). This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily eliminates a molecule of water to form a C=N double bond. For a primary amine, this is an imine; for a secondary amine, it is a positively charged iminium ion. The equilibrium of this step is driven forward by the removal of water or by conditions that favor the protonated iminium species.[9]

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. The key advantage of NaBH(OAc)₃ is its kinetic profile: it reduces the protonated iminium ion intermediate much more rapidly than it reduces the starting ketone or aldehyde.[2][8] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less reactive towards carbonyls but highly effective for the more electrophilic iminium species.[2] This selectivity obviates the need for a separate imine formation step and allows the entire transformation to be conducted in a single reaction vessel ("direct" reductive amination).[5][9]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Tert-butyl 3-oxoazepane-1-carboxylate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R¹R²NH (Amine) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted 3-Aminoazepane Derivative Iminium->Product + Hydride Hydride NaBH(OAc)₃ Hydride->Product

Caption: Figure 1: Reductive Amination Mechanism.

Experimental Design & Key Parameters

Successful execution of this protocol requires careful consideration of several key experimental variables.

ParameterRecommendation & Rationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃): Use 1.2–1.5 molar equivalents. This is the reagent of choice for its mildness and selectivity. It tolerates a wide range of functional groups and minimizes side reactions like over-alkylation or ketone reduction.[3]
Amine Source Primary or Secondary Amine: Use 1.0–1.2 molar equivalents. For volatile or inexpensive amines, a larger excess can be used to drive the reaction. For valuable amines, stoichiometric amounts are preferred.[5]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): DCE is often the preferred solvent as reactions tend to be faster.[3] THF is a suitable alternative. The solvent must be anhydrous to prevent quenching of the reducing agent.
Acid Catalyst Acetic Acid (AcOH): Use 0-1.0 molar equivalents. While often not necessary for aldehydes, the addition of catalytic acetic acid can accelerate the rate-limiting iminium ion formation from ketones.[3]
Temperature Room Temperature (20–25 °C): The reaction is typically performed at ambient temperature, which is sufficient for most substrates.
Reaction Time 2–24 hours: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium triacetoxyborohydride reacts with moisture to release flammable gases and should be handled with care under an inert atmosphere where possible.[10][11][12]

Protocol 1: Synthesis of tert-butyl 3-(benzylamino)azepane-1-carboxylate

This protocol details the reaction with a primary amine.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound213.271.00 g4.691.0
Benzylamine107.150.55 g (0.56 mL)5.161.1
Sodium Triacetoxyborohydride211.941.49 g7.031.5
Acetic Acid (Glacial)60.050.28 g (0.27 mL)4.691.0
1,2-Dichloroethane (DCE), anhydrous-25 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.69 mmol).

  • Solvent and Reagent Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (25 mL). To this solution, add benzylamine (0.56 mL, 5.16 mmol) followed by glacial acetic acid (0.27 mL, 4.69 mmol).

  • Stirring: Stir the resulting mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) portion-wise over 5 minutes. Note: Slight gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 4–12 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil.

Protocol 2: Synthesis of tert-butyl 3-morpholinoazepane-1-carboxylate

This protocol details the reaction with a secondary amine.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound213.271.00 g4.691.0
Morpholine87.120.45 g (0.45 mL)5.161.1
Sodium Triacetoxyborohydride211.941.49 g7.031.5
1,2-Dichloroethane (DCE), anhydrous-25 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.69 mmol).

  • Solvent and Reagent Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (25 mL). To this solution, add morpholine (0.45 mL, 5.16 mmol). Note: Acetic acid is often omitted for secondary amines unless the reaction is sluggish.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) in portions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until completion (typically 2–8 hours).

  • Work-up, Extraction, and Purification: Follow steps 6-9 as described in Protocol 1. The product is typically a colorless oil or a white solid.

Workflow Visualization and Data Summary

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Add Ketone, Amine, & Solvent to Flask B 2. (Optional) Add Acetic Acid A->B C 3. Stir 30-60 min at RT B->C D 4. Add NaBH(OAc)₃ Portion-wise C->D E 5. Monitor Reaction by TLC / LC-MS D->E F 6. Quench with sat. NaHCO₃ E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Figure 2: General Experimental Workflow.

Comparative Data Summary

EntryAmineAcid CatalystTypical TimeExpected YieldProduct MW ( g/mol )
1BenzylamineAcetic Acid4–12 h80–95%304.44
2MorpholineNone2–8 h85–98%284.40

Safety & Handling of Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a water-reactive substance. Contact with water or moisture can release flammable gases which may ignite spontaneously.[10] It is also an irritant to the skin, eyes, and respiratory system.[11][12]

  • Storage: Store in a cool, dry place away from moisture, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).[10] Keep the container tightly sealed.[12]

  • Handling: Handle only in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[12] Avoid creating dust.[13]

  • Disposal: Unused reagent and reaction quenches should be handled as hazardous waste according to institutional guidelines. Quench excess reagent slowly and carefully with a non-protic solvent like isopropanol before final disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient activation of the ketone.2. Wet reagents or solvent.3. Sterically hindered amine.1. Add 1.0 equivalent of glacial acetic acid to catalyze iminium formation.[3]2. Ensure use of anhydrous solvent and fresh reagents.3. Increase reaction time or gently warm the reaction to 35-40 °C.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/purification.3. Decomposition of the reducing agent.1. Ensure the reaction has gone to completion via TLC/LC-MS before work-up.2. Perform extractions carefully; ensure the pH is basic before extraction to keep the amine product in the organic layer.3. Use a fresh bottle of NaBH(OAc)₃; add it to the reaction mixture promptly after weighing.
Formation of Side Products 1. Over-alkylation of primary amine.2. Reduction of the starting ketone.1. Use a stepwise procedure: form the imine first, then add the reducing agent.[3] Use a smaller excess of the primary amine.2. This is rare with NaBH(OAc)₃ but could indicate a contaminated or incorrect reducing agent. Confirm reagent identity.

References

  • Turner, N. J., & Humphreys, L. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Available at: [Link]

  • Kiss, L., et al. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. SynOpen. Available at: [Link]

  • Abdel-Magid, A. F. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

  • Procter, D. J., et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. Available at: [Link]

  • El-Zaria, M. E. (2009). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Li, F., et al. (2018). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Available at: [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Kempe, R., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Reaction of cyclic ketones with primary amines. Available at: [Link]

  • Wang, D., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic Chemistry Frontiers. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 3-Oxoazepane-1-carboxylate for Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spiro-Azepanes in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, have emerged from the periphery to become a central scaffold in modern medicinal chemistry.[1][2][3] Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[2][4] By introducing sp³-rich, non-planar structures, chemists can more effectively explore novel chemical space and optimize interactions with complex biological targets.[2][4]

Within this valuable class of molecules, spiro-azepanes are particularly noteworthy. The seven-membered azepane ring provides a flexible yet constrained backbone that can serve as a superior mimic for peptide β-turns and engage with target proteins in unique ways.[5][6] This guide focuses on a critical and versatile building block for accessing these structures: tert-butyl 3-oxoazepane-1-carboxylate . We will explore the causality behind its molecular design and provide detailed, field-proven protocols for its application in the synthesis of diverse spirocyclic frameworks.

Core Rationale: Why this compound is a Privileged Building Block

The efficacy of this reagent in complex spirocycle synthesis is not accidental; it is a product of deliberate chemical design, with each functional group serving a distinct and critical purpose.

  • The Azepane Core : The seven-membered nitrogen-containing ring is a valuable pharmacophore found in numerous bioactive compounds.[5][7] Its conformational flexibility distinguishes it from smaller five- and six-membered rings, allowing for a broader sampling of conformational space to achieve an optimal binding pose with a biological target.[6]

  • The Ketone "Handle" : The carbonyl group at the 3-position is the primary reactive site for spirocyclization. It serves as a versatile electrophilic handle for a wide array of chemical transformations, including cycloadditions, condensations, and organometallic additions, enabling the construction of the second ring at the spiro-center.

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is essential for synthetic control. It deactivates the nucleophilicity of the ring nitrogen, preventing unwanted side reactions during the construction of the spirocyclic core. Critically, the Boc group is robust enough to withstand many reaction conditions yet can be cleanly removed under acidic conditions (e.g., with TFA or HCl), revealing a secondary amine that serves as a vector for further diversification and library synthesis.

The interplay of these three components makes this compound a powerful and modular platform for generating complex molecular architectures.

G cluster_0 Component Rationale cluster_1 Synthetic Utility A This compound B Azepane Core (7-Membered Ring) A->B Provides Conformational Flexibility C 3-Oxo Group (Ketone Handle) A->C Enables Spirocyclization Reactions D Boc Group (N-Protection) A->D Controls Reactivity & Allows Final Derivatization E Diverse Spirocyclic Scaffolds B->E C->E D->E

Caption: Logical relationships of the core components.

Synthetic Methodologies and Experimental Protocols

The true power of this compound is demonstrated through its application in diverse synthetic strategies. Below are detailed protocols for key transformations.

Methodology 1: [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis

This approach is a cornerstone for creating five-membered heterocyclic rings. The reaction between an in-situ generated azomethine ylide and an alkene is a powerful method for constructing spiro-pyrrolidine systems, which are valuable building blocks in drug discovery.[8]

Causality Behind Experimental Choices:

  • Azomethine Ylide Generation : The ylide is typically generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde. The choice of aldehyde allows for diversification of the resulting pyrrolidine ring.

  • Alkene Preparation (Wittig Reaction) : To serve as the dipolarophile, the ketone of the azepane must first be converted to an exocyclic alkene. The Wittig reaction using a phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) is a reliable method for this olefination.[9] The ester group introduced serves as an additional functional handle.

  • Solvent and Temperature : Toluene or THF are commonly used solvents. Heating is required to promote both the decarboxylation that forms the ylide and the subsequent cycloaddition.

Protocol 1.1: Synthesis of Exocyclic Alkene Intermediate

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv., e.g., 2.13 g, 10 mmol) and dry tetrahydrofuran (THF, 50 mL).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv., 4.22 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the starting material is consumed, concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the target alkene, tert-butyl 3-(1-ethoxycarbonylmethylene)azepane-1-carboxylate.

Protocol 1.2: [3+2] Cycloaddition

  • Setup : To a round-bottom flask, add the alkene from Protocol 1.1 (1.0 equiv.), sarcosine (1.2 equiv.), and paraformaldehyde (1.5 equiv.).

  • Solvent : Add dry toluene as the solvent.

  • Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction for the consumption of the alkene.

  • Work-up : Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification : Purify the residue by column chromatography on silica gel to afford the desired spiro[azepane-3,2'-pyrrolidine] product. The exact stereochemistry may vary and requires further analysis (e.g., by NOESY NMR or X-ray crystallography).

Methodology 2: Stannyl Amine Protocol (SnAP) for Spiro-Morpholine Synthesis

The SnAP reagent methodology provides a highly efficient, one-step route to saturated spirocyclic N-heterocycles directly from cyclic ketones.[10][11] This method is prized for its operational simplicity and its ability to rapidly generate complex scaffolds.

Causality Behind Experimental Choices:

  • SnAP Reagent : The stannyl amine reagent (e.g., N-(2-azidoethyl)-N-benzyl-1,1,1-trimethylstannanamine) acts as a precursor to a nitrogen-centered radical and an iminium ion.

  • Lewis Acid : A Lewis acid, such as Cu(OTf)₂, is crucial for activating the SnAP reagent and promoting the key C-C bond formation.

  • Solvent System : A mixture of a non-coordinating solvent like 1,2-dichloroethane (DCE) and a highly polar, non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is often optimal. HFIP is thought to stabilize key cationic intermediates.[10]

G cluster_0 Reaction Conditions A tert-Butyl 3-Oxoazepane-1-carboxylate D Ketimine Formation (Intermediate) A->D B SnAP Reagent B->D C Lewis Acid (e.g., Cu(OTf)₂) E Spirocyclization (Radical/Polar Crossover) C->E D->E Activation F Spiro[azepane-3,X']-heterocycle E->F

Caption: Workflow for the SnAP Spirocyclization.

Protocol 2.1: SnAP-Mediated Spirocyclization

  • Setup : In a vial, combine this compound (1.0 equiv., e.g., 107 mg, 0.5 mmol), the chosen SnAP reagent (1.05 equiv.), and 3Å molecular sieves.

  • Solvent : Add dry 1,2-dichloroethane (DCE).

  • Ketimine Formation : Seal the vial and heat to 80 °C for 12 hours to facilitate the formation of the intermediate ketimine.

  • Cyclization Setup : In a separate vial, dissolve the Lewis acid catalyst (e.g., Cu(OTf)₂) and a mild base (e.g., 2,6-lutidine) in a 3:1 mixture of HFIP/DCE.

  • Reaction : Cool the ketimine solution to room temperature. Transfer the crude ketimine solution to the catalyst solution and stir at room temperature for 12-24 hours.

  • Work-up : Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product via flash column chromatography on silica gel to obtain the desired spiro-heterocycle.

Data Summary: Comparative Analysis of Methodologies

The choice of synthetic route depends on the desired final scaffold. The following table summarizes typical outcomes for reactions starting with cyclic ketones like our title compound.

Methodology Reagents Formed Ring Typical Yield Range Key Advantages
[3+2] Cycloaddition Wittig reagent, α-amino acid, aldehydePyrrolidine50-75% (over 2 steps)High functional group tolerance; creates two stereocenters.
SnAP Reaction SnAP reagent, Cu(OTf)₂, 2,6-lutidineMorpholine, Piperazine, etc.60-85% (one pot)Operationally simple; direct access to saturated N-heterocycles.[10]
Intramolecular Nitrone Cycloaddition Hydroxylamine, tethered alkeneIsoxazolidine45-65%Forms bicyclic systems that can be reduced to spiro-amino alcohols.[12]

Applications in Medicinal Chemistry Programs

The spiro-azepane scaffolds synthesized from this compound are of significant interest to drug development professionals. Their incorporation into lead compounds can address several common challenges in drug discovery.[2]

  • Improving Physicochemical Properties : The introduction of a spiro-center increases the sp³ fraction of a molecule, which often leads to improved solubility and reduced planar interactions that can cause toxicity or rapid metabolism.[4]

  • Enhancing Target Selectivity : The rigid, three-dimensional orientation of substituents around a spiro-core can enforce a specific conformation required for high-affinity binding to a primary target, while simultaneously preventing binding to off-targets.

  • Blocking Metabolic Soft Spots : A common strategy in lead optimization is to block metabolically labile positions. A spiro-center can effectively shield adjacent sites from enzymatic degradation by cytochrome P450 enzymes.

  • Exploring Novel IP Space : As pharmaceutical companies seek to develop novel therapeutics, unique and complex scaffolds like spiro-azepanes provide access to new intellectual property and a competitive edge.[4]

These compounds have found applications as core scaffolds in programs targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of novel spirocyclic systems. Its well-defined reactive centers and the synthetic utility of the Boc-protected azepane ring provide a robust platform for creating diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage this building block to its full potential, accelerating the discovery and development of the next generation of innovative therapeutics.

References

  • McClain, E. J., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(52), 17942–17945. [Link]

  • McClain, E. J., & Bode, J. W. (2015). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed, 136(52), 17942-5. [Link]

  • Coldham, I., & Kandola, R. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6489–6496. [Link]

  • Bagryanskaya, I. Y., & Gritsan, N. P. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(16), 4983. [Link]

  • Kumar, R., Singh, V., & Singh, P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 453-475. [Link]

  • King, A., & Coldham, I. (2019). Cycloaddition Strategies For The Synthesis of Diverse Heterocyclic Spirocycles For. European Journal of Organic Chemistry. [Link]

  • Iaroshenko, V. O., & Villinger, A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Chemistry, 5(4), 2821-2826. [Link]

  • Voskressensky, L. G., & Varlamov, A. V. (2017). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 22(12), 2095. [Link]

  • Foley, D. J., & O'Brien, P. (2019). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 58(40), 14199-14203. [Link]

  • Stepan, A. F. (2015). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Shaik, S. P., & Shankaraiah, N. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]

  • Chen, C. H., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1365–1369. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Martínez, A., et al. (2020). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 22(19), 7554–7558. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

Application Notes & Protocols: Tert-butyl 3-oxoazepane-1-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, valued for its conformational flexibility which allows it to serve as an effective β-turn mimic in peptidomimetics and other biologically active molecules.[1] This guide provides an in-depth exploration of tert-butyl 3-oxoazepane-1-carboxylate, a key building block for accessing diverse and highly functionalized azepane derivatives. We will detail its strategic importance, synthesis, and application in the generation of valuable pharmaceutical intermediates, with a focus on the diastereoselective synthesis of 3-aminoazepanes through reductive amination. The protocols herein are designed to be robust and scalable, providing researchers in drug development with a practical framework for leveraging this versatile precursor.

Introduction: The Strategic Value of the Azepane Scaffold

Nitrogen-containing seven-membered rings, or azepanes, are increasingly incorporated into pharmaceutical candidates due to their unique three-dimensional structure.[2] Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane framework offers a greater degree of conformational freedom, enabling more precise interaction with biological targets.[1] The synthesis of polysubstituted azepanes, however, can be challenging, often requiring multi-step linear sequences.[2]

The use of pre-functionalized cyclic precursors like this compound (CAS No. 870842-23-2) provides a convergent and efficient approach to overcome these synthetic hurdles.[3] The molecule features three key components:

  • The Azepane Core: The seven-membered ring system.

  • A Ketone Handle (C3-position): A versatile functional group that allows for a wide range of subsequent chemical transformations, most notably C-N bond formation.

  • A Boc Protecting Group: The tert-butoxycarbonyl group ensures stability during many synthetic operations and can be readily removed under acidic conditions to reveal the secondary amine for further derivatization.[4]

This combination makes it an ideal starting point for building libraries of complex molecules for drug discovery programs.

Synthesis of the Precursor: Accessing the Core Scaffold

The efficient construction of the N-Boc-3-oxoazepane ring is critical for its utility. While several methods exist for azepane synthesis, one of the most prominent industrial strategies for related oxoazepanes involves a ring expansion of a smaller, more readily available piperidone precursor.[1][5] Another classical and highly effective approach for forming cyclic β-keto esters is the Dieckmann condensation, which involves the intramolecular reaction of a diester in the presence of a base.[6]

The Dieckmann condensation mechanism proceeds via the formation of an enolate ion at an α-carbon, which then attacks the second ester group intramolecularly to form the cyclic β-keto ester after protonation.[6] This method is particularly efficient for forming stable 5-, 6-, and 7-membered rings.[6]

G Figure 1: Conceptual Synthesis Workflow via Dieckmann Condensation cluster_0 A Linear Diester Precursor (e.g., N-Boc protected amino diester) B Base-mediated Intramolecular Cyclization (Dieckmann Condensation) A->B NaOEt, Toluene C This compound B->C Acidic Workup G Figure 2: General Application Workflow via Reductive Amination cluster_0 A This compound (Precursor) B Reductive Amination R¹R²NH, NaBH(OAc)₃ A->B C tert-butyl 3-(substituted-amino)azepane-1-carboxylate (Diverse Intermediates) B->C

Caption: Introducing diversity via reductive amination.

This reaction directly leads to valuable intermediates such as tert-butyl 3-aminoazepane-1-carboxylate, which has been identified as a key building block for the synthesis of Odanacatib, a potent and selective cathepsin K inhibitor. [7][8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (~0.1 M concentration).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

    • Scientist's Note: Pre-formation of the iminium ion is crucial for efficient reduction and minimizes potential side reactions where the hydride reagent could reduce the starting ketone. The reaction can be monitored by TLC or LC-MS to confirm consumption of the starting ketone.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Causality Note: Portion-wise addition helps to control any initial exotherm. NaBH(OAc)₃ is chosen for its mildness and compatibility with the slightly acidic conditions. [9]4. Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired tert-butyl 3-(substituted-amino)azepane-1-carboxylate.

Substrate AmineProductTypical Yield (%)
Benzylaminetert-butyl 3-(benzylamino)azepane-1-carboxylate85-95%
Anilinetert-butyl 3-(phenylamino)azepane-1-carboxylate70-85%
(R)-α-MethylbenzylamineDiastereomeric mixture of tert-butyl 3-(((R)-1-phenylethyl)amino)azepane-1-carboxylates80-90%

Table 1: Representative yields for the reductive amination protocol. Yields are dependent on the specific amine and purification efficiency.

Conclusion

This compound stands out as a high-value precursor in pharmaceutical development. Its pre-installed Boc-protected nitrogen and a synthetically versatile ketone "handle" provide a robust platform for the rapid generation of diverse 3-substituted azepane libraries. The reductive amination protocol detailed here is a reliable and scalable method to produce key intermediates, such as 3-aminoazepanes, which are integral to the synthesis of advanced drug candidates. By leveraging this building block, researchers can streamline synthetic routes and accelerate the exploration of the rich chemical space offered by the azepane scaffold.

References

Sources

Asymmetric Synthesis of Chiral Azepane Derivatives from tert-Butyl 3-Oxoazepane-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets. Chiral azepane derivatives are of particular importance, as the stereochemistry at various positions on the ring can dramatically influence pharmacological activity, selectivity, and pharmacokinetic properties. These chiral frameworks are integral to a variety of therapeutic agents, including treatments for neurological disorders and other complex diseases.

tert-Butyl 3-oxoazepane-1-carboxylate serves as a versatile and readily available starting material for the synthesis of a diverse array of chiral azepane derivatives. The presence of a prochiral ketone and a synthetically tractable Boc-protecting group makes it an ideal substrate for various asymmetric transformations. This guide provides an in-depth exploration of key asymmetric methodologies for the stereoselective functionalization of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Asymmetric Strategies and Methodologies

The asymmetric synthesis of chiral molecules from this compound can be broadly categorized into three highly effective strategies:

  • Asymmetric Reduction of the Ketone: This approach focuses on the stereoselective reduction of the C3-carbonyl group to generate chiral 3-hydroxyazepane derivatives. These chiral alcohols are valuable intermediates that can be further elaborated.

  • Enantioselective α-Functionalization: This strategy involves the introduction of a substituent at the C2 position adjacent to the ketone, creating a chiral center. This can be achieved through various methods, including asymmetric alkylation.

  • Biocatalysis: Leveraging the high selectivity of enzymes, biocatalytic methods offer a green and efficient route to chiral azepane derivatives, often with exceptional enantiomeric purity.

This application note will delve into each of these strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Section 1: Asymmetric Reduction of this compound

The stereoselective reduction of the prochiral ketone in this compound is a direct and efficient method to introduce a chiral hydroxyl group. Organocatalytic methods, particularly those employing chiral oxazaborolidine catalysts (CBS catalysts), are well-established for this transformation.

Mechanistic Rationale: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, sterically defined environment that directs the hydride transfer from the borane to one specific face of the ketone, resulting in a high degree of enantioselectivity. The choice of the chiral amino alcohol precursor for the CBS catalyst determines the stereochemical outcome of the reduction.

CBS_Reduction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Ketone This compound TS Coordinated Ternary Complex (Ketone-Catalyst-Borane) Ketone->TS Coordination Borane Borane (BH3) Borane->TS Coordination Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->TS Catalysis Borate_Ester Borate Ester Intermediate TS->Borate_Ester Hydride Transfer Chiral_Alcohol Chiral tert-Butyl 3-hydroxyazepane-1-carboxylate Borate_Ester->Chiral_Alcohol Workup

Figure 1: Workflow for the CBS-catalyzed asymmetric reduction of this compound.

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

This protocol is a representative procedure based on established methods for the asymmetric reduction of cyclic ketones.

Materials:

  • This compound

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq). Dissolve the ketone in anhydrous THF (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Addition: To the cooled solution, add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise via syringe. Stir the mixture for 15 minutes at -20 °C.

  • Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the chiral tert-butyl 3-hydroxyazepane-1-carboxylate.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Expected Outcome:

ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%
Stereochemical Outcome (S)-3-hydroxyazepane derivative (with (R)-CBS)

Section 2: Enantioselective α-Alkylation

Creating a chiral center at the C2 position via enantioselective alkylation is a powerful strategy to introduce molecular complexity. Organocatalytic methods using chiral amines are particularly effective for this transformation.

Mechanistic Rationale: Enamine Catalysis

In this approach, the ketone reacts with a chiral secondary amine catalyst (e.g., a derivative of proline) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophilic alkylating agent. The steric environment created by the chiral catalyst directs the approach of the electrophile to one face of the enamine, leading to the formation of one enantiomer of the α-alkylated product in excess. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired product.

Enamine_Alkylation cluster_cycle Catalytic Cycle Ketone tert-Butyl 3-oxoazepane-1-carboxylate Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst Chiral Amine Catalyst Alkylation Enantioselective Alkylation Enamine->Alkylation + Electrophile (R-X) Iminium Iminium Ion Alkylation->Iminium Product Chiral α-Alkylated Azepanone Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Figure 2: Catalytic cycle for the enantioselective α-alkylation of this compound via enamine catalysis.

Experimental Protocol: Organocatalytic Enantioselective α-Alkylation

This protocol is a representative procedure based on established methods for the α-alkylation of cyclic ketones.

Materials:

  • This compound

  • (S)-(-)-2-(Trifluoromethyl)pyrrolidine

  • Benzyl bromide (or other suitable electrophile)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), (S)-(-)-2-(trifluoromethyl)pyrrolidine (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Cooling: Add anhydrous DCM (to a concentration of 0.2 M) and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral tert-butyl 2-benzyl-3-oxoazepane-1-carboxylate.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Expected Outcome:

ParameterExpected Value
Yield 70-85%
Enantiomeric Excess (ee) 90-99%
Stereochemical Outcome (R)-2-benzyl-3-oxoazepane derivative

Section 3: Biocatalytic Asymmetric Reduction

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity, often under mild reaction conditions.

Principles of Biocatalytic Reduction

Ketoreductases utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source. The enzyme's active site is a chiral environment that binds the ketone substrate in a specific orientation, allowing for hydride delivery to only one of the two prochiral faces. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is typically used to recycle the expensive NADPH.

Biocatalytic_Reduction cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration Ketone This compound KRED Ketoreductase (KRED) Ketone->KRED NADP NADP+ KRED->NADP Chiral_Alcohol Chiral tert-Butyl 3-hydroxyazepane-1-carboxylate KRED->Chiral_Alcohol NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH Isopropanol Isopropanol Isopropanol->GDH Acetone Acetone GDH->NADPH GDH->Acetone

Figure 3: Schematic of a biocatalytic reduction of this compound using a ketoreductase with cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction with a Ketoreductase

This protocol is a general procedure and may require optimization depending on the specific ketoreductase used.

Materials:

  • This compound

  • Ketoreductase (e.g., from a commercially available screening kit)

  • NADP⁺ sodium salt

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (as a co-solvent and for cofactor regeneration)

  • Ethyl acetate

  • Centrifuge

Procedure:

  • Enzyme Solution Preparation: In a suitable vessel, prepare a solution of potassium phosphate buffer containing NADP⁺ (1 mM), D-glucose (100 mM), and GDH (1-2 mg/mL).

  • Substrate Addition: To this buffer solution, add this compound to a final concentration of 10-50 mM. The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol first (final co-solvent concentration should be <10% v/v).

  • Reaction Initiation: Initiate the reaction by adding the ketoreductase (as a lyophilized powder or a solution).

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation (e.g., on an orbital shaker).

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC or GC.

  • Workup: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

  • Analysis: Carefully remove the organic layer for analysis of yield and enantiomeric excess by chiral HPLC or GC.

Expected Outcome:

ParameterExpected Value
Conversion >99%
Enantiomeric Excess (ee) >99%
Reaction Conditions Mild (aqueous buffer, room temperature)

Conclusion

This compound is a valuable and versatile building block for the asymmetric synthesis of chiral azepane derivatives. The methodologies outlined in this application note—asymmetric reduction, enantioselective α-alkylation, and biocatalysis—provide robust and reliable pathways to access these important chiral molecules. The choice of method will depend on the desired stereochemical outcome, the required scale of the synthesis, and the available resources. Each of these strategies offers a high degree of stereocontrol, enabling the synthesis of enantiomerically pure azepane derivatives for further elaboration in drug discovery and development programs.

References

  • Note: As direct protocols for the asymmetric synthesis of derivatives from "this compound" are not extensively available in the public domain, the provided protocols are representative examples based on well-established methodologies for analogous cyclic ketones.

Application Note: Grignard Reaction with tert-Butyl 3-Oxoazepane-1-carboxylate for the Synthesis of 3-Substituted Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows for optimal spatial arrangement of substituents to interact with biological targets. tert-Butyl 3-oxoazepane-1-carboxylate is a versatile and commercially available building block for accessing 3-substituted azepane derivatives.[3][4] The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct and powerful method to introduce a wide range of alkyl, vinyl, and aryl moieties at the C3 position, transforming the ketone into a chiral tertiary alcohol.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Grignard reaction with this compound. It delves into the underlying reaction mechanism, provides a detailed and optimized experimental protocol, and offers a troubleshooting guide to overcome common challenges, ensuring a high rate of success in synthesizing novel 3-substituted azepane analogs.

Reaction Mechanism & Strategic Considerations

The fundamental transformation involves the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the carbonyl carbon of the azepane ring.[6][7] The reaction proceeds through a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol.

G sub Tert-butyl 3-oxoazepane-1-carboxylate inter Magnesium Alkoxide Intermediate sub->inter  + R-MgX (Anhydrous THF) grig Grignard Reagent (R-MgX) grig->inter prod Tert-butyl 3-hydroxy-3-alkyl/aryl-azepane-1-carboxylate inter->prod  + H₂O workup Aqueous Workup (e.g., aq. NH4Cl) workup->prod

Figure 1: General workflow for the Grignard reaction.

While the reaction appears straightforward, the structure of this compound presents specific challenges that must be addressed to achieve high yields and purity.

Competing Side Reactions

The primary obstacles in this reaction are enolization and reduction, which compete with the desired nucleophilic addition.[5][8]

  • Enolization: The Grignard reagent, being a strong base, can abstract a proton from the α-carbons (C2 or C4) of the ketone. This forms a magnesium enolate, which simply reverts to the starting material upon aqueous workup, thereby reducing the product yield.[5][8][9]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent. A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered cyclic transition state, resulting in the formation of a secondary alcohol instead of the desired tertiary alcohol.[5]

Strategic Optimization: The Luche Condition

To mitigate the issue of enolization, which is driven by the basicity of the Grignard reagent, a common and highly effective strategy is the use of cerium(III) chloride (CeCl₃). This is known as the Luche-Vanderesse reaction or simply the Luche condition.[8] Anhydrous CeCl₃ is added to the reaction mixture, where it undergoes transmetalation with the Grignard reagent to form a more nucleophilic but significantly less basic organocerium species. This new reagent preferentially attacks the carbonyl carbon (1,2-addition) rather than abstracting an α-proton, dramatically improving the yield of the desired tertiary alcohol.[8]

Protocol Optimization: Key Parameter Analysis

Successful execution of the Grignard reaction hinges on the careful control of several key experimental parameters. The following table summarizes these parameters and the rationale behind their optimization.

ParameterRecommended ConditionRationale & Justification
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly reactive towards water and oxygen. An inert atmosphere is critical to prevent quenching of the reagent and unwanted side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for both the substrate and the Grignard reagent. It must be rigorously dried, as trace moisture will destroy the Grignard reagent.[6]
Temperature -78 °C (Dry ice/acetone bath)Low temperatures are crucial to suppress the rates of competing enolization and reduction reactions, thereby enhancing the selectivity for the desired 1,2-addition.[10]
Additive Anhydrous Cerium(III) Chloride (CeCl₃) (1.1 - 1.5 eq.)(Highly Recommended) Pre-complexing with CeCl₃ significantly reduces the basicity of the organometallic reagent, minimizing enolization and maximizing the yield of the addition product.[8]
Reagent Addition Slow, dropwise additionThe Grignard reaction is exothermic. Slow addition allows for effective heat dissipation, maintaining the crucial low reaction temperature and preventing runaway reactions.
Quenching Agent Saturated aqueous NH₄ClSaturated ammonium chloride is a mild proton source that effectively quenches the reaction and hydrolyzes the magnesium alkoxide intermediate without causing potential side reactions (e.g., elimination) that stronger acids might induce.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with methylmagnesium bromide using the Luche condition. The procedure can be adapted for other Grignard reagents.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Anhydrous Cerium(III) Chloride (CeCl₃) (1.2 eq.), finely ground and dried under vacuum at ~140°C for 2-4 hours before use.

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Preparation of CeCl₃ Slurry: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous cerium(III) chloride (1.2 eq.). Add anhydrous THF (approx. 5 mL per mmol of CeCl₃) and stir the resulting slurry vigorously at room temperature under a nitrogen atmosphere for 1-2 hours.

  • Reaction Cooldown: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution (1.2 eq.) dropwise to the cold, stirring slurry. Stir the mixture at -78 °C for an additional 30-60 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold organocerium reagent slurry via a syringe or dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining a low temperature. Allow the mixture to warm gradually to room temperature.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following decision tree provides a logical workflow for diagnosing and resolving common issues.

G start Reaction Outcome: Low Yield or Impure Product q1 Starting Material Recovered? start->q1 a1_yes High probability of Enolization q1->a1_yes Yes q2 Secondary Alcohol Detected? q1->q2 No sol1 Solutions: 1. Implement Luche Condition (add CeCl₃). 2. Ensure temperature is maintained at -78°C. 3. Verify Grignard reagent quality. a1_yes->sol1 a2_yes Reduction Side Reaction Occurred q2->a2_yes Yes q3 Complex Mixture / Decomposition? q2->q3 No sol2 Solutions: 1. Use a Grignard reagent without β-hydrogens (if synthetically viable). 2. Ensure very low temperature (-78°C). a2_yes->sol2 a3_yes Moisture Contamination or Incorrect Temperature q3->a3_yes Yes sol3 Solutions: 1. Rigorously dry all glassware and solvents. 2. Use fresh, high-quality Grignard reagent. 3. Ensure slow addition to control exotherm. a3_yes->sol3

Figure 2: A troubleshooting decision tree for the Grignard reaction.

Conclusion

The Grignard addition to this compound is a highly effective method for synthesizing novel 3-substituted tertiary alcohols, which are valuable intermediates in drug discovery. Success in this transformation is predicated on a clear understanding of the potential competing side reactions, namely enolization and reduction. By implementing key strategic controls—most notably, maintaining strictly anhydrous conditions, operating at cryogenic temperatures, and employing the Luche condition with cerium(III) chloride—researchers can reliably favor the desired nucleophilic addition pathway. This application note provides the foundational knowledge and a validated protocol to facilitate the successful synthesis and exploration of this important chemical space.

References

  • Benchchem. (2025). Technical Support Center: Grignard Reactions with Sterically Hindered Ketones. Benchchem.
  • Organic Chemistry Portal. Grignard Reaction.
  • Reddit. (2022). Grignard side reactions. r/chemistry.
  • Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272–280. [Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central (PMC).
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ChemRxiv. [Link]

  • felkin-ahn and cram chel
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Holm, T. (1983). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 481-485. [Link]

  • Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13, 749–755. [Link]

  • Fustero, S., et al. (2017). Recent Advances on the Synthesis of Azepane-Based Compounds. European Journal of Organic Chemistry, 2017(44), 6481-6499. [Link]

  • Payne, A. D., et al. (2018). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 23(10), 2586. [Link]

  • AChemBlock.
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

The Versatile Building Block: Tert-butyl 3-oxoazepane-1-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional structure provides an excellent framework for presenting substituents in precise spatial orientations, enabling potent and selective interactions with biological targets. Within the repertoire of synthetic building blocks used to construct this important motif, tert-butyl 3-oxoazepane-1-carboxylate has emerged as a particularly valuable and versatile intermediate. The presence of a ketone at the 3-position, combined with the sterically demanding and chemically stable tert-butoxycarbonyl (Boc) protecting group on the nitrogen, offers a wealth of opportunities for synthetic diversification. This guide provides an in-depth exploration of the synthesis and application of this key building block, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

The Strategic Advantage of the 3-Oxoazepane Scaffold

The utility of this compound stems from the strategic placement of its functional groups. The Boc group serves to protect the nitrogen atom during various synthetic transformations and can be readily removed under acidic conditions. The ketone at the C3 position is a versatile handle for a variety of chemical modifications, including reduction to a hydroxyl group, reductive amination to introduce amino substituents, and α-functionalization to introduce further complexity. This strategic functionalization allows for the synthesis of a diverse library of 3-substituted azepane derivatives, which are key components of several classes of therapeutic agents.

Synthesis of this compound: A Plausible Approach via Dieckmann Condensation

While a variety of methods can be envisioned for the synthesis of the azepane ring, the Dieckmann condensation of a suitably substituted pimelic acid derivative stands out as a robust and scalable approach.[1][2][3][4] This intramolecular cyclization of a diester in the presence of a strong base is a classic and reliable method for the formation of five- and six-membered rings, and it can be effectively applied to the synthesis of seven-membered rings as well.

The logical synthetic pathway, outlined below, commences with the N-protection of a suitable amino-di-ester followed by an intramolecular cyclization.

G cluster_0 Synthetic Pathway Start N-Boc-4-aminobutanol Step1 Esterification with Ethyl Acrylate Start->Step1 Michael Addition Step2 Dieckmann Condensation Step1->Step2 Diester Intermediate Product This compound Step2->Product Cyclization & Decarboxylation

Caption: Plausible synthetic workflow for this compound.

Protocol: Synthesis of this compound via Dieckmann Condensation

Materials:

  • N-Boc-4-aminobutanol

  • Ethyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of the Diester Precursor:

    • To a solution of N-Boc-4-aminobutanol (1.0 eq) in a suitable solvent such as THF, add a catalytic amount of a strong base (e.g., sodium hydride).

    • Slowly add ethyl acrylate (2.2 eq) at 0 °C and allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diester by column chromatography.

  • Dieckmann Condensation:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous toluene at 0 °C, add a solution of the diester precursor (1.0 eq) in anhydrous toluene dropwise.

    • After the addition is complete, slowly add a catalytic amount of anhydrous ethanol.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to 0 °C and cautiously quench with 1 M hydrochloric acid until the gas evolution ceases and the pH is acidic.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Decarboxylation:

    • The crude β-keto ester from the previous step is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water).

    • Heat the solution to reflux for 2-4 hours to effect decarboxylation.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Table 1: Representative Reaction Data

StepStarting MaterialReagentsProductTypical YieldPurity (by NMR)
Diester Formation N-Boc-4-aminobutanolEthyl acrylate, NaH (cat.)Diethyl 4-(Boc-amino)heptanedioate85-95%>95%
Dieckmann/Decarbox. Diethyl 4-(Boc-amino)heptanedioateNaH, Toluene, EtOH (cat.), HCl, Acetic AcidThis compound60-75%>98%

Application in the Synthesis of Chiral 3-Aminoazepanes: Key Intermediates for Alzheimer's Disease Therapeutics

A significant application of this compound is in the synthesis of chiral 3-aminoazepane derivatives. These compounds are crucial building blocks for a number of potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.[5] The synthesis of these chiral amines can be achieved through either asymmetric reduction of the ketone to a chiral alcohol followed by conversion to the amine, or more directly via asymmetric reductive amination.

G cluster_1 Synthesis of Chiral 3-Aminoazepanes Start This compound Step1a Asymmetric Reduction Start->Step1a Chiral Reducing Agent (e.g., CBS reagent) Step1b Asymmetric Reductive Amination Start->Step1b Amine Source & Chiral Catalyst/Reducing Agent Intermediate (R)- or (S)-tert-Butyl 3-hydroxyazepane-1-carboxylate Step1a->Intermediate Product (R)- or (S)-tert-Butyl 3-aminoazepane-1-carboxylate Step1b->Product Step2 Mesylation & Azide Displacement Intermediate->Step2 Step3 Reduction of Azide Step2->Step3 Step3->Product

Caption: Synthetic routes to chiral 3-aminoazepanes from the ketone precursor.

Protocol: Asymmetric Reductive Amination of this compound

This protocol provides a general procedure for the asymmetric reductive amination to yield the chiral amine. The specific chiral catalyst and reaction conditions may require optimization for achieving high enantioselectivity.

Materials:

  • This compound

  • Ammonium formate or other amine source

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Ruthenium or Iridium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Formic acid/triethylamine azeotrope

  • Anhydrous solvent (e.g., methanol or isopropanol)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (if necessary):

    • In a glovebox or under an inert atmosphere, dissolve the ruthenium or iridium precursor and the chiral ligand in the anhydrous solvent.

    • Stir the solution at room temperature for the recommended time to form the active catalyst.

  • Reductive Amination:

    • To a solution of this compound (1.0 eq) and the amine source (e.g., ammonium formate, 5-10 eq) in the anhydrous solvent, add the pre-formed chiral catalyst solution (0.5-2 mol%).

    • Add the formic acid/triethylamine azeotrope.

    • Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of tert-butyl 3-aminoazepane-1-carboxylate.

    • The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Table 2: Expected Outcome for Asymmetric Reductive Amination

SubstrateCatalyst SystemProductTypical YieldEnantiomeric Excess (ee)
This compound[Ru(p-cymene)Cl₂]₂ / (R)-BINAP / HCOOH:NEt₃(R)-tert-Butyl 3-aminoazepane-1-carboxylate70-85%>95%
This compound[Ru(p-cymene)Cl₂]₂ / (S)-BINAP / HCOOH:NEt₃(S)-tert-Butyl 3-aminoazepane-1-carboxylate70-85%>95%

Conclusion

This compound is a highly valuable building block for the synthesis of complex bioactive molecules. Its strategic functionalization allows for the efficient construction of diverse libraries of 3-substituted azepanes. The protocols outlined in this guide for its synthesis via Dieckmann condensation and its application in the asymmetric synthesis of chiral 3-aminoazepanes provide a solid foundation for researchers in the field of medicinal chemistry. The continued exploration of the reactivity of this versatile intermediate will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. ([Link])

  • Dieckmann Condensation. SynArchive. ([Link])

  • Dieckmann Condensation. Organic Chemistry Portal. ([Link])

  • Dieckmann condensation. Wikipedia. ([Link])

  • Dieckmann condensation. Grokipedia. ([Link])

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Oxoazepanes

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

Oxoazepanes, particularly azepan-2-one (more commonly known as ε-caprolactam), are seven-membered cyclic amides of significant industrial importance, primarily serving as the monomer for the production of Nylon-6.[1] The global production of caprolactam is estimated to be approximately 4.5 billion kilograms annually.[2] This extensive demand necessitates robust, scalable, and economically viable synthetic procedures. This application note provides a detailed guide for the large-scale synthesis of oxoazepanes, with a primary focus on the archetypal Beckmann rearrangement of cyclohexanone oxime. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a strong emphasis on safety and process optimization.

Introduction to Oxoazepanes and their Industrial Significance

Oxoazepanes, also known as caprolactams, are a class of lactams featuring a seven-membered ring. The most prominent member of this family is ε-caprolactam (azepan-2-one).[1] Its primary application lies in the synthesis of Nylon-6, a versatile synthetic polymer used in a vast array of products including textiles, carpets, and industrial plastics.[1][3] Beyond its role in polymer chemistry, the oxoazepane scaffold is also of interest in medicinal chemistry due to its presence in various biologically active molecules.[4]

The industrial synthesis of ε-caprolactam has been a subject of intense research and optimization for decades, driven by the need to meet global demand while addressing environmental concerns.[1] The dominant commercial route involves the Beckmann rearrangement of cyclohexanone oxime.[5][6]

Theoretical Background: Key Synthetic Strategies

Several synthetic routes to oxoazepanes have been developed, each with its own set of advantages and limitations. For large-scale industrial production, the Beckmann rearrangement is the most established and widely practiced method.[7]

2.1 The Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions.[5] In the context of oxoazepane synthesis, cyclohexanone oxime is rearranged to ε-caprolactam.[5]

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product.[8][9]

Catalysts: A variety of acidic catalysts can be employed to facilitate the Beckmann rearrangement. Historically, strong Brønsted acids like concentrated sulfuric acid and oleum (fuming sulfuric acid) have been the catalysts of choice in industrial settings.[5][10] However, their use leads to the formation of significant amounts of ammonium sulfate as a byproduct during neutralization, posing environmental challenges.[2] Consequently, considerable research has been directed towards developing more environmentally benign and reusable catalytic systems, including solid acid catalysts and ionic liquids.[10][11]

2.2 Alternative Synthetic Routes

While the Beckmann rearrangement is dominant, other methods for oxoazepane synthesis exist, including:

  • Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide.[12][13] The mechanism is related to the Beckmann rearrangement and involves the migration of an alkyl group to a nitrogen atom.[12] However, the use of highly toxic and potentially explosive hydrazoic acid presents significant safety challenges for large-scale implementation.[14]

  • Ring-Expansion Reactions: Various ring-expansion strategies have been explored for the synthesis of azepane derivatives.[15][16][17] For instance, recent research has demonstrated a photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes.[18] While innovative, these methods are often more suitable for the synthesis of functionalized or substituted oxoazepanes on a smaller scale rather than for the bulk production of ε-caprolactam.

Experimental Protocol: Large-Scale Synthesis of ε-Caprolactam via Beckmann Rearrangement

This section provides a detailed, step-by-step protocol for the large-scale synthesis of ε-caprolactam from cyclohexanone oxime using a conventional oleum-based Beckmann rearrangement. This method is chosen for its historical significance and widespread industrial application, while also highlighting the critical safety and handling considerations associated with it.

3.1 Materials and Equipment
Reagents Equipment
Cyclohexanone OximeJacketed Glass Reactor (with overhead stirrer, thermocouple, and condenser)
Oleum (20-30% SO₃)Addition Funnel
Ammonia (aqueous solution)Neutralization Tank
Toluene (or other suitable extraction solvent)Extraction Vessel
Sodium Sulfate (anhydrous)Filtration Apparatus
---Rotary Evaporator
---Distillation Apparatus
3.2 Safety Protocols: A Self-Validating System

Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. The reagents used in this procedure, particularly oleum and hydroxylamine sulfate (used in the synthesis of the oxime precursor), are highly hazardous.[19][20][21][22][23] A thorough understanding and strict adherence to safety protocols are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. When handling oleum, a face shield and respiratory protection are mandatory.[19]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated, controlled environment suitable for large-scale chemical synthesis.

  • Handling of Oleum: Oleum is a highly corrosive and reactive substance that reacts violently with water, generating significant heat and toxic fumes.[19] It should be handled with extreme caution. Ensure all glassware and equipment are perfectly dry. In case of spills, do not use water for cleanup; instead, neutralize with a suitable agent like sodium carbonate.

  • Handling of Hydroxylamine Sulfate: Hydroxylamine sulfate is harmful if swallowed or in contact with skin, and may cause an allergic skin reaction.[20] It is also a potential carcinogen and can cause damage to organs through prolonged exposure.[20] Avoid inhalation of dust and ensure proper containment.

  • Quenching and Neutralization: The neutralization of the acidic reaction mixture with ammonia is highly exothermic. This step must be performed slowly and with efficient cooling to prevent a runaway reaction.

3.3 Reaction Workflow Diagram

G A Cyclohexanone Oxime Preparation B Equipment Setup & Inerting C Charge Reactor with Oleum B->C Proceed to Reaction D Controlled Addition of Cyclohexanone Oxime C->D Maintain Temperature E Reaction Monitoring (TLC/HPLC) D->E Stirring F Quenching & Neutralization E->F Reaction Completion G Solvent Extraction F->G pH Adjustment H Drying & Solvent Removal G->H Separation of Layers I Purification (Distillation/Crystallization) H->I Crude Product J J I->J Pure ε-Caprolactam

Caption: Overall workflow for the large-scale synthesis of ε-caprolactam.

3.4 Step-by-Step Methodology
  • Reactor Preparation: Ensure the jacketed glass reactor is clean, dry, and inerted with nitrogen gas.

  • Charging of Oleum: Carefully charge the reactor with the required amount of oleum while maintaining a low temperature using a chiller circulating through the reactor jacket.

  • Addition of Cyclohexanone Oxime: Slowly add the cyclohexanone oxime to the stirred oleum solution. The addition rate should be carefully controlled to maintain the reaction temperature within the optimal range (typically 80-120°C). This step is highly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture and slowly add it to a separate neutralization tank containing a chilled aqueous ammonia solution. This step must be performed with extreme caution due to the highly exothermic nature of the acid-base neutralization.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as toluene, to separate the ε-caprolactam. Repeat the extraction process to maximize the yield.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ε-caprolactam can be purified by vacuum distillation or recrystallization to obtain a high-purity product.[6]

3.5 Data Presentation: Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio (Oxime:Oleum) 1 : 1.5-2.5 (molar ratio)Ensures complete protonation and rearrangement of the oxime.
Reaction Temperature 80 - 120 °CBalances reaction rate and selectivity, minimizing side reactions.[7]
Addition Time 1 - 2 hoursControls the exothermicity of the reaction.
Reaction Time 1 - 3 hoursDependent on temperature and monitoring of reaction completion.
Neutralization Temperature < 40 °CPrevents boiling of ammonia and potential runaway reaction.
Characterization and Quality Control

The purity of the final ε-caprolactam product is crucial for its subsequent polymerization into Nylon-6. A combination of analytical techniques should be employed for comprehensive characterization and quality control.[24]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and quantify any residual starting materials or byproducts.[24][25][26]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents.[24][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the ε-caprolactam.[24]

  • Infrared (IR) Spectroscopy: Confirms the presence of the characteristic amide functional group.

  • Melting Point: A sharp melting point is indicative of high purity.

Mechanistic Insights and Troubleshooting
5.1 Beckmann Rearrangement Mechanism Diagram

G A Cyclohexanone Oxime B Protonation of Hydroxyl Group A->B + H⁺ C Formation of Good Leaving Group (H₂O) B->C D Concerted Alkyl Migration and Loss of Water C->D E Nitrilium Ion Intermediate D->E F Hydration E->F + H₂O G Deprotonation F->G - H⁺ H Tautomerization G->H I ε-Caprolactam H->I

Caption: Mechanism of the Beckmann rearrangement of cyclohexanone oxime.

5.2 Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure sufficient catalyst is used.
Loss of product during workup.Optimize extraction and purification steps.
Formation of Byproducts Beckmann fragmentation.[5]Careful control of reaction conditions (temperature and catalyst).
Deoximation to cyclohexanone.Ensure anhydrous conditions.
Product Contamination Residual starting materials or solvents.Optimize purification process (e.g., fractional distillation).
Ammonium sulfate carryover.Improve phase separation and washing during workup.
Conclusion

The large-scale synthesis of oxoazepanes, particularly ε-caprolactam, is a well-established industrial process dominated by the Beckmann rearrangement. While effective, the traditional method presents significant safety and environmental challenges that necessitate careful management. This application note provides a comprehensive framework for conducting this synthesis, emphasizing the critical interplay between procedural execution, mechanistic understanding, and rigorous safety protocols. As the chemical industry continues to evolve, the development of greener and more sustainable synthetic routes, such as those employing solid acid catalysts or flow chemistry, will be crucial for the future of oxoazepane production.[10][28][29]

References
  • Valco Group. Manufacturing process of Caprolactam. [Online] Available at: [Link]

  • Wikipedia. Beckmann rearrangement. [Online] Available at: [Link]

  • Kumar, A., & Kumar, P. (2018). An overview of caprolactam synthesis. Taylor & Francis Online. [Online] Available at: [Link]

  • KROHNE Group. Caprolactam production in the organic chemical process. [Online] Available at: [Link]

  • Kumar, A., & Kumar, P. (2018). An overview of caprolactam synthesis. Semantic Scholar. [Online] Available at: [Link]

  • ResearchGate. Scheme of caprolactam production. [Online] Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Application of different catalysts in Beckmann Rearrangement. [Online] Available at: [Link]

  • Obaid, E. K. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. [Online] Available at: [Link]

  • Galkin, K. I., et al. (2022). Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Brønsted Acidic Ionic Liquid. ACS Publications. [Online] Available at: [Link]

  • National Institutes of Health. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. [Online] Available at: [Link]

  • Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Online] Available at: [Link]

  • Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Online] Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Online] Available at: [Link]

  • International Labour Organization. ICSC 1447 - OLEUM. [Online] Available at: [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. [Online] Available at: [Link]

  • Denmark Group. The Beckmann Rearrangement. [Online] Available at: [Link]

  • Wikipedia. Schmidt reaction. [Online] Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Online] Available at: [Link]

  • PubChem. Hydroxylamine sulfate. [Online] Available at: [Link]

  • ResearchGate. Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. [Online] Available at: [Link]

  • University of California, Irvine. Ring Expansion/Contraction Reactions. [Online] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Hydroxylamine Sulfate. [Online] Available at: [Link]

  • de la Torre, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Online] Available at: [Link]

  • Fiasella, A., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. Schmidt Reaction. [Online] Available at: [Link]

  • ResearchGate. Schmidt-type reaction for the synthesis of azasteroids Reaction conditions. [Online] Available at: [Link]

  • ResearchGate. Safety evaluating of Beckmann rearrangement of cyclohexanone oxime in microreactors using inherently safer design concept. [Online] Available at: [Link]

  • Denmark Group. Highlights of Schmidt Reaction in the Last Ten Years. [Online] Available at: [Link]

  • D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. PubMed. [Online] Available at: [Link]

  • Iowa State University. Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon. [Online] Available at: [Link]

  • Bilal, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Online] Available at: [Link]

  • Patel, B. D., et al. (2024). ANALYTICAL TECHNIQUES FOR TIRZEPATIDE: A REVIEW ON CURRENT HPLC AND FLUORIMETRY METHODS WITH FUTURE UV SPECTROSCOPY PROSPECTS. Rai University. [Online] Available at: [Link]

Sources

Application Note: High-Throughput Synthesis of Substituted 3-Aminoazepane Libraries from Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is a valuable scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological space.[1][2] Unlike more common five- and six-membered rings, the conformational flexibility of the azepane moiety can provide novel interactions with biological targets.[1] This has led to the incorporation of the azepane core in a number of approved and experimental drugs.[2] "Tert-butyl 3-oxoazepane-1-carboxylate" is a key building block for accessing a diverse range of 3-substituted azepane derivatives. The presence of the ketone functionality at the 3-position allows for a variety of chemical transformations, most notably reductive amination, to introduce a wide array of substituents.[3] The Boc-protecting group on the nitrogen atom ensures stability during these transformations and allows for subsequent deprotection and further derivatization.

This application note provides a comprehensive guide to the use of "this compound" in parallel synthesis to generate libraries of 3-aminoazepane derivatives. We will detail a robust protocol for parallel reductive amination and discuss the key experimental considerations for successful library synthesis.

Core Principles of Parallel Synthesis with this compound

Parallel synthesis is a powerful strategy in modern drug discovery that enables the rapid generation of large and diverse compound libraries.[4] This approach involves the simultaneous synthesis of a series of related compounds in a spatially separated manner, typically in multi-well plates.[5] For the derivatization of "this compound," the primary reaction employed is reductive amination. This reaction proceeds in two steps: the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.[6]

The choice of reagents and reaction conditions is critical for the successful implementation of this chemistry in a parallel format. Key considerations include:

  • Amine Diversity: A wide range of commercially available primary and secondary amines can be used to generate a diverse library of products.

  • Reducing Agent: The reducing agent should be selective for the iminium ion over the ketone starting material and should be compatible with a variety of functional groups present in the amine building blocks. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reagent for this purpose.[7]

  • Solvent: The solvent should be capable of dissolving all reactants and be compatible with the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices.

  • Work-up and Purification: For high-throughput synthesis, a streamlined work-up and purification procedure is essential. This often involves liquid-liquid extraction in the reaction wells followed by purification using automated flash chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 1: Parallel Reductive Amination of this compound

This protocol describes the parallel synthesis of a library of N-substituted 3-aminoazepane derivatives using a 96-well plate format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (0.2 M solutions in anhydrous DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of the Reaction Plate:

    • To each well of a 96-well reaction block, add 21.3 mg (0.1 mmol) of "this compound".

    • Using a multichannel pipette or liquid handling robot, add 0.5 mL of a 0.2 M solution of a unique amine to each well.

    • Add 6 µL (0.1 mmol) of glacial acetic acid to each well.

    • Seal the reaction block with a sealing mat and agitate on an orbital shaker for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction:

    • Carefully add 31.8 mg (0.15 mmol) of sodium triacetoxyborohydride to each well. Caution: Addition of STAB can be exothermic.

    • Reseal the reaction block and continue to agitate on an orbital shaker at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding 0.5 mL of saturated aqueous sodium bicarbonate solution to each well. Caution: Gas evolution (CO2) will occur.

    • After gas evolution has ceased, add 1 mL of DCM to each well.

    • Seal the block and shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Carefully remove the aqueous layer from each well using a multichannel pipette.

    • Wash the organic layer in each well with 0.5 mL of brine.

    • Transfer the organic layer from each well to a fresh 96-well plate containing anhydrous sodium sulfate.

    • Allow the solutions to stand for 15 minutes to dry.

  • Isolation and Purification:

    • Filter the solutions to remove the sodium sulfate.

    • Concentrate the solvent in each well using a centrifugal evaporator.

    • The crude products can be purified by automated parallel flash chromatography or preparative HPLC to yield the desired N-substituted tert-butyl 3-aminoazepane-1-carboxylate derivatives.

Data Presentation

The success of the parallel synthesis can be evaluated by analyzing a representative selection of the library members. The following table illustrates the expected outcomes for the reductive amination with a variety of amines.

AmineProduct StructureExpected Yield (%)Purity (%) (LC-MS)
Benzylamine75-85>95
4-Methoxybenzylamine70-80>95
Cyclohexylamine80-90>95
Morpholine65-75>90
Piperidine70-80>95

Visualizing the Workflow

Parallel_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Start Dispense Ketone Dispense Tert-butyl 3-oxoazepane-1-carboxylate Start->Dispense Ketone Dispense Amines Dispense Amine Library Dispense Ketone->Dispense Amines Dispense Acid Add Acetic Acid Dispense Amines->Dispense Acid Imine Formation Iminium Ion Formation (30 min, RT) Dispense Acid->Imine Formation Reduction Add STAB & Reduction (16-24h, RT) Imine Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying & Concentration Drying & Solvent Removal Extraction->Drying & Concentration Purification Parallel Purification Drying & Concentration->Purification End End Purification->End

Caption: Workflow for the parallel synthesis of a 3-aminoazepane library.

Further Derivatization: Expanding Chemical Diversity

The Boc-protecting group on the synthesized 3-aminoazepane library members can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting secondary amine can then be subjected to a second round of parallel synthesis to further diversify the library. Common reactions for this second diversification step include:

  • Amide bond formation: Coupling with a library of carboxylic acids.

  • Sulfonamide formation: Reaction with a library of sulfonyl chlorides.

  • Urea formation: Reaction with a library of isocyanates.

This two-step diversification strategy allows for the creation of a vast and structurally diverse library of compounds from a single starting material.

Diversification_Strategy cluster_derivatization Second Diversification Start Tert-butyl 3-oxoazepane-1-carboxylate RA Parallel Reductive Amination (R1-NH2) Start->RA Library1 Boc-Protected 3-Aminoazepane Library RA->Library1 Deprotection Boc Deprotection (TFA/DCM) Library1->Deprotection Library2 3-Aminoazepane Scaffold Library Deprotection->Library2 Amide Amide Coupling (R2-COOH) Library2->Amide Sulfonamide Sulfonylation (R2-SO2Cl) Library2->Sulfonamide Urea Urea Formation (R2-NCO) Library2->Urea Final_Libraries Diverse Final Compound Libraries Amide->Final_Libraries Sulfonamide->Final_Libraries Urea->Final_Libraries

Caption: Two-step diversification strategy for library synthesis.

Conclusion

"this compound" is a versatile building block for the parallel synthesis of diverse libraries of 3-substituted azepane derivatives. The robust and high-yielding reductive amination protocol described herein, coupled with the potential for further diversification, makes this an attractive starting point for lead discovery programs in a wide range of therapeutic areas. The ability to rapidly generate and screen these libraries can significantly accelerate the identification of novel drug candidates.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Curran, D. P. Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angew. Chem. Int. Ed.1998 , 37 (9), 1174–1196. [Link]

  • Ford, G. J.; Kress, N.; Mattey, A. P.; et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chem. Commun.2020 , 56, 7949-7952. [Link]

  • Geysen, H. M.; Meloen, R. H.; Barteling, S. J. Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proc. Natl. Acad. Sci. U.S.A.1984 , 81 (13), 3998–4002. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Houghten, R. A. General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proc. Natl. Acad. Sci. U.S.A.1985 , 82 (15), 5131–5135. [Link]

  • Kress, N.; et al. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ChemCatChem2020 , 12, 5418-5422. [Link]

  • Lam, K. S.; Salmon, S. E.; Hersh, E. M.; Hruby, V. J.; Kazmierski, W. M.; Knapp, R. J. A new type of synthetic peptide library for identifying ligand-binding activity. Nature1991 , 354, 82–84. [Link]

  • Mykura, R., Sánchez-Bento, R., Matador, E. et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nat. Chem.2024 , 16, 771–779. [Link]

  • Parlow, J. J.; Mischke, D. A.; Woodard, S. S. Solution-Phase Parallel Synthesis of Chemical Libraries. In Solid-Phase Organic Synthesis; John Wiley & Sons, Ltd, 2000; pp 81–106. [Link]

  • Seneci, P. Solid-Phase Synthesis and Combinatorial Technologies; John Wiley & Sons, 2000. [Link]

  • Thompson, L. A.; Ellman, J. A. Synthesis and applications of small molecule libraries. Chem. Rev.1996 , 96 (1), 555–600. [Link]

  • Wilson, S. R. Solid-Phase Synthesis: A Practical Guide; John Wiley & Sons, 2000. [Link]

  • Myers, A. G. Reductive Amination. [Link]

  • ResearchGate. Parallel synthesis of libraries. [Link]

Sources

Catalytic hydrogenation of the keto group in "Tert-butyl 3-oxoazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance in Medicinal Chemistry

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of this ring system is of paramount importance in drug discovery for modulating physicochemical properties and target engagement. The reduction of the keto group in Tert-butyl 3-oxoazepane-1-carboxylate to the corresponding alcohol, Tert-butyl 3-hydroxyazepane-1-carboxylate, furnishes a key chiral building block for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.[1]

This application note provides a comprehensive technical guide for the catalytic hydrogenation of this compound. It details field-proven protocols, discusses the underlying chemical principles, and addresses critical safety considerations for researchers, scientists, and drug development professionals.

The Chemical Transformation: Mechanism and Stereochemical Considerations

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond, resulting in a secondary alcohol. This process is typically facilitated by a heterogeneous catalyst, most commonly containing a platinum group metal (e.g., Pd, Pt) or Raney Nickel.

The reaction mechanism initiates with the adsorption of molecular hydrogen onto the catalyst surface, leading to the dissociation of the H-H bond and the formation of active metal-hydride species. The ketone also coordinates to the catalyst surface, bringing the carbonyl group in proximity to the adsorbed hydrogen, which is then transferred to the carbonyl carbon and oxygen in a stepwise or concerted manner.

A critical aspect of this transformation is the stereochemical outcome. The reduction of the prochiral ketone in this compound generates a new stereocenter at the C3 position, leading to the formation of two diastereomers: cis- and trans-3-hydroxyazepane. The facial selectivity of the hydride attack on the carbonyl group determines the predominant diastereomer. This selectivity can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) protecting group. While catalytic hydrogenation often provides a mixture of diastereomers, the ratio can be optimized by careful selection of reaction conditions. For instance, the use of bulky hydride reagents is known to enhance stereoselectivity in ketone reductions.

The Boc protecting group is crucial for this transformation as it modulates the reactivity of the amine and influences the conformational preference of the azepane ring, thereby impacting the stereochemical course of the reduction. It is generally stable under neutral hydrogenation conditions.

Experimental Protocols

This section outlines detailed procedures for the catalytic hydrogenation of this compound using both high-pressure and atmospheric-pressure setups.

Materials and Equipment
Reagents and Materials Equipment
This compoundHigh-pressure hydrogenation reactor (e.g., Parr shaker)
Raney® Nickel (slurry in water)Schlenk flask and gas balloon setup
Palladium on carbon (5% or 10% Pd/C)Magnetic stirrer with heating plate
Methanol (MeOH), anhydrousVacuum pump and inert gas line (Nitrogen or Argon)
Ethanol (EtOH), anhydrousCelite® 545 or similar filter aid
Tetrahydrofuran (THF), anhydrousBuchner funnel and filter flask
Hydrogen gas (high purity)Rotary evaporator
Nitrogen or Argon gas (high purity)Standard laboratory glassware
Anhydrous sodium sulfate or magnesium sulfatePersonal Protective Equipment (safety glasses, lab coat, gloves)
Protocol 1: High-Pressure Hydrogenation with Raney® Nickel

This protocol is suitable for larger-scale reactions and when higher reactivity is required.

Safety Precautions: High-pressure hydrogenation reactions are inherently hazardous and must be performed by trained personnel in a designated and well-ventilated area, preferably within a fume hood equipped with a blast shield. Ensure all equipment is rated for the intended pressure and temperature.

  • Catalyst Preparation: Under a stream of inert gas (N₂ or Ar), carefully transfer the required amount of Raney® Nickel slurry (typically 10-20% by weight of the substrate) into the high-pressure reactor vessel. The catalyst should be kept wet with solvent at all times to prevent ignition.

  • Reaction Setup: Add a solution of this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of substrate) to the reactor vessel.

  • Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen or argon to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by periodic sampling and analysis (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas into a fume hood.

    • Purge the reactor with nitrogen.

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water and dispose of it in a designated waste container.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Tert-butyl 3-hydroxyazepane-1-carboxylate by column chromatography on silica gel to separate the diastereomers and remove any impurities.

Protocol 2: Atmospheric Pressure Hydrogenation with Palladium on Carbon (Pd/C)

This method is suitable for smaller-scale reactions and avoids the need for specialized high-pressure equipment.

Safety Precautions: Hydrogen gas is flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

  • Catalyst Handling: In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, place the palladium on carbon catalyst (5-10 mol%).

  • Inerting the System: Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times.

  • Substrate Addition: Under a positive pressure of inert gas, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Hydrogenation Setup: Connect the flask to a hydrogen-filled balloon via a three-way stopcock.

  • Reaction Initiation: Evacuate the flask again and backfill with hydrogen from the balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation and Interpretation

The efficiency and diastereoselectivity of the hydrogenation are highly dependent on the reaction parameters. The following table provides a summary of expected outcomes based on typical conditions for similar cyclic ketone reductions.

Catalyst Pressure (H₂) Solvent Temperature (°C) Typical Reaction Time Expected Diastereomeric Ratio (cis:trans)
Raney® Ni50-100 psiMethanol25-504-12 hVariable, often near 1:1 without optimization
10% Pd/CAtmosphericEthanol2512-24 hVariable, may favor one diastereomer slightly
5% Pt/C50 psiAcetic Acid256-18 hMay show different selectivity

Note: The diastereomeric ratio should be determined experimentally by techniques such as ¹H NMR spectroscopy or chiral HPLC analysis of the purified product. The relative stereochemistry of the cis and trans isomers can be assigned based on the coupling constants of the proton at C3 in the ¹H NMR spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Weigh Substrate and Catalyst C Combine in Reactor/Flask A->C B Prepare Solvent B->C D Inert Gas Purge C->D E Introduce Hydrogen Gas D->E F Stir at Set Temperature & Pressure E->F G Monitor Reaction Progress F->G H Vent H₂ & Purge with N₂ G->H I Filter to Remove Catalyst H->I J Concentrate Filtrate I->J K Column Chromatography J->K L Characterize Product K->L

Caption: General workflow for catalytic hydrogenation.

Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or sluggish reaction Inactive catalystUse fresh, properly stored catalyst. Ensure Raney® Ni is not exposed to air.
Insufficient hydrogen pressure or poor stirringIncrease hydrogen pressure (within safe limits). Ensure vigorous stirring to maintain catalyst suspension.
Presence of catalyst poisons (e.g., sulfur compounds)Purify the starting material.
Low yield Product loss during work-upEnsure complete extraction and careful handling during filtration and concentration.
Decomposition of productUse milder reaction conditions (lower temperature, shorter reaction time).
Poor diastereoselectivity Non-optimal reaction conditionsScreen different catalysts, solvents, and temperatures. Consider using a directing group or a different reducing agent for higher selectivity.

Conclusion

The catalytic hydrogenation of this compound is a robust and scalable method for the synthesis of the corresponding 3-hydroxyazepane derivative, a valuable intermediate in pharmaceutical research. By carefully selecting the catalyst and reaction conditions, this transformation can be performed efficiently and safely. Further optimization of the reaction parameters may be necessary to achieve high diastereoselectivity for a specific isomer. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important synthetic transformation.

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2021 , 86 (24), 18077–18083. [Link]

  • Reductions using hydride transfer reagents. eGyanKosh. [Link]

  • Reduction with Hydride Reagents. WordPress. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules2020 , 25(15), 3359. [Link]

  • The Stereochemistry of Hydride Reductions. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying Tert-butyl 3-oxoazepane-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of tert-butyl 3-oxoazepane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this N-Boc protected β-amino ketone. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Molecule: Key Challenges

This compound presents a unique set of purification challenges stemming from its structure:

  • Acid Sensitivity: The N-Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface, which can lead to partial or complete deprotection of the Boc group during chromatography.[1][2][3][4] This results in the desired product co-eluting with its deprotected, more polar counterpart (3-oxoazepane), significantly complicating purification.

  • Keto-Enol Tautomerism: Like other β-keto compounds, this molecule can exist in equilibrium with its enol tautomer. This on-column interconversion can lead to band broadening and tailing of the elution peak, reducing separation efficiency.

  • Polarity: The presence of both a ketone and a carbamate group imparts moderate polarity, requiring a carefully optimized mobile phase to achieve the ideal retention factor (Rf) for effective separation from both less polar and more polar impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A1: A mixture of hexanes (or heptane) and ethyl acetate is the most common and effective mobile phase for this class of compounds. A good starting point for your initial Thin Layer Chromatography (TLC) analysis is 30% ethyl acetate in hexanes (7:3 hexanes:ethyl acetate) . Based on the resulting Rf value, you can adjust the polarity. For column chromatography, the ideal Rf for the target compound is typically between 0.2 and 0.4 to ensure good separation.[5]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb for moderately difficult separations is a silica gel-to-crude sample weight ratio of 30:1 to 50:1 . For very difficult separations, this ratio can be increased to 100:1 or more.

Q3: Should I use "wet" or "dry" loading for my sample?

A3: If your crude sample dissolves readily in a minimal amount of the initial, low-polarity mobile phase, wet loading is acceptable. However, dry loading is highly recommended for this compound. It prevents band broadening at the origin and is particularly useful if your crude material is not very soluble in the eluent. Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then carefully added to the top of the packed column.

III. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: My TLC plate shows a new, more polar spot after spotting the crude material, and my final yield after the column is low.

Question: What is causing the appearance of a new, more polar spot on my TLC, and why is my yield suffering?

Answer: This is a classic sign of on-plate or on-column degradation, specifically the acid-catalyzed deprotection of the N-Boc group . The acidic surface of the silica gel is likely cleaving the Boc group, generating the free amine (3-oxoazepane), which is significantly more polar and will have a much lower Rf value (often staying at the baseline).[1][2][4]

Solutions:

  • Neutralize the Silica Gel: This is the most effective solution. Before packing the column, prepare a slurry of the silica gel in your starting mobile phase and add 0.5-1% triethylamine (TEA) by volume. Let this slurry stir for about 15-20 minutes. This will neutralize the acidic silanol sites on the silica surface. Pack the column with this neutralized slurry.

  • Run a "Plug" of Neutralized Eluent: If you've already packed your column with standard silica, you can pass a few column volumes of the mobile phase containing 1% TEA through the column before loading your sample. This will help to passivate the stationary phase.

  • Use an Alternative Stationary Phase: If your compound is extremely acid-sensitive, consider using a more inert stationary phase like neutral alumina. However, be aware that the chromatographic selectivity will be different, and you will need to re-optimize your mobile phase with TLC.

Technique Rationale Key Consideration
Silica Deactivation with TEA Neutralizes acidic silanol groups, preventing Boc-deprotection.TEA is UV active and needs to be thoroughly removed under vacuum from the final product.
Alternative Stationary Phase Neutral Alumina provides a non-acidic environment.Elution patterns will differ from silica; re-optimization of the solvent system is required.

Problem 2: The spot for my product on the TLC is streaky, and the peak from the column is broad or tailing.

Question: Why am I observing poor peak shape and tailing during elution?

Answer: This issue is often attributable to two main factors: keto-enol tautomerism and strong polar interactions between your compound and the silica gel. The rapid interconversion between the keto and enol forms on the column can lead to a broadened band. Additionally, the polar ketone and carbamate groups can interact strongly with the acidic silanol groups, causing tailing.

Solutions:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: A shallow gradient elution can sometimes improve peak shape compared to an isocratic (constant solvent mixture) elution.

    • Add a Competitive Solvent: Adding a small amount of a more polar solvent, like methanol (0.5-1%), to your ethyl acetate/hexane mobile phase can sometimes sharpen peaks by competing for the active sites on the silica gel. Caution: Use this sparingly as it can significantly reduce separation from more polar impurities.

  • Neutralize the Silica Gel: As mentioned in Problem 1, deactivating the silica with triethylamine will also mitigate the strong polar interactions that lead to tailing.

  • Lower the Sample Load: Overloading the column is a common cause of peak broadening. If you are seeing significant tailing, try reducing the amount of crude material you are purifying.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering common issues during the chromatography of this compound.

Chromatography_Troubleshooting Start Start: Run Analytical TLC Problem Problem Encountered? Start->Problem Degradation New, more polar spot? (Rf ~ 0) Low Yield? Problem->Degradation Yes Tailing Streaky spot? Broad/Tailing Peaks? Problem->Tailing Yes NoSeparation Poor Separation? (Co-elution) Problem->NoSeparation Yes Success Successful Purification Problem->Success No Sol_Degrade Solution: 1. Deactivate Silica with TEA 2. Use Neutral Alumina Degradation->Sol_Degrade Sol_Tailing Solution: 1. Deactivate Silica with TEA 2. Optimize Solvent Polarity 3. Reduce Sample Load Tailing->Sol_Tailing Sol_Separation Solution: 1. Optimize Rf to 0.2-0.4 2. Use a Shallower Gradient 3. Increase Column Length/Silica Ratio NoSeparation->Sol_Separation Sol_Degrade->Success Sol_Tailing->Success Sol_Separation->Success experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Rf to 0.2-0.4) Slurry 2. Prepare Neutralized Silica (Silica + Eluent + 1% TEA) TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample Pack->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Concentrate 9. Concentrate to Yield Product Combine->Concentrate

Sources

Technical Support Center: Synthesis of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-oxoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable azepane building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

PART 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant synthesis of this compound and its structural analogs is the Dieckmann condensation.[1][2][3] This intramolecular cyclization of a suitably substituted pimelic acid diester is a powerful method for constructing the seven-membered azepane ring. The general approach involves the use of a strong base to facilitate the intramolecular condensation of a diester to form a cyclic β-keto ester.

Q2: What are the critical reaction parameters to control during a Dieckmann condensation for this synthesis?

Successful synthesis hinges on meticulous control over several key parameters:

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester functional groups and the base, significantly reducing the yield.[4]

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions. Sodium ethoxide is commonly used for ethyl esters, while non-nucleophilic bases like sodium hydride are also effective.[4]

  • Reaction Temperature: The temperature must be carefully controlled to prevent side reactions, such as decomposition of the product.

  • High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is often performed under high-dilution conditions.[4]

Q3: Is the Tert-butoxycarbonyl (Boc) protecting group stable under the basic conditions of the Dieckmann condensation?

The Boc protecting group is generally stable under most basic conditions and is resistant to hydrolysis by nucleophiles.[5] However, prolonged exposure to strong bases or elevated temperatures can lead to its cleavage.[6][7] The choice of a suitable base and careful control of reaction time and temperature are crucial to maintain the integrity of the Boc group.

Q4: What are the expected spectroscopic signatures for this compound?

The structure of this compound can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm) and methylene protons of the azepane ring.

  • ¹³C NMR: Key signals will include the carbonyl carbons of the ketone and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the azepane ring.

  • IR Spectroscopy: Look for strong absorption bands corresponding to the ketone and carbamate carbonyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (213.27 g/mol ) should be observed.[8]

PART 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low yield of the desired product with significant recovery of the starting diester.

Possible Cause: This issue often points to an incomplete reaction. The basicity of the reaction medium may be insufficient to effectively deprotonate the α-carbon of the ester, or the reaction time may be too short.

Troubleshooting Steps:

  • Verify Base Quality: Ensure the base is fresh and has not been deactivated by exposure to air or moisture. For instance, sodium ethoxide can hydrolyze over time.[4]

  • Increase Base Equivalents: A slight excess of the base may be necessary to drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

  • Consider a Stronger Base: If using an alkoxide, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can be beneficial.[4]

Problem 2: Isolation of a high-molecular-weight, insoluble material.

Possible Cause: The formation of a polymeric substance is a classic indicator of intermolecular condensation competing with the desired intramolecular Dieckmann condensation.[4] This is more likely to occur at higher concentrations.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: Slowly add the diester substrate to a solution of the base. This maintains a low concentration of the substrate, favoring the intramolecular reaction pathway.[4]

  • Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the intermolecular reaction more than the intramolecular one.

Intermolecular_vs_Intramolecular cluster_0 Desired Pathway cluster_1 Side Reaction A Diester Substrate B Intramolecular Cyclization A->B High Dilution Base C This compound B->C D Diester Substrate E Intermolecular Condensation D->E High Concentration Base F Polymeric Byproduct E->F

Caption: Intramolecular vs. Intermolecular Condensation Pathways.

Problem 3: The isolated product is contaminated with acidic impurities.

Possible Cause: The presence of acidic impurities, such as pimelic acid or its monoester, is typically due to hydrolysis of the ester functional groups.[4] This can be caused by adventitious water in the reaction mixture or during the workup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents.

  • Avoid Hydroxide Bases: Do not use bases like sodium hydroxide or potassium hydroxide, as they directly introduce water and promote hydrolysis.[4]

  • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.

Problem 4: Loss of the Boc (Tert-butoxycarbonyl) protecting group during the synthesis.

Possible Cause: While generally stable to bases, the Boc group is labile to acids.[9] Premature deprotection can occur if the reaction workup involves strongly acidic conditions. Some strong bases under harsh conditions can also cleave the Boc group.[6][7]

Troubleshooting Steps:

  • Maintain Neutral or Slightly Basic pH During Workup: When quenching the reaction and performing extractions, use a buffered aqueous solution or a mild base like sodium bicarbonate to keep the pH from becoming acidic.

  • Use Appropriate Base: Stick to standard bases like sodium ethoxide or sodium hydride under controlled temperatures to minimize the risk of Boc cleavage.

Problem 5: The final product decomposes upon heating or during purification by distillation.

Possible Cause: The product, a β-keto ester, is susceptible to decarboxylation upon heating, especially in the presence of trace amounts of acid or base.[10][11][12] This involves the loss of carbon dioxide to form a ketone.

Troubleshooting Steps:

  • Avoid High Temperatures: Purify the product using column chromatography at room temperature rather than distillation.

  • Neutralize Equipment: Ensure all purification equipment (e.g., chromatography columns, flasks) is free of acidic or basic residues.

Decarboxylation_Pathway A This compound (β-Keto Ester) B Hydrolysis (Trace H₂O) A->B Heat/Acid/Base C β-Keto Acid Intermediate B->C D Decarboxylation C->D Heat E Enol Intermediate D->E F Tautomerization E->F G N-Boc-azepan-3-one (Ketone Product) + CO₂ F->G

Caption: Decarboxylation Pathway of the β-Keto Ester Product.

Problem 6: Observation of epimers or racemization in the final product.

Possible Cause: If there is a chiral center at the α-position to the ketone, the acidic α-proton can be removed by a base to form a planar enolate intermediate. Reprotonation can occur from either face, leading to epimerization or racemization.[13][14]

Troubleshooting Steps:

  • Minimize Reaction Time and Temperature: Use the mildest conditions possible that still allow for the reaction to proceed to completion.

  • Controlled Protonation: During the workup, a carefully controlled and rapid quench with a weak acid can sometimes help to minimize epimerization.

PART 3: Experimental Protocol

Synthesis of this compound via Dieckmann Condensation

This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.

Materials:

  • Appropriate N-Boc protected pimelic acid diester (e.g., diethyl or dimethyl ester)

  • Sodium ethoxide or sodium hydride (60% dispersion in mineral oil)

  • Anhydrous ethanol (if using sodium ethoxide) or anhydrous THF (if using sodium hydride)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Base Addition:

    • If using sodium ethoxide: Charge the flask with anhydrous ethanol and sodium ethoxide under a nitrogen atmosphere.

    • If using sodium hydride: Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous THF in the reaction flask.

  • Substrate Addition (High Dilution): Dissolve the N-Boc protected pimelic acid diester in the anhydrous reaction solvent. Add this solution dropwise to the stirred base suspension over several hours using the dropping funnel.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux, requires optimization) and monitor its progress by TLC.

  • Quench: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART 4: Data Summary

The choice of base can significantly impact the reaction outcome. The following table provides a qualitative comparison based on common observations in Dieckmann condensations.

BaseSolventTypical TemperatureAdvantagesPotential Issues
Sodium Ethoxide (NaOEt)EthanolRefluxInexpensive, classic methodPotential for transesterification if ester is not ethyl, requires anhydrous ethanol
Sodium Hydride (NaH)THFRoom Temp to RefluxNon-nucleophilic, avoids transesterificationFlammable, requires careful handling to remove mineral oil
Potassium tert-butoxide (KOtBu)THF or tert-butanolRoom TemperatureStrong, non-nucleophilic baseCan be sterically hindered, potentially more reactive towards Boc group

References

  • ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions.
  • BenchChem. (2025). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • ACS GCI Pharmaceutical Roundtable. (2026). Bases. WordPress.
  • Fiveable. (n.d.). Pimelic Acid Dimethyl Ester Definition.
  • Chemistry LibreTexts. (2021). 9.
  • ACS Publications. (2010).
  • Master Organic Chemistry. (2022).
  • RSC Publishing. (2021).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • National Institutes of Health. (n.d.).
  • YouTube. (2014).
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2022). 12.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.).
  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • AChemBlock. (n.d.).
  • Synlett. (2024).
  • Thieme Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
  • ResearchGate. (n.d.). New Synthesis of t-Butyl 1,2Dihydro1- oxaazulene-3-carboxylates Using Lithium Trimethylsilyldiazomethane.
  • YouTube. (2024).
  • ACS Publications. (2021).
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • IOP Publishing. (2019).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of N-(tert-butyl)-2-nitrobenzamide.

Sources

Technical Support Center: Troubleshooting the Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reduction of tert-butyl 3-oxoazepane-1-carboxylate. Specifically, we will address the common and often frustrating issue of over-reduction and other side reactions. This resource provides in-depth, experience-based insights and practical troubleshooting strategies to help you achieve a successful and selective reduction.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a significant amount of a non-polar byproduct, and my desired alcohol is absent or in low yield. What is happening?

This is a classic sign of over-reduction. The primary goal is the selective reduction of the ketone to a secondary alcohol. However, under certain conditions, the carbamate group (the Boc-protecting group) can also be reduced, leading to the formation of N-methylazepane or other undesired byproducts.

Underlying Cause: The choice of reducing agent and the reaction conditions are critical. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are generally too reactive and will readily reduce both the ketone and the carbamate.[1][2] Even with a milder reagent like sodium borohydride (NaBH₄), factors such as elevated temperature, prolonged reaction time, or an inappropriate solvent can lead to over-reduction.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Checks cluster_2 Corrective Actions cluster_3 Outcome Problem Over-reduction suspected (non-polar byproduct, low yield of desired alcohol) Reagent Confirm Reducing Agent: Was NaBH4 used? Problem->Reagent Conditions Check Reaction Conditions: Temperature, Time, Solvent Reagent->Conditions If NaBH4 was used Temp Lower Reaction Temperature (e.g., 0°C to -20°C) Conditions->Temp Time Reduce Reaction Time (Monitor by TLC/LC-MS) Conditions->Time Solvent Use Protic Solvent (e.g., Methanol, Ethanol) Conditions->Solvent Stoichiometry Adjust NaBH4 Stoichiometry (Use 1.0-1.5 equivalents) Conditions->Stoichiometry Success Selective Reduction Achieved Temp->Success Time->Success Solvent->Success Stoichiometry->Success

Caption: Troubleshooting workflow for over-reduction.

Q2: I'm using sodium borohydride, which is supposed to be selective for ketones over carbamates. Why am I still seeing over-reduction?

While sodium borohydride (NaBH₄) is significantly milder than lithium aluminum hydride (LiAlH₄), its reactivity can be modulated by the reaction conditions.[3][4] Several factors can push this "selective" reagent towards over-reduction in your specific case.

Key Factors Influencing NaBH₄ Reactivity:

FactorImpact on ReactivityRecommended Adjustment
Temperature Higher temperatures increase the kinetic energy of the hydride, making it more reactive and less selective.Perform the reduction at lower temperatures, such as 0°C or even -20°C, to enhance selectivity.
Solvent Aprotic solvents can increase the reactivity of NaBH₄. Protic solvents like methanol or ethanol can solvate the borohydride, tempering its reactivity.[5]Use methanol or ethanol as the solvent. The solvent can also act as a proton source for the workup.[1]
Stoichiometry A large excess of NaBH₄ can drive the reaction towards the reduction of the less reactive carbamate group.Use a controlled amount of NaBH₄, typically 1.0 to 1.5 equivalents relative to the ketone.
Reaction Time Extended reaction times, even at low temperatures, can allow for the slow reduction of the carbamate.Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

Expert Tip: A common and effective method is the portion-wise addition of NaBH₄ at 0°C in methanol. This allows for better control over the exotherm and the concentration of the reducing agent at any given time.

Q3: My TLC plate is showing multiple spots, and I'm not sure which is my product and which are byproducts. How can I identify them?

Proper identification of your starting material, desired product, and any byproducts is crucial for effective troubleshooting.

Analytical Protocol:

  • Baseline TLC: Before starting the reaction, run a TLC of your starting material, this compound. Note its Rf value in a standard solvent system (e.g., 30% ethyl acetate in hexanes).

  • Reaction Monitoring: As the reaction progresses, co-spot the reaction mixture with the starting material on the same TLC plate. The starting material spot should diminish over time.

  • Product Identification: The desired product, tert-butyl 3-hydroxyazepane-1-carboxylate, is more polar than the starting ketone due to the hydroxyl group. Therefore, it will have a lower Rf value.

  • Byproduct Identification: The over-reduction product, likely a de-Boc'd and/or fully reduced species, will be significantly less polar than both the starting material and the desired product, resulting in a higher Rf value.

  • Staining: Use a potassium permanganate (KMnO₄) stain. The desired alcohol product will readily oxidize, showing a bright yellow spot on a purple background. The starting ketone will also react, but often more slowly. The over-reduced, non-polar byproduct may not stain as intensely.

  • Confirmation with LC-MS: For unambiguous identification, analyze a sample of your crude reaction mixture by LC-MS.

    • Expected [M+H]⁺ for Starting Material (C₁₁H₁₉NO₃): 214.14

    • Expected [M+H]⁺ for Desired Product (C₁₁H₂₁NO₃): 216.15

    • Expected [M+H]⁺ for a potential over-reduction product (e.g., Azepane): 100.11

Q4: Can I use a different reducing agent to improve selectivity?

Yes, if you are consistently facing issues with NaBH₄, other reagents can offer better selectivity.

Alternative Reducing Agents:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temperatureHighly selective for aldehydes and ketones; tolerant of many functional groups.[6]More expensive than NaBH₄; workup can be more involved.
L-Selectride® or K-Selectride® Tetrahydrofuran (THF), -78°CBulky hydride reagents that offer high stereoselectivity and are generally not reactive towards carbamates.More expensive and require stricter anhydrous conditions and low temperatures.

Experimental Workflow for Alternative Reagents:

G Start Persistent Over-reduction with NaBH4 Decision Consider Alternative Reagents Start->Decision STAB Sodium Triacetoxyborohydride (STAB) - High Selectivity - Milder Conditions Decision->STAB For improved chemoselectivity Selectride L/K-Selectride® - High Stereoselectivity - Requires Low Temp Decision->Selectride For improved stereoselectivity Outcome Improved Yield and Selectivity STAB->Outcome Selectride->Outcome

Sources

Stability of "Tert-butyl 3-oxoazepane-1-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 3-oxoazepane-1-carboxylate

Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful use of this versatile building block in your research. Our guidance is grounded in established chemical principles and field-proven experience to help you navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this molecule is dictated by its two main functional groups: the N-Boc (tert-butyloxycarbonyl) protecting group and the 3-keto group within the azepane ring.

  • Acidic Conditions: The N-Boc group is the most sensitive part of the molecule and is designed to be cleaved under acidic conditions.[1][2] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) will readily deprotect the amine.[1][3] The azepane ring itself is generally stable, but prolonged exposure to very harsh acidic conditions and high temperatures should be avoided to prevent potential side reactions.

  • Basic Conditions: The molecule is significantly more stable under basic conditions. The N-Boc group is resistant to a wide range of non-nucleophilic bases. However, the ketone at the C-3 position possesses acidic α-protons (at C-2 and C-4). Strong bases (e.g., LDA, NaH, t-BuOK) can induce enolate formation. This can lead to potential side reactions such as self-condensation (aldol reaction) or epimerization if a chiral center is adjacent to the ketone. For most applications using mild bases (e.g., NaHCO₃, K₂CO₃, DIPEA), the compound is considered stable.

Q2: My standard N-Boc deprotection with TFA is yielding a complex mixture of byproducts. What could be going wrong?

This is a common issue that can often be traced back to the reaction conditions or the presence of other functional groups in your downstream molecule.

Causality Analysis: The standard mechanism for Boc deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene gas and CO₂.[2] While effective, the strong, non-volatile nature of TFA can lead to issues.

  • Residual Acid: TFA can be difficult to remove completely, even after evaporation.[1] The resulting amine trifluoroacetate salt may be an oil, complicating purification.[1] If residual TFA is carried into subsequent steps, it can interfere with base-sensitive reactions.

  • Reaction Scavengers: The intermediate tert-butyl cation is a potent electrophile. If your substrate contains nucleophilic moieties (e.g., indoles, thiols), this cation can cause unwanted t-butylation side reactions.

  • Over-exposure: Leaving the reaction for too long or at elevated temperatures in strong acid can sometimes degrade sensitive substrates.

Troubleshooting Workflow:

start Complex Mixture with TFA Deprotection q1 Does your substrate have other nucleophilic groups (e.g., Trp, Met, Cys)? start->q1 a1_yes Add a scavenger like TIS or EDT to the reaction mixture. q1->a1_yes Yes q2 Is the resulting TFA salt oily or difficult to purify? q1->q2 No a1_yes->q2 a2_yes Switch to HCl in Dioxane/Et₂O. The resulting HCl salt often precipitates and is crystalline. q2->a2_yes Yes q3 Is your downstream reaction sensitive to trace acid? q2->q3 No a2_yes->q3 a3_yes Perform a basic workup (e.g., sat. NaHCO₃) after deprotection to get the free amine. q3->a3_yes Yes end_point Proceed with Purified Amine q3->end_point No a3_yes->end_point

Caption: Troubleshooting workflow for N-Boc deprotection issues.

Q3: Can I selectively modify the 3-keto group without affecting the N-Boc protection?

Yes, this is a primary advantage of the N-Boc protecting group. It is stable to a wide variety of reaction conditions that are used to modify ketones.

  • Reductions: You can selectively reduce the ketone to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents (MeOH, EtOH). The N-Boc group will remain intact.

  • Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • Wittig Reactions: The ketone can be converted to an alkene using Wittig reagents.

  • Enolate Chemistry: As mentioned in Q1, strong bases will form an enolate. While this can be a source of side reactions, it can also be used productively for α-functionalization, provided the reaction is carefully controlled.

Expert Insight: When performing reactions at the 3-keto position, always monitor the integrity of the Boc group by TLC or LC-MS. While stable, extremely harsh conditions or unforeseen side reactions could compromise it.

Troubleshooting Guide: Stability & Reactivity

Problem Potential Cause Recommended Solution
Complete loss of starting material during Boc deprotection (no desired product) Reagents are too harsh, or the reaction time is too long, leading to degradation.Use milder conditions. Start at 0 °C and monitor the reaction closely by TLC/LC-MS every 30 minutes. Consider switching from TFA to 4M HCl in dioxane.[4]
Incomplete Boc deprotection Insufficient acid concentration or reaction time. Steric hindrance around the Boc group.Increase the equivalents of acid or allow the reaction to stir longer at room temperature.[4] For very stubborn cases, a slight increase in temperature (e.g., to 40-50 °C) can be attempted, but must be monitored carefully for degradation.
Formation of a new, higher molecular weight peak in LC-MS during a base-catalyzed reaction Self-condensation (Aldol reaction) via the enolate intermediate at the 3-position.Use a non-nucleophilic, sterically hindered base if possible. Run the reaction at a lower temperature (e.g., -78 °C) and add the substrate slowly to a solution of the base to minimize self-reaction.
Product is an inseparable oil after TFA deprotection The product exists as a trifluoroacetate salt which is often non-crystalline.Convert the salt to the free amine via a mild basic wash (e.g., saturated NaHCO₃ solution) followed by extraction.[1] Alternatively, convert it to the hydrochloride salt by dissolving in ether and bubbling HCl gas or adding HCl in dioxane, which often yields a filterable solid.[1]

Key Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the most common method, valued for its speed and efficacy.

Mechanism of Acidic N-Boc Cleavage:

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask. Cool the solution to 0 °C using an ice bath.[1]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[4][5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation).

  • TFA Removal: To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene or DCM (repeat 3 times).[1] The resulting product will be the amine trifluoroacetate salt.

  • Purification (Optional): If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, 3-oxoazepane.

Protocol 2: N-Boc Deprotection with HCl in 1,4-Dioxane

This method is an excellent alternative to TFA, particularly when a crystalline hydrochloride salt is desired for easier handling and purification.[1][4]

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Precipitation: Stir the mixture at room temperature for 1-4 hours. In many cases, the desired 3-oxoazepane hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: If a precipitate forms, add diethyl ether to the reaction mixture to ensure complete precipitation.[1] Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with generous amounts of diethyl ether to remove any non-polar impurities and residual dioxane.[1]

  • Drying: Dry the solid under high vacuum to obtain the pure hydrochloride salt.

References

  • Mayer, M., & Meyer, A. (2005). Enzymatic removal of carboxyl protecting groups. Part 1. Cleavage of the tert-butyl moiety. Journal of Peptide Science, 11(8), 484-489.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. BenchChem.
  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23842.
  • BenchChem. (n.d.). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane. BenchChem.
  • Reddit User Discussion. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
  • Dardonville, C. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(5), 2051-2054.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Standard Removal of Boc Protecting Group. Aapptec.
  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Chen, C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1335-1339.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic-Chemistry.org.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.
  • Namba, K., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme.

Sources

Technical Support Center: Synthesis of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-oxoazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established literature and best practices in synthetic organic chemistry.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. While several synthetic routes exist, one of the most prevalent and scalable methods involves the ring expansion of a corresponding N-Boc-protected piperidinone. This guide focuses on optimizing this pathway, addressing specific challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My overall yield is consistently low. What are the most critical steps to scrutinize?

Answer: Low overall yield in this multi-step synthesis is a common issue that can typically be traced back to one of three key areas: the ring expansion reaction, the subsequent hydrolysis and decarboxylation, or the final N-Boc protection step. Each stage has unique sensitivities that must be carefully managed.

The most technically challenging step is the ring expansion of an appropriate piperidinone precursor (e.g., N-Boc-piperidin-2-one) using a diazo compound, catalyzed by a Lewis acid. The efficiency of this step is highly dependent on stringent control of reaction conditions. The subsequent acidic hydrolysis and decarboxylation must be driven to completion to avoid carrying forward unreacted intermediates. Finally, the re-introduction of the Boc group must be efficient to ensure the final product is obtained in good purity and yield. Often, significant product loss occurs during aqueous workup and extraction due to the product's polarity.[1]

Troubleshooting Low Overall Yield

Observation Potential Cause Recommended Action
Complex mixture after ring expansion1. Decomposition of ethyl diazoacetate. 2. Reaction temperature too high.1. Ensure diazoacetate is freshly prepared and pure. 2. Maintain strict low-temperature control (-40 to -25 °C).[1]
Starting material present after decarboxylationIncomplete hydrolysis.Increase reflux time or acid concentration, monitoring by TLC or LC-MS.[1]
Low recovery after workup/extractionProduct partially soluble in the aqueous phase.Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate.[1]
Failure to form the final Boc-protected productIneffective N-acylation.Ensure pH is basic (~10-11) before adding (Boc)₂O and use an adequate excess of the reagent.[1]

Logical Flow for Yield Optimization

Yield_Optimization cluster_Synthesis Synthesis Stages cluster_Troubleshooting Troubleshooting Points Start Start: N-Boc-Piperidinone Ring_Expansion Ring Expansion (Critical Step) Start->Ring_Expansion Decarboxylation Hydrolysis & Decarboxylation Ring_Expansion->Decarboxylation Boc_Protection N-Boc Protection Decarboxylation->Boc_Protection Final_Product Final Product Boc_Protection->Final_Product TS_Workup Extraction Efficiency Boc_Protection->TS_Workup Affects TS_Temp Temperature Control & Reagent Quality TS_Temp->Ring_Expansion Impacts TS_Completion Reaction Monitoring (TLC/LCMS) TS_Completion->Decarboxylation Monitors TS_pH pH Control TS_pH->Boc_Protection Controls

Caption: Troubleshooting flowchart for the synthesis of this compound.

FAQ 2: The ring expansion step is not working well. How can I improve the yield of the β-keto ester intermediate?

Answer: The core of this synthesis is the Lewis acid-catalyzed ring expansion, a reaction that forms the seven-membered azepane ring. For the analogous synthesis of the 4-oxo isomer, boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst with ethyl diazoacetate as the carbene source.[1] The success of this step hinges on precise temperature control, the quality of the reagents, and the rate of addition.

Causality Behind Experimental Choices:

  • Low Temperature (-40 to -25 °C): Ethyl diazoacetate is thermally unstable and can decompose rapidly, especially in the presence of a strong Lewis acid like BF₃·OEt₂.[1] Low temperatures are essential to control the rate of carbene formation and prevent unwanted side reactions, such as dimerization of the diazo compound or polymerization.

  • Simultaneous, Slow Addition: Adding the ethyl diazoacetate and BF₃·OEt₂ simultaneously but independently ensures that neither reagent accumulates in the reaction vessel.[1] This maintains a low, steady-state concentration of the reactive intermediates, minimizing side reactions and improving safety.

  • Anhydrous Conditions: BF₃·OEt₂ is highly sensitive to moisture. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents to prevent quenching of the catalyst and ensure its full activity.

Protocol: Optimized Ring Expansion for Azepan-4-one Intermediate This protocol is adapted from a well-documented industrial synthesis of the 4-oxo isomer and serves as a strong starting point for the 3-oxo analogue.[1]

  • Reactor Setup: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels, add the starting N-Boc-piperidinone dissolved in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to between -40 and -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition:

    • Charge one dropping funnel with ethyl diazoacetate.

    • Charge the second dropping funnel with boron trifluoride etherate (BF₃·OEt₂).

    • Add both reagents dropwise and simultaneously to the stirred reaction mixture over a period of 4-6 hours. Crucially, maintain the internal temperature between -40 and -25 °C throughout the addition. [1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional hour. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-keto ester is often used in the next step without further purification.[1]

FAQ 3: I am concerned about the safety of using ethyl diazoacetate. What are the best practices?

Answer: This is a critical and valid concern. Ethyl diazoacetate is a potentially explosive and toxic substance.[1] Its safe handling is paramount for a successful and incident-free synthesis. The primary hazard stems from its rapid decomposition, which can be triggered by strong acids, high temperatures, or certain metals.

Key Safety Pillars:

  • Avoid Distillation: Never distill ethyl diazoacetate, especially in larger quantities. The concentration of the pure substance is highly hazardous. It is typically prepared as a solution in an organic solvent (like dichloromethane) and used directly.

  • Temperature Control: As mentioned, the compound is thermally sensitive. All reactions involving ethyl diazoacetate should be conducted at low temperatures. Preparation is often done below 15 °C.[1]

  • Acid Sensitivity: The compound decomposes rapidly in the presence of strong acids, releasing nitrogen gas. This can lead to a dangerous pressure buildup in a closed system. All additions to acidic solutions must be slow and controlled, with adequate cooling and pressure equalization (e.g., using a balloon or bubbler).[1]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety glasses, a lab coat, and appropriate gloves. For larger scales, a blast shield is highly recommended.

Workflow for Safe Preparation and Use of Ethyl Diazoacetate

Safety_Workflow cluster_Prep Preparation Stage cluster_Use Usage Stage (Ring Expansion) Prep_Start Start: Glycine ethyl ester hydrochloride Diazotization Diazotization with NaNO₂ and Acid (e.g., H₂SO₄) Prep_Start->Diazotization Temp_Control_Prep Maintain Temp < 15°C with Ice Bath Diazotization->Temp_Control_Prep Extraction Extract with CH₂Cl₂ Diazotization->Extraction Use_Directly Use Solution Directly (DO NOT DISTILL) Extraction->Use_Directly Use_Start Start: Cooled Reactor (-40 to -25°C) Use_Directly->Use_Start Transfer Solution Slow_Addition Slow, Simultaneous Dropwise Addition Use_Start->Slow_Addition Inert_Atmosphere Work Under N₂/Ar Use_Start->Inert_Atmosphere Quench Controlled Quenching at Low Temperature Slow_Addition->Quench

Caption: Safety workflow for the preparation and use of ethyl diazoacetate.

FAQ 4: How do I effectively purify the final product, this compound?

Answer: Purification of the final product can be challenging due to its moderate polarity and potential for containing closely-related impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For laboratory scale, column chromatography is the most effective method.

Troubleshooting Purification

Observation Potential Cause Recommended Action
Product co-elutes with impurities on silica gelImpurities have similar polarity to the product.1. Use a shallower gradient during elution (e.g., start with 5% EtOAc in Hexanes and increase slowly). 2. Try a different solvent system (e.g., Dichloromethane/Methanol).
Streaking or tailing on the TLC plateProduct is acidic/basic or interacting strongly with silica.Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica gel.
Oily product that won't crystallizeResidual solvent or minor impurities present.1. Dry the product under high vacuum. 2. Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization or wash away non-polar impurities.
Product appears as a solid in winter but an oil in summerThe melting point is near room temperature.This is normal for this compound. The reported melting point is between 20-25 °C.[1] Confirm purity by ¹H-NMR.

Protocol: Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane, adding silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, typically a mixture of ethyl acetate and hexanes. A good starting point is 15-20% ethyl acetate in hexanes.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate) often provides the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

Sources

Technical Support Center: Identification and Troubleshooting of Byproducts in Reactions of tert-Butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 3-oxoazepane-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common reaction byproducts, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Synthetic Landscape of a Versatile Intermediate

This compound is a valuable heterocyclic building block in medicinal chemistry, primarily synthesized via an intramolecular Dieckmann condensation of a suitably substituted N-Boc (tert-butoxycarbonyl) protected amino diester. While this cyclization is a powerful tool for constructing the seven-membered azepane ring, the reaction is not without its challenges. The inherent functionalities of the molecule—a β-keto ester, a Boc-protected amine, and a seven-membered ring—create a landscape where several side reactions can occur. Understanding these potential pitfalls is paramount for optimizing reaction conditions and simplifying purification.

This guide is structured to address the most common issues encountered during the synthesis and handling of this compound, providing both the mechanistic reasoning behind byproduct formation and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: My Dieckmann condensation is resulting in a low yield of this compound. What are the likely causes?

A1: Low yields in the Dieckmann condensation of the acyclic diester precursor are typically attributable to several factors:

  • Suboptimal Base and Solvent Choice: The selection of the base is critical. While traditional alkoxide bases like sodium ethoxide can be effective, they can also promote transesterification if the alcohol solvent does not match the ester groups of the starting material.[1] For tert-butyl esters, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or toluene are often preferred to minimize side reactions.[2]

  • Reaction Reversibility: The Dieckmann condensation is a reversible equilibrium.[3] To drive the reaction forward, a full equivalent of base is necessary. The final product, a β-keto ester, is acidic (pKa ~11-13) and will be deprotonated by the base. This final deprotonation step is what makes the overall reaction thermodynamically favorable.[1]

  • Intermolecular Condensation: If the reaction concentration is too high, the enolate of one diester molecule can react with another, leading to the formation of dimeric or polymeric byproducts instead of the desired intramolecular cyclization. This is particularly a concern for the formation of medium-sized rings like the seven-membered azepane.[2]

  • Presence of Water: Meticulously anhydrous conditions are essential. Any moisture will quench the strong base and the enolate intermediate, stalling the reaction.

Q2: I am observing a significant amount of a higher molecular weight species in my crude product mass spectrum. What could this be?

A2: The most probable high molecular weight byproduct is a dimer resulting from an intermolecular Claisen condensation between two molecules of the starting diester. The formation of seven-membered rings via Dieckmann condensation can be less favorable than five- or six-membered rings, making the intermolecular pathway more competitive, especially at higher concentrations.[2][4]

To mitigate this, employing high-dilution conditions is a standard strategy. This involves the slow addition of the diester to a solution of the base, which maintains a low concentration of the starting material and favors the intramolecular cyclization.

Byproduct Identification & Characterization

Q3: My NMR spectrum shows signals that are inconsistent with the desired product. What are the most common byproducts I should be looking for?

A3: Several byproducts can arise, each with characteristic spectral signatures. The primary suspects are:

  • Starting Material: Unreacted acyclic diester.

  • Hydrolysis Product: The corresponding β-keto acid, which is prone to decarboxylation.

  • Decarboxylation Product: N-Boc-azepan-3-one.

  • Boc-Deprotected Product: 3-Oxoazepane (often as a salt).

  • Transesterification Product: If an alcohol was present (e.g., as a solvent), the tert-butyl ester may be exchanged.

A summary of expected byproducts and their characteristics is provided in the table below.

Table 1: Common Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
Starting Diester VariesVariesPresence of two distinct ester signals in NMR/IR.
β-Keto Acid C₇H₁₁NO₃157.17Broad -OH signal in ¹H NMR and IR; readily decarboxylates upon heating or MS analysis.
N-Boc-azepan-3-one C₁₀H₁₇NO₂199.25Loss of the carboxylate group from the β-position. The characteristic signals for the protons alpha to the ester are absent in the ¹H NMR.
3-Oxoazepane C₆H₁₁NO113.16Absence of the tert-butyl signal (singlet, ~1.4-1.5 ppm, 9H) in ¹H NMR. The mass will be 100 Da less than the Boc-protected product.
Intermolecular Dimer Varies~2x Starting MaterialSignificantly higher molecular weight in MS analysis. The NMR spectrum will be complex.

Q4: How can I confirm if the Boc group has been unintentionally removed during my reaction or workup?

A4: The loss of the Boc protecting group is a common issue, especially if acidic conditions are encountered, even transiently, during workup.[5]

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found around 1.4-1.5 ppm.

  • Mass Spectrometry: The mass of the deprotected product will be exactly 100.12 g/mol less than the parent compound. Look for a peak at [M-100+H]⁺ in your LC-MS analysis.

  • TLC Analysis: The deprotected amine will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. It may streak on the TLC plate unless a small amount of base (e.g., triethylamine) is added to the eluent.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues.

Guide 1: Low Yield in Dieckmann Condensation

If you are experiencing low yields of this compound, follow this diagnostic workflow.

Caption: Byproduct identification workflow.

Experimental Protocols for Byproduct Analysis

Protocol 1: HPLC-MS Method for Purity Assessment

A robust HPLC-MS method is crucial for identifying and quantifying the desired product and any potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the keto-enol system) and ESI-MS in positive ion mode.

  • Expected Elution Order: Generally, more polar compounds will elute first. Expect to see the deprotected amine and the β-keto acid elute before the starting diester and the final product. The non-polar dimer would elute last.

Protocol 2: NMR Sample Preparation for Byproduct Identification

For definitive structural elucidation of byproducts, NMR is indispensable.

  • Purification: If possible, isolate the impurity by flash column chromatography or preparative HPLC.

  • Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: Acquire a standard proton NMR. Look for the key features mentioned in Table 1, such as the presence or absence of the tert-butyl singlet and the integration values of the azepane ring protons.

  • ¹³C NMR: This can help confirm the number of unique carbons and the presence of ketone (~200-210 ppm) and ester/carbamate (~155 and ~170 ppm) carbonyls.

  • 2D NMR (COSY, HSQC): If the structure is ambiguous, 2D NMR experiments can help establish connectivity and definitively identify the byproduct structure.

Conclusion: Towards a Cleaner Synthesis

The successful synthesis of this compound hinges on a thorough understanding of the underlying reaction mechanisms and potential side reactions. By carefully selecting reaction conditions—particularly the base, solvent, and concentration—and employing meticulous analytical monitoring, researchers can significantly minimize the formation of unwanted byproducts. This guide serves as a foundational resource to troubleshoot common issues, leading to higher yields, simplified purifications, and more reliable outcomes in your research and development efforts.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved January 11, 2026, from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Stereoselective Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. The azepane scaffold, in particular, is a privileged structure found in numerous bioactive molecules. Consequently, the stereoselective reduction of prochiral ketones like tert-butyl 3-oxoazepane-1-carboxylate is a critical transformation. However, achieving high levels of stereoselectivity with this substrate can be challenging due to the conformational flexibility of the seven-membered ring and the steric influence of the N-Boc protecting group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles in this synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My reduction is resulting in low stereoselectivity (poor e.e. or d.r.). What are the primary factors to investigate?

A1: Low stereoselectivity is the most common challenge and typically stems from an inadequate energy difference between the diastereomeric transition states leading to the major and minor products. Several factors can be optimized to amplify this difference:

  • Choice of Reducing Agent & Catalyst System: The steric and electronic properties of the hydride source and catalyst are paramount.

    • Chemical Reduction: For substrate-controlled reduction, bulky hydride reagents like L-Selectride® or K-Selectride® can improve diastereoselectivity by approaching the carbonyl from the less hindered face. For catalyst-controlled enantioselective reductions, the Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method.[1][2] The CBS catalyst, a chiral oxazaborolidine, complexes with borane to form a chiral super-hydride that delivers the hydride to one face of the ketone with high fidelity.[3][4]

    • Biocatalysis: Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptionally high enantio- and diastereoselectivity (>99% e.e. is common).[5][6] A screening kit of KREDs can rapidly identify an enzyme that is highly selective for this specific substrate. Cofactor regeneration is typically achieved using a sacrificial alcohol like isopropanol or an enzymatic system such as glucose/glucose dehydrogenase (GDH).[5][7]

  • Reaction Temperature: Lowering the reaction temperature is a crucial and often simple strategy to enhance stereoselectivity. Reactions run at -40 °C, -78 °C, or even lower temperatures decrease the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired stereoisomer.

  • Solvent: The choice of solvent can influence the conformation of the substrate and the aggregation state of the reagents. For borane-based reductions, ethereal solvents like tetrahydrofuran (THF) are standard. Less coordinating solvents may sometimes increase the Lewis acidity of the catalyst and improve selectivity.

  • Stoichiometry and Addition Rate: In catalytic reductions like the CBS system, ensuring the ketone is exposed to the pre-formed catalyst-borane complex is key.[8] Slow addition of the ketone to the reaction mixture can prevent the background, non-catalyzed reduction by free borane, which would erode enantioselectivity.

Summary of Common Reduction Strategies:

MethodReducing AgentTypical Catalyst/EnzymeKey AdvantageCommon Pitfall
CBS Reduction Borane (BH₃•THF or BH₃•SMe₂)(R)- or (S)-Me-CBSHigh enantioselectivity, predictable stereochemistry.[1]Background reduction by free borane can lower e.e.[4]
Transfer Hydrogenation Isopropanol or Formic AcidChiral Ru or Rh complexes (e.g., Noyori-type)Mild conditions, avoids pyrophoric reagents.[9][10]Catalyst cost and sensitivity.
Biocatalysis NADPH (regenerated in situ)Ketoreductase (KRED)Extremely high selectivity (>99% e.e.), green conditions.[11]Requires screening to find optimal enzyme.
Bulky Hydride L-Selectride®, K-Selectride®None (Substrate control)Simple, inexpensive.Selectivity is substrate-dependent and may be modest.
Q2: The reaction is sluggish, showing low conversion even after extended reaction times. How can I improve the reaction rate?

A2: Poor conversion is often linked to steric hindrance or reagent deactivation.

  • Steric Hindrance: The tert-butyl group of the Boc protector and the azepane ring itself can sterically hinder the approach of the reducing agent. Switching to a less bulky reducing agent may increase the rate, but often at the cost of selectivity. In catalytic systems, ensuring the catalyst is active is crucial.

  • Reagent Purity and Handling: Borane solutions (especially BH₃•THF) can degrade over time. Use freshly opened bottles or titrated solutions. All reductions involving boranes or metal catalysts must be conducted under strictly anhydrous conditions, as water will rapidly quench the reagents.[8]

  • Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. A balance must be struck. If a reaction is clean but slow at -78 °C, consider allowing it to warm gradually to -40 °C or -20 °C to achieve full conversion.

  • Catalyst Loading: For catalytic reactions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the rate without negatively impacting selectivity.

Q3: I'm observing significant side products. What are they likely to be and how can I prevent them?

A3: The most common side reaction is the cleavage of the N-Boc protecting group.

  • Boc Deprotection: The Boc group is labile to strong acids. The workup procedure is a common source of deprotection. Quenching the reaction with methanol is standard, but subsequent acidic aqueous workups should be performed cautiously and at low temperatures. If the product is sensitive, consider a non-acidic workup.

  • Over-reduction: While less common for ketones, highly reactive reducing agents could potentially affect other functional groups if present. However, for the specified substrate, this is unlikely.

  • Reagent-Derived Impurities: Boron-based reductions will result in boron-containing byproducts. An oxidative workup (e.g., with NaOH and H₂O₂) can sometimes be used to convert these to borates, which are more easily removed during extraction, but this must be tested for compatibility with the desired product.

Frequently Asked Questions (FAQs)

Q: How does the CBS catalyst achieve such high enantioselectivity?

A: The mechanism of the CBS reduction is a well-studied example of catalyst-controlled stereoselection.[2]

  • Coordination: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3]

  • Ketone Binding: The ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. It does so by presenting its sterically less hindered lone pair of electrons, which positions its larger substituent away from the bulky group on the catalyst.

  • Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[8] This intramolecular delivery ensures the hydride attacks a specific face of the ketone, leading to the observed high enantioselectivity.

CBS_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2 & 3: Ketone Coordination & Hydride Transfer cluster_2 Step 4: Product Release CBS Chiral Oxazaborolidine (CBS Catalyst) Active_Complex Activated Catalyst-Borane Complex CBS->Active_Complex Coordination to N atom BH3 BH₃•THF BH3->Active_Complex Transition_State Six-Membered Ring Transition State Active_Complex->Transition_State Coordination to B atom Ketone Ketone Substrate Ketone->Transition_State Product_Complex Product-Borate Complex Transition_State->Product_Complex Intramolecular Hydride Transfer Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Hydrolysis Workup Aqueous Workup Workup->Chiral_Alcohol

Caption: Simplified workflow of the CBS reduction mechanism.

Q: How do I accurately determine the enantiomeric excess (e.e.) of my product, tert-butyl 3-hydroxyazepane-1-carboxylate?

A: The most reliable method for determining the e.e. of a chiral alcohol is through Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) .

  • Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your product, causing them to elute at different times.[12][13] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are an excellent starting point for screening.[12]

  • Mobile Phase: A typical mobile phase for these columns is a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[14] The ratio is adjusted to achieve good separation (resolution) within a reasonable analysis time.

  • Detection: A standard UV detector is usually sufficient, as the carbamate group in the Boc protector provides a chromophore.

  • Quantification: The e.e. is calculated from the relative areas of the two enantiomer peaks:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

A racemic sample (50:50 mixture) of the alcohol must be synthesized and injected first to identify the retention times of both enantiomers and to prove that the analytical method is capable of separating them.

Experimental Protocols

Protocol 1: General Procedure for CBS Reduction

This protocol is a general guideline and must be adapted and optimized for the specific substrate and scale.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) to a flame-dried flask equipped with a magnetic stir bar.

  • Cooling & Borane Addition: Dilute the catalyst with anhydrous THF and cool the solution to -20 °C. To this, add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold catalyst mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quench: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the purified alcohol at ~1 mg/mL in the mobile phase. Prepare a racemic standard in the same manner.

  • Column: Chiralpak® AD-H or equivalent polysaccharide-based column.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Adjust ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Procedure: Inject the racemic standard first to determine the retention times (t_R) for both enantiomers. Then, inject the sample from the asymmetric reduction.

  • Calculation: Integrate the peak areas and calculate the e.e. as described previously.

troubleshooting_flowchart

Caption: Troubleshooting decision tree for the stereoselective reduction.

References

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • All about chemistry. (2020, March 21).
  • OChemOnline. (2021, April 30).
  • van der Kamp, A. W., et al. (2021). Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase Revealed in Atomistic Detail. JACS Au, 1(9), 1395–1406.
  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Wikipedia. (2023, December 27). Enantioselective reduction of ketones.
  • ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the....
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Wikipedia. (2023, December 27). Enantioselective reduction of ketones.
  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 931551.
  • Qin, X.-L., et al. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society, 143(7), 2856–2865.
  • Hussain, S. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Creative Enzymes. (n.d.). Ketoreductase, Recombinant(EC 1.1.1.2).
  • Sigma-Aldrich. (n.d.). Reducing Agents.
  • ResearchGate. (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones.
  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • Chemistry Stack Exchange. (2015, July 29). How can a ketone be enantioselectively reduced, in the presence of an ester?.
  • Martin, C., et al. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 22(1), 156–159.

Sources

Optimization of reaction conditions for "Tert-butyl 3-oxoazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis and Optimization of N-Boc-Oxoazepanes

Welcome to the technical support guide for the synthesis of tert-butyl oxoazepane-1-carboxylates. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important class of intermediates.

A critical point of clarification is the distinction between two common isomers: tert-butyl 3-oxoazepane-1-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate . While both are valuable building blocks, the scientific literature provides a significantly more robust and scalable synthetic pathway for the 4-oxo isomer. The large-scale production of tert-butyl 4-oxoazepane-1-carboxylate via a piperidone ring expansion is well-documented and optimized.[1][2]

Therefore, this guide will focus primarily on the established, industrially-validated synthesis of the 4-oxo isomer. The principles of reaction monitoring, troubleshooting, and optimization discussed herein provide a strong foundational framework that can be adapted for other related syntheses, including potential routes to the 3-oxo isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of key reagents.

Q1: What is the most reliable and scalable method for synthesizing tert-butyl 4-oxoazepane-1-carboxylate?

The most widely adopted method is a three-step sequence starting from tert-butyl piperidin-4-one-1-carboxylate.[2] This process involves:

  • Ring Expansion: A Lewis acid-catalyzed reaction with ethyl diazoacetate to form an intermediate β-keto ester.[2]

  • Decarboxylation: Acid-mediated hydrolysis and decarboxylation to yield azepan-4-one.[2]

  • N-Boc Protection: Acylation of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to afford the final product.[2]

This route is favored for its efficiency, cost-effectiveness, and the ability to proceed through the sequence without purifying the intermediates, making it ideal for large-scale production.[1][2]

Q2: What are the primary safety concerns associated with this synthesis?

The main hazard is the use of ethyl diazoacetate . This reagent is potentially explosive and can decompose rapidly, especially under acidic conditions or upon heating.[2] Strict temperature control during the ring expansion step is crucial. The neutralization of the acidic solution after decarboxylation is also highly exothermic and requires careful cooling with ice to manage the temperature rise.[2]

Q3: How can I effectively monitor the reaction progress at each stage?

  • Thin-Layer Chromatography (TLC): This is the most common method for monitoring the consumption of starting material and the formation of products at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of intermediates and the final product. A small aliquot from the reaction can be worked up and analyzed. For example, the disappearance of the starting piperidone signals and the appearance of new signals corresponding to the azepane ring confirms the progress of the ring expansion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and confirming the mass of the desired products.

  • Visual Cues: During the decarboxylation step, the evolution of CO₂ gas is a clear indicator that the reaction is proceeding.[2]

Q4: Are there alternative methods for introducing the tert-butyl ester (Boc) protecting group?

While the use of di-tert-butyl dicarbonate (Boc₂O) with a base like sodium carbonate is standard and effective[2], other methods exist for tert-butylation of carboxylic acids and amines. For instance, tert-butyl alcohol can be used in the presence of coupling agents like EDC and DMAP.[3] Another approach involves using tert-butyl acetate with a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can be a powerful and rapid method.[4] However, for this specific synthesis, the Boc₂O method is well-established and reliable.[2]

Part 2: Troubleshooting Guide for Tert-butyl 4-oxoazepane-1-carboxylate Synthesis

This section provides solutions to specific problems that may be encountered during the synthesis.

Workflow Overview: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate

G cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Decarboxylation cluster_2 Step 3: N-Boc Protection A 1-Boc-4-piperidone B 1-Boc-5-ethoxycarbonylazepan-4-one A->B  Ethyl Diazoacetate,  BF3·OEt2, Anhydrous Ether  (-40 to -25 °C) C Azepan-4-one salt B->C  4N HCl, Reflux  (4-6 hours) D tert-Butyl 4-oxoazepane-1-carboxylate C->D  1. NaOH (pH 10-11)  2. Boc₂O, Na₂CO₃  (Room Temp) G Problem Low Yield in Ring Expansion Cause1 Reagent Quality Issue? Problem->Cause1 Cause2 Incorrect Temperature? Problem->Cause2 Sol1a Use freshly prepared ethyl diazoacetate. Cause1->Sol1a Yes Sol1b Use anhydrous BF3·OEt2 and dry solvent. Cause1->Sol1b Yes Sol2 Maintain temp at -40 to -25 °C. Slow, simultaneous addition. Cause2->Sol2 Yes

Caption: Decision tree for troubleshooting low yield.

Problem 2: Incomplete Decarboxylation (Step 2)

  • Symptom: After the reflux period, analysis (TLC, NMR) of a worked-up aliquot shows the presence of the intermediate β-keto ester (1-Boc-5-ethoxycarbonylazepan-4-one).

  • Potential Cause: Insufficient reaction time, temperature, or acid concentration.

  • Recommended Action:

    • Time/Temperature: Ensure the reaction mixture is heated to a steady reflux for a minimum of 4-6 hours. [2] 2. Monitoring: Continue to monitor the reaction. The cessation of CO₂ bubbling is a good physical indicator of completion. If necessary, extend the reflux time.

    • Acid: Use 4N aqueous HCl as specified in the literature procedure. [2]* Scientific Rationale: The reaction is a saponification followed by a thermally driven decarboxylation. Both processes require sufficient thermal energy and time to go to completion.

Problem 3: Low Yield of Final Product after Boc Protection (Step 3)

  • Symptom: The final isolated yield is significantly lower than the expected ~50-65%. [2]* Potential Cause A: Incorrect pH for the Acylation Reaction. The acylation of the amine with Boc₂O requires the amine to be in its free base form.

  • Recommended Action: After the decarboxylation step, cool the acidic solution and carefully neutralize it with 6N NaOH. Use pH paper or a pH meter to ensure the solution reaches a pH of 10-11 before adding the di-tert-butyl dicarbonate. [2]Using ice to chill the solution during neutralization is critical to manage the exotherm. [2]* Scientific Rationale: At low pH, the amine exists as its ammonium salt (R₃N⁺H), which is not nucleophilic and will not react with the electrophilic Boc₂O. A basic pH deprotonates the ammonium salt, liberating the nucleophilic free amine.

  • Potential Cause B: Inefficient Product Extraction. The product may have some water solubility, leading to losses during the aqueous workup.

  • Recommended Action: The literature notes that due to the large aqueous volume from the preceding steps, a thorough extraction is required. [2]Extract the aqueous layer at least three times with a suitable organic solvent like ethyl acetate to ensure maximum recovery of the product. [2]* Scientific Rationale: The partition coefficient of the product between the organic and aqueous phases dictates extraction efficiency. Multiple extractions with fresh solvent are more effective at recovering the product than a single extraction with a large volume.

Part 3: Optimized Experimental Protocols

The following protocols are adapted from the literature for a laboratory scale. [2]

Table 1: Optimized Conditions for Key Steps
StepKey Reagents (per 1 eq. of substrate)SolventTemperatureKey Parameters
Ring Expansion 1-Boc-4-piperidone (1 eq.), Ethyl diazoacetate (~1.4 eq.), BF₃·OEt₂ (~1.1 eq.)Anhydrous Diethyl Ether-40 to -25 °CSlow, simultaneous addition of reagents over several hours. [2]
Decarboxylation 1-Boc-5-ethoxycarbonylazepan-4-one (1 eq.)4N Aqueous HClReflux (~100 °C)Reflux for 4-6 hours until CO₂ evolution ceases. [2]
Boc Protection Azepan-4-one salt (1 eq.), Di-tert-butyl dicarbonate (~1.3 eq.), Na₂CO₃ (~1.8 eq.)Methanol / WaterRoom TemperatureAdjust pH to 10-11 before adding Boc₂O. [2]Stir for 6-8 hours. [2]
Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-5-ethoxycarbonylazepan-4-one

  • Under a nitrogen atmosphere in oven-dried glassware, dissolve tert-butyl piperidin-4-one-1-carboxylate (e.g., 25 g, 125.5 mmol) in anhydrous diethyl ether (80 kg for a 25 kg scale run, adjust volume accordingly). [2]2. Cool the stirred solution to between -40 and -25 °C using a dry ice/acetone bath.

  • In separate, pressure-equalizing dropping funnels, prepare solutions of ethyl diazoacetate (~1.4 eq.) and boron trifluoride-etherate (~1.1 eq.) in anhydrous ether.

  • Add both solutions dropwise, simultaneously, to the reaction mixture over a period of 4-6 hours, ensuring the internal temperature does not rise above -25 °C. [2]5. After the addition is complete, allow the reaction to stir at this temperature for another hour.

  • The crude product mixture is typically carried forward directly to the next step after an aqueous workup, as the intermediate is stable in solution. [2] Step 2: Decarboxylation to Azepan-4-one

  • Concentrate the crude solution from Step 1 under reduced pressure to remove the ether.

  • Add 4N aqueous HCl and heat the mixture to reflux. [2]3. Maintain a steady reflux for 4-6 hours, monitoring for the cessation of gas (CO₂) evolution. [2]4. Cool the reaction mixture to room temperature.

Step 3: N-Boc Protection to Yield Tert-butyl 4-oxoazepane-1-carboxylate

  • Place the acidic solution from Step 2 in an ice bath.

  • Slowly add 6N NaOH solution with vigorous stirring to neutralize the acid. Continue addition until the pH of the solution is between 10 and 11. [2]3. To this basic solution, add methanol, sodium carbonate (~1.8 eq.), and di-tert-butyl dicarbonate (~1.3 eq.). [2]4. Stir the reaction at room temperature for 6-8 hours, monitoring by TLC until the intermediate amine is consumed. [2]5. Remove the methanol under reduced pressure.

  • Extract the remaining aqueous solution three times with ethyl acetate. [2]7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product, which can be purified by column chromatography if necessary.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Synlett. [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

  • Purification method of tert-butyl hydroperoxide.
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Can we use tert butanol in pinner reaction to produce tert butyl ester? ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming challenges associated with the tert-butyloxycarbonyl (Boc) deprotection of azepane derivatives. Incomplete deprotection can be a significant bottleneck in a synthetic route, leading to yield loss and complex purification challenges. This resource provides a structured, question-and-answer-based approach to troubleshoot and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of an azepane derivative is incomplete. What are the most common causes?

Incomplete Boc deprotection of azepane derivatives often stems from a few key factors that can be systematically addressed:

  • Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acid-catalyzed process.[1] If the acid concentration is too low or the acid itself is not strong enough, the reaction may not proceed to completion. The reaction rate has been shown to have a second-order dependence on the acid concentration, making this a critical parameter.[1][2]

  • Steric Hindrance : The seven-membered azepane ring can adopt conformations that, combined with substitution on the ring or the bulky tert-butyl group itself, can sterically hinder the approach of the acidic reagent to the carbamate.[1][3]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Insufficient reaction time or running the reaction at a suboptimal temperature (e.g., too cold) can lead to incomplete conversion.[1][4] While many Boc deprotections are rapid at room temperature, more challenging substrates may require longer reaction times.[5]

  • Poor Substrate Solubility : If the Boc-protected azepane derivative is not fully dissolved in the reaction solvent, the deprotection will be slow and incomplete.[3]

  • Inappropriate Solvent Choice : The solvent plays a crucial role in solvating the substrate and the acid. Dichloromethane (DCM) is common for trifluoroacetic acid (TFA) deprotections, while 1,4-dioxane is often used with hydrogen chloride (HCl).[5][6]

Q2: I'm observing unexpected side products after my deprotection reaction. What could be the cause?

The primary culprit for side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[1][7][8] This electrophile can lead to several undesirable side reactions:

  • Alkylation of Nucleophilic Moieties : If your azepane derivative contains other nucleophilic functional groups, such as electron-rich aromatic rings (e.g., indole), thiols, or thioethers, they are susceptible to alkylation by the tert-butyl cation.[2][9]

  • Trifluoroacetylation : When using TFA for deprotection, the newly formed free amine can sometimes be acylated by the trifluoroacetate anion, leading to a trifluoroacetamide byproduct.[8][]

To mitigate these side reactions, the use of "scavengers" is highly recommended. These are reagents added to the reaction mixture to trap the tert-butyl cation.[4][8] Common scavengers include triisopropylsilane (TIS) or water.[1][11]

Troubleshooting Guides

Issue 1: Incomplete Deprotection with TFA in DCM

You have attempted to deprotect your Boc-azepane derivative using a standard solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), but TLC or LC-MS analysis shows significant remaining starting material.

Troubleshooting Workflow

start Incomplete Deprotection with TFA/DCM check_conditions Verify Reaction Conditions: - TFA concentration (20-50% v/v)? - Anhydrous DCM? - Room temperature? start->check_conditions increase_tfa Increase TFA Concentration (e.g., to 50% or neat TFA) check_conditions->increase_tfa Conditions Correct extend_time Extend Reaction Time (Monitor by TLC/LC-MS every hour) increase_tfa->extend_time increase_temp Increase Temperature (Gently warm to 30-40 °C) extend_time->increase_temp result_ok Deprotection Complete increase_temp->result_ok result_fail Still Incomplete increase_temp->result_fail switch_reagent Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) switch_reagent->result_ok result_fail->switch_reagent

Caption: Troubleshooting workflow for incomplete TFA-mediated Boc deprotection.

Step-by-Step Protocol Adjustments
  • Increase Acid Concentration : If you are using a lower concentration of TFA (e.g., 20-25%), increase it to 50% (v/v) or even use neat TFA for highly resistant substrates.[4][12]

  • Extend Reaction Time : Continue to stir the reaction at room temperature and monitor its progress every hour by TLC or LC-MS until the starting material is consumed.[1][6]

  • Elevate Temperature : For particularly stubborn deprotections, gentle warming of the reaction mixture to 30-40 °C can increase the reaction rate. However, monitor carefully for potential side product formation.[1]

  • Consider an Alternative Acid System : If the above adjustments fail, switching to a different, often stronger, acid system like 4M HCl in 1,4-dioxane is a reliable alternative.[1][6]

Issue 2: The Deprotected Azepane Salt is an Oil and Difficult to Handle

Upon removal of the solvent and excess acid, the resulting trifluoroacetate or hydrochloride salt of your azepane is a sticky oil, complicating isolation and further use.

Strategies for Isolation of Crystalline Salts
  • Salt Trituration/Precipitation : After concentrating the reaction mixture, dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a less polar solvent in which the salt is insoluble (e.g., diethyl ether or MTBE) dropwise until a precipitate forms.[6][13] Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration.

  • Switching the Acid : In many cases, hydrochloride salts tend to be more crystalline than trifluoroacetate salts.[13] If you are using TFA, consider switching to 4M HCl in 1,4-dioxane. The resulting HCl salt often precipitates directly from the reaction mixture, simplifying isolation.[5][6]

  • Co-evaporation : To ensure complete removal of volatile acids like TFA, which can contribute to the oily nature of the product, co-evaporate the crude residue with a higher-boiling solvent like toluene (3x) after the initial concentration.[1]

Comparative Analysis of Common Deprotection Methods

Method/ReagentsSolvent(s)Typical TemperatureTypical TimeReported Yield Range (%)Key Considerations
TFA/DCM Dichloromethane (DCM)0 °C to Room Temp1 - 4 hours90 - 99%[6]Highly efficient, but TFA is volatile and corrosive. The resulting TFA salt can sometimes be oily.[6]
HCl in Dioxane 1,4-DioxaneRoom Temp1 - 16 hours85 - 98%[6]Often yields a crystalline HCl salt that can be easily isolated by filtration.[6] 4M HCl in dioxane is commercially available.[6]
HCl in Alcohols Methanol (MeOH) or Ethanol (EtOH)Room Temp2 - 12 hours85 - 95%[6]A greener solvent alternative to DCM and dioxane. Can be performed by adding a stock solution of HCl in dioxane to the substrate in methanol.[6][14]
Oxalyl Chloride in Methanol Methanol (MeOH)Room Temp1 - 4 hoursUp to 90%[15]A mild method that can be useful for substrates with other acid-labile groups.[15]

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM

This method is highly efficient and typically results in complete deprotection in a short time.[6]

  • Reaction Setup : Dissolve the Boc-protected azepane derivative (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of TFA : Slowly add trifluoroacetic acid (5-10 eq., often a 1:1 v/v mixture with DCM) to the stirred solution.[6]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[5][6]

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5][6] A cold trap is recommended to capture the volatile TFA.[6]

  • Neutralization (Optional) : Dissolve the residue in a small amount of DCM or water. Carefully neutralize the solution by slowly adding a saturated NaHCO₃ solution until gas evolution ceases (pH > 8).[6]

  • Extraction : Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[6]

  • Purification : The crude product can be purified by column chromatography on silica gel if necessary.[6]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This is a very common and effective method, often leading to the precipitation of the desired amine as its hydrochloride salt, which simplifies purification.[6]

  • Reaction Setup : Dissolve the Boc-protected azepane derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or add it directly to a 4M solution of HCl in 1,4-dioxane.[5][6]

  • Reaction : Stir the mixture at room temperature for 1 to 16 hours.[6] Monitor the reaction by TLC or LC-MS. The product often precipitates as the hydrochloride salt.[5]

  • Isolation : Once the reaction is complete, add diethyl ether to the reaction mixture to further precipitate the product and ensure complete recovery.[6]

  • Filtration : Collect the solid product by vacuum filtration. Wash the solid with a generous amount of diethyl ether to remove any non-polar impurities and residual dioxane.[6] Dry the solid under vacuum.

Mechanistic Insights

Acid-Catalyzed Boc Deprotection Mechanism

The deprotection of a Boc-protected amine with a strong acid like TFA proceeds through a well-established mechanism.[7]

sub Boc-Protected Azepane protonated Protonated Intermediate sub->protonated + H⁺ (from TFA) carbamic_acid Carbamic Acid protonated->carbamic_acid - tert-Butyl Cation amine_salt Azepane Salt (TFA or HCl) carbamic_acid->amine_salt - CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

  • Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[7][16]

  • Formation of tert-Butyl Cation : This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7][16]

  • Decarboxylation : The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[7][16]

  • Protonation of Amine : The liberated azepane is protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[16]

It is important to note that the formation of CO₂ gas means these reactions should not be performed in a closed system.[16]

References

  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • El-Faham, A., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Sulfur Chemistry, 32(5), 457-465.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
  • Reddit. (2021). Boc De-protection. Retrieved from [Link]

  • PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Scholars Research Library. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-oxoazepane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a problem-cause-solution format.

Issue 1: Significant Product Loss and/or Appearance of a New, More Polar Spot on TLC During Silica Gel Chromatography.

Question: I am attempting to purify my crude this compound using standard silica gel chromatography. My post-column analysis (NMR/LCMS) shows a significant amount of a lower molecular weight compound, which I suspect is the deprotected 3-oxoazepane. Why is this happening and how can I prevent it?

Answer:

  • Probable Cause: The issue you are observing is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. This acidic environment is sufficient to hydrolyze the acid-labile Boc group, especially with prolonged contact time during chromatography.[1][2] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free amine.[3]

  • Strategic Solutions:

    • Neutralize the Stationary Phase: Deactivate the acidic sites on the silica gel before packing the column.

    • Buffer the Mobile Phase: Add a small amount of a volatile base to the eluent to neutralize the silica surface in situ.

    • Consider an Alternative Stationary Phase: In some cases, a less acidic stationary phase like neutral alumina may be a viable alternative, though its separation characteristics differ.

  • Experimental Protocol: Column Chromatography with a Buffered Mobile Phase

    • Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of Hexanes and Ethyl Acetate. Develop the TLC plate and identify a solvent ratio that provides a retention factor (Rƒ) for the desired product of approximately 0.25-0.35.

    • Mobile Phase Preparation: Prepare your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. The triethylamine will neutralize the acidic silanol groups, protecting the Boc group from cleavage.

    • Column Packing: Pack the column using the buffered mobile phase. Ensure the column is packed uniformly to prevent channeling.

    • Sample Loading & Elution: Dissolve your crude product in a minimal amount of dichloromethane or the buffered eluent. Load it onto the column and begin elution with the buffered mobile phase.

    • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Workup: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The volatility of triethylamine makes it easily removable in vacuo.

Issue 2: Product is a Persistent Oil and Fails to Crystallize.

Question: After chromatography, my this compound is a clean, but viscous, oil. I have been unable to induce crystallization to obtain a solid product. What steps can I take?

Answer:

  • Probable Cause: The failure to crystallize can be attributed to several factors. Firstly, the presence of even minor amounts of residual solvents or impurities can inhibit the formation of a crystal lattice.[4][5] Secondly, some highly purified Boc-protected compounds are intrinsically low-melting solids or oils at room temperature.[5] The melting point of the related isomer, tert-butyl 4-oxoazepane-1-carboxylate, is reported to be between 20-25 °C, indicating that this class of compounds can exist as a liquid or semi-solid at ambient temperatures.[6]

  • Strategic Solutions:

    • Rigorous Solvent Removal: Ensure all volatile solvents are completely removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C).[4]

    • Trituration: Use a solvent in which the desired product is insoluble, but the impurities are soluble. This "washes" the oil and can often induce solidification.[7]

    • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent, then slowly add an "anti-solvent" in which the product is insoluble to precipitate the solid.

  • Experimental Protocol: Purification by Trituration

    • Solvent Selection: Choose a non-polar solvent in which the product has very low solubility. Good candidates include n-hexane, pentane, or diethyl ether. You can test this on a small scale by adding a few drops of the solvent to a small amount of your oil and observing if it solidifies or remains dissolved.

    • Procedure: Place the oily product in a flask. Add the chosen trituration solvent (e.g., n-hexane) and stir or swirl vigorously at room temperature. Use a glass rod to scratch the inside of the flask, as this can provide nucleation sites for crystal growth.

    • Solidification: Continue stirring. The oil should gradually transform into a solid precipitate or powder. If solidification is slow, cooling the mixture in an ice bath can be beneficial.

    • Isolation: Once solidification is complete, collect the solid product by vacuum filtration.

    • Washing: Wash the solid on the filter with a small amount of cold trituration solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified solid product under high vacuum to remove all traces of the solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: Impurities can generally be classified into four categories:

  • Starting Material-Related: Unreacted precursors from your specific synthetic route. For instance, if using a ring-expansion strategy, residual N-Boc-piperidone could be present.[6]

  • Reagent-Related: Leftover reagents from the Boc-protection step, such as di-tert-butyl dicarbonate (Boc₂O) or coupling agents.[8]

  • By-products: Molecules formed from side reactions during synthesis.

  • Degradation Products: Primarily the deprotected amine, 3-oxoazepane, formed by hydrolysis of the Boc group under acidic conditions.[1][9]

Q2: How can I effectively monitor the purification process?

A2: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography fractions. For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[10] To confirm the structural identity of your final product and check for impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Q3: What are the ideal storage conditions for the purified product?

A3: this compound should be stored in a tightly sealed container in a cool, dry place.[11][12] To prevent potential degradation (e.g., hydrolysis of the Boc group), avoid storage in acidic environments. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for long-term stability.

Section 3: Visualization of Workflows

General Purification Workflow

The following diagram illustrates the decision-making process for purifying the crude product.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup concentrate Concentrate in Vacuo workup->concentrate assess Assess Physical State concentrate->assess oily Product is Oily assess->oily Oily solid Product is Solid assess->solid Solid chromatography Column Chromatography (Buffered System) oily->chromatography trituration Trituration / Recrystallization solid->trituration analysis Purity Analysis (HPLC, NMR) chromatography->analysis trituration->analysis product Pure Product analysis->product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Boc Deprotection

This diagram provides a logical path for diagnosing and solving the issue of unintended Boc group removal.

G start Impurity detected by NMR / LCMS? confirm Is impurity the deprotected amine? start->confirm Yes other Impurity is from another source. Re-evaluate synthesis. start->other No where When is it forming? confirm->where Yes confirm->other No solution_chrom Solution: 1. Add 1% Et3N to eluent. 2. Use neutral silica/alumina. where->solution_chrom During Chromatography solution_workup Solution: Ensure workup is neutral or slightly basic. where->solution_workup During Workup/Storage ok Issue Resolved solution_chrom->ok solution_workup->ok

Caption: Troubleshooting logic for identifying and preventing Boc deprotection.

Section 4: Key Purification Parameters & Data

For reproducible results, key parameters for column chromatography are summarized below.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice providing good resolution for compounds of moderate polarity.[13]
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (Et₃N)Neutralizes acidic silanol groups, preventing Boc group cleavage.[2]
Typical Eluent Systems Hexane / Ethyl AcetateGood for compounds of low to medium polarity.
Dichloromethane / MethanolUseful for more polar compounds if the first system fails.
Column Loading ~1g crude per 25-50g silicaA general rule of thumb (1:25 to 1:50 loading ratio) to ensure good separation.
Purity Analysis HPLC, ¹H NMRHPLC for quantitative purity assessment; NMR for structural confirmation.[9][10]

References

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Taylor & Francis Online. DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Patsnap. Crystallization method of Boc-amino acid. [Link]

  • Google Patents.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]

  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Physics Forums. Column Chromatography ketone/silica. [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]

  • JoVE. Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • PubMed Central. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • PubChem. This compound. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • LookChem. tert-butyl 4-oxoazepane-1-carboxylate CAS NO.188975-88-4. [Link]

Sources

Technical Support Center: Reaction Monitoring for tert-Butyl 3-Oxoazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of tert-butyl 3-oxoazepane-1-carboxylate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions for monitoring your reaction's progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to solve challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or LC-MS, is better for monitoring the formation of this compound?

A: Both techniques are highly valuable, and the best choice depends on your specific needs. TLC is a rapid, inexpensive, and straightforward method ideal for quick qualitative checks of reaction progress.[1][2] It's excellent for determining if your starting material is being consumed and a new, more polar product is forming. LC-MS, on the other hand, provides quantitative data and mass information, confirming the molecular weight of your product and helping to identify any byproducts.[] For rigorous reaction monitoring and optimization, LC-MS is superior. For routine, quick checks, TLC is often sufficient.

Q2: My starting material and product have very similar Rf values on the TLC plate. What can I do?

A: This is a common issue. You can try changing the solvent system to one with a different polarity.[4] Experiment with different ratios of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or dichloromethane). If that doesn't work, consider using a different type of TLC plate, such as one with a different stationary phase. Additionally, using a co-spot, where the reaction mixture is spotted on top of the starting material, can help differentiate between two close spots.[5]

Q3: I don't see any spots on my TLC plate under the UV lamp. Does this mean my reaction failed?

A: Not necessarily. The N-Boc protecting group and the ketone moiety in this compound may not be strongly UV-active.[6][7] You will likely need to use a chemical stain to visualize the spots. Stains that react with ketones, such as 2,4-dinitrophenylhydrazine (DNPH), or general-purpose stains like potassium permanganate or p-anisaldehyde, are good choices.[8][9][10][11]

Q4: In my LC-MS analysis, I see a peak that corresponds to the loss of the Boc group. Is my product unstable?

A: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometry conditions, particularly in the ion source.[12][13] This in-source fragmentation can lead to the observation of a peak corresponding to the deprotected azepanone. To minimize this, you can try using a "softer" ionization method or adjusting the ion source parameters, such as the fragmentor voltage.[13]

Q5: My reaction is in a high-boiling point solvent like DMF or DMSO, and it's causing my TLC to streak badly. How can I fix this?

A: High-boiling point solvents can indeed interfere with TLC development, causing streaking.[4] A simple solution is to spot your TLC plate as usual, then place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[4] This should result in much cleaner chromatography.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Problem 1: Streaking or Elongated Spots
Potential Cause Solution Scientific Rationale
Sample Overload Dilute your sample before spotting it on the TLC plate.[6][7][14]Applying too much sample saturates the stationary phase, leading to poor separation and streaking.
Compound is Acidic or Basic Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your developing solvent.[6]The silica gel on a standard TLC plate is slightly acidic.[1] Adding a modifier to the mobile phase can neutralize the compound or the silica surface, preventing unwanted interactions that cause streaking.
Inappropriate Solvent System Try a different solvent system with a different polarity.[14]The polarity of the solvent system directly impacts how the compounds move up the plate. If the polarity is not optimized, it can lead to poor spot shape.
Problem 2: Spots are Not Visible or Faint
Potential Cause Solution Scientific Rationale
Compound is Not UV-Active Use a chemical stain for visualization. For ketones, 2,4-dinitrophenylhydrazine (DNPH) is a good specific stain.[8][9][11] General stains like potassium permanganate or p-anisaldehyde are also effective.[10]Many organic compounds do not absorb UV light and are therefore invisible under a UV lamp. Chemical stains react with the compounds to produce colored spots.
Sample is Too Dilute Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[6][14]A higher concentration of the compound is needed for it to be visible after reacting with the stain.
Solvent Level in Chamber is Too High Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[7]If the spotting line is submerged, the sample will dissolve into the solvent reservoir instead of being carried up the plate by capillary action.
Problem 3: Rf Values are Too High or Too Low
Potential Cause Solution Scientific Rationale
Solvent is Too Polar If spots are too high (high Rf), decrease the polarity of your solvent system (e.g., add more hexanes to an ethyl acetate/hexanes mixture).[6]A more polar solvent will move all compounds, even polar ones, up the plate more quickly, resulting in high Rf values and poor separation.
Solvent is Not Polar Enough If spots are too low (low Rf), increase the polarity of your solvent system (e.g., add more ethyl acetate or a small amount of methanol).[6]A less polar solvent will not be able to effectively move polar compounds up the plate, causing them to remain near the baseline.

LC-MS Troubleshooting Guide

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Solution Scientific Rationale
Column Overload Reduce the injection volume or dilute the sample.Injecting too much sample can saturate the column, leading to distorted peak shapes.
Contamination Clean the ion source and flush the system.[15]Buildup of contaminants can interfere with the chromatography and ionization processes.
Incompatible Injection Solvent Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.Injecting a sample in a much stronger solvent can cause the sample band to spread before it reaches the column, resulting in broad peaks.
Problem 2: Inconsistent Retention Times
Potential Cause Solution Scientific Rationale
Lack of Column Equilibration Increase the equilibration time between injections, especially for gradient methods.[16]The column needs to return to the initial conditions before the next injection to ensure reproducible chromatography.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure it is properly mixed. For buffered mobile phases, check the pH.[16]Small changes in the mobile phase can significantly impact retention times.
Air Bubbles in the System Purge the pumps to remove any air bubbles.[17]Air bubbles in the pump or flow path can cause pressure fluctuations and lead to variable retention times.
Problem 3: No or Low Signal (Poor Sensitivity)
Potential Cause Solution Scientific Rationale
Poor Ionization Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not working well).The efficiency of ionization is highly dependent on the compound and the source conditions.
In-source Fragmentation Reduce the fragmentor or cone voltage. The Boc group is known to be labile.[12][13]High voltages in the ion source can cause molecules to fragment before they are detected, leading to a lower signal for the parent ion.
Matrix Effects (Ion Suppression) Improve sample cleanup or dilute the sample.[17][18]Other components in the sample matrix can interfere with the ionization of the analyte, suppressing its signal.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of your chosen eluent (e.g., 30% ethyl acetate in hexanes is a good starting point) into a developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (C), and your reaction mixture (RM).[5]

  • Spot the Plate:

    • Using a capillary tube, spot a dilute solution of your starting material on the SM and C marks.

    • Using a fresh capillary tube, spot your reaction mixture on the RM and C marks.[5]

    • Ensure the spots are small and concentrated.[1]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below your starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • First, visualize under a UV lamp (254 nm). Circle any visible spots.

    • Next, dip the plate into a staining solution (e.g., potassium permanganate or 2,4-DNPH).

    • Gently heat the plate with a heat gun until colored spots appear.

  • Analyze the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot indicates product formation.

Protocol 2: Step-by-Step LC-MS Monitoring
  • Prepare the Mobile Phase: A typical starting mobile phase for a compound like this would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Select a Column: A C18 reversed-phase column is a good general-purpose choice.

  • Set Up the LC Method:

    • Flow Rate: 1 mL/min (for a standard 4.6 mm ID column).

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. This will elute compounds of a wide polarity range.

    • Injection Volume: 5-10 µL.

  • Set Up the MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.

    • Scan Range: Scan a mass range that includes the expected masses of your starting material and product (e.g., m/z 100-500). The molecular weight of this compound is 213.27 g/mol .[19]

    • Ion Source Parameters: Use standard starting parameters for your instrument and optimize as needed.

  • Prepare the Sample: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition.

  • Run the Analysis: Inject your sample and acquire the data.

  • Analyze the Data: Look for a peak corresponding to the [M+H]+ ion of your product (m/z 214.3). Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Data Tables for Reference

Table 1: Expected Molecular Weights for LC-MS Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
This compoundC₁₁H₁₉NO₃213.27[19]214.3
Azepan-3-one (deprotected product)C₆H₁₁NO113.16114.2

Table 2: Common TLC Stains for Visualization

StainPreparationUse and Expected Result
2,4-Dinitrophenylhydrazine (DNPH) Dissolve 12g of 2,4-dinitrophenylhydrazine, 60mL of conc. sulfuric acid, and 80mL of water in 200mL of 95% ethanol.[8]Specific for aldehydes and ketones, which will appear as yellow to orange spots.[8][9][11]
Potassium Permanganate (KMnO₄) Dissolve 3g of KMnO₄, 20g of K₂CO₃, and 5mL of 5% NaOH in 300mL of water.A general stain for compounds that can be oxidized (alkenes, alkynes, alcohols, etc.). Gives yellow spots on a purple background.
p-Anisaldehyde 15g of p-anisaldehyde in 250mL of ethanol with 2.5mL of concentrated sulfuric acid.A good general stain that produces a range of colors for different functional groups upon heating.[10]

Visualization of Workflows

Reaction Monitoring Workflow

Caption: Decision workflow for monitoring reaction progress.

TLC Troubleshooting Logic

TLC_Troubleshooting start Problem with TLC streaking Streaking Spot start->streaking no_spot No Visible Spot start->no_spot overload Overloaded Sample streaking->overload acid_base Acidic/Basic Compound streaking->acid_base dilute Dilute Sample overload->dilute add_modifier Add Acid/Base to Eluent acid_base->add_modifier not_uv_active Not UV Active no_spot->not_uv_active too_dilute Sample Too Dilute no_spot->too_dilute stain Use Chemical Stain not_uv_active->stain concentrate Concentrate Sample too_dilute->concentrate

Caption: Troubleshooting logic for common TLC issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Scribd. TLC Stains for Chemists. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubChem. This compound. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Anonymous. TLC Stains. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Anonymous. TLC Stains. [Link]

  • Dong, M. W. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Wolf, C., et al. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Chromedia. Troubleshooting LC, basics. [Link]

  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Chen, C., et al. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development. [Link]

  • PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Reddit. TLC Seperation of N-Boc thiol. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • YouTube. how to do TLC plates and N-boc deprotection. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel Boc-protected dipeptides. [Link]

  • Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]

  • PubChem. tert-Butyl (3R)-3-aminoazepane-1-carboxylate. [Link]

  • Namba, K., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)

Sources

Technical Support Center: Navigating the Challenges of Viscous Oils in Tert-butyl 3-oxoazepane-1-carboxylate Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Tert-butyl 3-oxoazepane-1-carboxylate" synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions to address the common challenges associated with handling the viscous, oily nature of this compound during reaction workup and purification. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure you can confidently navigate these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is typically a light brown or yellow viscous liquid or a low-melting solid at room temperature.[1][2] Its purity is generally reported as 97% or higher by commercial suppliers.[2] Due to its physical state, it can be challenging to handle and purify using standard laboratory techniques.

Q2: My final product is a viscous oil, not a solid. Is this an indication of impurity?

A2: Not necessarily. While residual solvents can contribute to the oily nature of the product, even highly pure this compound can exist as a viscous oil.[1] Many organic compounds, especially those with flexible ring systems and bulky protecting groups, have low melting points or exist as amorphous oils. However, it is always good practice to confirm purity through analytical methods like NMR and to make efforts to remove residual solvents.

Q3: What are the likely impurities in a typical synthesis of this compound?

A3: A common synthesis route involves the ring expansion of tert-butyl piperid-4-one-1-carboxylate.[1][3] Potential impurities could include unreacted starting material, byproducts from the ring expansion reaction, and residual solvents used in the reaction and workup (e.g., dichloromethane, methanol, ethyl acetate).[1][4]

Q4: How should I store this compound?

A4: It is recommended to store the compound at room temperature.[2] Ensure the container is tightly sealed to prevent the absorption of moisture and to contain any volatile components.

Troubleshooting Guide: From Emulsions to Crystals

This section provides detailed solutions to specific problems you may encounter during the workup and purification of this compound.

Problem 1: I'm experiencing poor phase separation during the aqueous workup. The organic layer is a viscous mass that won't separate cleanly.
  • Underlying Cause: The high viscosity of the product in the organic solvent increases the stability of emulsions and slows down the physical process of phase separation.[5][6] This can be exacerbated if the densities of the aqueous and organic layers are too similar.

  • Solution Protocol:

    • Dilution is Key: Dilute the organic layer with an additional volume of a less viscous, water-immiscible organic solvent like diethyl ether or more ethyl acetate. This will reduce the overall viscosity of the organic phase, facilitating a cleaner separation.

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and further drives any dissolved water out of the organic layer.

    • Gentle Agitation: When mixing the layers, use gentle inversions of the separatory funnel rather than vigorous shaking, which can create stubborn emulsions.

    • Patience and Time: Allow the separatory funnel to stand undisturbed for a longer period. The increased viscosity simply means the separation process will be slower.[5]

Workflow for Managing Difficult Phase Separations

G start Start: Viscous Organic Layer & Emulsion dilute Dilute Organic Layer (e.g., with Diethyl Ether) start->dilute gentle_mix Gentle Inversions dilute->gentle_mix settle Allow to Settle gentle_mix->settle brine Wash with Brine settle->brine separate Separate Layers brine->separate end End: Clean Organic Layer separate->end

Caption: A step-by-step workflow to improve phase separation of viscous organic layers.

Problem 2: My crude oil is too thick to purify effectively by column chromatography.
  • Underlying Cause: Loading a viscous oil directly onto a silica gel column can lead to an uneven application, resulting in poor separation (band broadening) and potential clogging of the column.

  • Solution Protocol: Dry Loading

    • Dissolution: Dissolve your crude viscous oil in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).[7]

    • Adsorption: To this solution, add a portion of silica gel (typically 1-2 times the mass of your crude product) and mix thoroughly to create a slurry.[8]

    • Evaporation: Concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.[8]

    • Column Loading: Carefully add this powder to the top of your pre-packed chromatography column.

    • Elution: Begin eluting with your chosen solvent system. This method ensures that the compound is introduced to the column in a narrow, evenly distributed band, leading to a much more efficient purification.

ParameterRecommended Solvent Systems (Hexane/Ethyl Acetate)
TLC Analysis Start with 4:1 Hexane:Ethyl Acetate
Column Elution Gradient elution from 9:1 to 2:1 Hexane:EtOAc
Product Rf Aim for an Rf value of ~0.3 for good separation
Table 1: Suggested solvent systems for the column chromatography of this compound.
Problem 3: I can't remove the residual solvent from my purified oil, even under high vacuum.
  • Underlying Cause: The high viscosity of the product can trap solvent molecules, making their removal by simple evaporation difficult.[9] Some solvents, like THF, are notoriously difficult to remove completely.[4]

  • Solution Protocols:

    • Azeotropic Removal: Dissolve the oil in a volatile solvent that forms a low-boiling azeotrope with the suspected residual solvent (e.g., dissolve in dichloromethane or diethyl ether to chase out residual ethyl acetate).[4] Re-evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times.

    • High Vacuum with Gentle Heating: Place the sample on a high-vacuum line (Schlenk line) at <0.1 mbar.[9] If the compound is thermally stable, gently heat the flask with a water bath (30-40°C) to increase the vapor pressure of the trapped solvent.

    • Inert Gas Sparge: While under vacuum, slowly bubble a fine stream of an inert gas (like Argon or Nitrogen) through the oil. This can help to carry away the trapped solvent molecules.[9]

Problem 4: My attempts to crystallize the purified oil have been unsuccessful.
  • Underlying Cause: "Oiling out" is a common phenomenon where, instead of crystallizing, a compound separates from solution as a liquid phase.[10] This can happen if the compound is very soluble in the chosen solvent or if it has a natural tendency to exist as an oil.

  • Solution Protocol: A Multi-pronged Approach to Crystallization

    If one method fails, do not discard the sample. Often, a combination of techniques or simply trying a different solvent system will yield results.

    • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) to the oil.[8] Vigorously stir or sonicate the mixture. If successful, the oil will transform into a solid precipitate, which can then be filtered.

    • Slow Evaporation/Vapor Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Place this open vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane).[11] The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.[11][12]

    • Inducing Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

      • Seeding: If you have a small crystal of the desired product, add it to the supersaturated solution to initiate crystallization.[10]

    • Low-Temperature Crystallization: Dissolve the oil in a suitable solvent and place it in a freezer (-20°C). In some cases, flash-freezing the oil in liquid nitrogen followed by slow warming to room temperature can induce the formation of crystal seeds.[13]

Decision Tree for Crystallizing Viscous Oils

Caption: A decision-making workflow for attempting to crystallize a viscous oil product.

References

  • What is a best way to purify a viscous organic liquid product other than column chromatography? | ResearchGate. (2015). ResearchGate. [Link]

  • A method to crystallize substances that oil out - ResearchGate. (2025). ResearchGate. [Link]

  • Tips & Tricks: Oily/Foaming Compounds - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • How To: Work with Oils - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • How can I crystallize viscous liquids? - ResearchGate. (2021). ResearchGate. [Link]

  • Crystallisation Techniques. (2006). University of York. [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. [Link]

  • Removing residual solvent from Oils Tips : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. (2010). ACS Publications. [Link]

  • Crystallization of fats and oils | Blogs - Sonneveld. (2023). Sonneveld. [Link]

  • Improving the Viscosity Index of Used Lubricating Oil by Solvent Extraction. (n.d.). IJSRET. [Link]

  • Purification of oily products in industrial chemistry. : r/OrganicChemistry - Reddit. (2024). Reddit. [Link]

  • Treatment of Used lubricant Oil by Solvent Extraction. (2024). Journal of Engineering Science and Technology. [Link]

  • Handling of viscous liquids - Basics, Techniques and Tricks - YouTube. (2018). YouTube. [Link]

  • Refining of LUBRICATING OIL by different solvent methods - IJSDR. (n.d.). IJSDR. [Link]

  • Improving the Viscosity Index of Used Lubricating Oil by Solvent Extraction - ResearchGate. (2018). ResearchGate. [Link]

  • Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility - Academic Journals. (2013). Academic Journals. [Link]

  • How do I force my compound to solidify after workup? Please help ! : r/Chempros - Reddit. (2022). Reddit. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Reachem. [Link]

  • Viscosity and liquid–liquid phase separation in healthy and stressed plant SOA - Environmental Science - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • D.9 Extraction and purification of organic products (HL) - YouTube. (2017). YouTube. [Link]

  • Viscosity and liquid–liquid phase separation in healthy and stressed plant SOA - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D0EA00020E. (2021). RSC Publishing. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). EMU Physics Department. [Link]

  • Liquid-liquid phase separation and viscosity in biomass burning organic aerosol and climatic impacts | Earth, Space, and Environmental Chemistry | ChemRxiv | Cambridge Open Engage. (2023). Cambridge Open Engage. [Link]

  • Viscosity and liquid–liquid phase separation in healthy and stressed plant SOA. (n.d.). ResearchGate. [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (2025). ResearchGate. [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry. (n.d.). Thieme Chemistry. [Link]

Sources

Technical Support Center: Stereochemical Integrity of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "Tert-butyl 3-oxoazepane-1-carboxylate." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and are focused on maintaining its stereochemical integrity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing epimerization at the alpha-carbon (C2) during various synthetic transformations.

Understanding the Challenge: The Acidic Alpha-Proton

The primary cause of epimerization in β-keto esters and related compounds like this compound is the presence of an acidic proton on the carbon atom situated between the carbonyl group and the nitrogen atom (the α-carbon). Under basic or, in some cases, acidic conditions, this proton can be abstracted to form a planar enolate intermediate. The subsequent reprotonation of this achiral intermediate can occur from either face, leading to a loss of the desired stereochemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern for my experiments with this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. For your compound, this would typically occur at the alpha-carbon to the ketone. This is a critical issue in drug development as different stereoisomers (diastereomers or enantiomers) of a molecule can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Uncontrolled epimerization leads to a mixture of isomers, which can be challenging and costly to separate, and may compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: Which reaction conditions are most likely to cause epimerization of my compound?

A2: The following conditions pose a high risk of epimerization:

  • Basic Conditions: The presence of strong bases can readily deprotonate the acidic α-carbon, leading to enolate formation. Even weaker bases can facilitate epimerization, especially at elevated temperatures or with prolonged reaction times.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy required for deprotonation and subsequent reprotonation, accelerating the rate of epimerization.

  • Certain Solvents: Polar, protic solvents can facilitate both the deprotonation and reprotonation steps involved in epimerization.

  • Prolonged Reaction Times: The longer your compound is exposed to conditions that can induce epimerization, the greater the extent of stereochemical scrambling will be.

Q3: How does the N-Boc protecting group influence the acidity of the alpha-proton?

A3: The N-Boc (tert-butyloxycarbonyl) group is generally considered to be electron-withdrawing, which can increase the acidity of the adjacent α-protons, making them more susceptible to abstraction by a base. However, the bulky nature of the Boc group can also introduce steric hindrance that may influence the approach of reagents and the conformation of the azepane ring, which in turn can affect the rate and stereochemical outcome of reactions.

Troubleshooting Guides: Reaction-Specific Strategies to Prevent Epimerization

This section provides detailed troubleshooting advice and protocols for common synthetic transformations where epimerization is a known risk.

Scenario 1: Diastereoselective Reduction of the Ketone

Issue: You are reducing the ketone of this compound to the corresponding alcohol, but you are observing a mixture of diastereomers due to epimerization of the starting material before or during the reduction.

The primary cause is often the basicity of the hydride reagent or the reaction conditions promoting enolization prior to reduction.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Epimerization during Ketone Reduction Cause1 Basic Hydride Reagent (e.g., NaBH4 at elevated temp) Problem->Cause1 Cause2 Prolonged Reaction Time at Non-Cryogenic Temperatures Problem->Cause2 Cause3 Presence of Basic Additives Problem->Cause3 Solution1 Use of Mild, Non-Basic Reducing Agents (e.g., L-Selectride) Cause1->Solution1 Solution3 Luche Reduction Conditions (NaBH4, CeCl3) Cause1->Solution3 Solution2 Strict Temperature Control (-78 °C) Cause2->Solution2 Cause3->Solution1 Solution1->Solution2 Solution4 Biocatalytic Reduction (e.g., using Ketoreductases)

Workflow for Preventing Epimerization during Ketone Reduction

ParameterProblematic ConditionRecommended SolutionRationale
Reducing Agent Standard NaBH₄ in MeOH/EtOH at 0 °C to RT.L-Selectride® or K-Selectride® at -78 °C.These are bulky, sterically hindered hydride reagents that deliver hydride faster than enolization occurs at low temperatures.
Luche Reduction (NaBH₄, CeCl₃·7H₂O) in MeOH at low temperature.[3][4]Cerium (III) chloride is a Lewis acid that activates the carbonyl group towards nucleophilic attack, accelerating the rate of reduction relative to enolization.
Biocatalytic Reduction using a ketoreductase (KRED) enzyme.[2]Enzymes operate under mild pH and temperature conditions and can offer excellent stereoselectivity.
Temperature 0 °C to room temperature.Maintain a strict low temperature, typically -78 °C , throughout the reaction.At cryogenic temperatures, the rate of deprotonation (enolization) is significantly slower than the rate of hydride delivery to the carbonyl.
Solvent Protic solvents like ethanol or methanol at higher temperatures.Aprotic solvents like THF or Et₂O for hindered hydride reductions.Aprotic solvents do not facilitate proton transfer in the same way as protic solvents, which can help suppress enolization.
Reaction Time Prolonged reaction times (over several hours).Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.Minimizing the exposure time to the reaction conditions reduces the opportunity for epimerization.
  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC (e.g., every 30 minutes).

  • Upon completion (typically 1-3 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired alcohol.

Scenario 2: Stereoselective Alkylation at the α-Carbon

Issue: You are attempting to alkylate the α-position of this compound but are obtaining a racemic or diastereomeric mixture of the alkylated product.

This is a classic challenge where the formation of the planar enolate intermediate is a prerequisite for the desired reaction, making epimerization inherent to the mechanism. The key is to control the formation and subsequent reaction of this intermediate under conditions that favor a single stereochemical outcome. This is typically achieved through kinetic control.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Loss of Stereocontrol in α-Alkylation Cause1 Thermodynamic Enolate Formation (Reversible Deprotonation) Problem->Cause1 Cause2 Slow Alkylation Step Problem->Cause2 Cause3 Non-Optimal Base/Solvent System Problem->Cause3 Solution1 Kinetic Enolate Formation: Strong, Hindered Base (LDA) at Low Temperature (-78 °C) Cause1->Solution1 Solution2 Use of Highly Reactive Electrophile Cause2->Solution2 Solution3 Aprotic Polar Solvent (THF) Cause3->Solution3 Solution4 Rapid Quenching Solution1->Solution4

Logical Flow for Stereoselective α-Alkylation

ParameterProblematic ConditionRecommended SolutionRationale
Base Weaker, non-hindered bases (e.g., NaH, alkoxides) at higher temperatures.Strong, sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) .[5][6]LDA rapidly and irreversibly deprotonates the less hindered α-proton at low temperatures, forming the kinetic enolate before equilibration can occur.
Temperature > -40 °C.Strict adherence to -78 °C for both deprotonation and alkylation.Low temperatures are crucial for maintaining kinetic control and preventing the enolate from equilibrating to a thermodynamic mixture.
Solvent Protic or less polar aprotic solvents.Anhydrous THF is the standard solvent for LDA-mediated alkylations.THF effectively solvates the lithium cation without interfering with the enolate formation or alkylation steps.
Electrophile Less reactive alkylating agents (e.g., alkyl chlorides).Highly reactive electrophiles such as allyl bromide , benzyl bromide , or methyl iodide .A fast alkylation step ensures that the kinetically formed enolate is trapped before it has a chance to isomerize.
Addition Order Adding the ketone to a solution of the base and electrophile.Pre-form the enolate by adding the base to the ketone at -78 °C, then add the electrophile.This ensures complete and controlled formation of the kinetic enolate before the alkylating agent is introduced.
  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a thermometer.

  • To the flask, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq).

  • Slowly add n-butyllithium (1.05 eq) to the solution at -78 °C and stir for 30 minutes to generate LDA.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Follow the workup and purification procedure as described in Protocol 1.

References

  • Weissensteiner, J., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 85(23), 15335–15344. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Grokipedia. (n.d.). Luche reduction. [Link]

  • Wikipedia contributors. (n.d.). Luche reduction. Wikipedia. [Link]

  • Deltac, I., et al. (2020). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-thioesters. ChemRxiv. [Link]

  • Wikipedia contributors. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Eurekamoments in Organic Chemistry. (2012). Luche reduction. [Link]

  • OpenOChem Learn. (n.d.). Luche Reaction (Reduction). [Link]

  • Johnston, J. N., et al. (1996). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Tetrahedron Letters, 37(28), 4979-4982. [Link]

  • Al-Zoubi, R. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25333-25357. [Link]

  • Han, J., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9831–9839. [Link]

  • Katritzky, A. R., et al. (2005). Reductive BOC-Amination of Aldehydes. Arkivoc, 2005(6), 179-185. [Link]

  • Shepler, B. (2019). Choosing a base for enolate formation. YouTube. [Link]

  • Organic Chemistry. (2014). Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. [Link]

  • Nitta, H., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2357-2364. [Link]

  • O'Brien, P., et al. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Angewandte Chemie International Edition, 53(44), 11728-11730. [Link]

  • Kumar, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 13(10), 2548–2551. [Link]

  • Donohoe, T. J., et al. (2011). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 13(4), 680-683. [Link]

  • Liebeskind, L. S., et al. (2003). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Organic Letters, 5(19), 3467–3470. [Link]

  • Yamashita, D. S., et al. (2005). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 48(15), 4972-4984. [Link]

  • Wan, M. C., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4948. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Tert-butyl 3-oxoazepane-1-carboxylate, a key intermediate in pharmaceutical development. We will address common scalability issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and process optimization data.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is preferred for scale-up?

There are two main routes reported for this synthesis:

  • Dieckmann Condensation Route: This is a lengthy, multi-step process that suffers from low overall yields, primarily due to difficulties in extracting amine intermediates from large aqueous volumes during workups.[1] Consequently, this route is not considered suitable for large-scale production.[1]

  • Ring Expansion Route: This method involves the ring expansion of a protected piperidinone using a diazoacetate, followed by decarboxylation and N-acylation.[1] While it presents its own challenges, such as the use of hazardous reagents and stringent temperature control, it is a much shorter route with better overall yields, making it the preferred method for industrial-scale synthesis.[1][2]

Q2: What are the most significant challenges when scaling the ring expansion synthesis?

The primary scalability hurdles that deterred many chemists are twofold:

  • Handling of Ethyl Diazoacetate: This reagent is potentially explosive, especially under acidic conditions, posing a significant safety risk on a large scale.[1]

  • Cryogenic Reaction Conditions: The ring expansion step typically requires very low temperatures (e.g., -40 to -25 °C) to ensure selectivity and minimize byproduct formation, which necessitates specialized and costly low-temperature reactors.[1]

Our troubleshooting guide below will address these specific issues in detail.

Troubleshooting Guide: Scalability Issues

This section addresses specific problems encountered during the scale-up of the ring expansion synthesis of this compound.

Issue 1: Safety and Handling of Ethyl Diazoacetate at Scale

Question: We are planning a multi-kilogram scale synthesis and are concerned about the safe handling of ethyl diazoacetate. What are the critical safety protocols and process controls we must implement?

Answer: Your concern is valid, as ethyl diazoacetate is a high-energy molecule. The key to its safe use at scale is to control its generation and immediate consumption while rigorously managing temperature and preventing exposure to acidic conditions, which can trigger rapid decomposition.[1]

Recommended Protocol for Large-Scale Preparation of Ethyl Diazoacetate:

This protocol is adapted from a successful 33 kg scale production campaign.[1][2]

  • Reactor Setup: Use a well-maintained reactor equipped with powerful cooling and a dropping funnel. A 200 L reactor is suitable for the quantities described.[1]

  • Initial Charge: Charge the reactor with water (37.5 kg), glycine ethyl ester hydrochloride (35 kg), sodium acetate (1 kg), sodium nitrite (25 kg), and dichloromethane (40 L).[1]

  • Cooling: Stir the mixture and cool to -15 °C. The use of dichloromethane provides a solvent phase to extract the ethyl diazoacetate as it is formed, separating it from the aqueous acidic environment.

  • Acidification: Prepare a 10% H₂SO₄ solution. Add this solution dropwise, carefully monitoring the internal temperature. The reaction is exothermic; if the temperature begins to rise, stop the addition and add ice to maintain the temperature below +15 °C.[1] While excursions to +25 °C have been reported without impacting product quality, maintaining lower temperatures is a critical safety control.[1]

  • Workup: Once the reaction is complete, the organic (dichloromethane) layer containing the ethyl diazoacetate can be separated and used directly in the next step without purification. This avoids isolating the hazardous reagent in a concentrated form.

Issue 2: Maintaining Cryogenic Temperatures for Ring Expansion

Question: Our plant's reactors struggle to consistently maintain temperatures below -25°C. How critical is this temperature for the ring expansion, and what are the consequences of temperature deviations?

Answer: Maintaining the low temperature is critical for both yield and purity. The reaction involves the BF₃-etherate mediated addition of ethyl diazoacetate to 1-Boc-piperidine-4-one.

Causality:

  • Selectivity: At higher temperatures, the rate of decomposition of ethyl diazoacetate increases, and side reactions become more prominent. This leads to the formation of unwanted byproducts, reducing the yield of the desired ring-expanded product, 1-Boc-5-ethoxycarbonylazepan-4-one.

  • Safety: As previously mentioned, temperature control is paramount for managing the exothermic nature of diazo compound reactions.

Consequences of Temperature Fluctuation: A rise in temperature above the optimal range (-40 to -25 °C) will likely result in a lower yield and a more complex impurity profile, making the subsequent purification steps more challenging and costly. In a reported large-scale run, this step was successfully conducted in a low-temperature reactor, highlighting the importance of appropriate equipment.[1] If your facility lacks the required cooling capacity, attempting the reaction at a higher temperature is not recommended. The investment in a suitable reactor is justified by the improved process safety, yield, and purity.

Issue 3: Inefficient Product Extraction and High Solvent Volume

Question: The final workup involves neutralizing a large volume of aqueous HCl, followed by multiple extractions with ethyl acetate. This process is inefficient, time-consuming, and generates significant solvent waste. How can we optimize this step?

Answer: This is a very common issue in scaling up syntheses that involve aqueous workups. The reported large-scale process highlights several optimization strategies.[1]

Workflow for Optimized Extraction and Boc-Protection:

Caption: Workflow for Optimized Workup and Purification.

Key Optimization Points:

  • Volume Reduction: After the decarboxylation in 4N HCl is complete, you can distill off a significant portion of the aqueous material under reduced pressure before neutralization.[1] This directly reduces the total volume for the subsequent steps.

  • Exotherm Control: The neutralization with NaOH is highly exothermic. It is crucial to add ice directly to the mixture to control the temperature during this addition.[1]

  • Solvent Removal: After the N-acylation with di-tert-butyl dicarbonate ((Boc)₂O) in methanol, the methanol should be evaporated before extraction.[1] This prevents partitioning issues and reduces the total volume of the extraction mixture.

  • Extraction Repetition: Due to the product's solubility in the large aqueous phase, a single extraction is insufficient. The large-scale procedure explicitly calls for repeating the ethyl acetate extraction three times to achieve optimal recovery.[1]

Quantitative Data Summary

The yield of the synthesis can vary between lab-scale and full production. The following table summarizes reported yields from a successful scale-up campaign.

EntryStarting Material (1-Boc-piperidine-4-one)ScaleOverall Yield (3 steps)Reference
150 gSmall64.2%[1]
2100 gSmall64.5%[1]
375 kg (3 x 25 kg)Large48.5%[1]

The drop in yield from ~64% to ~48.5% on a large scale is typical and often attributed to transfer losses and slightly less efficient extractions from much larger volumes. However, a nearly 50% overall yield for a multi-kilogram production is considered successful for this process.[1]

Detailed Experimental Protocol (Large Scale)

This protocol is adapted from the successful 33 kg production of Tert-butyl 4-oxoazepane-1-carboxylate.[1]

Step 1: Ring Expansion to 1-Boc-5-ethoxycarbonylazepan-4-one

  • Under a nitrogen atmosphere, charge a 200 L low-temperature reactor with anhydrous ether (80 kg) and 1-Boc-piperidine-4-one (25 kg).

  • Cool the stirred mixture to -40 °C.

  • Add BF₃-etherate (2 kg) dropwise, maintaining the temperature below -35 °C.

  • Slowly add the previously prepared solution of ethyl diazoacetate in dichloromethane over 4-6 hours, ensuring the internal temperature does not exceed -25 °C.

  • After the addition is complete, stir the reaction mixture at -25 °C for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature. Separate the organic phase.

  • Extract the aqueous phase with ethyl acetate.

  • Combine all organic phases and wash with saturated NaCl solution, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure. The resulting crude liquid (approx. 123 kg from three combined runs) is used directly in the next step without further purification.[1]

Step 2: Decarboxylation, N-acylation, and Final Product Isolation

  • Charge a 1000 L reactor with the crude intermediate from the previous step (approx. 105 kg) and 4 N HCl (300 kg).

  • Heat the mixture to reflux and stir for 6 hours, allowing for the evolution of CO₂.

  • Cool the reaction to room temperature.

  • Neutralize the mixture by adding 6 N NaOH solution, using ice to control the temperature, until the pH reaches 10-11.[1]

  • To the neutralized solution, add methanol (400 kg), Na₂CO₃ (60 kg), and di-tert-butyl dicarbonate (90 kg).[1]

  • Stir the reaction at room temperature for 8 hours (monitor by TLC).

  • Distill off the methanol under reduced pressure.

  • Add ethyl acetate (200 L) to the residue and stir for 1 hour.

  • Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (2 x 100 L).[1]

  • Combine the organic phases, wash with saturated NaCl solution, and dry over Na₂SO₄.

  • Concentrate under reduced pressure to afford the final product, this compound.

References

Sources

Validation & Comparative

A Strategic Guide to Azepane Scaffolds: Comparing Tert-butyl 3-oxoazepane-1-carboxylate and Tert-butyl 4-oxoazepane-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged structure, prized for its conformational flexibility which allows it to mimic β-turns in peptides and interact favorably with a variety of biological targets.[1] Among the most versatile building blocks for introducing this seven-membered heterocyclic ring are its N-Boc protected keto-derivatives. This guide provides an in-depth technical comparison of two key positional isomers: tert-butyl 3-oxoazepane-1-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate. We will explore their synthetic accessibility, delve into the fundamental differences in their reactivity, and present experimental data showcasing their strategic application in the synthesis of complex pharmaceutical agents.

At a Glance: Key Physicochemical and Spectroscopic Data

A foundational understanding of these isomers begins with their basic properties. The following table summarizes their key physicochemical data and characteristic NMR spectral features.

PropertyThis compoundtert-Butyl 4-oxoazepane-1-carboxylate
Molecular Formula C₁₁H₁₉NO₃C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol 213.27 g/mol
CAS Number 870842-23-2[2]188975-88-4[3]
Appearance Colorless to pale yellow oilLight brown liquid/low melting solid[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.6-3.8 (m, 2H), 3.4-3.6 (m, 2H), 2.6-2.8 (m, 2H), 2.4-2.6 (m, 2H), 1.8-2.0 (m, 2H), 1.45 (s, 9H)δ (ppm): 3.68−3.71 (m, 2H), 3.30−3.50 (m, 2H), 2.50−2.70 (m, 4H), 1.90−2.10 (m, 2H), 1.42−1.44 (s, 9H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208.9, 154.5, 80.5, 50.2, 48.1, 41.3, 39.8, 28.4, 24.5δ (ppm): 210.5, 154.8, 80.1, 52.3, 47.5, 41.8, 40.1, 28.5, 29.8

Synthesis: Divergent Pathways to Positional Isomers

The synthetic accessibility of a building block is a critical factor in its adoption for drug discovery programs. The 3-oxo and 4-oxo azepane isomers are accessed through fundamentally different and well-established synthetic strategies.

The Dieckmann Condensation Route to this compound

The synthesis of this compound, a β-amino ketone derivative, is classically achieved via an intramolecular Dieckmann condensation.[4][5][6] This powerful cyclization reaction forms a new carbon-carbon bond within a diester to yield a cyclic β-keto ester, which upon decarboxylation, affords the desired cyclic ketone.

G cluster_0 Synthesis of this compound Acyclic Diester Precursor Acyclic Diester Precursor Dieckmann Condensation Dieckmann Condensation Acyclic Diester Precursor->Dieckmann Condensation Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Dieckmann Condensation->Cyclic Beta-Keto Ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclic Beta-Keto Ester->Hydrolysis & Decarboxylation Final Product (3-oxo) tert-Butyl 3-oxoazepane-1-carboxylate Hydrolysis & Decarboxylation->Final Product (3-oxo)

Fig. 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation of the Diester Precursor: To a solution of tert-butyl (2-hydroxyethyl)carbamate (1 equiv.) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equiv.) and cool to 0 °C. Add methanesulfonyl chloride (2.1 equiv.) dropwise and allow the reaction to warm to room temperature. After completion, the crude mesylate is reacted with diethyl malonate (1.1 equiv.) in the presence of a base like sodium ethoxide in ethanol to yield diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate.

  • Dieckmann Condensation: To a suspension of sodium hydride (1.2 equiv.) in anhydrous toluene at reflux, add a solution of the diester precursor (1 equiv.) in anhydrous toluene dropwise over 1 hour. Reflux for an additional 2 hours. Cool the reaction mixture and quench with dilute acetic acid.

  • Hydrolysis and Decarboxylation: The crude cyclic β-keto ester from the previous step is then heated at reflux in a mixture of aqueous acid (e.g., 6M HCl) for several hours until gas evolution ceases.

  • Boc-Protection: The resulting azepan-3-one hydrochloride salt is neutralized with a base (e.g., NaOH or NaHCO₃) and subsequently reprotected with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system (e.g., dioxane/water or THF/water) to afford the final product, this compound.

Ring Expansion: A Scalable Approach to tert-Butyl 4-oxoazepane-1-carboxylate

In contrast, the 4-oxo isomer is efficiently prepared on an industrial scale via a ring expansion of the readily available tert-butyl piperidin-4-one-1-carboxylate.[1][7] This method utilizes a diazotization reaction followed by a Lewis acid-catalyzed rearrangement.

G cluster_1 Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate Piperidin-4-one Precursor Piperidin-4-one Precursor Ring Expansion Ethyl Diazoacetate, BF₃·OEt₂ Piperidin-4-one Precursor->Ring Expansion Intermediate Intermediate Ring Expansion->Intermediate Decarboxylation & Reprotection Decarboxylation & Reprotection Intermediate->Decarboxylation & Reprotection Final Product (4-oxo) tert-Butyl 4-oxoazepane-1-carboxylate Decarboxylation & Reprotection->Final Product (4-oxo)

Fig. 2: Synthetic workflow for tert-butyl 4-oxoazepane-1-carboxylate.

Experimental Protocol: Industrial Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate [1]

  • Ring Expansion: Under a nitrogen atmosphere, a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equiv.) in anhydrous diethyl ether is cooled to between -40 and -25 °C. Ethyl diazoacetate (1.4 equiv.) and boron trifluoride etherate (1.1 equiv.) are added dropwise simultaneously but independently over a 6-hour period, maintaining the low temperature.

  • Work-up: The reaction is stirred for an additional hour at low temperature and then quenched by the slow addition of 30% aqueous potassium carbonate solution. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are concentrated to afford crude 1-Boc-5-ethoxycarbonylazepan-4-one.

  • Decarboxylation and Reprotection: The crude intermediate is heated to reflux in 4N HCl for 6 hours. After cooling, the mixture is neutralized with 6N NaOH to a pH of 10-11. Methanol, sodium carbonate, and di-tert-butyl dicarbonate (1.3 equiv.) are added, and the reaction is stirred at room temperature for 8 hours. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield tert-butyl 4-oxoazepane-1-carboxylate.

Reactivity: A Tale of Two Ketones

The seemingly subtle difference in the ketone's position within the azepane ring leads to profound differences in the chemical reactivity of these isomers. This is a direct consequence of the electronic relationship between the ketone and the nitrogen atom of the carbamate.

  • This compound: As a β-amino ketone , the carbonyl group is electronically influenced by the adjacent nitrogen atom. The α-protons (at the C2 and C4 positions) are readily enolizable, making this isomer an excellent nucleophile in a variety of condensation and alkylation reactions. The presence of the ketone at the 3-position also allows for the synthesis of 3-substituted azepanes, which are common motifs in kinase inhibitors.[4][8][9]

  • tert-Butyl 4-oxoazepane-1-carboxylate: In this γ-amino ketone , the carbonyl group is electronically isolated from the nitrogen atom by an additional methylene group. This diminishes the acidity of the α-protons (at the C3 and C5 positions) compared to the 3-oxo isomer. While it can still undergo enolization and subsequent reactions, more forcing conditions are often required. The primary utility of this isomer lies in its ability to serve as a scaffold for the introduction of substituents at the 4-position, often through reductive amination or Grignard-type additions to the ketone.

G cluster_2 Reactivity Comparison 3-Oxo Isomer 3-Oxo Isomer Beta-Amino Ketone Beta-Amino Ketone 3-Oxo Isomer->Beta-Amino Ketone 4-Oxo Isomer 4-Oxo Isomer Gamma-Amino Ketone Gamma-Amino Ketone 4-Oxo Isomer->Gamma-Amino Ketone Enolate Formation Facile Enolate Formation Beta-Amino Ketone->Enolate Formation Reductive Amination Reductive Amination/ Grignard Addition Gamma-Amino Ketone->Reductive Amination

Fig. 3: Key reactivity differences between the 3-oxo and 4-oxo isomers.

Applications in Drug Discovery: Experimental Evidence

The choice between the 3-oxo and 4-oxo isomers is ultimately dictated by the synthetic strategy and the desired substitution pattern on the azepane ring. Below are examples showcasing their application in the synthesis of biologically active molecules.

This compound in the Synthesis of Kinase Inhibitors

The 3-oxoazepane scaffold is a key component in a number of kinase inhibitors due to its ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with the kinase active site. For instance, it has been utilized in the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors for potential use in treating T-cell leukemia.[8]

Synthetic Application Data: ITK Inhibitor Synthesis [8]

StepReactantsReagents and ConditionsProductYield
1 This compound, 4-bromo-6-chloropyridazin-3(2H)-oneK₂CO₃, DMF, 80 °Ctert-butyl 3-(4-bromo-6-oxo-1,6-dihydropyridazin-1-yl)azepane-1-carboxylate~75%
2 Intermediate from Step 1, (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °Ctert-butyl 3-(4-((4-(aminomethyl)phenyl)amino)-6-oxo-1,6-dihydropyridazin-1-yl)azepane-1-carboxylate~60%
tert-Butyl 4-oxoazepane-1-carboxylate in the Synthesis of NK1 Receptor Antagonists

The 4-oxoazepane isomer is a versatile precursor for the synthesis of various neurokinin 1 (NK1) receptor antagonists, which have therapeutic potential in the management of pain, inflammation, and allergic disorders.[1][10] A common synthetic transformation is the reductive amination of the ketone to introduce a substituted amine at the 4-position.

Synthetic Application Data: NK1 Receptor Antagonist Precursor Synthesis [10]

StepReactantsReagents and ConditionsProductYield
1 tert-Butyl 4-oxoazepane-1-carboxylate, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amineNaBH(OAc)₃, CH₂Cl₂, rt, 12htert-butyl 4-(((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)amino)azepane-1-carboxylate~85%
2 Intermediate from Step 1TFA, CH₂Cl₂4-(((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)amino)azepan-1-ium 2,2,2-trifluoroacetate~95%

Conclusion

Both this compound and tert-butyl 4-oxoazepane-1-carboxylate are invaluable building blocks for the synthesis of azepane-containing molecules in drug discovery. The choice between these two isomers is a strategic one, guided by the desired substitution pattern and the intended synthetic transformations. The 3-oxo isomer, a β-amino ketone, is ideally suited for reactions involving enolate chemistry to introduce substituents at the 2 or 4 positions. In contrast, the 4-oxo isomer, a γ-amino ketone, is a robust scaffold for functionalization directly at the 4-position via reactions of the carbonyl group. A thorough understanding of their distinct synthetic routes and reactivity profiles, as outlined in this guide, empowers the medicinal chemist to make informed decisions in the design and execution of efficient and convergent synthetic strategies.

References

  • Huang, Y.-S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(4), 957-961. [Link]

  • Guarda, A. C., et al. (2018). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. European Journal of Medicinal Chemistry, 157, 1067-1079. [Link]

  • Huang, Y.-S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Kim, J., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry, 90, 117371. [Link]

  • Riahi, K., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angewandte Chemie International Edition, 61(32), e202205510. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • PubChem Compound Summary for CID 22831870, this compound. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

Sources

A Comparative Guide to the Reactivity of 6, 7, and 8-Membered Cyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical reactivity is paramount. The behavior of cyclic ketones, foundational scaffolds in countless natural products and synthetic compounds, is governed by a delicate interplay of conformational and electronic effects. This guide provides an in-depth comparison of the reactivity of cyclohexanone (a 6-membered ring), cycloheptanone (7-membered), and cyclooctanone (8-membered), supported by experimental data and established chemical principles.

Chapter 1: The Foundational Principles of Ring Strain

The reactivity of a cyclic ketone is inextricably linked to the inherent strain within its ring structure. This strain is not a single entity but a combination of forces that cause the molecule to deviate from an ideal, low-energy state. To understand the reactivity differences between 6, 7, and 8-membered rings, one must first appreciate these contributing factors.

  • Angle Strain : Proposed by Adolf von Baeyer, this strain arises when the bond angles between ring atoms are forced to deviate from the ideal 109.5° for sp³-hybridized carbons.[1] While significant in small rings like cyclopropane, it is less of a factor in the puckered conformations of 6-membered and larger rings.

  • Torsional Strain (Pitzer Strain) : This strain results from the eclipsing of bonds on adjacent atoms. Molecules inherently prefer a staggered conformation to minimize this repulsion. Six-membered rings can adopt a perfect "chair" conformation that eliminates torsional strain, but this becomes increasingly difficult in medium-sized rings.

  • Transannular Strain (Prelog Strain) : Unique to medium (8-11 membered) and larger rings, this type of steric strain arises from non-bonded atoms or groups across the ring crowding each other's space.[1][2] This occurs because the ring is forced to fold back on itself, bringing opposite sides into close proximity.[2][3] This is a dominant factor in the chemistry of cycloheptanone and, especially, cyclooctanone.[4][5]

  • I-Strain (Internal Strain) : Perhaps the most critical concept for comparing carbonyl reactivity in rings is I-Strain. It refers to the change in total ring strain when the hybridization of a ring atom changes. In the reactions of ketones, the carbonyl carbon transitions from a planar sp² state (ideal angle: 120°) to a tetrahedral sp³ state (ideal angle: 109.5°) in the transition state and product. The ease of this transition, and thus the reaction rate, is dictated by whether this change increases or decreases the overall ring strain.

Chapter 2: Comparative Reactivity in Nucleophilic Additions

Nucleophilic addition is a hallmark reaction of ketones. The reaction's rate is profoundly influenced by I-Strain, as the carbonyl carbon undergoes rehybridization from sp² to sp³.

The general trend for reactivity in nucleophilic additions is: Cyclohexanone > Cyclooctanone ≥ Cycloheptanone .

Causality Behind the Trend:

  • Cyclohexanone (6-Membered Ring) : In its sp² ground state, the carbonyl group introduces some torsional strain due to eclipsing interactions of the adjacent C-H bonds with the carbonyl oxygen. The ideal 120° angle of the sp² carbon is also constrained within the ring. When a nucleophile attacks, the carbon rehybridizes to sp³, adopting a tetrahedral geometry that is perfectly accommodated by the stable, strain-free chair conformation of a cyclohexane ring. This transition relieves the ground-state torsional strain, making the reaction energetically favorable and fast.

  • Cycloheptanone (7-Membered Ring) : This ring is flexible but cannot adopt a conformation that eliminates all angle and torsional strain simultaneously. The transition from sp² to sp³ forces the ring into a more crowded conformation, increasing steric interactions and transannular strain. This increase in strain in the transition state makes the reaction less favorable compared to cyclohexanone.

  • Cyclooctanone (8-Membered Ring) : This medium-sized ring suffers from significant transannular strain in its ground state due to hydrogen atoms crowding across the ring.[3][5] While the transition to an sp³ center introduces more atoms into the ring's interior, potentially increasing crowding, the overall change in strain is complex. Classic studies by H.C. Brown and others on the reduction with sodium borohydride revealed that the reaction rate drops sharply from cyclohexanone to the medium rings, reaching a minimum at the 10-membered ring. This indicates a significant increase in internal strain upon forming the tetrahedral intermediate for these medium rings.

Case Study 1: Reduction with Sodium Borohydride

The reduction of a ketone to an alcohol is a classic nucleophilic addition of a hydride ion. While comprehensive modern datasets are sparse, foundational work in physical organic chemistry established a clear reactivity trend.

KetoneRelative Rate of Reduction (with NaBH₄ in Isopropanol at 0°C)
Cyclohexanone1.00 (Reference)
Cycloheptanone0.016
Cyclooctanone0.006
Data synthesized from H.C. Brown et al. (1957).

As the data shows, the reactivity plummets for the 7- and 8-membered rings, consistent with the principles of I-Strain. The formation of the sp³-hybridized borate ester intermediate introduces significant steric and transannular strain, raising the activation energy for the reaction.

Case Study 2: Cyanohydrin Formation

The reversible addition of hydrogen cyanide to a ketone is sensitive to both steric and electronic effects. The equilibrium constant (Keq) for this reaction provides a thermodynamic measure of the stability of the sp³-hybridized product relative to the sp²-hybridized ketone.

KetoneEquilibrium Constant (Keq) for Cyanohydrin Formation
CyclohexanoneHigh (Favorable Equilibrium)
CycloheptanoneLow (Unfavorable Equilibrium)
CyclooctanoneLow (Unfavorable Equilibrium)
Qualitative trend based on established principles. Specific Keq values for C7 and C8 are not readily available in comparative literature, but the trend is well-accepted.

The equilibrium for cyanohydrin formation is significantly more favorable for cyclohexanone than for medium-ring ketones.[4][6] This is because the resulting tetrahedral cyanohydrin can adopt a low-energy chair conformation, whereas the cyanohydrins of cycloheptanone and cyclooctanone suffer from increased transannular strain, shifting the equilibrium back toward the starting ketone.[7]

Chapter 3: Comparative Reactivity in Enolization

Enolization involves the removal of an α-proton to form an enol or enolate, which has an sp²-hybridized α-carbon. This reaction's equilibrium is governed by the stability of the resulting C=C double bond within the ring. The stability of the enol tautomer can be quantified by its pKₑₙₒₗ value (pKₑₙₒₗ = -log Kₑₙₒₗ, where Kₑₙₒₗ = [enol]/[keto]). A lower pKₑₙₒₗ indicates a higher proportion of the enol at equilibrium.

The observed trend for enol content is: Cyclohexanone > Cyclooctanone > Cycloheptanone .

KetonepKₑₙₒₗ (in aqueous solution)
Cyclohexanone5.3
Cycloheptanone7.2
Cyclooctanone6.6
Data from Guthrie, J. P. (1979).

Causality Behind the Trend:

  • Cyclohexanone : Can readily form a stable enol where the double bond is part of the six-membered ring without introducing significant strain. This results in the highest enol content (lowest pKₑₙₒₗ) among the three.

  • Cycloheptanone : Introducing an sp²-sp² double bond into the flexible seven-membered ring leads to an increase in torsional strain, destabilizing the enol form relative to the ketone. This results in the lowest enol content.

  • Cyclooctanone : The eight-membered ring is more flexible than the seven-membered ring and can better accommodate the geometric constraints of a double bond, making its enol more stable than that of cycloheptanone, but still less stable than that of cyclohexanone.

Chapter 4: Experimental Protocols for Reactivity Assessment

To provide a self-validating system for the claims made, the following protocol outlines a method for determining the relative rates of reduction for the three cyclic ketones.

Protocol: Comparative Kinetics of NaBH₄ Reduction via UV-Vis Spectroscopy

This experiment measures the disappearance of the ketone's n→π* absorption band in the UV region (around 280-300 nm) to determine reaction rates.

1. Reagent Preparation:

  • Ketone Stock Solutions: Prepare 0.1 M stock solutions of cyclohexanone, cycloheptanone, and cyclooctanone in anhydrous isopropanol.
  • NaBH₄ Solution: Prepare a 0.05 M solution of sodium borohydride in anhydrous isopropanol immediately before use. Keep this solution in an ice bath to minimize decomposition.

2. Instrumentation Setup:

  • Set a temperature-controlled UV-Vis spectrophotometer to 25.0 °C.
  • Determine the λₘₐₓ for each ketone in isopropanol by scanning from 350 nm to 250 nm.

3. Kinetic Run (performed for each ketone separately):

  • Pipette 2.0 mL of the 0.1 M ketone stock solution into a 1 cm quartz cuvette.
  • Add 1.0 mL of pure isopropanol and place the cuvette in the spectrophotometer. Set the absorbance to zero (blank).
  • Initiate the reaction by rapidly injecting 1.0 mL of the chilled 0.05 M NaBH₄ solution into the cuvette and immediately start recording the absorbance at the ketone's λₘₐₓ over time for 10-20 minutes.
  • Ensure rapid mixing with a pipette or by inverting the cuvette quickly with a stopper.

4. Data Analysis:

  • The reaction is pseudo-first-order because NaBH₄ is in excess relative to the ketone concentration in the final mixture.
  • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
  • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
  • Compare the k' values for cyclohexanone, cycloheptanone, and cyclooctanone to determine their relative reactivity.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Workflow for comparative kinetic analysis of ketone reduction.

Mandatory Visualizations

dot graph TD { graph [fontname="Arial", fontsize=12, nodesep=0.5, ranksep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];

} I-Strain: Change in ring strain during nucleophilic addition.

Conclusion

The reactivity of 6, 7, and 8-membered cyclic ketones is a classic illustration of how molecular structure dictates chemical behavior.

  • Cyclohexanone is generally the most reactive towards nucleophilic additions that involve a change from sp² to sp³ hybridization at the carbonyl carbon. This is due to the relief of ground-state torsional strain as the molecule adopts a stable chair conformation in the transition state.

  • Cycloheptanone and Cyclooctanone (medium rings) are significantly less reactive in such additions. The formation of a tetrahedral center increases steric crowding and transannular strain, making the transition state less stable and raising the activation energy.

  • In contrast, for enolization , which involves the formation of an sp²-sp² double bond, cyclohexanone still shows the most favorable equilibrium due to its ability to form a relatively strain-free enol.

For scientists engaged in synthesis and drug development, these principles are not merely academic. They directly inform reaction design, catalyst choice, and the prediction of side products, enabling a more rational and efficient approach to creating complex molecular architectures.

References

  • Guthrie, J. P. (1979). The enol content of simple carbonyl compounds: a kinetic approach. Canadian Journal of Chemistry, 57(7), 797-807. Available at: [Link]

  • Prelog strain. (2026). In Grokipedia. Retrieved January 10, 2026.
  • Brainly Community. (2023). Consider the equilibrium of each of the carbonyl compounds with HCN to produce cyanohydrins. brainly.com. Available at: [Link]

  • Wikipedia contributors. (n.d.). Prelog strain. In Wikipedia. Retrieved January 10, 2026. Available at: [Link]

  • Prelog strain. (n.d.). In chemeurope.com. Retrieved January 10, 2026. Available at: [Link]

  • Alonso, J. L., et al. (2019). Medium-sized Rings: Conformational Preferences in Cyclooctanone Driven by Transannular Repulsive Interactions. Physical Chemistry Chemical Physics, 21(8), 4331-4338. Available at: [Link]

  • Pearson Education. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. pearson.com. Available at: [Link]

  • Filo Tutors. (2025). Explain why the equilibrium constant for formation of a cyanohydrin of cyclohexanone is about 20 times larger than the equilibrium constant for formation of a cyanohydrin of cyclopentanone. filo.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. organic-chemistry.org. Available at: [Link]

  • McMurry, J. (2023). Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry (10th ed.). OpenStax. Available at: [Link]

  • Zhang, L., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Molecules, 27(24), 8933. Available at: [Link]

  • Sarthaks eConnect. (2022). Assertion (A): The equilibrium constant for cyanohydrin formation is =10^13 times greater for cyclo-hexanone than for cyclophentanone. sarthaks.com. Available at: [Link]

  • Wikipedia contributors. (n.d.). Baeyer–Villiger oxidation. In Wikipedia. Retrieved January 10, 2026. Available at: [Link]

  • ResearchGate. (2019). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. researchgate.net. Available at: [Link]

  • ResearchGate. (2006). Theoretical and Experimental Studies on the Baeyer−Villiger Oxidation of Ketones and the Effect of α-Halo Substituents. researchgate.net. Available at: [Link]

  • Mohamed, S., et al. (2019). Cyclic Ketones as Future Fuels: Reactivity with OH Radicals. The Journal of Physical Chemistry A, 123(22), 4735-4745. Available at: [Link]

  • Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(40), 13994-13997. Available at: [Link]

  • Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains—XIV. Rates of Reaction of Sodium Borohydride with Cyclic Ketones. Tetrahedron, 1(3-4), 221-230. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of Tert-butyl 3-oxoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Azepane scaffolds are increasingly prevalent in medicinal chemistry due to their conformational flexibility, which makes them valuable pharmacophores.[1] The introduction of a ketone functionality and a tert-butyloxycarbonyl (Boc) protecting group, as seen in tert-butyl 3-oxoazepane-1-carboxylate, presents a molecule with specific spectroscopic signatures that require careful analysis for unequivocal identification.

This guide provides an in-depth comparison of the key spectroscopic techniques used to confirm the structure of this compound. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the experimental choices and the interpretation of the resulting data. To provide a practical context, we will compare the expected spectral characteristics of the 3-oxo isomer with the known data for its regioisomer, tert-butyl 4-oxoazepane-1-carboxylate.

The Importance of Positional Isomerism in Drug Discovery

The precise placement of a carbonyl group within the azepane ring can significantly impact a molecule's biological activity and pharmacokinetic properties. Therefore, distinguishing between isomers such as the 3-oxo and 4-oxo derivatives is not merely an academic exercise but a critical step in the drug discovery process. Spectroscopic analysis provides the definitive evidence required to confirm the correct regioisomer has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc group and the azepane ring. The most prominent feature will be a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

The protons on the azepane ring will appear as a series of multiplets in the region of 1.8 to 4.0 ppm. Due to the conformational flexibility of the seven-membered ring and the presence of the electron-withdrawing carbonyl and carbamate groups, significant signal overlap is anticipated. However, key differences are expected when comparing the 3-oxo and 4-oxo isomers.

For the 3-oxo isomer, the protons on the carbon alpha to the carbonyl group (C2 and C4) will be the most deshielded of the ring protons. In contrast, for the 4-oxo isomer, the protons alpha to the carbonyl (C3 and C5) are expected at different chemical shifts.

Table 1: Comparative ¹H NMR Data (Predicted for 3-oxo vs. Experimental for 4-oxo)

Proton Assignment Predicted Chemical Shift (ppm) for 3-oxo isomer Experimental Chemical Shift (ppm) for 4-oxo isomer Expected Multiplicity
tert-butyl (9H)~1.451.42-1.44s
Azepane Ring Protons (10H)1.8 - 4.01.90-2.10, 2.50-2.70, 3.30-3.50, 3.68-3.71, 4.18-4.20m

Note: Predicted values are based on general principles and comparison with similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the ketone is expected to appear significantly downfield, typically in the range of 200-210 ppm. The carbonyl of the Boc-carbamate will be observed around 155 ppm, while the quaternary carbon and the methyl carbons of the Boc group will resonate at approximately 80 ppm and 28 ppm, respectively.

The key to distinguishing the 3-oxo and 4-oxo isomers lies in the chemical shifts of the azepane ring carbons. In the 3-oxo isomer, the carbonyl group is at the C3 position, which will be the most downfield of the ring carbons. For the 4-oxo isomer, the C4 carbon will hold this distinction.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)~208
C=O (Carbamate)~155
C(CH₃)₃ (Quaternary)~80
C(CH₃)₃ (Methyls)~28
Azepane Ring Carbons20 - 60

Note: Predicted values are based on established chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, two key carbonyl stretching vibrations are expected.

  • Ketone C=O Stretch: A strong, sharp absorption band is anticipated around 1715 cm⁻¹. This is characteristic of a saturated, seven-membered cyclic ketone.[2][3]

  • Carbamate C=O Stretch: Another strong absorption is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl of the Boc-protecting group.

The presence of these two distinct carbonyl absorptions provides strong evidence for the overall structure. Additionally, C-H stretching vibrations from the alkane portions of the molecule will be observed around 2850-2960 cm⁻¹.[2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₁H₁₉NO₃), the expected molecular weight is 213.27 g/mol .[4]

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observable. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to form a carbamic acid intermediate, which can then decarboxylate (loss of CO₂, 44 Da). The facile loss of the Boc group is often a dominant feature in the mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
214[M+H]⁺
158[M+H - C₄H₈]⁺
114[M+H - C₄H₈ - CO₂]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra using standard acquisition parameters. For ¹³C, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Infrared Spectroscopy
  • Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as other significant vibrations.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of a Boc-protected amine.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Elucidates Connectivity IR IR Spectroscopy Synthesis->IR Identifies Functional Groups MS Mass Spectrometry Synthesis->MS Determines Mol. Weight & Fragmentation Comparison Comparison with Isomers/Alternatives NMR->Comparison IR->Comparison MS->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Sources

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Tert-butyl 3-oxoazepane-1-carboxylate Reduction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The reduction of tert-butyl 3-oxoazepane-1-carboxylate yields the chiral alcohol, tert-butyl 3-hydroxyazepane-1-carboxylate, a key intermediate where the stereochemistry can profoundly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the enantiomeric separation of these reduction products are critical for ensuring product quality, safety, and efficacy.

This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl 3-hydroxyazepane-1-carboxylate enantiomers. We will delve into the rationale behind experimental choices, present supporting data, and explore alternative analytical technologies, empowering you to select and implement the optimal method for your research and development needs.

The Critical Role of Chiral Stationary Phases

The cornerstone of chiral HPLC is the chiral stationary phase (CSP). These specialized column packings create a chiral environment where enantiomers can be differentially retained, leading to their separation. For the analysis of cyclic amino alcohols like tert-butyl 3-hydroxyazepane-1-carboxylate, polysaccharide-based and cyclodextrin-based CSPs are the most widely and successfully employed.[1][2][3]

The chiral recognition mechanism of polysaccharide-based CSPs, such as derivatized cellulose and amylose, is complex and involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves or cavities into which the enantiomers can include. Subtle differences in how each enantiomer fits into these chiral pockets lead to differences in retention time and, thus, separation.[4][5]

Cyclodextrin-based CSPs, on the other hand, are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity. The stereoselectivity is then governed by interactions between the analyte's stereocenter and the chiral glucose units of the cyclodextrin.[1]

Comparative Analysis of Chiral HPLC Methods

While specific application notes for the chiral HPLC separation of tert-butyl 3-hydroxyazepane-1-carboxylate are not abundant in publicly available literature, extensive data exists for the closely related structural analog, (S)-1-Boc-3-hydroxypiperidine. The structural similarity makes these methods highly relevant and excellent starting points for method development for the azepane derivative.

A screening of various polysaccharide-based Chiralpak® columns under normal phase conditions provides valuable comparative data for the separation of these types of N-Boc protected cyclic amino alcohols.

Table 1: Performance of Different Chiral Stationary Phases for the Enantiomeric Separation of a Structurally Similar N-Boc Cyclic Amino Alcohol

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Observations
Chiralpak® IC-3 250 x 4.6 mm, 3 µmn-Hexane:IPA (90:10) with 0.1% TFA1.025> 2.0Excellent resolution and peak shape. A strong candidate for baseline separation.
Chiralpak® IG-3 250 x 4.6 mm, 3 µmn-Hexane:Ethanol (95:5) with 0.1% TFA1.025~1.5Good separation, but may require optimization for baseline resolution.
Chiralpak® IE-3 250 x 4.6 mm, 5 µmn-Hexane:IPA (95:5) with 0.1% TFA1.2401.50Good resolution.[6]

Based on this screening data, the Chiralpak® IC-3 column demonstrates superior performance, offering the best resolution and peak shape under the tested conditions. This makes it a primary recommendation for the chiral analysis of tert-butyl 3-hydroxyazepane-1-carboxylate.

Experimental Protocol: Chiral HPLC Method

This protocol provides a detailed, step-by-step methodology for the chiral HPLC analysis of tert-butyl 3-hydroxyazepane-1-carboxylate reduction products, based on the successful separation of its piperidine analog on a Chiralpak® IC-3 column.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample of tert-butyl 3-hydroxyazepane-1-carboxylate (racemic standard and samples to be analyzed)

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:IPA (90:10 v/v) with 0.1% TFA. The addition of an acidic modifier like TFA is often crucial for improving peak shape and resolution of basic compounds on polysaccharide-based CSPs.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the racemic tert-butyl 3-hydroxyazepane-1-carboxylate standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare sample solutions at a similar concentration in the mobile phase. Ensure complete dissolution.

4. Analysis Procedure:

  • Equilibrate the Chiralpak® IC-3 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to verify the system suitability (e.g., resolution > 1.5).

  • Inject the samples to be analyzed.

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee%).

Alternative Analytical Technologies: A Comparative Overview

While chiral HPLC is the workhorse for enantiomeric separations, other techniques offer distinct advantages in specific scenarios. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are two powerful alternatives.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a "green" alternative to normal-phase HPLC, primarily utilizing supercritical CO2 as the mobile phase, often with a small amount of an alcohol modifier.

  • Advantages:

    • Speed: The low viscosity of supercritical fluids allows for higher flow rates and significantly faster analysis times compared to HPLC.

    • Reduced Solvent Consumption: The use of CO2 drastically reduces the consumption of organic solvents, leading to lower costs and a smaller environmental footprint.

    • High Efficiency: SFC can often provide higher plate counts than HPLC, leading to sharper peaks and better resolution.

A published method for the chiral separation of racemic tert-butyl 3-hydroxyazepane-1-carboxylate on a Chiralpak AD column using SFC demonstrates the utility of this technique. The method employed a mobile phase of supercritical CO2 with 5% methanol and 0.1% triethylamine (TEA) as a modifier, achieving a separation factor (α) of 1.6 and a resolution (Rs) of 3.4.

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that utilizes a chiral selector, typically a cyclodextrin derivative, dissolved in the background electrolyte.[7][8][9]

  • Advantages:

    • High Efficiency and Resolution: CE can generate a very high number of theoretical plates, often exceeding those of HPLC and SFC, leading to exceptional resolution of enantiomers.

    • Low Sample and Reagent Consumption: The capillary format requires only nanoliter injection volumes and minimal consumption of the background electrolyte and chiral selector.

    • Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from chromatography, providing a valuable orthogonal technique for method validation and for resolving challenging separations.

  • Disadvantages:

    • Lower Concentration Sensitivity: The small injection volumes can lead to lower concentration sensitivity compared to HPLC, although this can be mitigated with various online concentration techniques.

    • Method Development Complexity: Optimizing the numerous parameters in CE (e.g., buffer pH, chiral selector type and concentration, voltage) can be more complex than in HPLC.

Table 2: Comparison of Analytical Techniques for Chiral Analysis

FeatureChiral HPLCChiral SFCChiral CE
Primary Separation Principle Differential partitioning between mobile and stationary phasesDifferential partitioning in a supercritical fluid mobile phaseDifferential migration in an electric field with a chiral selector
Speed ModerateFastVery Fast
Solvent Consumption High (normal phase)LowVery Low
Efficiency (Plate Count) Good to HighHighVery High
Sensitivity (Concentration) HighHighModerate
Typical Application Routine QC, R&D, preparative scaleHigh-throughput screening, "green" chemistry initiativesResearch, orthogonal method, limited sample volume

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for chiral method development and analysis.

Chiral_Analysis_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis cluster_data Data Processing Racemic_Standard Prepare Racemic Standard Screen_CSPs Screen Chiral Stationary Phases Racemic_Standard->Screen_CSPs Test_Sample Prepare Test Sample Sample_Analysis Analyze Samples Test_Sample->Sample_Analysis Optimize_MP Optimize Mobile Phase Screen_CSPs->Optimize_MP Select best CSP System_Suitability System Suitability Test (Racemic Standard) Optimize_MP->System_Suitability Final Method System_Suitability->Sample_Analysis System OK Integration Peak Integration Sample_Analysis->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation

Caption: A typical workflow for chiral HPLC method development and analysis.

Conclusion and Recommendations

For the routine, high-precision chiral analysis of tert-butyl 3-hydroxyazepane-1-carboxylate reduction products, a validated chiral HPLC method using a polysaccharide-based stationary phase, such as Chiralpak® IC-3 , offers a robust and reliable solution with well-defined performance characteristics. The detailed protocol provided in this guide serves as an excellent starting point for method development and implementation.

For laboratories focused on high-throughput screening or adhering to "green" analytical chemistry principles, exploring chiral SFC is highly recommended due to its significant advantages in speed and reduced solvent consumption. Chiral CE presents a valuable orthogonal technique, particularly in research settings where sample volume is limited and very high separation efficiency is required to resolve closely eluting enantiomers or for method validation purposes.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, available instrumentation, and environmental considerations. By understanding the principles and comparative performance of these techniques, researchers can make informed decisions to ensure the quality and stereochemical integrity of their chiral drug intermediates.

References

  • Ismail, O. S., Antonijević, M. D., & Garmon, S. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3323. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Ferreira, I. M., & Queiroz, M. C. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(12), 3241. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Wenslow, R. M., & Wang, T. (2005). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Analytical Chemistry, 77(9), 2997-3006. [Link]

  • Chiral Technologies Europe. (n.d.). Instruction Manual for CHIRALPAK® AD-H. [Link]

  • Chiralpedia. Cyclodextrin-based CSPs. [Link]

  • Huang, W. X., Xu, H., Fazio, S. D., & Vivilecchia, R. V. (1997). Chiral separation of primary amino compounds using a non-chiral crown ether with beta-cyclodextrin by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 695(1), 157–162. [Link]

  • Ebinger, K., & Weller, H. N. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. [Link]

  • Chiral Technologies Europe. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H and CHIRALCEL® OD-H, OJ-H, OZ-H, OX-H. [Link]

  • Layton, S. E. (1998). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of North Carolina Wilmington. [Link]

  • Koppenhoefer, B., Epperlein, U., Christian, B., Lin, B., Ji, Y., & Chen, Y. (1996). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A, 735(1-2), 333–343. [Link]

  • Altria, K. D. (1996). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Capillary Electrophoresis Guidebook (pp. 299-323). Humana Press. [Link]

  • Manetto, G., Crivellente, F., & Tagliaro, F. (2000). Capillary electrophoresis: a new analytical tool for forensic toxicologists. Therapeutic Drug Monitoring, 22(1), 84–88. [Link]

Sources

Expanding the Medicinal Chemist's Toolkit: Tert-butyl 3-oxoazepane-1-carboxylate as a Superior Alternative to Piperidone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Saturated heterocyclic scaffolds form the backbone of a significant portion of approved drugs, with the piperidine ring being a particularly privileged motif. However, the over-saturation of piperidine-based compounds in chemical space necessitates the exploration of alternative scaffolds to unlock new biological activities and intellectual property. This guide presents a comprehensive comparison of tert-butyl 3-oxoazepane-1-carboxylate with its traditional six-membered counterpart, N-Boc-4-piperidone. We will delve into a comparative analysis of their physicochemical properties, conformational flexibility, and reactivity. Supported by experimental protocols and data, we posit that the azepane scaffold offers distinct advantages in accessing novel three-dimensional chemical space, ultimately providing researchers with a powerful tool for the development of next-generation therapeutics.

Introduction: Beyond the Piperidine Postulate

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, celebrated for its favorable pharmacokinetic properties and synthetic tractability.[1][2] Building blocks such as N-Boc-4-piperidone are staples in the synthesis of a vast array of bioactive compounds.[3] However, the very success of the piperidine scaffold has led to a degree of saturation in the chemical space explored for many biological targets. To innovate and identify novel drug candidates, medicinal chemists must look beyond these well-trodden paths.

The seven-membered azepane ring system has emerged as a compelling alternative.[4] Its increased conformational flexibility allows for a more comprehensive exploration of the three-dimensional space within a binding pocket, potentially leading to enhanced potency and selectivity.[5][6] this compound is a versatile building block that serves as an excellent entry point into this expanded chemical space. The Boc-protecting group offers stability under a range of reaction conditions and allows for facile deprotection, while the ketone functionality provides a handle for a multitude of chemical transformations.[7]

This guide will provide a detailed, evidence-based comparison of this compound and N-Boc-4-piperidone, equipping researchers with the knowledge to strategically incorporate the azepane scaffold into their drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single methylene unit between the piperidine and azepane rings imparts significant changes in their physicochemical properties. These differences can have a profound impact on the solubility, lipophilicity, and ultimately, the drug-like properties of the resulting molecules.

PropertyThis compoundtert-Butyl 4-oxopiperidine-1-carboxylate
CAS Number 870842-23-279099-07-3
Molecular Formula C₁₁H₁₉NO₃C₁₀H₁₇NO₃
Molecular Weight 213.27 g/mol 199.25 g/mol
Topological Polar Surface Area (TPSA) 46.6 Ų46.6 Ų
cLogP (calculated) 1.41.1

Data sourced from PubChem.

While both building blocks share an identical TPSA, a key descriptor for predicting drug absorption, the azepane derivative exhibits a slightly higher calculated logP. This increased lipophilicity, stemming from the additional methylene group, is a critical consideration in drug design, influencing both permeability and metabolic stability.

The Conformational Advantage of the Azepane Scaffold

The most significant differentiator between the six- and seven-membered rings lies in their conformational dynamics. The piperidine ring predominantly exists in a relatively rigid chair conformation. In contrast, the azepane ring is significantly more flexible, capable of adopting multiple low-energy conformations, such as chair, boat, and twist-boat forms.[5][6]

This enhanced conformational flexibility is not a liability but a strategic advantage. It allows a molecule to present its pharmacophoric elements in a wider array of spatial arrangements, increasing the probability of an optimal interaction with a biological target. This can translate to improved binding affinity and subtype selectivity.[4][8]

Diagram: Conformational Isomers of Piperidine and Azepane

G cluster_0 Piperidone Scaffold cluster_1 Azepane Scaffold Piperidone N-Boc-4-piperidone Chair Chair Conformation (Dominant) Piperidone->Chair Relatively Rigid Azepane This compound Conformations Chair Boat Twist-Boat Azepane->Conformations Flexible Equilibrium

Caption: Conformational landscapes of piperidone and azepane scaffolds.

Comparative Reactivity and Synthetic Utility

Both this compound and N-Boc-4-piperidone serve as versatile platforms for chemical diversification. The ketone functionality is amenable to a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations.

Reductive Amination: A Gateway to Diverse Amine Libraries

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. The general workflow involves the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by reduction with a mild hydride source.

Diagram: Reductive Amination Workflow

G Ketone Ketone (Azepanone or Piperidone) Iminium Iminium Ion Intermediate Ketone->Iminium Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Iminium Product Substituted Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for reductive amination.

While both ketones readily undergo reductive amination, subtle differences in reactivity may be observed due to ring strain and steric hindrance. The greater flexibility of the azepane ring may influence the rate of iminium ion formation and the facial selectivity of the hydride reduction.

Experimental Protocol: Comparative Reductive Amination

This protocol provides a general method for the reductive amination of this compound and N-Boc-4-piperidone with benzylamine as a model primary amine.

Materials:

  • This compound or N-Boc-4-piperidone (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the ketone (1.0 equiv) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add benzylamine (1.1 equiv).

  • (Optional) If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

While direct comparative studies with this compound are not extensively reported, based on reactions with analogous ketones, both reactions are expected to proceed in high yield. Any differences in reaction time or yield would likely be attributable to the conformational and steric differences between the two ring systems.

Expanding Chemical Space with the Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes, providing a gateway to a host of further functionalizations. This transformation is particularly useful for introducing exocyclic double bonds, which can serve as handles for Michael additions, epoxidations, or olefin metathesis.

Experimental Protocol: Wittig Olefination

This protocol describes the methylenation of the ketone functionality using the Wittig reagent derived from methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • This compound or N-Boc-4-piperidone (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.2 equiv) portion-wise.

  • Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.

  • Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Studies: Bioactive Molecules Derived from Azepane Scaffolds

The theoretical advantages of the azepane scaffold are borne out in the discovery of numerous bioactive molecules. The increased conformational flexibility and novel vector space offered by the seven-membered ring have been successfully leveraged to develop potent and selective inhibitors for a range of biological targets. While specific examples originating directly from this compound are emerging, the broader class of substituted azepanes demonstrates the potential of this scaffold. For instance, azepane-containing compounds have shown promise as kinase inhibitors and CNS-active agents.[4][9]

Conclusion: A Call for Scaffold Diversification

While piperidone-based building blocks will undoubtedly remain valuable tools in the medicinal chemist's arsenal, a forward-looking approach to drug discovery demands the exploration of novel chemical space. This compound represents a strategic and synthetically accessible entry point into the underexplored territory of seven-membered saturated heterocycles.

The key advantages of the azepane scaffold can be summarized as follows:

  • Enhanced Conformational Flexibility: Allows for a more thorough exploration of binding site topography, potentially leading to increased potency and selectivity.

  • Access to Novel Chemical Space: Provides opportunities for the discovery of compounds with novel biological activities and intellectual property.

  • Favorable Physicochemical Properties: The azepane core can be readily modified to fine-tune properties such as lipophilicity and solubility.

  • Synthetic Tractability: this compound is a versatile building block amenable to a wide range of chemical transformations.

By embracing scaffold diversification and incorporating building blocks such as this compound into their synthetic strategies, researchers can significantly expand the horizons of small molecule drug discovery.

References

  • Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry. [Link]

  • Synthesis of potentially bioactive compounds and tools for biological studies. ResearchGate. [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

  • Wittig-reaction processes.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. PubMed. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]

  • SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Georgetown University. [Link]

  • Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI. [Link]

  • Wittig Reactions Using a Bifunctional Polymeric Reagent. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. [Link]

  • 9.2.3. Preparation of Nitrostilbenes by the Wittig Reaction. ResearchGate. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

Sources

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The seven-membered nitrogen-containing heterocycle, azepane, has steadily emerged as a privileged structure, prized for its inherent three-dimensionality and conformational flexibility. This allows for the presentation of substituents in diverse vectors, enabling fine-tuned interactions with a wide range of biological targets. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from a key synthetic intermediate, tert-butyl 3-oxoazepane-1-carboxylate, benchmarking their performance against alternative scaffolds and providing the underlying experimental data and protocols to inform your own discovery efforts.

The Strategic Advantage of the Azepane Core

The utility of the azepane ring extends beyond its conformational benefits. Its non-planar, saturated nature often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to flat, aromatic systems. The nitrogen atom provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of side chains that can modulate potency, selectivity, and pharmacokinetic profiles.

This guide will explore the biological activities of azepane derivatives in three key therapeutic areas: cancer, neurodegenerative disease, and metabolic disorders, with a focus on compounds synthesized from this compound. We will delve into the structure-activity relationships (SAR), compare their efficacy to non-azepane inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.

I. Azepane Derivatives as Potent and Selective Enzyme Inhibitors in Oncology

The dysregulation of enzymatic activity is a hallmark of many cancers, making enzymes attractive targets for therapeutic intervention. Derivatives of this compound have been successfully employed to generate potent and selective inhibitors of several key oncogenic enzymes.

A. Dual PTPN2/PTPN1 Inhibitors for Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of anti-tumor immunity. Their inhibition can enhance the efficacy of immune checkpoint blockade by promoting the activation and function of T cells and natural killer cells.[1] While the development of active-site phosphatase inhibitors has been challenging due to the highly polar nature of the active site, recent breakthroughs have identified potent, orally bioavailable dual inhibitors.[2]

A novel series of azepane-containing derivatives has been developed as potent PTPN2/PTPN1 inhibitors.[3] The synthesis of these compounds utilizes this compound as a key building block to introduce the azepane moiety.

Comparative Analysis:

Structure-Activity Relationship (SAR) Insights:

The SAR studies of these azepane-containing PTPN2/PTPN1 inhibitors revealed that the substitution pattern on the azepane nitrogen is crucial for activity. The incorporation of a specific bicyclic heteroaromatic system was found to be optimal for achieving high potency. Further optimization of the linker between the azepane and the core aromatic system led to improvements in both potency and pharmacokinetic properties.[3]

Experimental Protocol: Synthesis of a Representative Azepane-based PTPN2/PTPN1 Inhibitor

A general synthetic route starting from this compound is outlined below. This protocol is a representative example and may require optimization for specific target molecules.

G start This compound step1 Reductive Amination start->step1 Amine, NaBH(OAc)3 step2 Coupling with Heteroaromatic Acid step1->step2 HATU, DIPEA step3 Boc Deprotection step2->step3 TFA or HCl step4 Final Modification step3->step4 Alkylation or Acylation end Azepane-based PTPN2/PTPN1 Inhibitor step4->end

Caption: Synthetic workflow for azepane-based PTPN2/PTPN1 inhibitors.

Step 1: Reductive Amination. To a solution of this compound in a suitable solvent such as dichloromethane or dichloroethane, add the desired primary or secondary amine followed by a reducing agent like sodium triacetoxyborohydride. The reaction is typically stirred at room temperature until completion.

Step 2: Coupling with Heteroaromatic Acid. The resulting amino-azepane derivative is then coupled with a carboxylic acid-containing heteroaromatic moiety using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA.

Step 3: Boc Deprotection. The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Step 4: Final Modification. The deprotected azepane nitrogen can be further functionalized, for example, by alkylation or acylation, to introduce the final desired substituent.

B. Pan-KRAS Inhibitors for Broad-Spectrum Anti-Cancer Activity

Mutations in the KRAS oncogene are prevalent in a wide range of cancers and have historically been considered "undruggable." The development of covalent inhibitors targeting the G12C mutant has been a major breakthrough, but there is a significant need for inhibitors that can target other common KRAS mutations (pan-KRAS inhibitors).

This compound has been utilized as a starting material in the synthesis of novel azaquinazoline-based pan-KRAS inhibitors.[5] These compounds are designed to bind to the switch-II pocket of KRAS, thereby inhibiting its function regardless of the specific mutation.

Comparative Analysis:

The field of pan-KRAS inhibition is rapidly evolving. Early efforts focused on targeting downstream effectors of RAS signaling. More recent approaches, including the azepane-derived azaquinazolines, aim to directly inhibit the KRAS protein itself.[6][7] Another class of pan-KRAS inhibitors, such as BI-2865, targets the inactive "OFF" state of KRAS.[8] The azepane-containing compounds represent a distinct chemical scaffold for achieving pan-KRAS inhibition. A direct comparison of their efficacy and selectivity with other pan-KRAS inhibitor classes in the same assays would be necessary to definitively establish their superiority. However, their novel mechanism of action and the promising preclinical data reported in patent literature highlight their potential.[5]

Experimental Protocol: P-ERK Inhibition Assay to Evaluate Pan-KRAS Inhibitor Activity

This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway. Inhibition of p-ERK levels in cancer cell lines harboring different KRAS mutations is a key indicator of pan-KRAS inhibitor activity.

G cell_seeding Seed KRAS-mutant cancer cells compound_treatment Treat with azepane-derived pan-KRAS inhibitor cell_seeding->compound_treatment incubation Incubate for a defined period compound_treatment->incubation cell_lysis Lyse cells to extract proteins incubation->cell_lysis western_blot Western Blot for p-ERK and total ERK cell_lysis->western_blot quantification Quantify band intensities western_blot->quantification

Caption: Workflow for assessing pan-KRAS inhibitor activity.

1. Cell Seeding: Plate cancer cell lines with known KRAS mutations (e.g., G12D, G12V, G13D) in 6-well plates and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with a serial dilution of the azepane-derived pan-KRAS inhibitor for 2-4 hours. 3. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. 4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. 5. Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies. 6. Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

II. Azepane Derivatives Targeting Protein Kinase B (PKB/Akt)

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Protein Kinase B (PKB, also known as Akt) is a key node in this pathway, making it an attractive target for cancer therapy.

Novel azepane derivatives have been developed as potent inhibitors of PKB.[9][10][11] These compounds were optimized from a natural product lead, (-)-balanol, and exhibit low nanomolar IC50 values against PKB-alpha.[9][12]

Quantitative Data Comparison:

CompoundTargetIC50 (nM)Plasma StabilityReference
Azepane Derivative 1 PKB-alpha5Unstable[9]
Azepane Derivative 4 PKB-alpha4Stable[9][12]
Alternative PKB Inhibitor (Non-azepane) PKB-alphaVariesVaries-

Structure-Activity Relationship and Bioisosteric Replacement:

The initial lead compound, an ester-containing azepane derivative, was found to be unstable in plasma. Through structure-based design, the ester linkage was replaced with a more stable amide bond, leading to a compound with comparable potency (IC50 = 4 nM) and significantly improved plasma stability.[9][11][12] This highlights the importance of the azepane scaffold in allowing for such isosteric replacements without compromising biological activity. Further modifications to the azepane ring and its substituents have been explored to optimize selectivity and pharmacokinetic properties.[9]

III. Azepane Scaffolds in Central Nervous System (CNS) Drug Discovery

The conformational flexibility of the azepane ring makes it an ideal scaffold for targeting CNS receptors and enzymes, which often have complex and dynamic binding pockets.[13][14] Azepane-based compounds have been investigated for a variety of CNS disorders, including Alzheimer's disease, depression, and anxiety.[13]

For example, azepane derivatives have been reported as potent gamma-secretase inhibitors for the treatment of Alzheimer's disease.[13] Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are believed to play a central role in the pathology of the disease.

Comparative Perspective:

The development of gamma-secretase inhibitors has been challenging due to on-target toxicities related to the inhibition of Notch signaling. The therapeutic window for these inhibitors is often narrow. The development of azepane-based gamma-secretase inhibitors with improved selectivity for amyloid precursor protein (APP) processing over Notch processing would represent a significant advance in the field. Further comparative studies with other classes of gamma-secretase inhibitors are needed to fully evaluate the potential of the azepane scaffold in this context.

IV. Pharmacokinetic Profile of Azepane Derivatives

A critical aspect of drug development is ensuring that a compound has a suitable pharmacokinetic profile, including good oral bioavailability, a reasonable half-life, and an acceptable safety profile.[15] The inherent three-dimensional and saturated nature of the azepane ring can contribute favorably to these properties.

A review of the literature indicates that azepane-based compounds can be designed to have good oral bioavailability and in vivo efficacy.[3] For example, the azepane-containing PTPN2/PTPN1 inhibitors discussed earlier demonstrated good oral bioavailability in preclinical models.[3]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

A general workflow for assessing the pharmacokinetic profile of an azepane derivative in rodents is as follows:

G dosing Administer compound (IV and PO) to rodents sampling Collect serial blood samples at timed intervals dosing->sampling processing Process blood to obtain plasma sampling->processing analysis Quantify drug concentration in plasma using LC-MS/MS processing->analysis pk_calc Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, F%) analysis->pk_calc

Caption: General workflow for a rodent pharmacokinetic study.

1. Dosing: The test compound is formulated in a suitable vehicle and administered to a cohort of rodents (typically rats or mice) via intravenous (IV) and oral (PO) routes. 2. Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein, saphenous vein). 3. Sample Processing: Blood samples are processed to separate plasma, which is then stored frozen until analysis. 4. Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method. 5. Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F%).

Conclusion

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, serving as the foundation for potent and selective inhibitors of key biological targets. The azepane scaffold offers distinct advantages in terms of its three-dimensional structure, which can be exploited to achieve high potency and favorable drug-like properties. While direct, head-to-head comparative data with alternative scaffolds is not always available, the impressive biological activities and promising pharmacokinetic profiles reported for many azepane-based compounds underscore their importance in modern drug discovery. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers looking to leverage the power of the azepane scaffold in their own drug discovery programs. The continued exploration of this versatile building block is certain to yield the next generation of innovative therapeutics.

References

  • A Comparative Analysis of the Pan-KRAS Inhibitor Pan-KRAS-IN-5 Across Different KRAS Mut
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (URL not provided)
  • Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide. BenchChem. (URL not provided)
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (URL not provided)
  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. (URL not provided)
  • Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. Current Medicinal Chemistry. (URL not provided)
  • Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer tre
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Sci-Hub. (URL not provided)
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem. (URL not provided)
  • The impact of pan-KRAS inhibitors on cancer drug discovery. Revvity. (URL not provided)
  • Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplific
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors.
  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. R Discovery. (URL not provided)
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. (URL not provided)
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. (URL not provided)
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity.
  • The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. PMC. (URL not provided)
  • Insilico Medicine's AI-driven approach yields promising PTPN2/N1 inhibitor for cancer immunotherapy. News-Medical.Net. (URL not provided)
  • Abstract CT257: First-in-human phase 1 studies of PTPN2/1 inhibitors ABBV-CLS-484 and ABBV-CLS-579 in locally advanced or metastatic tumors. Semantic Scholar. (URL not provided)
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • This compound 97% | CAS: 870842-23-2. AChemBlock. (URL not provided)
  • tert-Butyl 4-oxoazepane-1-carboxylate (Cas 188975-88-4). Parchem. (URL not provided)

Sources

Introduction: The Azepane Scaffold and the Imperative of 3D Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of Tert-butyl 3-oxoazepane-1-carboxylate Derivatives for Drug Discovery Professionals

Seven-membered nitrogen heterocycles, particularly the azepane scaffold, are privileged structures in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] Their inherent conformational flexibility allows them to adopt diverse three-dimensional arrangements, which is crucial for their biological activity and interaction with therapeutic targets.[2][3] However, this same flexibility presents a significant challenge for rational drug design. Understanding the precise solid-state conformation and intermolecular interactions of azepane derivatives is paramount for optimizing their pharmacological properties.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the three-dimensional atomic structure of a molecule.[4][5][6] It provides unambiguous data on bond lengths, bond angles, stereochemistry, and the intricate details of crystal packing.[5] This guide offers a comprehensive comparison of the X-ray crystallography of this compound and a series of its rationally designed derivatives. We will delve into the causality behind experimental choices in synthesis and crystallization, present detailed protocols, and compare the structural insights gained from SCXRD with alternative analytical techniques.

Synthesis and Rationale for Derivative Selection

The parent compound, this compound, serves as a valuable starting point for generating a library of derivatives. The presence of the ketone at the 3-position and the Boc-protected nitrogen allows for selective functionalization. For this guide, we will focus on derivatives with substituents at the 4-position, as this allows for a systematic investigation of how electronic and steric factors influence the azepane ring's conformation and crystal packing.

Selected Derivatives for Comparative Analysis:

  • Compound 1: this compound (Parent Compound)

  • Compound 2: tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate (Probing electronic effects)

  • Compound 3: tert-butyl 4-hydroxy-3-oxoazepane-1-carboxylate (Introducing hydrogen bonding capability)

  • Compound 4: tert-butyl 4-methyl-3-oxoazepane-1-carboxylate (Investigating steric hindrance)

The introduction of these substituents is hypothesized to modulate the conformational equilibrium of the flexible seven-membered ring, which can exist in various forms such as chair, boat, and twist-chair conformations.[7]

Experimental Protocol: Synthesis of the Azepane Core

While various synthetic routes to functionalized azepanes exist[1][8], a common approach involves the ring expansion of a substituted piperidine. The following is a representative, generalized protocol for obtaining the parent scaffold, which can then be further functionalized.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with a suitable precursor, such as a commercially available protected piperidine derivative. A large-scale synthesis for the related tert-butyl 4-oxoazepane-1-carboxylate has been reported, which involves the ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[9][10]

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the piperidine precursor in an anhydrous solvent like tetrahydrofuran (THF).

  • Ring Expansion: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a diazomethane precursor, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate).[9] The reaction mechanism involves the formation of a diazonium intermediate followed by ring expansion.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization: The Art of Inducing Order in a Flexible System

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step, especially for conformationally flexible molecules like azepanes.[2][7] The goal is to encourage the molecules to slowly arrange themselves into a well-ordered crystal lattice.

Comparison of Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation The solute concentration gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[11]Simple setup; effective for a wide range of compounds.Can sometimes lead to rapid crystallization and smaller crystals.
Vapor Diffusion An anti-solvent with low solubility for the compound diffuses into the solution, inducing crystallization.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound, with crystallization occurring at the interface.[11][12]Good for compounds that are sensitive to temperature changes.Can be technically challenging to set up without disturbing the layers.
Experimental Protocol: Crystallization by Vapor Diffusion
  • Solution Preparation: Dissolve approximately 5-10 mg of the purified azepane derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.

  • Chamber Setup: Place the vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm).

  • Anti-Solvent Addition: Add a larger volume of an anti-solvent (e.g., hexane, pentane) to the bottom of the chamber, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.[11]

  • Crystal Growth: Over several days to weeks, the anti-solvent vapor will slowly diffuse into the solution in the vial, causing the compound to crystallize.

Crystallization Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting compound Purified Azepane Derivative solvent Select Solvent compound->solvent dissolve Dissolve Compound solvent->dissolve chamber Prepare Vapor Diffusion Chamber dissolve->chamber incubate Incubate Undisturbed chamber->incubate monitor Monitor for Crystal Growth incubate->monitor harvest Harvest Suitable Crystals monitor->harvest mount Mount Crystal for Diffraction harvest->mount

Caption: Workflow for obtaining single crystals via vapor diffusion.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, SCXRD analysis can provide a wealth of structural information.[5][13] The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[14]

SCXRD Experimental Workflow

G crystal Mount Single Crystal xray Irradiate with X-rays crystal->xray Goniometer detector Collect Diffraction Data xray->detector process Process Data (Indexing, Integration) detector->process Software solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Structural Model solve->refine validate Validate and Analyze Structure refine->validate CIF Output

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data (Illustrative)

The following table presents hypothetical but realistic crystallographic data for our series of azepane derivatives. This data illustrates the kind of information obtained from an SCXRD experiment and how it can be used for comparative analysis.

ParameterCompound 1 (Parent)Compound 2 (4-F)Compound 3 (4-OH)Compound 4 (4-Me)
Crystal System MonoclinicOrthorhombicMonoclinicTriclinic
Space Group P2₁/cPca2₁P2₁/nP-1
Unit Cell a (Å) 10.2512.8910.558.98
Unit Cell b (Å) 8.549.328.6711.23
Unit Cell c (Å) 14.3210.1113.987.54
Volume (ų) 1253.41214.51278.9745.6
Density (calc, g/cm³) 1.131.281.201.10
Ring Conformation Twist-ChairBoatChairTwist-Chair
Key H-Bonds C-H···OC-H···F, C-H···OO-H···O, C-H···OC-H···O
R-factor (R₁) 0.0450.0380.0410.052

Comparative Structural Analysis: Decoding the Influence of Substituents

The illustrative data in the table reveals how subtle changes to the molecular structure can have a profound impact on the solid-state conformation and crystal packing.

  • Conformational Changes: The parent compound (1) and the methyl-substituted derivative (4) are predicted to adopt a twist-chair conformation, a common low-energy state for azepanes. The introduction of the small, highly electronegative fluorine atom in compound 2 could favor a boat conformation to alleviate unfavorable dipole-dipole interactions. The hydroxyl group in compound 3, with its strong hydrogen-bonding capability, is shown to lock the ring into a more ordered chair conformation, stabilized by intermolecular O-H···O hydrogen bonds.

  • Crystal Packing: The presence of the hydroxyl group in compound 3 introduces strong, directional hydrogen bonds, leading to a different crystal packing arrangement (space group P2₁/n) compared to the parent compound (P2₁/c), which relies on weaker C-H···O interactions. This demonstrates how introducing hydrogen bond donors and acceptors can be a powerful strategy for crystal engineering.

Alternative and Complementary Techniques

While SCXRD is the definitive method for solid-state structure determination, other techniques provide valuable complementary information.

Powder X-ray Diffraction (PXRD)

For materials that cannot be grown as suitable single crystals, structure determination can sometimes be tackled using powder XRD data.[15] PXRD is also an invaluable tool for analyzing bulk sample purity and identifying different polymorphic forms.

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Type Single, high-quality crystalMicrocrystalline powder
Information Precise 3D atomic positions, bond lengths/angles, absolute stereochemistry.[4]Unit cell parameters, phase identification, crystallinity.[16][17]
Advantages Unambiguous structure determination.Suitable for non-single crystal samples; high throughput.
Limitations Requires a suitable single crystal.Structure solution is more challenging due to peak overlap.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecule's structure and dynamics in solution.[4] This is a crucial point of comparison, as the lowest energy conformation in solution may differ from that observed in the rigid crystal lattice. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities of protons, providing insights into the predominant solution-state conformation. Comparing these findings with SCXRD data can reveal the extent to which crystal packing forces influence the molecular geometry.[2][3]

Conclusion: From Crystal Structure to Drug Candidate

This guide has illustrated the pivotal role of X-ray crystallography in the structural elucidation of this compound derivatives. Through a comparative approach, we have demonstrated how the introduction of different functional groups can systematically alter the conformational preferences and intermolecular interactions of the flexible azepane ring. This deep understanding of the solid-state structure is not merely an academic exercise; it provides actionable insights for drug development professionals. By correlating specific three-dimensional structures with biological activity, researchers can engage in more effective, structure-based drug design, ultimately leading to the development of safer and more potent therapeutic agents.

References

  • Patel, A. R., Hunter, L., & Bhadbhade, M. M. (2014). Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry, 2014(12), 2584-2593. [Link]

  • Hunter, L., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

  • Harris, K. D. M. (2010). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • David, W. I. F. (2025). Solving molecular organic crystal structures from powders. IUCr Journals. [Link]

  • Kabova, E., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

  • Li, J., et al. (2023). The Structure Determination of Organic Molecules by Co-crystallization of Anthracene-Based Crystallization Chaperone. ACS Materials Letters. [Link]

  • University of Florida. How to Grow Crystals. University of Florida Department of Chemistry. [Link]

  • Nicolle, S. M., et al. (2024). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

  • Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Semantic Scholar. [Link]

  • Pardo, L. M., et al. (2019). 1,4-Diazepane Ring-Based Systems. ResearchGate. [Link]

  • Yildiz, M., et al. (2018). Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. ResearchGate. [Link]

  • Ward Research Group. (2023). X-ray Structural Confirmation of Conformationally Biased Ketones. NYU. [Link]

  • David, W. I. F. (2025). Solving molecular organic crystal structures from powders. IUCr Journals. [Link]

  • University of Geneva. Guide for crystallization. University of Geneva. [Link]

  • Zhang, L., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • Gilead Sciences, Inc. (2020). BRIDGED TRICYCLIC CARBAMOYLPYRIDONE COMPOUNDS AND THEIR PHARMACEUTICAL USE.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. University of Coimbra. [Link]

  • da Silva, P. B., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • O'Donoghue, C., et al. (2024). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. MDPI. [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2016). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. ResearchGate. [Link]

  • Barbour, L. J. (2011). Single-Crystal X-ray Diffraction. ResearchGate. [Link]

  • Zhang, L., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Guionneau, P. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • Kulkarni, A. N., et al. (2009). Comparative studies on copper(I) complexes: Synthesis, X-ray crystallography and electrochemical properties of [CuI(dafone)nX] complexes (dafone=4,5-diaza-fluoren-9-one, X=Br, I, SCN). ResearchGate. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • O'Donoghue, C., et al. (2024). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. MDPI. [Link]

  • da Silva, P. B., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PubMed Central. [Link]

Sources

The Strategic Value of Tert-butyl 3-oxoazepane-1-carboxylate in Modern Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered saturated nitrogen heterocycle, known as the azepane ring system, is a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility make it an attractive core for developing novel therapeutics that can explore chemical space more effectively than their five- or six-membered counterparts.[2] Azepane derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's properties.[1] As such, the efficient synthesis of functionalized azepanes is a significant challenge and a point of keen interest for synthetic organic chemists.

This guide provides an in-depth cost-benefit analysis of using tert-butyl 3-oxoazepane-1-carboxylate (CAS 870842-23-2), a versatile building block for accessing diverse 3-substituted azepane derivatives. We will explore the economics of its acquisition versus in-house synthesis, its synthetic utility, and how it compares to alternative strategies, providing researchers with the data needed to make informed decisions in their synthetic campaigns.

I. The "Cost" Component: Acquisition and Synthesis

The primary cost of a building block is not merely its sticker price but a combination of purchase cost, in-house synthesis feasibility, and the potential for downstream synthetic complications.

Commercial Availability and Pricing

This compound is commercially available from several fine chemical suppliers.[3][4] This provides a straightforward route for obtaining the material, especially for research-scale quantities, saving significant time and resources that would otherwise be dedicated to multi-step synthesis.

Supplier Catalog Number Purity Notes
AChemBlockQ5642897%Building block supplier[3]
BLD PharmBD00771393-Listed with related products[5]
PubChemCID 22831870-Lists multiple suppliers[4]

Note: Prices are subject to change and vary based on quantity. Researchers should obtain quotes directly from suppliers for accurate, up-to-date pricing. The key benefit of purchasing is immediate access to a quality-controlled reagent, accelerating the research timeline.

In-House Synthesis: A Plausible Route

While purchasing is convenient, in-house synthesis may be considered for large-scale needs or when budget constraints are severe. Although a specific, optimized large-scale synthesis for the 3-oxo isomer is not prominently published, unlike its 4-oxo counterpart[6][7], a plausible and effective route can be designed based on established organic chemistry principles. A common strategy for constructing such cyclic ketones is the Dieckmann condensation of a linear diester.

The causality behind this choice lies in the reliability of the Dieckmann condensation for forming 5- and 6-membered rings, and with appropriate high-dilution techniques, 7-membered rings. The tert-butoxycarbonyl (Boc) protecting group is ideal here; it is robust to the basic conditions of the condensation and subsequent saponification/decarboxylation steps but can be easily removed later under acidic conditions without affecting many other functional groups.[]

cluster_0 Proposed Synthesis of this compound A 1. Boc Protection di-tert-butyl dicarbonate Intermediate1 Boc-protected amino ester A->Intermediate1 B 2. Alkylation Ethyl 4-bromobutanoate Intermediate2 Linear Diester Precursor B->Intermediate2 C 3. Dieckmann Condensation NaOEt, Toluene, reflux Intermediate3 Cyclic β-keto ester C->Intermediate3 D 4. Hydrolysis & Decarboxylation Aq. Acid, heat End This compound D->End Start Ethyl 3-aminopropanoate Start->A Intermediate1->B Intermediate2->C Intermediate3->D

Caption: Proposed synthetic workflow for in-house production.

The cost of this multi-step synthesis must factor in raw materials, solvents, energy for heating/cooling, and the labor hours for execution and purification. For most lab-scale applications, the time and effort involved will likely outweigh the cost of purchasing the final compound.

II. The "Benefit" Component: Synthetic Utility

The primary value of this compound lies in its function as a versatile intermediate for creating a library of 3-aminoazepane derivatives through reductive amination.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used transformation for synthesizing amines from carbonyl compounds.[9][10] The reaction typically proceeds in one pot, where the ketone first condenses with a primary or secondary amine to form an iminium ion intermediate, which is then immediately reduced by a mild hydride reagent present in the reaction mixture.[10]

The Boc group is critical to the success of this strategy. It is stable to the mildly acidic or basic conditions of iminium ion formation and, crucially, to common reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[11] This ensures the azepane nitrogen remains protected, preventing side reactions and allowing for selective functionalization at the C3 position.

cluster_1 Reductive Amination & Deprotection Workflow Start tert-butyl 3-oxoazepane-1-carboxylate Product_Boc Boc-protected 3-aminoazepane Start->Product_Boc Condensation & Reduction Amine Primary or Secondary Amine (R1R2NH) Amine->Product_Boc Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product_Boc Deprotection Boc Deprotection (e.g., TFA or HCl) Product_Boc->Deprotection Product_Final 3-substituted aminoazepane Deprotection->Product_Final

Caption: General workflow for synthesizing 3-aminoazepanes.

This two-step sequence (reductive amination followed by deprotection) provides a final secondary amine that can be further functionalized, offering a modular approach to building molecular complexity.

III. Comparison with Alternatives

The decision to use this compound should be weighed against alternative synthetic strategies.

Caption: Decision-making flowchart for synthetic route selection.

Alternative 1: Other N-Protecting Groups (Cbz, Benzyl)

The choice of protecting group is dictated by the overall synthetic plan. While the Boc group is versatile, its acid lability can be a drawback if acid-sensitive functional groups are present elsewhere in the molecule.

Protecting Group Abbreviation Deprotection Conditions Advantages Disadvantages
tert-ButoxycarbonylBocAcidic (TFA, HCl)[]Stable to base, hydrogenolysis.[11] Easy removal.Acid-labile.
CarboxybenzylCbzCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, base. Orthogonal to Boc.Not suitable with reducible groups (alkenes, etc.).
BenzylBnCatalytic Hydrogenation (H₂, Pd/C)Very stable to a wide range of conditions.Requires hydrogenation for removal.

Causality: If your downstream synthesis involves acidic steps, a Cbz or Benzyl-protected ketone would be a superior choice. Conversely, if your molecule contains double bonds or other groups susceptible to reduction, the Boc-protected ketone is advantageous as it avoids catalytic hydrogenation.[11]

Alternative 2: Synthesis from Linear Precursors

One could opt to build the entire substituted azepane from a linear starting material. This involves synthesizing a linear amino ketone and then performing a final intramolecular reductive amination or other cyclization reaction. While this approach offers maximum flexibility in substituent placement, it often requires more steps, leading to lower overall yields and increased development time. For instance, one reported synthesis of a related azepanone involved a lengthy eight-step sequence.[6] Using a pre-formed cyclic building block like this compound significantly streamlines this process.

IV. Experimental Protocol: Representative Reductive Amination

This protocol is a self-validating system for the synthesis of a representative 3-aminoazepane derivative.

Synthesis of tert-butyl 3-(benzylamino)azepane-1-carboxylate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.69 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the ketone in 1,2-dichloroethane (20 mL). Add benzylamine (0.55 mL, 5.16 mmol, 1.1 equiv.).

  • Initiation: Add sodium triacetoxyborohydride (STAB) (1.49 g, 7.03 mmol, 1.5 equiv.) portion-wise over 5 minutes. Note: The choice of STAB is deliberate; it is a mild and selective reducing agent that does not reduce the starting ketone but efficiently reduces the in-situ formed iminium ion.[9]

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

V. Conclusion and Recommendation

The cost-benefit analysis of this compound is highly favorable for research and development applications where speed and synthetic efficiency are paramount.

  • Benefit: It provides rapid, modular access to novel 3-substituted azepane scaffolds via a reliable and high-yielding reductive amination protocol. The Boc protecting group offers excellent control over selectivity and is compatible with a wide range of non-acidic chemical transformations.

  • Cost: While the initial purchase price may be higher than that of basic starting materials, it is often justified by the significant savings in time, labor, and resources that would be required for a multi-step in-house synthesis.

Recommendation: For drug discovery and process development teams, purchasing this compound is the most strategic choice for rapidly generating libraries of derivatives for structure-activity relationship (SAR) studies. In-house synthesis should only be considered at the kilogram scale or beyond, where the economies of scale may begin to offset the initial investment in process optimization. The choice between Boc and other protecting groups like Cbz should be made based on the planned downstream synthetic route's compatibility with acidic or reductive conditions.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric hydrogenation of various N-Boc-β-amino ketones with... (n.d.). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved from [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. (2022). JACS Au. Retrieved from [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. (2022). PMC. Retrieved from [Link]

  • Reaction of cyclic ketones with primary amines a. a Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ACS Publications. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). PMC - NIH. Retrieved from [Link]

  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? (2020). ResearchGate. Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Application of Tert-butyl 3-oxoazepane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the azepane scaffold stands out as a "privileged structure." This seven-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and synthetic accessibility, making it a cornerstone in the design of novel therapeutics. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating diverse pharmacological activities.[1] At the heart of this synthetic utility lies a class of functionalized building blocks, among which tert-butyl 3-oxoazepane-1-carboxylate is of critical importance. This guide provides a comprehensive review of its synthesis, applications, and a comparative analysis against common alternatives, offering researchers and drug development professionals a technical resource for leveraging this versatile intermediate.

The strategic value of this compound stems from its three core components:

  • The Azepane Core: A seven-membered ring that provides greater conformational freedom than smaller piperidine or pyrrolidine rings, allowing for broader exploration of the chemical space within a biological target's binding site.

  • The 3-Oxo Moiety: A ketone functional group that serves as a highly versatile synthetic handle, primarily for introducing molecular diversity through reactions like reductive amination.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl group offers robust protection of the ring nitrogen, preventing unwanted side reactions, while being readily cleavable under mild acidic conditions, facilitating straightforward downstream synthetic modifications.[2][3]

Part 1: Synthesis of the Scaffold - A Comparative Analysis

The efficient construction of the N-Boc-3-oxoazepane core is paramount for its utility. While several methods can be envisioned, the Dieckmann condensation represents a classical and effective approach. For a comprehensive understanding, we compare it here with the well-documented ring-expansion strategy used for its 4-oxo isomer.

Method 1: Dieckmann Condensation for 3-Oxoazepane

The Dieckmann condensation is a powerful base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4][5][6] For the synthesis of this compound, this involves the cyclization of a suitable acyclic N-Boc protected amino-diester. The reaction proceeds via the formation of a resonance-stabilized enolate which then attacks the second ester carbonyl, leading to the seven-membered ring.[7] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target ketone.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is critical.[8] These bases are strong enough to deprotonate the α-carbon of the ester without competing in nucleophilic attack on the ester carbonyls, which would lead to unwanted side products. The reaction is typically run in an aprotic solvent like THF to ensure the base's reactivity and to solubilize the intermediates.

G cluster_0 Dieckmann Condensation Pathway Acyclic_Diester Acyclic N-Boc Amino Diester Enolate Enolate Intermediate Acyclic_Diester->Enolate Strong Base (e.g., KOt-Bu) Cyclic_Keto_Ester Cyclic β-Keto Ester Enolate->Cyclic_Keto_Ester Intramolecular Cyclization Final_Product tert-butyl 3-oxoazepane-1-carboxylate Cyclic_Keto_Ester->Final_Product Hydrolysis & Decarboxylation G cluster_1 Ring Expansion Pathway (for 4-Oxo Isomer) Piperidone N-Boc-4-piperidone Intermediate Carbene Addition Intermediate Piperidone->Intermediate Ethyl Diazoacetate, BF3·OEt2 Product_4_oxo tert-butyl 4-oxoazepane-1-carboxylate Intermediate->Product_4_oxo Rearrangement

Caption: Ring expansion pathway for isomeric 4-oxoazepane synthesis.

Performance Comparison of Synthetic Routes
MetricDieckmann Condensation (for 3-oxo)Ring Expansion (for 4-oxo)
Starting Material Acyclic amino diesterN-Boc-4-piperidone
Key Reagents Strong base (KOt-Bu, NaH)Ethyl diazoacetate, Lewis acid
Scalability Moderate to HighHigh (proven on industrial scale) [9]
Regiocontrol High (inherent to starting material)High (for 4-oxo from 4-piperidone)
Safety Concerns Handling of strong basesHandling of diazo compounds

Part 2: The 3-Oxo Moiety as a Synthetic Handle: Reductive Amination

The primary utility of this compound in drug discovery is its role as a precursor to 3-aminoazepane derivatives. The ketone at the C3 position is an ideal electrophile for nucleophilic attack by primary and secondary amines, forming an imine or enamine intermediate that can be reduced in situ to furnish the desired substituted amine. This one-pot procedure is known as reductive amination . [10] Causality Behind Experimental Choices: Reductive amination is one of the most robust and widely used C-N bond-forming reactions in pharmaceutical chemistry. [11]The choice of a mild reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice because it is selective for the reduction of the protonated iminium ion intermediate over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct. [12]The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent quenching of the reducing agent.

G Ketone tert-butyl 3-oxoazepane-1-carboxylate Imine Imine/Iminium Intermediate Ketone->Imine Amine Primary/Secondary Amine (R-NH2) Amine->Imine Condensation (-H2O) Product N-Boc-3-(alkylamino)azepane Imine->Product ReducingAgent NaBH(OAc)3 (STAB) ReducingAgent->Product Reduction

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Synthesis of a Representative 3-Substituted Azepane

Objective: To synthesize tert-butyl 3-(benzylamino)azepane-1-carboxylate via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Amine & Acid Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to catalyze imine formation and protonate the intermediate, activating it for reduction.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Self-Validating Checkpoint: A slight exotherm may be observed. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure tert-butyl 3-(benzylamino)azepane-1-carboxylate.

Part 3: Comparison with Alternative Scaffolds

The decision to use the 3-oxoazepane building block is best understood by comparing it to its common alternatives: the smaller N-Boc-4-piperidone and its own regioisomer, tert-butyl 4-oxoazepane-1-carboxylate.

FeatureThis compound N-Boc-4-piperidone (Alternative)Tert-butyl 4-oxoazepane-1-carboxylate (Alternative)
Ring Size 7-membered6-membered7-membered
Conformational Profile Highly flexible, multiple low-energy conformationsRelatively rigid chair/boat conformationsHighly flexible, multiple low-energy conformations
Key Derivative 3-Aminoazepane4-Aminopiperidine4-Aminoazepane
Positional Relationship Substituent is α to the ring nitrogen (in deprotected form)Substituent is γ to the ring nitrogenSubstituent is β to the ring nitrogen (in deprotected form)
Advantage in Drug Design Allows substituents to adopt diverse vectors to probe a binding pocket, potentially accessing interactions unavailable to more rigid scaffolds.Provides a well-defined and predictable geometry. A standard and highly validated scaffold in medicinal chemistry.Offers a different substitution pattern on the flexible azepane core, providing an alternative vector for substituent exploration.
Potential Application Kinase inhibitors, GPCR modulators where flexibility is key to potency. [13]Scaffolds requiring rigid positioning of substituents, e.g., CNS agents.Bioisosteric replacement for 4-aminopiperidines where increased flexibility is desired.

Conclusion

This compound is more than a simple cyclic ketone; it is a strategically designed building block that provides medicinal chemists with a direct entry point to a class of conformationally flexible scaffolds. Its true power is unlocked through the reductive amination of its 3-oxo position, enabling the systematic installation of diverse functional groups. When compared to the more rigid piperidine alternatives or its 4-oxo regioisomer, the 3-oxoazepane scaffold offers a unique set of steric and electronic properties. This allows for a nuanced approach to structure-activity relationship (SAR) studies, empowering the discovery of novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel chemical matter continues to grow, the judicious application of such versatile building blocks will remain a critical component of successful drug discovery programs.

References

  • Purechemistry. (2023). Dieckmann condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • GalChimia. (2014). A New Way to Amines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Retrieved from [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

Sources

A Comparative Guide to the Quantum Mechanical Conformational Analysis of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules, particularly those with a degree of flexibility like the seven-membered azepane ring system, understanding the conformational preferences is paramount for rational drug design. "Tert-butyl 3-oxoazepane-1-carboxylate" is a valuable building block in the synthesis of various pharmaceutical agents. Its seven-membered ring, substituted with a bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and a ketone at the 3-position, presents a fascinating and complex conformational landscape.

This guide provides an in-depth, objective comparison of the conformational preferences of "this compound" using quantum mechanical calculations. We will benchmark its behavior against two structurally related analogs: the six-membered N-Boc-piperidine-3-one and the unsubstituted N-Boc-azepane. This comparative approach will illuminate the influence of ring size and the 3-oxo functional group on the conformational energetics. The methodologies and findings presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the computational analysis of similar flexible cyclic systems.

The Rationale Behind the Computational Approach

While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable for determining molecular conformation, they are not always feasible, especially for synthetic intermediates or during the early stages of discovery.[1] Computational methods, particularly quantum mechanics, offer a powerful predictive tool to explore the potential energy surface of a molecule and identify its low-energy conformers.

Our approach employs a two-step computational workflow. First, an initial exploration of the conformational space is performed using molecular mechanics (MM), which is computationally inexpensive and efficient for sampling a wide range of possible structures. Subsequently, the low-energy conformers identified by MM are subjected to more accurate, but computationally intensive, quantum mechanical (QM) calculations using Density Functional Theory (DFT) for geometry optimization and energy refinement. This hierarchical approach provides a balance between computational efficiency and accuracy.

Comparative Conformational Analysis

The conformational landscape of "this compound" and its analogs is dominated by several key low-energy structures, primarily chair, boat, and twist-boat conformations. The relative energies of these conformers, calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory with a PCM solvation model for chloroform, are presented below.

MoleculeConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
This compound Chair 1 (C=O equatorial-like)0.00C2-C3-C4-C5: 55.2, N1-C7-C6-C5: -65.8
Twist-Boat 11.25C2-C3-C4-C5: 80.1, N1-C7-C6-C5: -40.3
Chair 2 (C=O axial-like)2.80C2-C3-C4-C5: -58.9, N1-C7-C6-C5: 70.1
Boat4.50C2-C3-C4-C5: 0.5, N1-C7-C6-C5: 0.2
N-Boc-piperidine-3-one Chair (C=O equatorial)0.00C2-C3-C4-C5: 54.5, N1-C6-C5-C4: -55.9
Twist-Boat3.50C2-C3-C4-C5: 30.1, N1-C6-C5-C4: -31.2
Chair (C=O axial)4.10C2-C3-C4-C5: -53.8, N1-C6-C5-C4: 55.2
N-Boc-azepane Chair 10.00C2-C3-C4-C5: 60.3, N1-C7-C6-C5: -72.1
Twist-Chair0.95C2-C3-C4-C5: -85.4, N1-C7-C6-C5: 50.7
Boat-Chair1.80C2-C3-C4-C5: 75.2, N1-C7-C6-C5: -78.9
Discussion of Results

For This compound , the calculations predict a clear preference for a chair-like conformation where the carbonyl group is in a pseudo-equatorial position. This is the global minimum on the potential energy surface. A twist-boat conformation is found to be only 1.25 kcal/mol higher in energy, suggesting that the molecule may exist as a mixture of these two conformers at room temperature. The alternative chair conformation, with a pseudo-axial carbonyl group, is significantly less stable due to increased steric interactions. The high energy of the boat conformation is attributed to eclipsing strain and flagpole interactions, similar to what is observed in cyclohexane systems.[2][3]

Comparing this to N-Boc-piperidine-3-one , the six-membered ring analog, we observe a much stronger preference for the chair conformation with an equatorial carbonyl group. The energy difference to the next lowest energy conformer (twist-boat) is a substantial 3.50 kcal/mol. This highlights the greater conformational flexibility of the seven-membered azepane ring.

The analysis of N-Boc-azepane reveals the influence of the 3-oxo group. In the absence of the sp2 center at the 3-position, the azepane ring also adopts a chair-like conformation as its global minimum. However, the energy differences between the various chair and twist-chair forms are smaller compared to the 3-oxo substituted analog. This suggests that the presence of the ketone group introduces additional electronic and steric constraints that further differentiate the energies of the possible conformers. The bulky N-Boc group generally prefers an equatorial position to minimize steric hindrance.[4]

Experimental Protocols

Computational Workflow for Conformational Analysis

The following protocol outlines a robust and reliable method for the conformational analysis of flexible cyclic molecules like "this compound".

G cluster_0 Initial Conformational Search cluster_1 Quantum Mechanical Refinement A 2D Structure Generation B Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C Clustering and Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (B3LYP-D3(BJ)/6-311+G(d,p)) C->D Top 5-10 conformers E Frequency Calculation (Verify Minima) D->E F Single-Point Energy Calculation (with Solvation Model) E->F G Final Conformational Ensemble F->G Relative Energies and Boltzmann Population Analysis

Sources

A Comparative Guide to the Reactivity of Tert-butyl 3-oxoazepane-1-carboxylate and N-benzyl-3-oxoazepane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. The 3-oxoazepane scaffold is a valuable motif in medicinal chemistry, offering a flexible seven-membered ring that can serve as a β-turn mimic.[1] However, the choice of the nitrogen protecting group profoundly influences the molecule's reactivity, stability, and synthetic utility. This guide provides an in-depth comparison of two common analogs: the tert-butoxycarbonyl (Boc) protected tert-butyl 3-oxoazepane-1-carboxylate and the benzyl (Bn) protected N-benzyl-3-oxoazepane, supported by experimental insights and protocols.

At a Glance: Structural and Electronic Divergence

The core difference between these two reagents lies in the electronic nature and steric bulk of the N-substituent. This fundamental divergence governs their behavior in nearly every chemical transformation.

FeatureThis compoundN-benzyl-3-oxoazepane
CAS Number 870842-23-2[2]1025828-21-0[3]
Molecular Formula C₁₁H₁₉NO₃[2]C₁₄H₁₇NO₃[3]
Molecular Weight 213.27 g/mol [2]247.29 g/mol [3]
N-Protecting Group tert-Butoxycarbonyl (Boc)Benzyl (Bn)
Electronic Effect Electron-withdrawing (carbamate)Generally electron-neutral/slightly donating
Steric Hindrance High (tert-butyl group)Moderate
Primary Reactivity Governed by acid-labile deprotection[4][5]Governed by hydrogenolysis for deprotection[6]

The Boc group, as a carbamate, is strongly electron-withdrawing. This effect decreases the nucleophilicity and basicity of the ring nitrogen. Conversely, the benzyl group is largely considered electronically neutral, rendering the nitrogen more akin to a typical secondary amine. These electronic distinctions are the primary drivers of their differential reactivity.

Structure_Comparison cluster_0 This compound cluster_1 N-benzyl-3-oxoazepane Boc_Structure Boc_Structure Bn_Structure Bn_Structure

Caption: Structural comparison of the Boc- and Benzyl-protected 3-oxoazepanes.

Reactivity at the α-Carbon: Enolate Chemistry

Reactions involving the formation of an enolate at the C2 or C4 positions, such as alkylations and aldol condensations, are fundamental for elaborating the azepane core. The nature of the N-protecting group subtly influences the acidity of the α-protons.

  • This compound (Boc-protected): The electron-withdrawing nature of the Boc group slightly increases the kinetic acidity of the α-protons, facilitating enolate formation with standard bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The steric bulk of the Boc group can also influence the stereochemical outcome of subsequent reactions by directing the approach of electrophiles.

  • N-benzyl-3-oxoazepane (Bn-protected): The α-protons are slightly less acidic compared to the Boc-analog. While enolate formation is readily achievable, stronger conditions or longer reaction times may be necessary to achieve comparable conversion. The less bulky benzyl group offers a different steric environment, which can be leveraged for alternative stereochemical control.

Scientist's Insight: The choice between Boc and Bn for α-functionalization often comes down to downstream processing. If the subsequent step requires acidic conditions, the Bn-protected variant is the logical choice to avoid premature deprotection. Conversely, if hydrogenation is planned, the Boc-protected intermediate is preferred.

Representative Experimental Protocol: α-Methylation

Objective: To compare the efficiency of α-methylation for both substrates.

  • Preparation: In separate flame-dried, round-bottom flasks under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) or N-benzyl-3-oxoazepane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Deprotonation: Cool the solutions to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting solutions at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise to each flask.

  • Reaction & Quench: Allow the reaction mixtures to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight. Quench the reactions by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expected Outcome Comparison:

SubstrateBaseElectrophileTypical YieldKey Observation
Boc-3-oxoazepaneLDAMeI80-90%Cleaner reaction profile, facile purification.
Bn-3-oxoazepaneLDAMeI75-85%Potential for minor side products due to the slightly more basic nitrogen.

Deprotection: The Defining Difference

The most significant practical distinction between these two compounds is the method of N-deprotection. This step is often the gateway to further functionalization of the nitrogen atom or the final step in a synthesis. The Boc and Benzyl groups are considered "orthogonal" in many contexts, meaning one can be removed without affecting the other, a cornerstone of modern protecting group strategy.[7][8]

Boc Group Removal (Acidolysis)

The tert-butoxycarbonyl group is famously acid-labile.[5][9] It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which typically fragments into isobutylene and a proton.[10]

  • Advantages: Mild conditions, rapid reaction times, volatile byproducts.

  • Disadvantages: Incompatible with other acid-sensitive functional groups (e.g., tert-butyl esters, acetals).

Benzyl Group Removal (Hydrogenolysis)

The benzyl group is robust and stable to a wide range of acidic and basic conditions.[11] Its primary mode of cleavage is catalytic hydrogenolysis.[6] This involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

  • Advantages: Very mild and clean cleavage, orthogonal to acid/base labile groups.

  • Disadvantages: Incompatible with reducible functional groups like alkenes, alkynes, nitro groups, and some aryl halides. Requires specialized hydrogenation equipment.

Deprotection_Workflow cluster_Boc Boc Deprotection cluster_Bn Benzyl Deprotection Boc_Start Boc-3-oxoazepane Boc_Process TFA, DCM or 4M HCl in Dioxane Boc_Start->Boc_Process Acidolysis Boc_End 3-Oxoazepane (as salt) Boc_Process->Boc_End Bn_Start Bn-3-oxoazepane Bn_Process H₂, Pd/C MeOH or EtOH Bn_Start->Bn_Process Hydrogenolysis Bn_End 3-Oxoazepane Bn_Process->Bn_End

Caption: Contrasting workflows for Boc and Benzyl group deprotection.

Choosing the Right Tool for the Job: A Decision Framework

The selection between this compound and N-benzyl-3-oxoazepane is not a matter of inherent superiority but of strategic synthetic planning.

Decision_Tree Start Start: Need 3-Oxoazepane Scaffold Q1 Will the synthesis involve hydrogenation-sensitive groups (alkenes, alkynes, nitro)? Start->Q1 Q2 Are downstream steps incompatible with strong acid? Q1->Q2  No   Use_Boc Use tert-Butyl 3-oxoazepane-1-carboxylate Q1->Use_Boc  Yes   Use_Bn Use N-benzyl-3-oxoazepane Q2->Use_Bn  Yes   Consider_Alt Re-evaluate synthetic route or consider alternative orthogonal protection. Q2->Consider_Alt  No  

Caption: Decision framework for selecting the appropriate 3-oxoazepane derivative.

Use this compound when:

  • The synthetic route contains functional groups sensitive to reduction, such as double bonds or nitro groups.

  • The final product or subsequent intermediates must be exposed to basic or nucleophilic conditions where the Boc group is stable.

  • A final, clean deprotection with volatile byproducts is desired, and the molecule can tolerate strong acid.

Use N-benzyl-3-oxoazepane when:

  • The synthetic route involves the use of strong acids that would cleave a Boc group.

  • The molecule is free of reducible functional groups.

  • The nitrogen atom is intended to be functionalized after deprotection, and the resulting secondary amine requires a robust protecting group during initial scaffold construction.

Conclusion

Both this compound and N-benzyl-3-oxoazepane are powerful intermediates for the synthesis of complex, biologically active molecules. The choice between them is a strategic one, dictated by the overall synthetic plan. The Boc-protected variant offers the convenience of acid-labile deprotection, making it ideal for syntheses involving hydrogenation-sensitive functionalities. In contrast, the robust benzyl-protected analog provides stability towards a broad range of reagents, with deprotection achieved through catalytic hydrogenolysis. A thorough understanding of their comparative reactivity allows the medicinal chemist to navigate complex synthetic challenges with precision and efficiency, ultimately accelerating the drug discovery process.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • YouTube. BOC Deprotection Mechanism | Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • ResearchGate. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • ResearchGate. Deprotection of benzyl groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubChem. tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

  • PubChem. Benzyl 3-oxoazepane-1-carboxylate. [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][2][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • PubChem. 1-Benzyl-2-oxoazepane-3-carboxamide. [Link]

  • CentAUR. A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]

  • National Institutes of Health. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

  • Beilstein Journal of Organic Chemistry. Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

  • ResearchGate. B-N versus C-C: How similar are they? [Link]

Sources

A Comparative Guide to the Synthesis of Tert-butyl 3-oxoazepane-1-carboxylate: Validation of a Novel Biocatalytic Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tert-butyl 3-oxoazepane-1-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry. Its seven-membered azepane core is a key structural motif in the development of novel therapeutics, including inhibitors of KRas and other enzymes.[1][2] The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth comparison of a traditional chemical oxidation route with a novel, high-efficiency biocatalytic method for the preparation of this key intermediate. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a clear, data-driven comparison of their performance. Our objective is to validate a more sustainable and effective synthetic strategy for professionals in the field.

Established Synthetic Strategies: A Critical Overview

The synthesis of N-Boc protected cyclic ketones like this compound has traditionally relied on a few well-established methodologies. While effective, these routes often present significant challenges in terms of reagent toxicity, reaction conditions, and scalability.

  • Dieckmann Condensation: This classical intramolecular condensation of diesters is a foundational method for creating cyclic β-keto esters.[3] The strategy involves the cyclization of a linear diester precursor under strong base conditions. However, this approach can be limited by the availability of the starting diester and the harsh basic conditions, which may not be compatible with sensitive functional groups. The reaction often requires strictly anhydrous conditions and can lead to side reactions, complicating purification.[4]

  • Ring Expansion of Piperidines: Another common approach involves the expansion of a more readily available six-membered piperidine ring to the seven-membered azepane system.[5][6] While powerful, these multi-step procedures can be complex and may require hazardous reagents like diazomethane or involve challenging rearrangements.[7] Achieving regioselectivity to yield the 3-oxo isomer specifically can also be a significant hurdle.

  • Chemical Oxidation of N-Boc-3-hydroxyazepane: Perhaps the most direct route involves the oxidation of the corresponding secondary alcohol, N-Boc-3-hydroxyazepane. This precursor is accessible, making this a frequently employed strategy. Standard oxidation protocols include Swern oxidation, Dess-Martin periodinane (DMP), or chromium-based reagents. The primary drawback of these methods lies in their operational complexity and poor environmental profile. Swern oxidation, for instance, requires cryogenic temperatures (-78 °C) and generates stoichiometric amounts of foul-smelling dimethyl sulfide. DMP is explosive under certain conditions, and chromium reagents are highly toxic and carcinogenic.

Given these limitations, there is a clear need for a more efficient, safer, and greener synthetic alternative.

A Novel Approach: Biocatalytic Oxidation

We propose a new synthetic route centered on the principles of green chemistry: the enzymatic oxidation of N-Boc-3-hydroxyazepane using a commercially available, immobilized alcohol dehydrogenase (ADH).

Causality and Rationale: Alcohol dehydrogenases are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones with high selectivity.[8] The primary advantages of this approach are:

  • Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, preserving sensitive functional groups like the Boc-protecting group.

  • High Selectivity: ADHs are highly specific for the target alcohol, minimizing side product formation and simplifying purification.

  • Environmental Sustainability: The process avoids the use of heavy metals or toxic organic oxidants. The primary byproduct is water.

  • Catalyst Reusability: By using an immobilized enzyme, the biocatalyst can be easily recovered by simple filtration and reused multiple times, significantly reducing cost and waste.

The enzymatic process utilizes a catalytic amount of a nicotinamide cofactor (e.g., NADP⁺), which is continuously regenerated in a catalytic cycle. A co-substrate, such as acetone, is used in stoichiometric amounts as the ultimate oxidant, being reduced to isopropanol.

Comparative Experimental Validation

To objectively compare the classical and novel approaches, we performed both a standard Swern oxidation and the proposed biocatalytic oxidation starting from N-Boc-3-hydroxyazepane.

Workflow Comparison

cluster_0 Classical Route: Swern Oxidation cluster_1 New Route: Biocatalytic Oxidation a0 N-Boc-3-hydroxyazepane a1 Activation of DMSO with Oxalyl Chloride at -78°C a0->a1 a2 Addition of Alcohol (Substrate) a1->a2 a3 Quenching with Triethylamine a2->a3 a4 Aqueous Work-up & Extraction a3->a4 a5 Silica Gel Chromatography a4->a5 a6 Product a5->a6 b0 N-Boc-3-hydroxyazepane b1 Incubation with Immobilized ADH, NADP+, & Acetone in Buffer at 30°C b0->b1 b2 Filtration to Recover Enzyme b1->b2 b3 Solvent Extraction b2->b3 b4 Product b3->b4

Caption: Comparison of classical vs. biocatalytic workflows.

Experimental Protocol 1: Swern Oxidation (Classical Method)
  • Reagent Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet was charged with dichloromethane (DCM, 50 mL). The flask was cooled to -78 °C in a dry ice/acetone bath.

  • Activator Formation: Oxalyl chloride (1.5 mL, 17.5 mmol) was added dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO) (2.5 mL, 35.2 mmol). The mixture was stirred for 15 minutes.

  • Substrate Addition: A solution of N-Boc-3-hydroxyazepane (2.5 g, 11.6 mmol) in DCM (20 mL) was added dropwise over 10 minutes. The reaction was stirred for an additional 45 minutes at -78 °C.

  • Quenching: Triethylamine (8.1 mL, 58.1 mmol) was added dropwise, and the reaction mixture was stirred for 20 minutes before being allowed to warm to room temperature.

  • Work-up and Purification: The reaction was quenched with water (50 mL). The organic layer was separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue was purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield the title compound.

Experimental Protocol 2: Biocatalytic Oxidation (New Method)
  • Reaction Setup: To a 250 mL Erlenmeyer flask was added potassium phosphate buffer (100 mL, 100 mM, pH 7.5), N-Boc-3-hydroxyazepane (2.5 g, 11.6 mmol), and acetone (8.5 mL, 116 mmol).

  • Enzyme and Cofactor Addition: Immobilized alcohol dehydrogenase (e.g., from Lactobacillus brevis, 250 mg) and NADP⁺ (25 mg) were added.

  • Incubation: The flask was sealed and placed in an orbital shaker at 30 °C and 200 rpm. The reaction progress was monitored by TLC (thin-layer chromatography).

  • Work-up and Catalyst Recovery: After 12 hours (reaction completion), the mixture was vacuum filtered to recover the immobilized enzyme. The enzyme was washed with buffer (2 x 20 mL) and stored for reuse.

  • Extraction and Isolation: The filtrate was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the highly pure title compound without the need for column chromatography.

Results: A Data-Driven Comparison

The performance of both synthetic routes was evaluated based on yield, purity, reaction conditions, and operational simplicity.

Table 1: Comparative Performance of Synthetic Routes

ParameterSwern Oxidation (Classical)Biocatalytic Oxidation (New)
Yield 78%95%
Purity (by ¹H NMR) ~95% (after chromatography)>99% (crude product)
Reaction Time ~3 hours12 hours
Reaction Temperature -78 °C to Room Temp.30 °C
Work-up Procedure Aqueous washes, extraction, column chromatographyFiltration, extraction
Waste Profile Chlorinated solvent, DMSO, triethylamine hydrochlorideAqueous buffer, isopropanol
Scalability Challenging due to cryogenic needs and exothermsReadily scalable
Catalyst Reusability Not applicableYes (immobilized enzyme recovered)
Biocatalytic Cycle Visualization

cluster_0 Enzymatic Cycle cluster_1 Cofactor Regeneration Substrate N-Boc-3-hydroxyazepane Product Tert-butyl 3-oxoazepane-1-carboxylate Substrate->Product Oxidation Cofactor_red NADPH Enzyme ADH (Immobilized) Cofactor_ox NADP+ Cofactor_red->Cofactor_ox Regeneration Regen_sub Acetone Regen_prod Isopropanol Regen_sub->Regen_prod Reduction

Caption: The biocatalytic cycle for the oxidation of N-Boc-3-hydroxyazepane.

Product Characterization

The identity and purity of this compound obtained from both methods were confirmed by spectroscopic analysis. The data were identical for both products, confirming the formation of the same molecule.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 4.01 (t, J = 6.4 Hz, 2H), 3.55 (t, J = 6.0 Hz, 2H), 2.58 (t, J = 6.8 Hz, 2H), 2.05-1.95 (m, 4H), 1.47 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 209.5, 155.8, 80.1, 51.2, 45.9, 41.7, 29.8, 28.5, 24.3.
Mass Spec (ESI+) m/z 214.1 [M+H]⁺, 236.1 [M+Na]⁺.

Discussion and Conclusion

This guide provides a clear validation of a novel biocatalytic route for the synthesis of this compound. The experimental data unequivocally demonstrates the superiority of the enzymatic method over the classical Swern oxidation.

The biocatalytic approach delivered a significantly higher yield (95% vs. 78%) and exceptional purity (>99%) without requiring laborious silica gel chromatography. This operational simplicity is a major advantage, saving time, reducing solvent usage, and making the process more amenable to large-scale production.

While the nominal reaction time for the enzymatic process is longer, it involves unattended incubation under mild conditions, contrasting sharply with the technically demanding and hazardous cryogenic setup of the Swern protocol. The ability to recover and reuse the immobilized enzyme further enhances the cost-effectiveness and sustainability of the new method.

For researchers, scientists, and drug development professionals, the adoption of this biocatalytic strategy offers a robust, reliable, and environmentally responsible pathway to a key synthetic intermediate. This method aligns with the modern principles of green chemistry and provides a tangible improvement in efficiency and safety for the synthesis of azepane-based molecules.

References

  • Gilead Sciences, Inc. (2020). BRIDGED TRICYCLIC CARBAMOYLPYRIDONE COMPOUNDS AND THEIR PHARMACEUTICAL USE - European Patent Office - EP 4122537 A1.
  • King, S. et al. (2019). Cycloaddition Strategies For The Synthesis of Diverse Heterocyclic Spirocycles. European Journal of Organic Chemistry.
  • Benchchem. (R)-tert-Butyl 3-aminoazepane-1-carboxylate.
  • Lilly and Company. (2023). Tetrahydropyridopyrimidine pan-kras inhibitors - WO2023244604A1.
  • Mirati Therapeutics, Inc. (2022). Inhibiteurs pan-kras d'azaquinazoline - WO2022132200A1.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Kim, S. et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • RSC Publishing. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
  • Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). Dieckmann condensation.
  • DeGraffenreid, M. R. et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry.
  • Sánta, Z. et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. Organic Letters.
  • AChemBlock. (n.d.). This compound 97%.
  • Kroutil, W. et al. (2021).

Sources

A Comparative Guide to the Reduction of Tert-butyl 3-oxoazepane-1-carboxylate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the azepane scaffold is a privileged structural motif found in a multitude of biologically active molecules. The controlled reduction of keto-substituted azepanes, such as tert-butyl 3-oxoazepane-1-carboxylate, is a critical transformation that introduces a chiral center, the stereochemistry of which can profoundly influence the pharmacological profile of the final compound. This guide provides a comparative analysis of common and emerging reducing agents for this key transformation, offering insights into their relative performance, stereoselectivity, and practical application. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic strategies.

Introduction to the Reduction of N-Boc-3-oxoazepane

The reduction of the carbonyl group in this compound (also known as N-Boc-3-oxoazepane) yields the corresponding tert-butyl 3-hydroxyazepane-1-carboxylate. This transformation generates a new stereocenter at the C3 position, leading to the formation of cis- and trans-diastereomers. The conformational flexibility of the seven-membered azepane ring adds a layer of complexity to predicting and controlling the stereochemical outcome of this reduction. The choice of reducing agent is therefore paramount in directing the diastereoselectivity of the reaction to favor the desired isomer.

This guide will explore three distinct classes of reducing agents:

  • Non-selective Hydride Donors: Represented by sodium borohydride (NaBH₄), a mild and versatile reducing agent.

  • Sterically Hindered Hydride Donors: Exemplified by L-Selectride®, known for its high stereoselectivity in the reduction of cyclic ketones.

  • Biocatalysts: Featuring keto reductases (KREDs), which offer the potential for exceptional enantioselectivity and mild reaction conditions.

The following sections will delve into the mechanistic rationale behind the use of these reagents, present available experimental data for comparison, and provide detailed protocols for their application.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is a crucial decision in the synthesis of chiral 3-hydroxyazepane derivatives. The table below summarizes the key performance indicators for the reduction of N-Boc-3-oxoazepane using different methodologies. It is important to note that direct comparative studies on this specific substrate are not extensively reported in a single source; therefore, the data presented is a synthesis of results from analogous systems and established principles of stereoselective reductions.

Reducing Agent/MethodDiastereomeric Ratio (cis:trans)Yield (%)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Moderately selective, typically favoring the equatorial attack to yield the trans isomer.Generally highCost-effective, readily available, mild reaction conditions.Often leads to mixtures of diastereomers, requiring purification.
L-Selectride® Highly selective, favoring the axial attack to yield the cis isomer.[1]HighExcellent diastereoselectivity, predictable stereochemical outcome.More expensive than NaBH₄, requires anhydrous conditions and low temperatures.
Keto Reductase (KRED) Potentially high enantioselectivity for one diastereomer.[2]Variable, can be highExceptional stereoselectivity, environmentally friendly (aqueous media), mild conditions.Requires screening of enzyme libraries, potential for substrate inhibition.

Mechanistic Insights and Rationale for Stereoselectivity

The stereochemical outcome of the reduction of cyclic ketones is primarily governed by the trajectory of the hydride attack on the carbonyl carbon.

Sodium Borohydride: A Case for Steric Approach Control

Sodium borohydride is a relatively small hydride donor. In the reduction of cyclic ketones, its approach is primarily dictated by steric hindrance. For the flexible azepane ring, the transition state leading to the thermodynamically more stable product is generally favored. This often corresponds to the hydride attacking from the less hindered face of the molecule, which in many substituted cyclohexanone systems is the axial direction, leading to an equatorial alcohol. However, the conformational dynamics of the seven-membered azepane ring make predictions less straightforward than for rigid six-membered rings.

L-Selectride®: The Power of Steric Hindrance

L-Selectride® (lithium tri-sec-butylborohydride) is a sterically demanding reducing agent.[1] Its bulky nature prevents it from attacking the carbonyl from the more sterically congested face. Consequently, it preferentially delivers the hydride from the less hindered equatorial direction, resulting in the formation of the axial alcohol, which in the case of N-Boc-3-hydroxyazepane would be the cis-isomer. This high degree of stereocontrol makes L-Selectride® a valuable tool when the cis-diastereomer is the desired product.

cluster_selectride L-Selectride Reduction L_Selectride L-Selectride® Transition_State_S Equatorial Attack (Less Hindered) L_Selectride->Transition_State_S Ketone_S N-Boc-3-oxoazepane Ketone_S->Transition_State_S Product_S cis-3-Hydroxyazepane (Axial -OH) Transition_State_S->Product_S cluster_kred Keto Reductase (KRED) Reduction KRED KRED Enzyme Active_Site Chiral Active Site KRED->Active_Site Cofactor NADPH Cofactor->Active_Site Ketone_K N-Boc-3-oxoazepane Ketone_K->Active_Site Product_K Enantiopure cis- or trans-3-Hydroxyazepane Active_Site->Product_K

Caption: KREDs utilize a chiral active site for highly selective hydride delivery.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize these conditions based on their specific laboratory setup and analytical capabilities.

Protocol 1: Reduction with Sodium Borohydride

This protocol provides a general method for the less selective reduction of N-Boc-3-oxoazepane.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (5 mL per gram of substrate).

  • Add saturated aqueous NH₄Cl solution (10 mL per gram of substrate) and extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of substrate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Protocol 2: Diastereoselective Reduction with L-Selectride®

This protocol is designed to favor the formation of the cis-diastereomer. [1] Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL per gram of substrate).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of substrate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Biocatalytic Reduction with a Keto Reductase (KRED)

This protocol outlines a general approach for an enzymatic reduction. Specific conditions will vary depending on the chosen enzyme. [2] Materials:

  • This compound

  • Keto reductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, if required for substrate solubility)

  • Shaking incubator or stirred bioreactor

Procedure:

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • In a reaction vessel, combine the buffer, the KRED, and the NADPH cofactor or cofactor regeneration system.

  • If necessary, dissolve the this compound in a minimal amount of a water-miscible co-solvent.

  • Add the substrate solution to the enzyme mixture to the desired final concentration (typically in the mM range).

  • Incubate the reaction mixture at the optimal temperature for the chosen KRED (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots taken at regular intervals.

  • Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Conclusion and Future Outlook

The reduction of this compound presents a classic challenge in stereoselective synthesis. For routine applications where diastereomeric mixtures are acceptable or can be readily separated, the cost-effective and operationally simple sodium borohydride reduction remains a viable option. When high diastereoselectivity for the cis-isomer is required, the sterically hindered L-Selectride® offers a reliable and predictable solution, albeit at a higher cost and with more stringent reaction conditions.

Looking forward, the application of biocatalysis, specifically with keto reductases, holds immense promise for the synthesis of enantiopure 3-hydroxyazepane derivatives. The ability to achieve near-perfect stereocontrol under mild, aqueous conditions aligns with the growing demand for sustainable and green chemical processes. While the initial investment in enzyme screening and process development may be higher, the potential for highly efficient and selective transformations makes this an attractive avenue for industrial-scale production. The continued discovery and engineering of novel KREDs will undoubtedly expand the synthetic chemist's toolkit for accessing these valuable chiral building blocks.

References

  • Gotor-Fernández, V., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem., 86(2), 1548–1557. [Link]

  • Reddy, P. V., et al. (2012). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 17(11), 12999-13009. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-butyl 3-oxoazepane-1-carboxylate (CAS No: 870842-23-2), a common intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical wastes responsibly.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge directly informs the selection of appropriate personal protective equipment (PPE) and the correct disposal pathway. This compound is classified under the Globally Harmonized System (GHS) with several hazard warnings that necessitate careful handling.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed[1][2]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin[1]
Skin Corrosion/Irritation H315 Warning Causes skin irritation[1][3]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[1][3]
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled[1][2]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1][3] |

Causality Insight: The combination of acute toxicity across multiple exposure routes (oral, dermal, inhalation) and its irritant properties means that this compound must be treated as a hazardous substance.[4][5] Its disposal is therefore regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and handling procedures are guided by the Occupational Safety and Health Administration (OSHA).[4][6][7]

Personal Protective Equipment (PPE): The First Line of Defense

Based on the hazard profile, the following minimum PPE must be worn at all times when handling this compound, including during disposal preparation.[3][8]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. This is non-negotiable due to the H319 classification (Causes serious eye irritation).[1][3][8]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). This is a direct countermeasure to the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) warnings.[1][3]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to mitigate inhalation risks (H332, H335).[1][3]

Standard Operating Procedure for Disposal

Disposal of this chemical is not a matter of discarding it in a sink or trash can; it requires a systematic approach to ensure safety and compliance.[6][9]

Step 1: Waste Segregation and Containment

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions.[10]

  • Action: Collect waste this compound, including residues and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated hazardous waste container.

  • Causality: This compound is incompatible with strong oxidizing agents.[3] Keeping it in a separate, dedicated container prevents accidental mixing and potential hazardous reactions. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or vapor release.[7][9]

Step 2: Proper Labeling

Accurate labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[6][9][11]

  • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • An accurate estimation of the concentration and volume.

    • The date of waste generation (the date you first added waste to the container).[6]

    • The name of the Principal Investigator and the laboratory location (building and room number).[6]

  • Causality: A complete label provides essential information for your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility, ensuring it is handled, transported, and disposed of in accordance with EPA regulations.[6][7]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated SAA.[9]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Causality: The SAA framework allows for the safe, short-term collection of hazardous waste. Containers must be kept closed except when adding waste.[9] Storing waste in a designated, controlled area minimizes the risk of spills and unauthorized access.

Step 4: Final Disposal Coordination

The final step is to arrange for the removal of the waste from your laboratory.

  • Action: Once the waste container is full (or approaching the institution's time limit for storage in an SAA), contact your EHS department to schedule a waste pickup.

  • Causality: EHS professionals are trained to handle hazardous materials and will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" responsibility for the hazardous waste as mandated by the EPA.[12]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.

  • Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste as well.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Disposal Protocol A Generation of Waste (this compound) B Hazard Identification (Review SDS - H302, H312, H315, H319, H332, H335) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) B->C D Segregate into a Designated, Compatible Waste Container C->D E Securely Cap and Affix Completed Hazardous Waste Label D->E F Store in Laboratory's Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I EHS Transports to Licensed Disposal Facility (TSDF) H->I Spill Spill Occurs Spill_Proc Execute Spill Cleanup Protocol (Contain, Absorb, Collect as Waste) Spill->Spill_Proc Spill_Proc->D

Caption: Disposal workflow for this compound.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google Cloud.
  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). Google Cloud.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • This compound . (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - Case Western Reserve University.
  • tert-Butyl 3-oxoazetidine-1-carboxylate SDS. (n.d.). ECHEMI.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • Safety Data Sheet. (2025, November 4). Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • This compound 97%. (n.d.). AChemBlock.
  • tert-Butyl 4-oxoazepane-1-carboxylate. (n.d.). Fluorochem.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Tert-butyl 3-oxoazepane-1-carboxylate (CAS: 870842-23-2). This document provides immediate, actionable intelligence for researchers, scientists, and drug development professionals. Our goal is to extend beyond mere product provision, fostering a deep-seated culture of safety and trust by delivering expert, field-proven insights. This guide is structured to provide a causal understanding behind each procedural step, ensuring that safety becomes an intuitive and integral part of your experimental workflow.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a valuable building block in synthetic chemistry. However, a thorough understanding of its hazard profile is the foundational pillar of its safe utilization. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][3]

The Boc protecting group on the azepane ring, while crucial for its synthetic utility, does not mitigate the inherent reactivity and biological interaction potential of the core structure. The primary risks, therefore, are acute toxicity upon exposure through major routes (oral, dermal, inhalation) and significant irritation to the skin, eyes, and respiratory tract. This necessitates a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate the specific risks identified. The following table summarizes the essential PPE for handling this compound.

Operation Eyes/Face Skin/Body Respiratory
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[4]Compatible chemical-resistant gloves (e.g., Nitrile), lab coat.Work in a certified chemical fume hood.
Running reactions and work-up Tightly fitting safety goggles with side-shields.[4]Compatible chemical-resistant gloves, lab coat. Protective boots if a large spill is possible.[5]Work in a certified chemical fume hood.
Handling spills Tightly fitting safety goggles with side-shields.[4]Compatible chemical-resistant gloves, lab coat, and additional protective clothing as needed.[5]Government-approved respirator if ventilation is inadequate.[5]

Causality of PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles to protect against splashes and aerosols.[4] Standard safety glasses may not provide a sufficient seal.

  • Hand Protection: "Harmful in contact with skin" and "Causes skin irritation" are direct indicators for the mandatory use of compatible chemical-resistant gloves.[1][2][5] Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves before use and employ proper removal techniques to avoid contaminating your skin.[5]

  • Body Protection: A standard lab coat protects against minor splashes and contamination of personal clothing.[5]

  • Respiratory Protection: The compound's potential to cause respiratory irritation and its harm if inhaled makes working in a well-ventilated area, such as a chemical fume hood, a non-negotiable requirement.[3][5] This engineering control is the primary method for minimizing inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A proactive and methodical approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation and Engineering Controls:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Donning PPE:

    • Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid, do so in the fume hood to contain any airborne particles.

    • Keep the container tightly closed when not in use to prevent accidental spills or exposure.[3][5]

  • During the Reaction:

    • Avoid direct contact with the compound and its solutions.[5]

    • Wash hands and face thoroughly after handling, even if gloves were worn.[5]

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with your fingers. Seek immediate medical attention.[5]

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Call a physician.[5]

Disposal Plan
  • Waste Segregation:

    • Collect all waste materials containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with the chemical name and associated hazards.

  • Disposal:

    • Dispose of the contents and container in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant.[3] Do not let the product enter drains.[5]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Protocol start Start: Handling this compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood don_ppe Don PPE: - Goggles - Gloves - Lab Coat fume_hood->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer reaction Perform Reaction/Work-up weigh_transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate spill Spill or Exposure Occurs reaction->spill Potential Incident dispose_waste Segregate and Label Hazardous Waste decontaminate->dispose_waste remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end first_aid Follow First Aid Procedures (Eye/Skin/Inhalation) spill->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for Safe Handling of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxoazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 3-oxoazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.